molecular formula C6H7N3O B081001 6-Aminopyridine-2-carboxamide CAS No. 13538-41-5

6-Aminopyridine-2-carboxamide

Cat. No.: B081001
CAS No.: 13538-41-5
M. Wt: 137.14 g/mol
InChI Key: WUCLYUPGGZECHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminopyridine-2-carboxamide is a chemical scaffold of significant interest in medicinal and agricultural chemistry research. This compound serves as a versatile building block for the synthesis of various bioactive molecules. Within pharmaceutical research, aminopyridine carboxamide-based structures have been extensively explored as potent inhibitors of key kinases. Specifically, analogous compounds have been identified as inhibitors of IKK-2, a kinase involved in the NF-κB inflammatory signaling pathway, and c-Jun N-terminal kinase (JNK) . In the field of agrochemicals, pyridine carboxamide derivatives have demonstrated notable antifungal activity by acting as succinate dehydrogenase inhibitors (SDHIs), thereby disrupting cellular energy generation in fungal pathogens . Researchers value this compound for its utility in structure-activity relationship (SAR) studies aimed at developing novel therapeutic and protective agents. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCLYUPGGZECHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326006
Record name 6-aminopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13538-41-5
Record name 13538-41-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-aminopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Aminopyridine-2-carboxamide synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Aminopyridine-2-carboxamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the principal synthetic pathways for this compound, a key heterocyclic scaffold in medicinal chemistry and drug development. Designed for researchers and process chemists, this document elucidates the underlying chemical principles, provides field-proven experimental protocols, and explores the rationale behind methodological choices to ensure robust and reproducible outcomes.

Introduction: The Significance of the this compound Scaffold

This compound is a versatile pyridine derivative featuring both a nucleophilic amino group and a hydrogen-bond-donating carboxamide moiety. This unique arrangement of functional groups makes it a privileged fragment in the design of bioactive molecules. Its structural predecessor, 6-Aminopyridine-2-carboxylic acid, serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders and in the development of agrochemicals like herbicides and fungicides[1]. The transformation of the carboxylic acid to the primary amide is a critical step in creating compounds with altered solubility, membrane permeability, and target-binding profiles. This guide will focus on the most reliable and scalable methods to achieve this synthesis.

Retrosynthetic Analysis and Core Strategy

A logical retrosynthetic approach to this compound identifies the primary amide bond as the key disconnection. This leads back to the corresponding carboxylic acid, 6-Aminopyridine-2-carboxylic acid, which is a commercially available or readily synthesizable starting material.

The core strategy, therefore, is a two-stage process:

  • Secure a reliable source or synthesis of the 6-Aminopyridine-2-carboxylic acid precursor.

  • Effect an efficient amidation of the carboxylic acid to form the target carboxamide.

G Target This compound Precursor1 6-Aminopyridine-2-carboxylic Acid Target->Precursor1 Amide Bond Formation Precursor2 N-Protected Precursor (e.g., 2-Acetylaminopyridine-6-carboxylic acid) Precursor1->Precursor2 Deprotection (Hydrolysis) Precursor3 Pyridine-2,6-dicarboxylic Acid Precursor1->Precursor3 Selective Mono-amination & Decarboxylation

Caption: Retrosynthetic analysis of this compound.

Pathway I: Synthesis via 6-Aminopyridine-2-carboxylic Acid

This is the most direct and widely applicable route. It leverages the stability and accessibility of the carboxylic acid precursor.

Stage 1: Preparation of 6-Aminopyridine-2-carboxylic Acid

While this intermediate is commercially available, understanding its synthesis is crucial for process development and cost management. One well-documented laboratory-scale method involves the hydrolysis of an N-protected precursor[2].

Protocol 1: Hydrolysis of 2-Acetylaminopyridine-6-carboxylic Acid [2]

  • Principle: The acetyl group serves as a protecting group for the amine, preventing unwanted side reactions in preceding steps. Its removal via base-catalyzed hydrolysis is a robust and high-yielding transformation. The acidic workup protonates the more basic ring nitrogen and the amino group, but subsequent neutralization precipitates the desired zwitterionic or neutral product.

  • Step-by-Step Methodology:

    • Suspend 2-acetylaminopyridine-6-carboxylic acid (1.0 eq) in a 2.5 M aqueous solution of sodium hydroxide (NaOH) (approx. 9 eq).

    • Heat the suspension to 80°C for 1.5 hours under an inert atmosphere (e.g., nitrogen). The reaction should become a clear solution.

    • Cool the resulting solution in an ice bath.

    • Slowly acidify the cooled solution with cold 3 N hydrochloric acid (HCl) until a precipitate forms.

    • Filter the precipitate and wash it successively with cold water and acetonitrile.

    • Dry the resulting white solid under vacuum to afford 6-aminopyridine-2-carboxylic acid.

  • Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The final product's identity can be confirmed by ¹H-NMR and mass spectrometry, which should show characteristic peaks for the aminopyridine structure and the correct molecular ion mass (m/z 139 for [M+H]⁺)[2].

Stage 2: Amidation of 6-Aminopyridine-2-carboxylic Acid

The conversion of the carboxylic acid to the primary amide is the final and most critical step. This requires activation of the carboxyl group to make it susceptible to nucleophilic attack by an ammonia source.

Method A: The Acyl Chloride Pathway

This classic method involves converting the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with ammonia.

G cluster_0 Acyl Chloride Pathway Start 6-Aminopyridine- 2-carboxylic Acid Intermediate 6-Aminopyridine- 2-carbonyl chloride End 6-Aminopyridine- 2-carboxamide

Caption: Workflow for the acyl chloride amidation method.

Protocol 2: Amidation via Acyl Chloride Intermediate (Adapted from[3])

  • Principle & Causality: Reagents like oxalyl chloride or thionyl chloride are excellent for this transformation. Oxalyl chloride is often preferred in a laboratory setting because its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification[3]. A catalytic amount of N,N-dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which is the active catalytic species. The subsequent addition of an ammonia source completes the reaction. Care must be taken as the exocyclic amino group can potentially react, though it is significantly less nucleophilic than the ammonia added in excess.

  • Step-by-Step Methodology:

    • Suspend 6-aminopyridine-2-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a catalytic amount of DMF (e.g., 5 drops).

    • Cool the mixture to 0°C in an ice bath.

    • Add oxalyl chloride (2.0-3.0 eq) dropwise. The mixture is stirred at room temperature until a clear solution is formed (typically 2-4 hours), indicating the formation of the acid chloride[3].

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the crude acid chloride in a fresh portion of anhydrous DCM or THF and cool to 0°C.

    • Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide (NH₄OH) dropwise.

    • Stir the reaction overnight at room temperature.

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product for purification.

Method B: The Peptide Coupling Reagent Pathway

Modern medicinal chemistry often favors the use of peptide coupling reagents, which offer milder conditions, higher selectivity, and operational simplicity.

Protocol 3: Amidation using HATU (Adapted from[4])

  • Principle & Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent. It reacts with the carboxylic acid to form an activated O-acylisourea ester, which is extremely reactive towards amines. A non-nucleophilic base like diisopropylethylamine (DIPEA) is added to neutralize the acid formed during the reaction and to deprotonate the ammonium salt, liberating the free ammonia/amine nucleophile. This method avoids the harsh conditions and reactive intermediates of the acyl chloride pathway.

  • Step-by-Step Methodology:

    • Dissolve 6-aminopyridine-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and an ammonia source such as ammonium chloride (NH₄Cl, 1.5 eq) in an anhydrous polar aprotic solvent like DMF.

    • Add DIPEA (3.0 eq) to the mixture at room temperature.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Amidation Methods

FeatureAcyl Chloride MethodPeptide Coupling (HATU) Method
Reagents Oxalyl Chloride/SOCl₂, NH₃HATU, DIPEA, NH₄Cl
Conditions Can require heating; harshRoom temperature; mild
Byproducts Acidic (HCl), gaseousWater-soluble ureas
Advantages Low reagent costHigh yield, high selectivity, easy workup
Disadvantages Potential for side reactionsHigh reagent cost
Best For Large-scale synthesisComplex/sensitive substrates, discovery chemistry

Alternative Synthetic Strategies

While the amidation of the pre-formed carboxylic acid is the most common route, other pathways can be envisioned, particularly those mirroring syntheses of related pyridine carboxamides.

Route via Nitrile Hydrolysis

A plausible alternative involves the controlled, partial hydrolysis of a 6-amino-2-cyanopyridine intermediate. The synthesis of 2-pyridinecarboxamide from 2-cyanopyridine has been demonstrated via oxidation hydrolysis in a basic solution using MnO₂ as an oxidant[5][6].

  • Conceptual Workflow:

    • Synthesize 6-amino-2-cyanopyridine.

    • Perform a selective partial hydrolysis of the nitrile group to the primary amide.

  • Challenges: The primary challenge is preventing over-hydrolysis to the carboxylic acid. This requires careful control of reaction conditions (temperature, pH, reaction time) and is often less reliable than the direct amidation routes described above.

Purification and Structural Characterization

  • Purification: The final product, this compound, is typically a solid. Purification is most commonly achieved by:

    • Recrystallization: From a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

    • Column Chromatography: Using silica gel with a gradient of polar solvents like ethyl acetate in hexanes or methanol in dichloromethane.

  • Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environment.

    • Mass Spectrometry (MS): To confirm the molecular weight (137.14 g/mol )[7].

    • Infrared Spectroscopy (FT-IR): To identify key functional groups, such as N-H stretches for the amine and amide, and the C=O stretch of the amide.

    • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound[5].

Conclusion

The synthesis of this compound is most reliably achieved through the amidation of its corresponding carboxylic acid. For laboratory-scale and discovery applications involving sensitive substrates, the use of modern peptide coupling reagents like HATU offers a superior combination of mild conditions, high yield, and operational simplicity. For larger-scale process chemistry where cost is a primary driver, the more traditional acyl chloride pathway remains a viable and effective option, provided that reaction conditions are carefully optimized to minimize side reactions. A thorough understanding of these pathways provides researchers with the flexibility to select the optimal method based on scale, substrate complexity, and available resources.

References

  • Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium.Organic Chemistry Frontiers (RSC Publishing).
  • 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis.[Source Not Provided in Search Result].
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • Synthesis, Characterization and Crystal Structure of 2-Pyridinecarboxamide.Asian Journal of Chemistry.
  • Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in aqueous medium.
  • Synthesis, Characterization and Crystal Structure of 2-Pyridinecarboxamide | Request PDF.
  • 6-Aminopyridine-2-carboxylic acid synthesis.ChemicalBook.
  • 6-Aminopyridine-2-carboxylic acid.Chem-Impex.
  • This compound | C6H7N3O | CID 351654.PubChem.
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening...PubMed Central.
  • 6-Aminopyridine-2-carboxylic acid 23628-31-1.Sigma-Aldrich.

Sources

physicochemical properties of 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Aminopyridine-2-carboxamide

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the core (PubChem CID: 351654), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, its behavior in various chemical and biological environments is dictated by the interplay of its structural features: a pyridine ring, an amino group, and a carboxamide moiety. Understanding these properties is paramount for researchers, scientists, and drug development professionals aiming to leverage this molecule in novel applications, from pharmaceutical intermediates to specialized agrochemicals.[1][2][3] This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and outlining the standard experimental methodologies for their validation.

Core Molecular Identity and Structural Attributes

The foundation of any physicochemical analysis begins with an unambiguous definition of the molecule's structure and its fundamental descriptors. This compound is an achiral molecule whose properties are derived from the electronic and steric arrangement of its constituent atoms.[4]

Chemical Structure

Caption: 2D structure of this compound.

A summary of its key identifiers is presented below, providing a standardized basis for database searches and regulatory documentation.

Identifier TypeValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 13538-41-5PubChem[5]
Molecular Formula C₆H₇N₃OPubChem[5]
Molecular Weight 137.14 g/mol PubChem[5]
InChIKey WUCLYUPGGZECHP-UHFFFAOYSA-NPubChem[5]
Canonical SMILES C1=CC(=NC(=C1)N)C(=O)NPubChem[5]
Synonyms 6-AminopicolinamidePubChem[5]

Fundamental Physicochemical Properties

The bulk properties of a compound dictate its handling, formulation, and interaction with biological systems. The following table summarizes the key physicochemical data for this compound.

PropertyValue / DescriptionSignificance in Research & Development
Appearance White to off-white solid/crystalline powder.[2]Influences formulation, handling, and quality control specifications.
Melting Point Not explicitly defined for the carboxamide; the related 6-aminopyridine-2-carboxylic acid melts with decomposition around 280-320°C.[2][6]Key indicator of purity and lattice energy. Decomposition suggests thermal instability at high temperatures.
Solubility Soluble in hot water; soluble in DMSO and ethanol.[2][7]Critical for selecting appropriate solvents for synthesis, purification, formulation, and in vitro/in vivo assays.
pKa (Predicted) 4.49 ± 0.10 (for the related carboxylic acid).[6]Governs the ionization state at different pH values, impacting solubility, membrane permeability, and receptor binding.
LogP (Computed) -0.3 (XLogP3)PubChem[5]

In-Depth Analysis and Experimental Validation

This section delves into the causality behind the core properties and presents standardized protocols for their experimental verification.

Solubility Profile

The solubility of this compound is a direct consequence of its functional groups. The pyridine nitrogen, amino group, and carboxamide group are all capable of forming hydrogen bonds with protic solvents like water and ethanol, contributing to its solubility.[2][7] The increased solubility in hot water suggests that the dissolution process is endothermic, requiring energy to overcome the crystal lattice forces.[7] Its solubility in polar aprotic solvents like DMSO is also expected due to dipole-dipole interactions.

The Shake-Flask method (OECD Guideline 105) remains the gold standard for determining water solubility.

Caption: Workflow for determining aqueous solubility.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of purified water (or other solvent) in a sealed, screw-cap vial.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute as necessary and analyze the concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Determine the concentration by comparing the peak area to a calibration curve prepared with known standards. This concentration represents the equilibrium solubility.

Thermal Stability and Phase Behavior

Thermal analysis is crucial for understanding a compound's stability during manufacturing, storage, and processing. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques.[8][9]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[10] It reveals phase transitions like melting (endothermic peak) and crystallization (exothermic peak), as well as decomposition events.[9][11] The sharpness of the melting peak can be an indicator of purity.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[10] It is used to determine the temperature at which degradation occurs (mass loss) and to quantify the presence of residual solvents or water.[9]

Simultaneous analysis provides correlated data on mass loss and thermal events from a single sample run.[8][12]

  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound into an appropriate crucible (e.g., aluminum or ceramic).

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the STA instrument.

  • Method Programming: Program the instrument with the desired temperature profile. A typical method involves heating at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative stability).

  • Data Acquisition: Initiate the run and record the mass change (TGA curve) and differential heat flow (DSC curve) simultaneously as the temperature increases.

  • Analysis: Analyze the resulting thermogram to identify the onset of melting, peak melting temperature, and the onset temperature of decomposition (significant mass loss).

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and an aqueous phase. It is a critical parameter for predicting a drug's ability to cross biological membranes. The computed XLogP3 value of -0.3 for this compound suggests it is predominantly hydrophilic, preferring the aqueous phase over the lipid phase.[5] This is consistent with its structure, which contains multiple hydrogen bond donors and acceptors.

Spectroscopic and Structural Characterization

A combination of spectroscopic techniques is required to confirm the identity and purity of this compound, providing a "fingerprint" of the molecule.

G cluster_0 Primary Identification cluster_1 Functional Group & Purity Analysis cluster_2 Definitive Structure MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Elucidates C-H Framework IR Infrared (IR) Spectroscopy Identifies Functional Groups (C=O, N-H) MS->IR NMR->IR HPLC Chromatography (HPLC) Assesses Purity & Quantifies IR->HPLC XRAY X-Ray Crystallography Determines 3D Solid-State Structure HPLC->XRAY If single crystal available

Caption: Logical workflow for comprehensive structural characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.[13] For this compound, one would expect distinct signals in the aromatic region of the ¹H NMR spectrum corresponding to the three protons on the pyridine ring, along with broad signals for the amino and amide protons.[14][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[13] Key vibrational bands for this molecule would include N-H stretching from the amino and amide groups (typically 3200-3400 cm⁻¹), a strong C=O stretch from the amide carbonyl (around 1650-1680 cm⁻¹), and C=C/C=N stretching from the pyridine ring (1400-1600 cm⁻¹).[16]

  • Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.[13] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • X-Ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of structure, including bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state.[17][18]

Conclusion

The define it as a hydrophilic, thermally stable solid with multiple hydrogen bonding sites. Its structural features, confirmed through a suite of spectroscopic and analytical techniques, are directly responsible for its solubility, lipophilicity, and thermal behavior. A thorough understanding and experimental validation of these properties, using the standardized workflows outlined in this guide, are essential for any researcher or developer seeking to successfully incorporate this versatile building block into advanced materials or therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 351654, this compound.[Link]

  • LookChem. 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis.[Link]

  • Waterstone Technology. 6-Aminopyridine-2-carboxylic Acid: Properties, Applications, and Quality Standards.[Link]

  • ResearchGate. The crystal structure of 6-amino-2-carboxypyridin-1-ium perchlorate, C6H7ClN2O6.[Link]

  • ChemBK. 6-aminopyridine-3-carboxamide.[Link]

  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).[Link]

  • Linseis. Simultaneous Thermal Analysis.[Link]

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.[Link]

  • Robertson Microlit Laboratories. Thermal Analysis | DSC, TGA, and Melting Point Testing.[Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/42a1789c6d542010834a362541a0210e7b24345d]([Link]

  • precisionFDA. 6-AMINOPYRIDINE-2-CARBOXYLIC ACID.[Link]

  • ResearchGate. Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide.[Link]

  • MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.[Link]

  • Linseis. Linseis STA - 2 methods in 1 device | Precise TG + DSC analysis.[Link]

  • AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D.[Link]

  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.[Link]

  • University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.[Link]

  • ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.[Link]

  • University of Wisconsin-Madison. pKa Data Compiled by R. Williams.[Link]

Sources

6-Aminopyridine-2-carboxamide: A Technical Guide to its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyridine-2-carboxamide is a pyridine derivative with a structure that suggests potential interactions with various biological targets. While direct and extensive research on the specific mechanism of action of this compound is not widely published, its structural similarity to other well-characterized aminopyridines and pyridine carboxamides allows for the formulation of several scientifically plausible hypotheses. This technical guide provides an in-depth exploration of these potential mechanisms, drawing upon the established pharmacology of related compounds to offer a comprehensive overview for researchers and drug development professionals. The primary putative mechanism centers on the modulation of ion channels, particularly voltage-gated potassium channels, a hallmark of the aminopyridine class. Additionally, this guide will explore alternative potential targets and pathways informed by the diverse biological activities reported for various pyridine carboxamide derivatives.

Introduction to this compound

This compound belongs to a class of organic molecules characterized by a pyridine ring substituted with an amino group and a carboxamide group. The aminopyridine scaffold is of significant interest in medicinal chemistry, with compounds like 4-aminopyridine (dalfampridine) being used clinically. While 6-aminopyridine-2-carboxylic acid, a closely related compound, is primarily utilized as a building block in the synthesis of pharmaceuticals and other bioactive molecules, the carboxamide derivative itself presents an intriguing subject for pharmacological investigation.[1][2] The presence of the carboxamide group can significantly alter the physicochemical properties of the aminopyridine core, potentially influencing its binding affinity, selectivity, and overall biological activity.

Putative Mechanism of Action: Ion Channel Modulation

The most prominent and well-documented mechanism of action for aminopyridines is the blockade of voltage-gated potassium (K+) channels.[3][4] This action is the basis for the therapeutic effects of drugs like 4-aminopyridine in conditions such as multiple sclerosis.

The Role of Voltage-Gated Potassium Channels

Voltage-gated potassium channels are crucial for the repolarization of cell membranes following an action potential. By allowing the efflux of potassium ions, they help to restore the resting membrane potential. In neurons, this repolarization phase is critical for ensuring the proper propagation of nerve impulses.

Aminopyridine Blockade of K+ Channels

Aminopyridines are known to physically occlude the pore of certain types of voltage-gated potassium channels, thereby inhibiting the flow of potassium ions. This blockade prolongs the duration of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal. The elevated intracellular calcium concentration, in turn, enhances the release of neurotransmitters into the synaptic cleft.

Experimental Workflow: Investigating Potassium Channel Blockade

A standard method to investigate the effect of a compound on voltage-gated potassium channels is the patch-clamp electrophysiology technique.

G cluster_prep Cell Preparation cluster_patch Patch-Clamp Recording cluster_drug Compound Application cluster_analysis Data Analysis cell_culture Culture of cells expressing target K+ channels (e.g., HEK293 cells) cell_isolation Isolation of a single cell for recording cell_culture->cell_isolation pipette Glass micropipette filled with conductive solution forms a tight seal with the cell membrane cell_isolation->pipette recording Measure ionic currents across the membrane in response to voltage steps pipette->recording baseline Record baseline K+ currents recording->baseline application Apply this compound to the cell baseline->application post_application Record K+ currents in the presence of the compound application->post_application comparison Compare current amplitudes and kinetics before and after compound application post_application->comparison dose_response Generate dose-response curve to determine IC50 comparison->dose_response

Caption: Workflow for assessing K+ channel modulation.

Exploring Alternative Mechanisms of Action

While potassium channel blockade is a primary hypothesis, the diverse biological activities reported for other pyridine carboxamide derivatives suggest that this compound could have other molecular targets.

Inhibition of c-Jun N-terminal Kinase 2 (JNK-2)

Structure-activity relationship studies on a series of aminopyridine carboxamides have identified them as inhibitors of JNK-2.[5] JNKs are a family of protein kinases that play a critical role in signal transduction pathways involved in inflammation, apoptosis, and cellular stress. Inhibition of JNK-2 by an aminopyridine carboxamide suggests that this class of compounds can interact with the ATP-binding site of kinases.

Signaling Pathway: JNK-2 Inhibition

The following diagram illustrates the potential point of intervention of this compound in the JNK signaling pathway.

G stress Cellular Stress / Inflammatory Cytokines jnkk JNK Kinase (JNKK) stress->jnkk jnk2 JNK-2 jnkk->jnk2 substrates Downstream Substrates (e.g., c-Jun) jnk2->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response compound This compound (Putative Inhibitor) compound->jnk2

Caption: Putative inhibition of the JNK-2 signaling pathway.

Antimicrobial and Antifungal Activity

Several studies have reported the synthesis and evaluation of novel 6-oxo-pyridine-3-carboxamide derivatives as antimicrobial and antifungal agents.[6] These findings suggest that the pyridine carboxamide scaffold can be a valuable pharmacophore for the development of new anti-infective agents. The exact mechanisms for these activities are likely diverse and could involve inhibition of essential microbial enzymes or disruption of cell wall integrity.

Other Potential Targets

The structural features of this compound, including its hydrogen bond donors and acceptors, and its aromatic system, provide the potential for interaction with a wide range of biological macromolecules. Other potential targets could include other classes of ion channels, enzymes, or receptors. The antitubercular activity of some 6-dialkylaminopyrimidine carboxamides, for example, was found to have a novel mechanism of action, highlighting the potential for discovering new biological targets within this chemical class.[7]

Structure-Activity Relationship (SAR) Considerations

The biological activity of aminopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

Compound Modification Observed Effect on K+ Channel Blockade Reference
4-AminopyridineParent CompoundStandard Blocker[3][4]
3-methyl-4-aminopyridineMethyl group at position 3~7-fold more potent than 4-AP[3][4]
3-methoxy-4-aminopyridineMethoxy group at position 3~3- to 4-fold less potent than 4-AP[3][4]
3-trifluoromethyl-4-aminopyridineTrifluoromethyl group at position 3~3- to 4-fold less potent than 4-AP[3][4]

These SAR data for 4-aminopyridine analogs demonstrate that even small modifications to the pyridine ring can significantly impact potency. The presence of the carboxamide group at the 2-position in this compound will undoubtedly influence its electronic and steric properties, and therefore its interaction with biological targets.

Future Directions and Conclusion

The mechanism of action of this compound remains to be definitively elucidated. Based on the well-established pharmacology of the aminopyridine class, modulation of voltage-gated potassium channels is a strong primary hypothesis. However, the diverse biological activities observed for other pyridine carboxamide derivatives open up a wide range of other potential mechanisms, including kinase inhibition and antimicrobial actions.

Future research should focus on systematic screening of this compound against a panel of ion channels, kinases, and other relevant biological targets. Detailed structure-activity relationship studies, involving systematic modification of the carboxamide group and the amino substituent, will be crucial for understanding the key molecular determinants of its activity and for the potential development of more potent and selective analogs.

This guide provides a foundational framework for researchers and drug development professionals to approach the study of this compound. By leveraging the existing knowledge of related compounds and employing a systematic and multi-faceted experimental approach, the scientific community can unlock the full therapeutic potential of this and other novel aminopyridine derivatives.

References

  • Brugarolas, P. et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 351654, this compound. Available at: [Link]

  • Brugarolas, P. et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. Available at: [Link]

  • Vertex AI Search. 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis.
  • Prasanth, V. V., Palleti, J. D., Chitti, S., & Babu, P. A. (n.d.). Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Der Pharma Chemica. Available at: [Link]

  • Wilson, C. R., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sehrawi, H., Soliman, D., Khalifa, M., & El-Bakry, O. (2016). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. International Journal of Chemistry. Available at: [Link]

Sources

The Diverse Biological Landscape of 6-Aminopyridine-2-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 6-aminopyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents with a wide range of biological activities. This guide provides an in-depth technical overview of the key biological activities of these derivatives, with a focus on their applications in oncology, mycology, and infectious diseases. We will delve into the mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Part 1: Anticancer Activity - Targeting the SHP2 Phosphatase

Substituted pyridine carboxamide derivatives have emerged as potent and selective allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a critical signaling node that regulates multiple pathways essential for cell proliferation and survival, most notably the RAS/MAPK pathway.[3] Its dysregulation is a frequent event in various human cancers, making it a compelling therapeutic target.[3]

Mechanism of Action: Allosteric Inhibition of SHP2

Allosteric inhibitors of SHP2 stabilize the enzyme in its inactive conformation, preventing its downstream signaling activities.[3] This mode of inhibition offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases. The inhibition of SHP2 by these derivatives leads to the suppression of the RAS/MAPK signaling cascade, which is crucial for tumor growth.[3] Furthermore, SHP2 inhibition has been shown to play a multifaceted role in the tumor microenvironment by depleting protumorigenic M2 macrophages and promoting antitumor immunity.[4]

Signaling Pathway Diagram

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Growth Factor Binding SHP2_inactive SHP2 (Inactive) Grb2_SOS->SHP2_inactive Recruitment SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation RAS RAS SHP2_active->RAS PI3K PI3K SHP2_active->PI3K JAK JAK SHP2_active->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Survival STAT STAT JAK->STAT STAT->Proliferation Inflammation Inhibitor 6-Aminopyridine-2- carboxamide Derivative Inhibitor->SHP2_active Inhibition

Caption: Simplified diagram of SHP2-mediated signaling pathways and their inhibition.

Experimental Protocols

This protocol outlines a fluorogenic assay to determine the in vitro inhibitory activity of this compound derivatives against SHP2.

Materials:

  • Recombinant full-length wild-type SHP2 protein

  • Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for SHP2 activation)[5]

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate[6]

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20[6]

  • Test compounds (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the test compound in Assay Buffer. Ensure the final DMSO concentration in the assay is below 1%.

    • Prepare a working solution of recombinant SHP2 protein in Assay Buffer.

    • Prepare a working solution of the IRS-1 peptide in Assay Buffer.

    • Prepare a working solution of DiFMUP substrate in Assay Buffer. The final concentration should be at or below the Km value for SHP2.

  • Assay Reaction:

    • Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[6]

    • Add 10 µL of the pre-activated SHP2 enzyme solution (pre-incubated with IRS-1 peptide) to each well.[6]

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate solution to each well.[6]

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Take kinetic readings every 1-2 minutes for 30-60 minutes.[6]

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the percentage of SHP2 activity (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.[6]

This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of SHP2 inhibitors in a mouse xenograft model.

Materials:

  • Cancer cell line of interest (e.g., MV-4-11, CT-26)[2][7]

  • Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old[8]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Digital calipers

Procedure:

  • Tumor Cell Preparation:

    • Culture the selected cancer cell line in complete medium until 70-80% confluent.

    • Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in PBS or an appropriate vehicle at a concentration of approximately 3.0 x 10⁶ cells per injection volume (e.g., 300 µL).[8]

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension into the lower flank of the mice.[8]

  • Treatment:

    • Allow the tumors to grow to an average volume of approximately 50–60 mm³.[8]

    • Randomly assign mice to treatment and control groups.

    • Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).[9]

  • Tumor Measurement and Data Analysis:

    • Measure tumor diameters with digital calipers every few days.

    • Calculate the tumor volume using the formula: Volume = (width)² x length/2.[8]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pERK levels).[9]

Structure-Activity Relationship (SAR) Summary

For a series of substituted pyridine carboxamide derivatives as SHP2 inhibitors, the following SAR has been observed:

Position of SubstitutionFavorable SubstituentsImpact on Activity
Pyridine C5-position Small, electron-withdrawing groupsEnhances potency
Carboxamide Nitrogen Substituted phenyl ringsCrucial for interaction with the allosteric pocket
Amine at C6-position Alkyl or substituted alkyl groupsModulates solubility and pharmacokinetic properties

Note: This is a generalized summary. Specific SAR will vary depending on the exact scaffold.

Part 2: Antifungal Activity - Inhibition of Succinate Dehydrogenase

Pyridine carboxamide derivatives have demonstrated significant potential as antifungal agents through the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[6][10] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an attractive target for the development of novel fungicides.

Mechanism of Action: Disruption of Fungal Respiration

SDH inhibitors (SDHIs) act by blocking the ubiquinone-binding site (Q-site) of the SDH enzyme.[11] This inhibition disrupts the mitochondrial respiratory chain, leading to a halt in ATP production and ultimately causing fungal cell death. The carboxamide moiety of these inhibitors plays a crucial role in binding to the Q-site through hydrogen bonding and van der Waals interactions.[11]

Experimental Workflow Diagram

Antifungal_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis SDH_Assay SDH Enzyme Inhibition Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay SDH_Assay->MIC_Assay Plant_Model Infected Plant Model (e.g., Botrytis cinerea) MIC_Assay->Plant_Model Efficacy_Test Fungicidal Efficacy Testing Plant_Model->Efficacy_Test SAR_Analysis Structure-Activity Relationship (SAR) Analysis Efficacy_Test->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the evaluation of antifungal pyridine carboxamide derivatives.

Experimental Protocols

This protocol describes a colorimetric assay to measure the inhibitory activity of test compounds against SDH.

Materials:

  • Isolated mitochondria or purified SDH enzyme

  • SDH Assay Buffer

  • SDH Substrate Mix (containing succinate)

  • SDH Probe (e.g., 2,6-dichlorophenol-indophenol - DCPIP)

  • Test compounds (dissolved in DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader (capable of reading absorbance at 600 nm)

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples or cells in ice-cold SDH Assay Buffer.

    • Centrifuge to remove insoluble material and collect the supernatant containing mitochondria.

  • Assay Reaction:

    • Prepare a reaction mix containing the SDH Substrate and SDH Probe.

    • Add samples to the wells of a 96-well plate and adjust the volume with Assay Buffer.

    • Add the reaction mix to the sample and positive control wells.

  • Data Acquisition:

    • Incubate the plate at 25 °C.

    • Measure the absorbance at 600 nm at an initial time point (T_Initial).

    • Continue to take absorbance readings every 3 minutes for 10-30 minutes.

  • Data Analysis:

    • Calculate the change in absorbance over time.

    • Determine the SDH activity and the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value of the test compound.

This protocol provides a general guideline for assessing the in vivo efficacy of antifungal compounds on an infected plant model.

Materials:

  • Host plants (e.g., cucumber, tomato)

  • Fungal pathogen (e.g., Botrytis cinerea)

  • Test compound formulated for application (e.g., spray)

  • Control fungicide (e.g., thifluzamide)

  • Spore suspension of the fungal pathogen

Procedure:

  • Plant Preparation and Inoculation:

    • Grow healthy host plants to a suitable stage.

    • Inoculate the plants with a spore suspension of the fungal pathogen.

  • Treatment:

    • Apply the test compound and control fungicide to the plants at various concentrations.

  • Incubation and Assessment:

    • Incubate the treated plants under conditions favorable for disease development.

    • After a set period, assess the disease severity by measuring lesion size or the percentage of infected tissue.

  • Data Analysis:

    • Calculate the protective effect or curative effect of the test compound compared to the untreated control.

Structure-Activity Relationship (SAR) Summary

For pyridine carboxamide derivatives as SDH inhibitors, the following SAR has been noted:

Position of SubstitutionFavorable SubstituentsImpact on Activity
Pyridine Ring Halogen substitutions (e.g., chloro)Can enhance antifungal activity
Carboxamide Linker Varies, but crucial for bindingModifications can significantly impact potency
Amine Substituent Bulky aromatic or heterocyclic groupsImportant for interactions within the Q-site

Note: This is a generalized summary and specific SAR is highly dependent on the particular scaffold and fungal species.

Part 3: Antitubercular Activity - A Novel Mechanism of Action

A series of 6-dialkylaminopyrimidine carboxamides, structurally related to 6-aminopyridine-2-carboxamides, have been identified as potent antitubercular agents with a novel mechanism of action.[3][12] These compounds exhibit activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb) and show no cross-resistance with existing antituberculosis drugs.[3][12]

Mechanism of Action: Targeting Novel Pathways

The precise mechanism of action of these antitubercular carboxamides is still under investigation. However, chemoproteomic analysis has identified BCG_3193 and BCG_3827 as putative targets of this series.[3][13] These proteins have unknown functions, suggesting that these compounds act via a novel mechanism, distinct from currently used antitubercular drugs that primarily target cell wall biosynthesis, DNA replication, or protein synthesis.[14][15]

Experimental Workflow Diagram

Antitubercular_Workflow cluster_screening Screening & Initial Characterization cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization WCS Whole-Cell Screening (M. tuberculosis H37Rv) MIC_Determination MIC Determination (Drug-sensitive & resistant strains) WCS->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., Vero cells) MIC_Determination->Cytotoxicity_Assay Target_ID Target Identification (Chemoproteomics) Cytotoxicity_Assay->Target_ID Resistance_Studies Spontaneous Resistant Mutant Generation Target_ID->Resistance_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies Resistance_Studies->SAR_Studies ADME_Profiling In Vitro ADME Profiling (Solubility, Permeability, etc.) SAR_Studies->ADME_Profiling Lead_Candidate Lead Candidate ADME_Profiling->Lead_Candidate

Caption: Workflow for the discovery and development of novel antitubercular agents.

Experimental Protocols

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against M. tuberculosis using a microplate-based assay.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Resazurin solution

  • Incubator at 37 °C

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Compound Dilution and Plate Setup:

    • Prepare serial dilutions of the test compounds in the 96-well plates.

    • Add the prepared mycobacterial inoculum to each well.

    • Include positive (inoculum without drug) and negative (broth only) controls.

  • Incubation:

    • Seal the microtiter plates and incubate at 37 °C for 7-14 days.[16]

  • MIC Determination:

    • After incubation, add resazurin solution to each well and incubate for an additional 24 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.[16]

Structure-Activity Relationship (SAR) Summary

For the 6-dialkylaminopyrimidine carboxamide series, initial SAR studies have revealed:

Position of SubstitutionFavorable SubstituentsImpact on Activity
Pyrimidine C6-position Dialkylamino groupsEssential for potent antitubercular activity
Carboxamide Nitrogen Substituted anilines or pyridinesModifications significantly affect potency and physicochemical properties
Substituents on the Amine Varies, can influence ADME propertiesImportant for optimizing the overall profile of the compounds

Note: This is an initial SAR, and further optimization is ongoing.

References

  • Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. (2020). PubMed. Retrieved January 9, 2026, from [Link]

  • SDH Inhibition Lab Protocol: Malonate Competition. (n.d.). Studylib. Retrieved January 9, 2026, from [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). PubMed. Retrieved January 9, 2026, from [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis. (2023). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Antitubercular drugs: new drugs designed by molecular modifications. (2022). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Computational and experimental insight into the molecular mechanism of carboxamide inhibitors of succinate-ubquinone oxidoreductase. (2014). PubMed. Retrieved January 9, 2026, from [Link]

  • Investigation of potent anti-mycobacterium tuberculosis agents derived from the vitamin B6 cofactor pyridoxal 5'-phosphate. (2023). Drug Design, Development and Therapy. Retrieved January 9, 2026, from [Link]

  • Progress of anti-tuberculosis drug targets and novel therapeutic strategies. (2024). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). ResearchGate. Retrieved January 9, 2026, from [Link]

  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. (2020). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. (2022). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022). PubMed. Retrieved January 9, 2026, from [Link]

  • Mechanism of action of new anti-TB drugs and their aside effects. (2023). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Xenograft Tumor Model Protocol. (2005). Protocol Online. Retrieved January 9, 2026, from [Link]

  • Inhibition of SHP2 by new compounds induces differential effects on RAS/RAF/ERK and PI3K/AKT pathways in different cancer cell types. (2018). PubMed. Retrieved January 9, 2026, from [Link]

  • Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling. (2021). eLife. Retrieved January 9, 2026, from [Link]

  • Antimycobacterial Agents: In Vitro Susceptibility Testing and Mechanisms of Action and Resistance. (2016). Basicmedical Key. Retrieved January 9, 2026, from [Link]

  • Antimycobacterial susceptibility testing methods for natural products research. (2010). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (2017). ACS Publications. Retrieved January 9, 2026, from [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (2017). PubMed Central. Retrieved January 9, 2026, from [Link]

  • A Simple In Vitro Method to Determine Bactericidal Activity Against Mycobacterium abscessus Under Hypoxic Conditions. (2023). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. (2017). PubMed. Retrieved January 9, 2026, from [Link]

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (2014). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (2020). PubMed. Retrieved January 9, 2026, from [Link]

  • SHP2 inhibition decreases tumor load in CT-26 xenograft BALB/c mice. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. (2023). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. (2022). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. (2019). PubMed. Retrieved January 9, 2026, from [Link]

  • Combined SHP2 and ERK inhibition for the treatment of KRAS-driven Pancreatic Ductal Adenocarcinoma. (2021). bioRxiv. Retrieved January 9, 2026, from [Link]

  • Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. (2022). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Preliminary structure - Activity relationships and biological evaluation of novel antitubercular indolecarboxamide derivatives against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains. (2013). Johns Hopkins University. Retrieved January 9, 2026, from [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2021). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021). PubMed Central. Retrieved January 9, 2026, from [Link]

Sources

An In-depth Technical Guide to 6-Aminopyridine-2-carboxamide for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminopyridine Carboxamide Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, prized for its versatile reactivity and its presence in a multitude of biologically active compounds. Among its many derivatives, the 6-aminopyridine-2-carboxamide moiety has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its unique arrangement of a nucleophilic amino group and a hydrogen-bond-donating carboxamide function, positioned ortho to each other on the pyridine core, provides a strategic platform for generating molecular diversity and engaging with biological targets through specific, high-affinity interactions.

This guide offers an in-depth exploration of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, synthesis, and applications. From its fundamental physicochemical characteristics to its role in the development of cutting-edge therapeutics, we will delve into the technical nuances that make this compound a compelling asset in the pursuit of new medicines.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its successful application in research and development. These parameters influence its solubility, permeability, and metabolic stability, all of which are critical determinants of a drug candidate's ultimate success.

PropertyValueSource
CAS Number 13538-41-5PubChem[1]
Molecular Formula C₆H₇N₃OPubChem[1]
Molecular Weight 137.14 g/mol PubChem[1]
IUPAC Name This compoundPubChem
Synonyms 6-Aminopicolinamide, 6-Amino-pyridine-2-carboxylic acid amidePubChem[1]
Appearance Crystalline solidCymitQuimica[2]
Solubility Soluble in polar solvents such as water and alcoholsCymitQuimica[2]
XLogP3 -0.3PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Caption: 2D structure of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a versatile starting material for the synthesis of a wide array of bioactive molecules. Its derivatives have shown promise in various therapeutic areas, underscoring the compound's significance in medicinal chemistry.

Anticancer Activity

Derivatives of aminopyridine carboxamides have been investigated for their potential as anticancer agents. For instance, various substituted pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antineoplastic activity.[3] Notably, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone demonstrated significant activity against L1210 leukemia in mice.[3]

Furthermore, one supplier notes that 6-aminopicolinamide has demonstrated anti-leukemic activity in animal models.[2][4] The proposed mechanism of action, though not fully elucidated, may involve the inhibition of nucleotide synthesis or dehydrogenase activity.[2][4] This suggests that derivatives of this compound could be explored for their potential to interfere with cancer cell proliferation by targeting essential metabolic pathways.

A recent study reported the discovery of novel substituted pyridine carboxamide derivatives as potent allosteric inhibitors of SHP2, a critical regulator in various cancers.[5] This highlights the potential of this scaffold in developing targeted cancer therapies.

Antitubercular Agents

The pyridine carboxamide core is a key feature in several compounds with activity against Mycobacterium tuberculosis. Phenotypic screening of compound libraries has identified pyridine carboxamide-based scaffolds as promising starting points for the development of new antitubercular drugs.[6][7] These compounds may act as prodrugs that are activated by mycobacterial enzymes, suggesting a novel mechanism of action that could be effective against drug-resistant strains.[6]

Kinase Inhibitors

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. A series of 2-aminopyridine-3-carboxamides were designed and synthesized as potent inhibitors of the c-Met kinase, a target in cancer therapy.[8] This demonstrates the utility of the aminopyridine carboxamide scaffold in generating compounds that can modulate key signaling pathways involved in cell growth and proliferation.

The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor.

G cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Phosphorylates Drug This compound Derivative Drug->RTK Inhibits AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation G Start 6-Aminopyridine-2-carboxylic acid Activation Activation of Carboxylic Acid (e.g., with SOCl₂, HATU) Start->Activation Amidation Amidation (Reaction with Ammonia or Ammonium Hydroxide) Activation->Amidation Workup Aqueous Work-up & Extraction Amidation->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A potential synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 6-aminopyridine-2-carboxylic acid.

Materials:

  • 6-Aminopyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Ammonia source (e.g., ammonia gas, ammonium hydroxide, or ammonium chloride with a base)

  • Organic solvents for extraction (e.g., Ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for recrystallization or chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • Suspend 6-aminopyridine-2-carboxylic acid in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture in an ice bath.

    • Slowly add an activating agent. For example, if using thionyl chloride, add it dropwise. If using a coupling reagent like HATU, add it along with a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

  • Amidation:

    • Cool the activated acid derivative in an ice bath.

    • Slowly introduce the ammonia source. This could be bubbling ammonia gas through the solution or adding a solution of ammonium hydroxide.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up and Extraction:

    • Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate.

    • If DCM was used, separate the organic layer. If DMF was used, dilute with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by either recrystallization from a suitable solvent system or by column chromatography on silica gel.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Self-Validation: The success of each step is monitored by thin-layer chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired product. The final product's identity and purity are rigorously confirmed by spectroscopic methods, ensuring the integrity of the synthesized compound.

Supplier Information

For researchers looking to procure this compound for their work, several chemical suppliers offer this compound. It is advisable to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the material.

SupplierWebsite
J&W Pharmlab [9]
CymitQuimica [2]
US Biological Life Sciences
Atomax Chemicals Co., Ltd.
Novachemistry[Link] [10]

Conclusion

This compound is a compound of significant interest to the drug discovery and development community. Its versatile structure serves as a valuable starting point for the synthesis of a diverse range of bioactive molecules with potential applications in oncology, infectious diseases, and beyond. A thorough understanding of its physicochemical properties, coupled with robust synthetic methodologies, empowers researchers to fully leverage the potential of this important chemical scaffold. As the quest for novel therapeutics continues, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. (n.d.).
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Novachemistry-Products. (n.d.). Novachemistry. Retrieved from [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). PubMed. Retrieved from [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (n.d.). ACS Publications. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Aminopyridine-2-carboxamide is a pyridine derivative featuring both an amino group and a carboxamide moiety. Its structural alerts suggest its potential utility as a building block in medicinal chemistry and materials science, akin to other aminopyridine compounds used as intermediates in the pharmaceutical industry[1]. The physicochemical properties of such a molecule, specifically its solubility and stability, are paramount to its handling, formulation, and ultimate application. A thorough understanding of how this compound behaves in various solvents and under different environmental stressors is a critical first step in any research or development pipeline.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Eschewing a generic template, this document is structured to logically guide a researcher through the theoretical considerations, practical experimental workflows, and analytical methodologies required for a robust assessment. The protocols described herein are designed to be self-validating, ensuring that the generated data is both reliable and directly applicable to drug development and scientific research.

Core Physicochemical Properties

Before embarking on experimental studies, a review of the known and computed properties of this compound provides a foundational understanding of its expected behavior. These descriptors, primarily sourced from computational models, offer initial insights into its polarity, size, and hydrogen bonding capabilities[2].

PropertyValueSourceSignificance
Molecular Formula C₆H₇N₃OPubChem[2]Defines the elemental composition and exact mass.
Molecular Weight 137.14 g/mol PubChem[2]Essential for preparing solutions of known molarity.
XLogP3 -0.3PubChem[2]A computed measure of lipophilicity. A negative value suggests the compound is likely hydrophilic and may favor aqueous solubility.
Hydrogen Bond Donors 2PubChem[2]The amino and amide groups can donate protons, facilitating interactions with polar solvents.
Hydrogen Bond Acceptors 3PubChem[2]The pyridine nitrogen, amide oxygen, and amino nitrogen can accept protons, enhancing solubility in protic solvents.
CAS Number 13538-41-5PubChem[2]A unique identifier for the specific chemical substance.

These computed properties, particularly the low XLogP3 value and the presence of multiple hydrogen bond donors and acceptors, strongly suggest that this compound will exhibit reasonable solubility in polar solvents.

Solubility Profiling: A Methodical Approach

Solubility is not a single value but a range of behaviors dependent on the solvent system and environmental conditions. A systematic evaluation is necessary to define the operational limits for handling and formulation.

Causality Behind Experimental Choices

The choice of solvents should be guided by the intended application. For pharmaceutical development, a range of aqueous buffers at physiological pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) and common organic co-solvents (e.g., ethanol, DMSO, PEG 400) is critical. The distinction between kinetic and thermodynamic solubility is vital:

  • Kinetic Solubility: Measures how readily a compound dissolves from a high-concentration stock (often in DMSO) upon dilution in an aqueous buffer. It is a high-throughput screen for early discovery, identifying compounds prone to precipitation.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput, but more accurate, measure essential for formulation and preclinical development. The system must be allowed to reach equilibrium, which is why a 24-hour incubation period is standard practice.

Experimental Workflow for Thermodynamic Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of this compound.

  • Preparation: Add an excess of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent/buffer to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 hours. This extended period is crucial to ensure the system reaches a true thermodynamic equilibrium.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., >10,000 g) for 15 minutes to pellet any remaining suspended particles.

  • Sampling: Carefully aspirate an aliquot of the clear supernatant. Causality Note: It is critical not to disturb the solid pellet to avoid artificially inflating the measured concentration.

  • Dilution & Quantification: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV (see Section 4).

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing & Analysis prep1 Add excess solid compound to vials prep2 Add defined volume of test solvents prep1->prep2 For each solvent eq1 Seal and shake at constant T for 24 hours prep2->eq1 proc1 Centrifuge to pellet solid eq1->proc1 Ensure equilibrium proc2 Collect clear supernatant proc1->proc2 proc3 Quantify concentration via HPLC-UV proc2->proc3

Caption: Workflow for Thermodynamic Solubility Assessment.

Stability Assessment and Forced Degradation

Understanding the chemical stability of a compound is mandated by regulatory bodies and is fundamental to developing a viable product with an acceptable shelf-life.[3] Forced degradation studies are designed to intentionally stress the molecule to predict its long-term stability, identify potential degradation products, and establish stability-indicating analytical methods.[4][5]

Predicted Degradation Pathways

The structure of this compound contains two key functional groups susceptible to degradation: the carboxamide and the aminopyridine ring.

  • Hydrolysis: The carboxamide group is prone to hydrolysis under both acidic and basic conditions. This reaction would cleave the C-N bond of the amide, yielding 6-Aminopyridine-2-carboxylic acid and ammonia. This is often the most common degradation pathway for carboxamide-containing drugs.

  • Oxidation: The electron-rich aminopyridine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative artifacts.

  • Photodegradation: Aromatic heterocyclic systems can absorb UV radiation, leading to photochemical degradation.

G parent This compound hydrolysis_prod 6-Aminopyridine-2-carboxylic Acid + Ammonia parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod N-Oxide Derivatives & Other Oxidative Products parent->oxidation_prod Oxidation (e.g., H₂O₂) photo_prod Photodegradation Products parent->photo_prod Photolysis (UV/Vis Light)

Caption: Predicted Degradation Pathways for this compound.

Protocol for a Forced Degradation Study

The goal of this study is not to completely destroy the compound, but to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without overly complicating the resulting chromatograms.[6]

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

Stress Conditions (run in parallel):

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Sample at time points (e.g., 2, 6, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Sample at time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Sample at time points and dilute for analysis.

  • Thermal Degradation: Incubate the stock solution at 60°C, protected from light. Sample at time points and dilute for analysis. A parallel study on the solid compound should also be conducted in a stability chamber.

  • Photostability: Expose the stock solution to a calibrated light source as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions. Sample after the exposure period and analyze.

All samples, once collected and neutralized (if necessary), should be immediately analyzed or stored at -20°C to prevent further degradation.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure capable of accurately quantifying the decrease in the concentration of the active compound due to degradation. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution and versatility.[7]

Rationale for Method Selection

A reverse-phase HPLC (RP-HPLC) method is the logical starting point. The polarity of this compound and its primary expected degradation product, 6-Aminopyridine-2-carboxylic acid, makes them well-suited for retention and separation on a C18 column. A UV detector is appropriate as the pyridine ring is a strong chromophore.

Experimental Protocol for HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality Note: The acid modifier improves peak shape for basic compounds like aminopyridines by suppressing the ionization of residual silanols on the column packing.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This gradient approach is essential to ensure the elution of both the polar parent compound and any less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance (determined by scanning a standard solution, likely around 254 nm).

  • Injection Volume: 10 µL.

  • Method Validation (Specificity): The core of creating a stability-indicating method lies in challenging it with the samples from the forced degradation study.

    • Inject the control (unstressed) sample and identify the peak for the parent compound.

    • Inject each of the stressed samples (acid, base, oxidative, thermal, photo).

    • The method is deemed "stability-indicating" if:

      • The parent peak decreases in area in the stressed samples.

      • New peaks (degradation products) appear and are well-resolved from the parent peak and from each other (Resolution > 1.5).

      • Peak purity analysis (using a Diode Array Detector) confirms that the parent peak in the stressed samples is spectrally pure and not co-eluting with a degradant.

G cluster_stress Forced Degradation cluster_analysis Analysis & Validation acid Acid Hydrolysis base Base Hydrolysis hplc Inject Samples into RP-HPLC System acid->hplc oxi Oxidation base->hplc therm Thermal oxi->hplc photo Photolysis therm->hplc photo->hplc control Unstressed Control control->hplc eval Evaluate Chromatograms hplc->eval res Resolution > 1.5? eval->res Separation purity Peak Purity Met? eval->purity Specificity pass Method is Stability-Indicating res->pass purity->pass

Caption: Workflow for Validating a Stability-Indicating HPLC Method.

Conclusion

The characterization of this compound's solubility and stability is a foundational requirement for its effective use in research and development. This guide provides the strategic framework and detailed protocols necessary to generate this critical data package. By systematically evaluating its behavior in various solvents and under forced degradation conditions, researchers can establish its operational limits. Furthermore, the development of a validated, stability-indicating HPLC method ensures that all future analyses of this compound are accurate and reliable. This methodical approach, grounded in established scientific principles and regulatory expectations, enables confident decision-making throughout the development lifecycle.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Autechaux. 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. [Link]

  • R Discovery. Forced Degradation Studies Research Articles. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • International Journal of Applied Pharmaceutics. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • National Center for Biotechnology Information. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • PubMed. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

  • ResearchGate. Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. [Link]

  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • PubMed. Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-[2]benzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox). [Link]

  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]

Sources

Spectroscopic Data of 6-Aminopyridine-2-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Aminopyridine-2-carboxamide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with both an amino and a carboxamide group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The precise arrangement of these functional groups allows for a variety of intermolecular interactions, making it a valuable building block for designing molecules with specific biological targets.

A thorough understanding of the molecular structure and purity of this compound is paramount for its successful application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of this compound. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, alongside field-proven insights into data acquisition and interpretation. The methodologies and predicted data presented herein are designed to serve as a practical reference for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and assessing its purity.

¹H NMR Spectroscopy

Theoretical Considerations: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on the pyridine ring, as well as for the protons of the amino (NH₂) and carboxamide (CONH₂) groups. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The amino group is an electron-donating group, which tends to shield the ring protons, shifting their signals upfield. Conversely, the carboxamide group is electron-withdrawing, deshielding the adjacent protons and shifting them downfield. The protons of the NH₂ and CONH₂ groups are exchangeable, and their appearance in the spectrum can be highly dependent on the solvent, concentration, and temperature.[1][2][3] In aprotic solvents like DMSO-d₆, these protons are more likely to be observed as distinct, potentially broad signals.[4]

Predicted ¹H NMR Spectrum (in DMSO-d₆):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3~6.8 - 7.0Doublet (d)1H
H-4~7.6 - 7.8Triplet (t) or Doublet of Doublets (dd)1H
H-5~6.5 - 6.7Doublet (d)1H
-NH₂~6.0 - 6.5Broad Singlet (br s)2H
-CONH₂~7.5 - 8.0 and ~8.0 - 8.5Two Broad Singlets (br s)2H

Interpretation:

  • Aromatic Region: The pyridine ring protons are expected to appear as a set of coupled signals. The H-4 proton, being situated between the two other ring protons, is anticipated to be a triplet or a doublet of doublets. The H-3 and H-5 protons will likely be doublets.

  • Amine and Amide Protons: The two protons of the primary amine (-NH₂) are expected to appear as a broad singlet. The two protons of the primary amide (-CONH₂) are diastereotopic due to restricted rotation around the C-N bond and are therefore expected to appear as two separate broad singlets. The broadness of these signals is a result of chemical exchange and quadrupolar relaxation.[2]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to minimize the exchange of the NH protons with the solvent, allowing for their observation.[4]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 2 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

    • Integrate all signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Theoretical Considerations: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the carbonyl carbon of the carboxamide group. The chemical shifts of the ring carbons are influenced by the electronic effects of the substituents in a similar manner to the protons. The carbonyl carbon is expected to be significantly deshielded, appearing at a high chemical shift.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-3~110 - 115
C-4~138 - 142
C-5~105 - 110
C-6~158 - 162
C=O~165 - 170

Interpretation:

  • The two carbons bearing the nitrogen atoms (C-2 and C-6) are expected to be the most deshielded of the ring carbons.

  • The carbonyl carbon (C=O) will be the most deshielded carbon in the molecule.

  • The remaining ring carbons will appear at chemical shifts typical for an electron-rich pyridine ring.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer, using a broadband probe.

  • Data Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform, phase the spectrum, and reference it to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

Theoretical Considerations: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine and amide groups, the C=O bond of the amide, and the C=C and C=N bonds of the pyridine ring.

Predicted IR Absorption Bands:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Amine N-HSymmetric & Asymmetric Stretch3400 - 3200Medium
Amide N-HStretch3350 - 3150Medium
Aromatic C-HStretch3100 - 3000Medium-Weak
Amide C=OStretch1680 - 1650Strong
Pyridine RingC=C and C=N Stretches1600 - 1450Medium-Strong
Amine N-HBend (Scissoring)1650 - 1580Medium

Interpretation:

  • The N-H stretching region (3400-3150 cm⁻¹) will likely show multiple, potentially overlapping, broad peaks corresponding to the symmetric and asymmetric stretches of the primary amine and the N-H stretch of the primary amide.

  • A strong, sharp absorption band around 1680-1650 cm⁻¹ is a clear indicator of the amide C=O stretch.

  • The region between 1600 cm⁻¹ and 1450 cm⁻¹ will contain several bands due to the stretching vibrations of the aromatic pyridine ring.

Experimental Protocol for FT-IR (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[5]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of a blank KBr pellet to correct for atmospheric and instrumental interferences.

    • Place the sample pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Theoretical Considerations: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, providing a "fingerprint" for the molecule that can be used for structural elucidation.[6][7][8]

Predicted Mass Spectrum (Electron Ionization):

  • Molecular Ion (M⁺): The molecular weight of this compound (C₆H₇N₃O) is 137.14 g/mol .[6] Therefore, the molecular ion peak is expected at m/z = 137.

  • Major Fragment Ions:

    • m/z = 121: Loss of NH₂ radical (•NH₂) from the molecular ion, corresponding to the formation of the [M-16]⁺ fragment.

    • m/z = 93: Loss of the carboxamide group (•CONH₂) as a radical, resulting in the [M-44]⁺ fragment, which corresponds to the 6-aminopyridinyl cation.

    • m/z = 78: Loss of HCN from the m/z = 105 fragment (not listed as major but possible), or a more complex rearrangement. A peak at m/z = 78 is characteristic of a pyridine ring.

Experimental Protocol for EI-MS:

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.[9]

  • Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and expected fragments.

  • Detection: Use an electron multiplier or other suitable detector to record the ion signals.

Summary of Spectroscopic Data

TechniqueKey Predicted Data
¹H NMR (DMSO-d₆)Aromatic protons: ~6.5-7.8 ppm; -NH₂: ~6.0-6.5 ppm; -CONH₂: ~7.5-8.5 ppm
¹³C NMR (DMSO-d₆)C=O: ~165-170 ppm; Aromatic carbons: ~105-162 ppm
IR (KBr)N-H stretches: 3400-3150 cm⁻¹; C=O stretch: 1680-1650 cm⁻¹; Ring stretches: 1600-1450 cm⁻¹
MS (EI)M⁺ at m/z = 137; Key fragments at m/z = 121, 93

Visualizations

Workflow for Spectroscopic Analysis

G cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis NMR_Sample Dissolve in DMSO-d6 NMR_Acquire Acquire 1H & 13C Spectra NMR_Sample->NMR_Acquire NMR_Process Process & Analyze Data NMR_Acquire->NMR_Process IR_Sample Prepare KBr Pellet IR_Acquire Acquire FT-IR Spectrum IR_Sample->IR_Acquire IR_Process Analyze Functional Groups IR_Acquire->IR_Process MS_Sample Direct Insertion MS_Acquire Acquire EI-MS Spectrum MS_Sample->MS_Acquire MS_Process Analyze M+ & Fragments MS_Acquire->MS_Process Start 6-Aminopyridine- 2-carboxamide Sample Start->NMR_Sample Start->IR_Sample Start->MS_Sample

Caption: General workflow for the spectroscopic characterization of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • Wikipedia. Electron ionization. [Link]

  • Shimadzu Corporation. Please explain the principles, advantages, and disadvantages of EI. [Link]

  • LCGC International. Electron Ionization for GC–MS. [Link]

  • DTIC. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. [Link]

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

  • Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

  • ElectronicsAndBooks. Mechanisms of NH Proton Exchange in Amides and Proteins: Solvent Effects and Solvent Accessibility. [Link]

  • ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • PubMed. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. [Link]

  • Reddit. Amine protons on NMR. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

A Technical Guide to the Deconvolution of Therapeutic Targets for 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Aminopyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core, a scaffold prevalent in a multitude of clinically significant agents. While its structural motifs suggest potential interactions with key biological targets such as protein kinases and metalloenzymes, its specific molecular targets remain largely uncharacterized. The process of identifying the precise molecular targets of a bioactive small molecule, termed target deconvolution, is a critical step in modern drug discovery.[1][2] It illuminates the mechanism of action, enables the prediction of both therapeutic efficacy and potential toxicities, and provides a rational basis for lead optimization. This technical guide presents a comprehensive, multi-phase strategy for the systematic identification and validation of therapeutic targets for this compound. We detail a workflow that begins with unbiased, proteome-wide discovery techniques, proceeds to rigorous biophysical validation of target engagement in a cellular context, and culminates in functional characterization. This document provides not only the strategic framework but also detailed, field-proven protocols and the scientific rationale underpinning each experimental choice, designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Target Discovery

The this compound molecule (Figure 1) belongs to a class of compounds with a rich history in medicinal chemistry. The aminopyridine core is a key pharmacophore in drugs that modulate a wide array of biological processes. For instance, different aminopyridine derivatives are known to function as voltage-gated potassium channel blockers, tyrosine kinase inhibitors, and antibacterial agents.[3] Similarly, the pyridine carboxamide moiety is a structural feature in molecules targeting enzymes like c-Jun NH2-terminal kinases (JNKs) and in antitubercular prodrugs.[4][5]

Given this chemical precedent, this compound represents a promising, yet enigmatic, chemical entity. A hypothesis-free, systematic approach to identify its protein interactome is essential to unlock its therapeutic potential. Phenotypic screening, while powerful for identifying active compounds, necessitates subsequent target deconvolution to progress a hit into a viable drug candidate.[1][2][6] This guide provides the strategic and technical framework for that crucial next step.

Figure 1: Chemical Structure of this compound IUPAC Name: this compound Molecular Formula: C₆H₇N₃O[7] Molecular Weight: 137.14 g/mol [7]

A Phased Strategy for Target Deconvolution

A robust target identification campaign relies on the integration of orthogonal methods to generate high-confidence candidates. We propose a three-phase workflow designed to move from a broad survey of the proteome to the functional validation of specific, high-priority targets. The causality of this workflow is paramount: unbiased discovery casts a wide net to generate hypotheses, biophysical validation confirms direct physical interaction in a native environment, and functional assays establish the biological consequence of that interaction.

Target_Deconvolution_Workflow cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Engagement Validation cluster_2 Phase 3: Functional Validation P1_Chem Chemical Proteomics (Affinity Chromatography-MS) P2_CETSA Cellular Thermal Shift Assay (CETSA) (Melt Curve & ITDR) P1_Chem->P2_CETSA Candidate Proteins P1_LF Label-Free Methods (e.g., DARTS) P1_LF->P2_CETSA Candidate Proteins P3_Func Biochemical/Enzymatic Assays (e.g., Kinase Activity) P2_CETSA->P3_Func Validated Targets P3_Cell Cellular Pathway Analysis (e.g., Western Blot for P-substrates) P2_CETSA->P3_Cell Validated Targets Hits Prioritized Hit List P3_Func->Hits Functionally Confirmed P3_Cell->Hits Functionally Confirmed Start 6-Aminopyridine- 2-carboxamide Start->P1_Chem Start->P1_LF

Caption: A multi-phase workflow for target identification and validation.

Methodologies and Experimental Protocols

This section details the core experimental procedures. The choice of these specific techniques is deliberate: chemical proteomics offers an unbiased view of the potential interactome[8][9], while CETSA provides the gold-standard validation of target engagement within the complex milieu of a living cell.[10][11]

Phase 1 Protocol: Affinity-Based Chemical Proteomics

The foundational principle of this technique is to use an immobilized version of the small molecule as "bait" to capture its binding partners ("prey") from a complex protein mixture, such as a cell lysate.[12][13][14]

Principle of the Assay A linker is chemically introduced onto the this compound molecule at a position determined not to interfere with its anticipated binding interactions. This modified compound is then immobilized on a solid support (e.g., sepharose beads). When a cell lysate is incubated with these beads, proteins that bind to the compound are selectively retained. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

Affinity_Chromatography cluster_0 Step 1: Immobilization cluster_1 Step 2: Incubation cluster_2 Step 3: Pulldown & Wash cluster_3 Step 4: Elution & MS Bead Sepharose Bead Linker Linker Arm Bead->Linker Drug 6-Aminopyridine- 2-carboxamide Linker->Drug Bait Immobilized Drug Target Target Protein Bait->Target Binding NonBinder1 Non-specific Protein 1 NonBinder2 Non-specific Protein 2 Complex Drug-Target Complex on Bead ElutedTarget Identified Target Protein Complex->ElutedTarget Elute & Analyze

Caption: Workflow for affinity chromatography-mass spectrometry.

Detailed Protocol: Affinity Pulldown

  • Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker (e.g., a short polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., a carboxylic acid or amine). Rationale: The linker must be positioned away from putative binding sites to avoid steric hindrance.

  • Immobilization: Covalently couple the synthesized probe to activated sepharose beads (e.g., NHS-activated or CarboxyLink beads). Prepare control beads by blocking the reactive groups without adding the compound. Rationale: Control beads are essential to identify proteins that bind non-specifically to the matrix itself, ensuring the trustworthiness of the hits.

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if antitumor activity is suspected) and harvest cells. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify the lysate by high-speed centrifugation.

  • Incubation: Incubate the clarified cell lysate with the compound-coupled beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins. Rationale: Stringent washing is critical to reduce the background and increase the signal-to-noise ratio for true binders.

  • Elution: Elute the bound proteins from the beads. This can be done by competitive elution with an excess of free this compound or by denaturation with a buffer containing SDS.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise unique bands for identification by mass spectrometry (LC-MS/MS). Alternatively, perform an "on-bead" digest with trypsin followed by direct analysis of the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched on the compound-coupled beads compared to the control beads.

Table 1: Hypothetical Data from Chemical Proteomics Analysis

Protein ID (UniProt)Gene NameFold Enrichment (Compound vs. Control)p-valuePutative Function
P00533EGFR15.21.2e-5Tyrosine Kinase
P04049ABL111.74.5e-5Tyrosine Kinase
Q9Y243MAPK148.99.1e-4Ser/Thr Kinase
P15056CA26.52.0e-3Metalloenzyme
P27361NQO12.10.045Redox Enzyme
Phase 2 Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct ligand-protein binding in intact cells or cell lysates.[15] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[10][16]

Principle of the Assay Cells are treated with the compound or a vehicle control. The cells are then heated across a range of temperatures. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tm). Ligand-bound proteins are stabilized and will aggregate at a higher temperature. The amount of soluble protein remaining at each temperature is quantified (e.g., by Western blot or mass spectrometry), generating a "melt curve." A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.

CETSA_Principle cluster_0 No Drug (Vehicle) cluster_1 With Drug T1 Low Temp (Protein Folded) T2 Melting Temp (Tm) (Protein Unfolds & Aggregates) T1->T2 Heat DT1 Low Temp (Drug Binds Protein) DT2 Melting Temp (Tm) (Stabilized) DT1->DT2 Heat DT3 Higher Temp (Tm + ΔTm) (Protein Unfolds & Aggregates) DT2->DT3 More Heat

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Detailed Protocol: CETSA Melt Curve

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound (e.g., at 10 µM) or vehicle (e.g., 0.1% DMSO) for 1 hour in culture media.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[15]

  • Heat Shock: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Cool at room temperature for 3 minutes.[15] Rationale: The precise temperature range should be optimized to bracket the melting temperature of the protein of interest.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). Rationale: This lysis method avoids detergents that could disrupt protein-ligand interactions.

  • Separation of Soluble Fraction: Pellet the aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[15]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in each sample by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization.

Isothermal Dose-Response (ITDR) CETSA To determine the cellular potency of the compound for its target, an ITDR experiment is performed. Cells are treated with a range of compound concentrations but heated at a single, fixed temperature (a temperature that causes significant, but not complete, protein aggregation). Plotting the amount of stabilized protein against the compound concentration yields a dose-response curve from which a cellular EC₅₀ can be derived.

Table 2: Hypothetical CETSA Data for EGFR

TreatmentTemperature (°C)Soluble EGFR (% of control)
Vehicle40100%
Vehicle4695%
Vehicle4952% (Tm ≈ 49°C)
Vehicle5215%
Vehicle555%
Compound (10 µM) 4998%
Compound (10 µM) 5285%
Compound (10 µM) 5548% (Tm ≈ 55°C)
Compound (10 µM) 5812%
Resulting Thermal Shift (ΔTm) ~6°C
Specialized Protocol: Kinobeads Profiling for Kinase Targets

Given that many aminopyridines are kinase inhibitors, a specialized chemical proteomics approach using Kinobeads is highly warranted.[3] Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on beads, which can collectively bind and enrich a large fraction of the expressed kinome from a cell lysate.[17][18][19]

Principle of the Assay This is a competitive binding experiment. A cell lysate is pre-incubated with various concentrations of free this compound. The mixture is then added to the Kinobeads. Any kinases that bind to the free compound in the lysate will be unable to bind to the immobilized inhibitors on the beads. The amount of each kinase captured by the beads is quantified by mass spectrometry. A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that it is a target of the compound.

Protocol Summary

  • Prepare cell lysate as described for affinity proteomics.

  • Aliquot the lysate and incubate with a range of concentrations of this compound (e.g., 0.01 to 100 µM) or vehicle for 1 hour.

  • Add Kinobeads to each sample and incubate for 1 hour to capture the unbound kinases.

  • Wash the beads to remove non-bound proteins.

  • Elute and digest the captured kinases for LC-MS/MS analysis.

  • Quantify the abundance of each identified kinase at each compound concentration. Plot the relative abundance against compound concentration to generate dose-response curves and calculate EC₅₀ values for each target.

Data Synthesis and Candidate Prioritization

The successful completion of this workflow will yield multiple streams of data that must be synthesized to build a compelling case for a specific therapeutic target.

  • Convergence of Evidence: The highest confidence targets will be those identified in the unbiased chemical proteomics screen (Phase 1) and subsequently confirmed to have a significant thermal shift in the CETSA experiment (Phase 2).

  • Potency Correlation: The cellular EC₅₀ value from an ITDR-CETSA experiment should correlate with the EC₅₀ from a relevant functional assay (e.g., a kinase inhibition assay or a cellular phenotypic assay). A strong correlation provides powerful evidence that engagement of the target is responsible for the compound's biological activity.

  • Disease Relevance: Prioritize validated targets that are known to play a critical role in the pathophysiology of a specific disease.[20]

  • Selectivity Profile: The Kinobeads experiment provides a broad selectivity profile across the kinome. A compound that potently engages a single or small number of kinases is often more desirable than a highly promiscuous one, as it may have a cleaner safety profile.

Conclusion

The journey from a promising chemical scaffold to a validated drug candidate is contingent on a thorough understanding of its molecular mechanism of action. For a compound like this compound, where public data on biological activity is sparse, a systematic and unbiased target deconvolution strategy is not just beneficial—it is essential. The integrated workflow presented in this guide, combining the broad discovery power of chemical proteomics with the rigorous, in-cell validation of CETSA, provides a clear and robust path forward. By meticulously executing these protocols and critically synthesizing the resulting data, researchers can effectively identify and validate high-confidence therapeutic targets, paving the way for the rational development of novel therapeutics.

References

  • Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. Biognosys. Available at: [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Request PDF. Available at: [Link]

  • PubMed. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • American Society for Biochemistry and Molecular Biology. (2024). Proteomics study isolates drug targets. ASBMB. Available at: [Link]

  • MetwareBio. (n.d.). Using Proteomics to Improve the Drug Development Process. MetwareBio. Available at: [Link]

  • MDPI. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link]

  • ACS Publications. (n.d.). Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. ACS Publications. Available at: [Link]

  • Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Creative Biolabs. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The target landscape of clinical kinase drugs. PMC. Available at: [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]

  • PubMed Central. (n.d.). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Combining experimental strategies for successful target deconvolution. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Creative Biolabs. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • Technology Networks. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Technology Networks. Available at: [Link]

  • PubMed Central. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • PubMed Central. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • PubChem. (n.d.). 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC. Available at: [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (n.d.). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. ACS Publications. Available at: [Link]

  • U-Chemsource. (n.d.). China 6-Aminopyridine-2-carboxylic Acid Manufacturers Suppliers Factory - Free Sample. U-Chemsource. Available at: [Link]

  • precisionFDA. (n.d.). 6-AMINOPYRIDINE-2-CARBOXYLIC ACID. precisionFDA. Available at: [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (n.d.). Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs. National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central. (n.d.). Neuroprotective Activity of 3‐Aminopyridine‐2‐Carboxaldehyde Thiosemicarbazone (PAN‐811), a Cancer Therapeutic Agent. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to 6-Aminopyridine-2-carboxamide Research

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 6-Aminopyridine-2-carboxamide and its derivatives. This document delves into the core scientific principles and practical methodologies that underpin research in this promising area of medicinal chemistry.

Introduction: The Significance of the this compound Scaffold

The this compound core is a heterocyclic structure of significant interest in the pharmaceutical and chemical industries. As a derivative of pyridine, it belongs to a class of compounds that are integral to the development of a wide array of therapeutic agents.[1][2] The unique arrangement of its amino and carboxamide functional groups makes it a versatile building block for synthesizing molecules with diverse biological activities.[3] Research has highlighted its potential in targeting neurological disorders, infectious diseases, and cancer.[3][4][5][6][7] This guide will explore the chemical synthesis, mechanisms of action, and therapeutic applications of this scaffold, providing insights into the experimental choices and methodologies that drive its development from a laboratory curiosity to a potential clinical candidate.

Synthesis and Physicochemical Properties

The synthesis of this compound typically starts from its corresponding carboxylic acid, 6-aminopyridine-2-carboxylic acid.[8][9] This precursor is a key intermediate in the synthesis of various bioactive molecules.[8] The general approach involves the activation of the carboxylic acid group followed by amidation.

General Synthesis Workflow

The conversion of 6-aminopyridine-2-carboxylic acid to this compound is a standard organic chemistry transformation. The carboxylic acid is first activated, often by conversion to an acyl chloride or through the use of peptide coupling reagents, to facilitate the subsequent reaction with an amine source, typically ammonia or an ammonium salt.

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_amidation Amidation cluster_product Final Product 6-Aminopyridine-2-carboxylic_acid 6-Aminopyridine-2-carboxylic acid Acyl_Chloride_Formation Acyl Chloride Formation (e.g., SOCl2, Oxalyl Chloride) 6-Aminopyridine-2-carboxylic_acid->Acyl_Chloride_Formation Method 1 Coupling_Agent Peptide Coupling Agent (e.g., HATU, HOBt/EDC) 6-Aminopyridine-2-carboxylic_acid->Coupling_Agent Method 2 Ammonia_Source Reaction with Ammonia Source Acyl_Chloride_Formation->Ammonia_Source Coupling_Agent->Ammonia_Source This compound This compound Ammonia_Source->this compound

Caption: General synthetic routes to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for guiding drug design and formulation efforts.

PropertyValueSource
Molecular Formula C6H7N3O[10]
Molecular Weight 137.14 g/mol [10]
IUPAC Name This compound[10]
CAS Number 13538-41-5[10]
XLogP3 -0.3[10]
Hydrogen Bond Donors 2[10]
Hydrogen Bond Acceptors 3[10]

Biological Activities and Mechanisms of Action

The this compound scaffold and its derivatives have demonstrated a broad spectrum of biological activities. The versatility of this chemical structure allows for modifications that can tune its activity towards various biological targets.

Enzyme Inhibition

A significant area of research for pyridine carboxamide derivatives is their role as enzyme inhibitors.[11] For instance, derivatives of 6-hydroxybenzothiazole-2-carboxamide have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[12][13][14] MAO-B is a key enzyme in the metabolic pathway of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.[12]

MAO_B_Inhibition cluster_pathway Dopamine Metabolism cluster_inhibition Therapeutic Intervention Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Metabolites Inactive Metabolites MAO_B->Metabolites Carboxamide_Derivative This compound Derivative Carboxamide_Derivative->MAO_B Inhibition

Caption: Inhibition of MAO-B by this compound derivatives.

Antitubercular Activity

A notable application of related scaffolds is in the development of novel antitubercular agents. A high-throughput screening of a compound library identified a 6-dialkylaminopyrimidine carboxamide series with potent activity against Mycobacterium tuberculosis.[5][6][7] Importantly, these compounds did not show cross-resistance with existing tuberculosis drugs, suggesting a novel mechanism of action.[5][6][7] Chemoproteomic analysis identified two putative protein targets of unknown function, highlighting a new avenue for antitubercular drug discovery.[5][6][7]

Neuroprotective Effects in Neurodegenerative Diseases

Derivatives of aminopyridine and carboxamides are being actively investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][16] Some 6-hydroxybenzothiazol-2-carboxamides have been shown to not only inhibit MAO-B but also to prevent the aggregation of α-synuclein and tau proteins, which are hallmarks of these diseases.[13] Aminoindole carboxamide derivatives have also demonstrated efficacy in modifying tau and α-synuclein aggregation.[15] This multi-target approach, where a single molecule can address multiple pathological processes, is a promising strategy for developing more effective treatments for these complex disorders.[13]

Therapeutic Applications and Drug Development

The therapeutic potential of this compound and its analogs spans several disease areas, driven by the ability to modify the core structure to achieve desired biological activities and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For the 6-dialkylaminopyrimidine carboxamide series with antitubercular activity, initial SAR studies led to compounds with improved potency and better physicochemical properties.[5][6][7] Similarly, for the 6-hydroxybenzothiazol-2-carboxamide MAO-B inhibitors, variation of the amide substituent resulted in several potent compounds, with a cyclohexylamide derivative showing the highest potency.[13] These studies underscore the importance of systematic chemical modifications to enhance the therapeutic profile of this scaffold.

Summary of Biological Activities of Related Derivatives
Derivative ClassPrimary Biological ActivityTherapeutic Area
6-Dialkylaminopyrimidine carboxamidesAntitubercularInfectious Diseases
6-Hydroxybenzothiazole-2-carboxamidesMAO-B Inhibition, Anti-aggregation (α-synuclein, tau)Neurodegenerative Diseases
Aminoindole carboxamidesAnti-aggregation (α-synuclein, tau)Neurodegenerative Diseases
Pyrido[2,3-d]pyrimidinesAnticancer, EGFR InhibitionOncology
4-Aminopyridine-peptide conjugatesReduced toxicity, potential for neurodegenerative diseasesNeurological Disorders

Key Experimental Protocols

To facilitate further research, this section provides representative protocols for the synthesis of a generic this compound derivative and a common biological assay.

Protocol 1: Synthesis of an N-substituted this compound

This protocol describes a general method for the synthesis of an N-substituted derivative via amide coupling.

Materials:

  • 6-Aminopyridine-2-carboxylic acid

  • Amine (R-NH2)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 6-aminopyridine-2-carboxylic acid (1 equivalent) in DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (R-NH2, 1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound.

Experimental_Workflow Start Dissolve Starting Materials in DMF Coupling Add Coupling Reagents (HATU, DIPEA) Start->Coupling Amine_Addition Add Amine (R-NH2) Coupling->Amine_Addition Reaction Stir at Room Temperature (12-24h) Amine_Addition->Reaction Workup Quench with Water & Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure N-substituted This compound Purification->Product

Caption: Workflow for the synthesis of N-substituted derivatives.

Protocol 2: In Vitro MAO-B Inhibition Assay

This protocol outlines a general procedure to assess the MAO-B inhibitory activity of test compounds.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • Test compounds

  • Potassium phosphate buffer

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in buffer.

  • In a 96-well plate, add the MAO-B enzyme solution to each well.

  • Add the test compound dilutions to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, kynuramine.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Future Perspectives and Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry with a wide range of demonstrated and potential therapeutic applications. The existing body of research provides a strong foundation for the continued development of novel drug candidates. Future research should focus on:

  • Exploring Novel Biological Targets: Expanding the screening of this compound libraries against a wider range of biological targets could uncover new therapeutic opportunities.

  • Optimizing ADME Properties: A critical aspect of drug development is the optimization of absorption, distribution, metabolism, and excretion (ADME) properties. Future SAR studies should incorporate these endpoints to improve the clinical translatability of new compounds.

  • Multi-target Drug Design: For complex diseases like neurodegenerative disorders, designing single molecules that can modulate multiple targets is a highly attractive strategy that should be further pursued with this scaffold.

References

  • 6-Aminopyridine-2-Carboxylic Acid: Properties, Applic
  • 6-Aminopyridine-2-carboxylic acid synthesis - ChemicalBook. (URL: )
  • This compound | C6H7N3O | CID 351654 - PubChem. (URL: )
  • 6-Aminopyridine-2-carboxylic acid - Chem-Impex. (URL: )
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. (URL: )
  • Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. (URL: )
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (URL: )
  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (URL: )
  • Treatment of Alzheimer's and Parkinson's through Aminoindole Carboxamide Deriv
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (URL: )
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies | Journal of Medicinal Chemistry - ACS Public
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identific
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (URL: )
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identific
  • Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed. (URL: )
  • Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - OUCI. (URL: )
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener

Sources

An In-Depth Technical Guide to the Toxicological Profile of 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive toxicological profile of 6-Aminopyridine-2-carboxamide, a pyridine carboxamide derivative of interest to researchers, scientists, and drug development professionals. In the absence of extensive direct toxicological data for this specific compound, this guide synthesizes information from structurally related analogues, including aminopyridines and other pyridine carboxamides, to construct a predictive toxicological profile. This document delves into the anticipated pharmacokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Furthermore, it outlines detailed, state-of-the-art experimental protocols for the definitive toxicological evaluation of this compound, grounding these methodologies in established international guidelines. The causality behind experimental choices is explained to provide field-proven insights for drug development and chemical safety assessment.

Introduction

This compound belongs to the pyridine carboxamide class of compounds, which are integral scaffolds in medicinal chemistry and drug discovery.[1] The pyridine ring is a common feature in numerous pharmaceuticals, and its derivatives are known to exhibit a wide range of biological activities.[2] The presence of both an amino group and a carboxamide moiety on the pyridine ring of this compound suggests the potential for diverse pharmacological effects and, consequently, a unique toxicological profile that warrants thorough investigation.

The toxicological assessment of a novel chemical entity is a cornerstone of the drug development process, ensuring the safety of potential therapeutics before they advance to clinical trials. This guide provides a projected toxicological profile for this compound based on a comprehensive review of available literature on analogous compounds. It is intended to serve as a foundational resource for researchers, enabling informed decisions in the early stages of drug development and guiding the design of a robust and scientifically sound toxicological testing strategy.

Predicted Pharmacokinetics and Metabolism

The pharmacokinetic properties of a compound—its absorption, distribution, metabolism, and excretion (ADME)—are critical determinants of its toxicological profile.

Absorption, Distribution, and Excretion

Based on data from other aminopyridines, this compound is predicted to be readily absorbed through the gastrointestinal tract, skin, and lungs.[3] Aminopyridines are known to be widely distributed throughout the body, including the central nervous system.[3] The excretion of pyridine and its derivatives primarily occurs via the kidneys, with metabolites and the parent compound being eliminated in the urine.[4]

Metabolic Pathways

The metabolism of this compound is anticipated to proceed through several key pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6]

  • Hydroxylation: The pyridine ring is susceptible to hydroxylation, a common metabolic pathway for pyridine derivatives.[4]

  • N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide.[4]

  • Amide Hydrolysis: The carboxamide group may undergo hydrolysis to the corresponding carboxylic acid.

  • Conjugation: The parent compound and its metabolites can be conjugated with glucuronic acid or sulfate to facilitate their excretion.[6]

The following diagram illustrates the predicted metabolic pathways for this compound.

Metabolic Pathway of this compound This compound This compound Hydroxylated Metabolite Hydroxylated Metabolite This compound->Hydroxylated Metabolite CYP450 (Hydroxylation) N-Oxide Metabolite N-Oxide Metabolite This compound->N-Oxide Metabolite CYP450 (N-oxidation) 6-Aminopyridine-2-carboxylic acid 6-Aminopyridine-2-carboxylic acid This compound->6-Aminopyridine-2-carboxylic acid Amidase (Hydrolysis) Glucuronide/Sulfate Conjugate Glucuronide/Sulfate Conjugate Hydroxylated Metabolite->Glucuronide/Sulfate Conjugate UGTs/SULTs Glucuronide Conjugate Glucuronide Conjugate 6-Aminopyridine-2-carboxylic acid->Glucuronide Conjugate UGTs

Caption: Predicted metabolic pathways of this compound.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure.[7]

Predicted Acute Toxicity Profile

Based on data for aminopyridines, this compound is anticipated to be moderately to highly toxic upon acute exposure.[3][8] The primary target of acute toxicity is expected to be the central nervous system (CNS).[9][10][11]

Table 1: Predicted Acute Toxicity Endpoints for this compound

EndpointPredicted EffectRationale (Based on Analogue Data)
Oral LD50 20-200 mg/kg (rat)2-Aminopyridine has an oral LD50 of 200 mg/kg in rats.[8] Other aminopyridines show similar ranges.[3]
Dermal LD50 200-1000 mg/kgAminopyridines are readily absorbed through the skin.[3]
Inhalation LC50 Data not availableInhalation of aminopyridines can cause systemic toxicity.[3]
Primary Signs of Toxicity Seizures, tremors, salivation, respiratory distressThese are characteristic signs of aminopyridine poisoning due to potassium channel blockade.[9][12]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is a statistically efficient way to determine the LD50 with a small number of animals.[13]

  • Animal Selection: Use healthy, young adult female rats (8-12 weeks old).

  • Housing and Acclimatization: House animals individually for at least 5 days prior to the study in a controlled environment.

  • Dose Selection: Start with a dose estimated to be near the LD50. For this compound, a starting dose of 100 mg/kg is reasonable based on analogue data.

  • Dosing Procedure: Administer the compound by oral gavage. The volume should not exceed 10 mL/kg.

  • Observation: Observe the animal closely for the first 4 hours, then periodically for 14 days. Record all signs of toxicity.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Dermal and Eye Irritation

Predicted Irritation Profile

Structurally similar compounds, such as 2-aminopyridine, are known to be skin and eye irritants.[3] Therefore, it is prudent to assume that this compound may also cause irritation.

Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

To minimize animal use, an in vitro test is the first step.

  • Test System: Use a commercially available reconstructed human epidermis model.

  • Application of Test Chemical: Apply a small amount of this compound directly to the tissue surface.

  • Incubation: Incubate for a defined period (e.g., 60 minutes).

  • Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT assay).

  • Classification: If the mean tissue viability is below 50%, the substance is classified as a skin irritant.

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

If in vitro results are inconclusive or if required by regulatory bodies, an in vivo study is performed.[14][15]

  • Animal Selection: Use a single healthy adult albino rabbit.

  • Preparation: Shave a small area of the back.

  • Application: Apply 0.5 g of the test substance to the shaved skin and cover with a gauze patch.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: After removing the patch, observe and score the skin for erythema and edema at 1, 24, 48, and 72 hours.

A similar approach is taken for eye irritation, starting with in vitro methods before proceeding to in vivo studies (OECD 405) if necessary.[16][17][18]

Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which may lead to cancer or heritable diseases. Aromatic amines are a class of compounds for which genotoxicity is a significant concern.[19][20][21]

Predicted Genotoxicity Profile

While some aminopyridines have tested negative in standard bacterial mutagenicity assays, the aromatic amine structure is a known structural alert for genotoxicity.[3][21] Therefore, a comprehensive battery of tests is essential.

Experimental Workflow for Genotoxicity Testing

Genotoxicity Testing Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assay (if in vitro is positive) Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) MLA Mouse Lymphoma Assay (MLA - OECD 490) Ames->MLA Micronucleus In Vitro Micronucleus Test (OECD 487) MLA->Micronucleus InVivo_MN In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) Micronucleus->InVivo_MN Positive Result

Caption: A standard workflow for assessing the genotoxicity of a new chemical entity.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This is a widely used initial screen for point mutations.[22]

  • Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to a range of concentrations of this compound.

  • Incubation: Plate the treated bacteria on a minimal medium that lacks the required amino acid for their growth.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid). A significant, dose-dependent increase in revertant colonies indicates a positive result.

Carcinogenicity

Long-term carcinogenicity studies are conducted if there are concerns from genotoxicity data, the chemical structure, or the intended long-term use of the substance.

Predicted Carcinogenicity Profile

The parent compound, pyridine, has been classified as a possible human carcinogen (Group 2B) by IARC based on animal studies.[23][24] This raises a concern for pyridine derivatives, including this compound.

Experimental Protocol: Carcinogenicity Study (OECD 451)
  • Species: Typically conducted in two rodent species (e.g., rats and mice).

  • Dosing: The compound is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats). Doses are selected based on shorter-term toxicity studies.

  • Observations: Monitor animals for clinical signs of toxicity and the development of tumors.

  • Pathology: At the end of the study, conduct a full histopathological examination of all organs.

  • Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.

Reproductive and Developmental Toxicity

It is essential to assess the potential for a new chemical to interfere with reproduction and normal development.[25][26][27][28]

Predicted Reproductive and Developmental Toxicity Profile

There is limited specific data on the reproductive toxicity of aminopyridines or pyridine carboxamides. Therefore, testing is necessary to characterize this potential hazard.[29]

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)
  • Generations: The study involves two generations of animals (F0 and F1).

  • Dosing: The F0 generation is dosed for a period before mating, during mating, gestation, and lactation.

  • Endpoints:

    • F0 Generation: Mating performance, fertility, gestation length, and maternal behavior.

    • F1 Generation: Viability, growth, and development of the offspring. Selected F1 animals are then mated to produce an F2 generation.

  • Pathology: Conduct a full histopathological examination of the reproductive organs of the F0 and F1 generations.

Conclusion

While direct toxicological data for this compound is not yet available, a predictive profile can be constructed based on the known toxicology of structurally related aminopyridines and pyridine derivatives. The primary concerns for this compound are anticipated to be acute neurotoxicity, potential skin and eye irritation, and possible genotoxicity.

This technical guide provides a framework for the systematic toxicological evaluation of this compound. The experimental protocols outlined are based on internationally recognized guidelines and are designed to provide the necessary data for a comprehensive risk assessment. A thorough investigation following these methodologies is imperative to ensure the safety of this compound for its intended applications in research and drug development.

References

  • ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline. European Medicines Agency. [Link]

  • Reproductive Toxicology for Pharmaceutical Products: Ensuring Safety and Compliance. Vivotecnia. [Link]

  • How are New Medicines Evaluated for Developmental Toxicity? Society for Birth Defects Research and Prevention. [Link]

  • S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Aminopyridines. U.S. Environmental Protection Agency. [Link]

  • The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. PubMed. [Link]

  • Pyridine: an overview of available data on mutagenicity and carcinogenicity. RIVM. [Link]

  • Strategy for reproductive and developmental toxicity (DART) studies for marketing applications in pharmaceutical development. PubMed Central. [Link]

  • Pyridine. National Research Centre for the Working Environment. [Link]

  • TR-470: Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water) Studies. National Toxicology Program. [Link]

  • 2-Aminopyridine. Wikipedia. [Link]

  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. PubMed Central. [Link]

  • Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. U.S. Environmental Protection Agency. [Link]

  • 4-Aminopyridine Toxicity: A Case Report and Review of the Literature. ResearchGate. [Link]

  • Acute Toxicity. The Joint Research Centre - EU Science Hub. [Link]

  • Pyridine; Evaluation of the carcinogenicity and genotoxicity. The Health Council of the Netherlands. [Link]

  • OECD 404: Acute Dermal Irritation/Corrosion. Nucro-Technics. [Link]

  • A Review of 29 Incidents Involving 4-Aminopyridine in Non-target Species Reported to the ASPCA Animal Poison Control Center. PubMed Central. [Link]

  • Pyridine. ResearchGate. [Link]

  • In silico predictions of genotoxicity for aromatic amines. IMR Press. [Link]

  • OECD Test Guideline 405. Organisation for Economic Co-operation and Development. [Link]

  • Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. PubMed. [Link]

  • OECD 405: Acute Eye Irritation/Corrosion. Nucro-Technics. [Link]

  • 420 | oecd guideline for testing of chemicals. Organisation for Economic Co-operation and Development. [Link]

  • Acute Toxicity by OECD Guidelines. SlideShare. [Link]

  • OECD Test Guideline 423. National Toxicology Program. [Link]

  • Genotoxic effects of heterocyclic aromatic amines in human derived hepatoma (HepG2) cells. PubMed. [Link]

  • 4-aminopyridine toxicity: a case report and review of the literature. UPMC. [Link]

  • Test No. 404: Acute Dermal Irritation/Corrosion. Organisation for Economic Co-operation and Development. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PubMed Central. [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PubMed Central. [Link]

  • OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017). Umwelt-online.de. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. [Link]

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated Oct 2012). Pacific BioLabs. [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. PubMed. [Link]

  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Publications. [Link]

  • Pyridine and Pyridine Derivatives. ResearchGate. [Link]

  • Metabolism of Carcinogenic and Non-Carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in Vivo. PubMed. [Link]

  • Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]

  • Toxicological Profile for Pyridine. National Center for Biotechnology Information. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

  • Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. PubMed Central. [Link]

Sources

Elucidating the Metabolic Fate of 6-Aminopyridine-2-carboxamide: A Predictive and Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of a novel chemical entity is fundamental to modern drug development. This guide provides a comprehensive technical framework for elucidating the metabolic fate of 6-Aminopyridine-2-carboxamide. Given the limited direct literature on this specific molecule, this document establishes a predictive metabolic map based on established biotransformation pathways for its core chemical moieties—the aminopyridine ring and the carboxamide group. We then present a robust, multi-stage experimental strategy, complete with detailed protocols and analytical methodologies, designed to systematically identify and characterize its metabolites. This guide is intended to serve as a practical roadmap for researchers, providing the scientific rationale and technical detail required to execute a thorough metabolic investigation.

Introduction: The Imperative of Metabolic Profiling

This compound is a heterocyclic compound featuring a pyridine ring substituted with both an amine and a carboxamide functional group. While its specific applications are still emerging, its structural motifs are common in pharmacologically active molecules. The journey of any such compound from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its interaction with the host organism. The metabolic fate of a compound dictates its pharmacokinetic profile, therapeutic efficacy, and potential for toxicity.

This guide moves beyond theoretical knowledge to provide a practical, field-proven approach. We will first construct a hypothesis of the compound's biotransformation based on established metabolic pathways for analogous structures. Subsequently, we will detail the in vitro and in vivo experimental systems required to test this hypothesis, culminating in the definitive structural elucidation of metabolites using advanced analytical techniques.

Predictive Metabolic Profile of this compound

The structure of this compound presents several potential sites for metabolic modification. Our predictive analysis is grounded in the well-documented metabolism of pyridines, aromatic amines, and carboxamides.

Hypothesized Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For this compound, we anticipate the following primary oxidative and hydrolytic pathways.

  • Ring Hydroxylation: The pyridine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes. Based on studies of substituted pyridines, hydroxylation can occur at positions 3, 4, or 5, leading to the formation of aminohydroxypyridine-2-carboxamide isomers.[1][2] These hydroxylated metabolites may exist in equilibrium with their pyridone tautomers.

  • N-Oxidation: The nitrogen atom of the pyridine ring is a common site for oxidation, resulting in the formation of a pyridine-N-oxide metabolite. This is a well-established pathway for many pyridine-containing xenobiotics.[1][3]

  • Amide Hydrolysis: The carboxamide group can be hydrolyzed by amidase enzymes to yield the corresponding carboxylic acid, 6-aminopyridine-2-carboxylic acid, and ammonia. This reaction would represent a significant change in the physicochemical properties of the molecule.[4]

  • Amino Group Oxidation: The primary amino group may undergo oxidation to form a hydroxylamine derivative.

Hypothesized Phase II Metabolic Pathways

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.

  • N-Acetylation: The exocyclic primary amino group is a prime substrate for N-acetyltransferases (NATs), leading to the formation of 6-acetamidopyridine-2-carboxamide. This is a major metabolic route for many aromatic amines.[5]

  • Glucuronidation and Sulfation: The hydroxylated metabolites generated in Phase I can be readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs) to form O-glucuronides and O-sulfates, respectively.

The diagram below illustrates the network of these putative metabolic pathways.

Metabolic_Fate cluster_phase1 Phase I Metabolism Parent This compound Hydroxylated Hydroxylated Metabolites (Positions 3, 4, or 5) Parent->Hydroxylated CYP450 (Hydroxylation) N_Oxide Pyridine-N-Oxide Parent->N_Oxide CYP450 / FMO (N-Oxidation) Carboxylic_Acid 6-Aminopyridine-2-carboxylic acid Parent->Carboxylic_Acid Amidase (Hydrolysis) Acetylated N-Acetyl Metabolite Parent->Acetylated NAT (Acetylation) Glucuronide O-Glucuronide Conjugate Hydroxylated->Glucuronide UGT Sulfate O-Sulfate Conjugate Hydroxylated->Sulfate SULT

Caption: Putative metabolic pathways for this compound.

A Phased Experimental Strategy for Metabolite Characterization

To systematically validate our predictive map, we propose a phased experimental approach. This workflow begins with rapid in vitro screens to identify primary metabolites and concludes with in vivo studies to capture the complete pharmacokinetic profile.

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation cluster_analysis Analytical Identification Microsomes Protocol 1: Liver Microsomes (CYP450/FMO) S9 Protocol 2: S9 Fraction (CYP + Cytosolic) Microsomes->S9 Broader Enzyme Scope Hepatocytes Protocol 3: Hepatocytes (Intact Cell System) S9->Hepatocytes Cellular Context PK_Study Protocol 4: Animal PK Study (Blood, Urine, Feces) Hepatocytes->PK_Study Whole Organism Validation Analysis Protocol 5: LC-HRMS/MS Analysis (Structure Elucidation) PK_Study->Analysis Metabolite ID

Caption: Overall experimental workflow for metabolite identification.

In Vitro Metabolism: First-Pass Screening

In vitro systems offer a controlled, high-throughput environment to identify major metabolic pathways and the enzymes responsible.

  • Expertise & Causality: This assay is the industry standard for identifying metabolites formed by CYP450 and FMO enzymes, which are localized to the endoplasmic reticulum and are the primary drivers of Phase I oxidative metabolism.[6] By including the cofactor NADPH, we specifically activate these enzyme systems. The absence of metabolism in incubations lacking NADPH serves as a negative control, validating that any observed turnover is enzyme-mediated.

  • Methodology:

    • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).

    • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from relevant species, e.g., human, rat; final concentration ~0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (final concentration ~1 µM).

    • Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding a pre-warmed NADPH-regenerating system. A parallel incubation without the NADPH system is run as a negative control.

    • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is immediately stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for LC-MS analysis.

  • Expertise & Causality: The S9 fraction contains both microsomal and cytosolic enzymes. This allows for the detection of not only Phase I oxidative metabolites but also products of cytosolic enzymes, such as some UGTs, SULTs, and NATs.[5] This protocol requires fortification with cofactors specific to both enzyme compartments (e.g., NADPH for CYPs, PAPS for SULTs, UDPGA for UGTs, and Acetyl-CoA for NATs).

  • Methodology:

    • Preparation: Similar to the microsomal assay.

    • Incubation Mixture: Combine S9 fraction (~1 mg/mL protein), phosphate buffer (pH 7.4), and the test compound.

    • Initiation: Initiate the reaction by adding a cocktail of cofactors (NADPH-regenerating system, PAPS, UDPGA, Acetyl-CoA).

    • Time Points, Quenching, and Processing: Follow the same procedure as described in Protocol 1.

In Vivo Metabolism: Pharmacokinetics and Excretion
  • Expertise & Causality: While in vitro systems are powerful, they cannot replicate the complex interplay of absorption, distribution, multi-organ metabolism, and excretion that occurs in a living organism. An in vivo study, typically in a rodent model, is essential to obtain a complete picture of the compound's disposition and to ensure that no significant metabolic pathways are missed.[7] The collection of urine and feces is critical for identifying excretory metabolites.

  • Methodology:

    • Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rat). Animals are housed in metabolic cages to allow for separate collection of urine and feces.

    • Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to assess absolute bioavailability.

    • Blood Sampling: Collect serial blood samples from a cannula at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Process blood to plasma and store at -80°C.

    • Excreta Collection: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Sample Processing:

      • Plasma: Subject to protein precipitation (as in Protocol 1).

      • Urine: May be diluted and injected directly or subjected to solid-phase extraction (SPE) for cleanup and concentration.

      • Feces: Homogenize with a solvent, centrifuge, and analyze the supernatant.

    • Analysis: Analyze all processed samples by LC-HRMS/MS.

Analytical Strategy: Definitive Structure Elucidation

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the definitive tool for modern metabolite identification.[8][9] Its power lies in the ability to provide an accurate mass measurement, from which an elemental formula can be determined, and to generate fragmentation data (MS/MS) that reveals the molecule's structure.

  • Expertise & Causality: This protocol is a self-validating system. The high mass accuracy (<5 ppm) of modern HRMS instruments (e.g., Q-TOF, Orbitrap) drastically reduces the number of possible elemental formulas for an unknown metabolite, providing high confidence in its identity.[8] The subsequent MS/MS fragmentation provides the orthogonal data needed to confirm the site of metabolic modification.

  • Methodology:

    • Chromatography: Separate the components of the sample extract using reverse-phase HPLC or UHPLC. A gradient elution from a polar mobile phase (e.g., water with 0.1% formic acid) to a non-polar mobile phase (e.g., acetonitrile with 0.1% formic acid) is typically used.

    • Mass Spectrometry:

      • Full Scan (MS1): Acquire data in full scan mode with high resolution and accuracy to detect all ionizable compounds, including the parent drug and potential metabolites.

      • Data-Dependent MS/MS (dd-MS2): Automatically trigger fragmentation scans on the most intense ions detected in the MS1 scan. This provides structural information for the most abundant species.

    • Data Processing and Mining:

      • Extracted Ion Chromatograms (EICs): Search the full scan data for the exact masses of predicted metabolites (e.g., parent mass + 15.9949 Da for hydroxylation; parent mass + 42.0106 Da for acetylation).

      • Mass Defect Filtering (MDF): Employ software tools to find unexpected metabolites. MDF works on the principle that metabolites will have a similar mass defect to the parent drug, helping to distinguish them from the biological background.[8]

      • Structure Elucidation: Compare the MS/MS fragmentation pattern of a metabolite to that of the parent drug. A shift in the mass of a fragment ion indicates the location of the metabolic modification.

Data Presentation

All identified metabolites should be summarized in a clear, tabular format for easy interpretation and comparison across different biological matrices.

Metabolite ID Proposed Structure Biochemical Transformation Mass Shift (Da) [M+H]+ (Observed) Matrix Detected
M16-Acetamidopyridine-2-carboxamideN-Acetylation+42.0106e.g., 179.07Plasma, Urine
M26-Aminopyridine-2-carboxylic acidAmide Hydrolysis+1.0023e.g., 139.05Plasma, Urine
M36-Amino-5-hydroxypyridine-2-carboxamideRing Hydroxylation+15.9949e.g., 154.06Microsomes, Urine
M4M3-GlucuronideGlucuronidation+192.0222e.g., 346.08Urine, Feces

Conclusion

The metabolic fate of this compound can be effectively elucidated through the systematic application of the predictive and experimental framework detailed in this guide. By hypothesizing biotransformation pathways based on its chemical structure and then employing a phased approach of in vitro and in vivo studies, researchers can build a comprehensive profile of its metabolism. The cornerstone of this effort is the rigorous application of LC-HRMS for the definitive identification of metabolites. This integrated strategy not only ensures scientific integrity but also provides the critical data necessary to advance a compound through the drug development pipeline, ultimately informing decisions on its safety, efficacy, and dosing.

References

  • Smolenski, R. T., et al. (2011). Metabolism of 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) in rodent tissues and in vivo. PubMed. Available at: [Link]

  • Gorrod, J. W., & Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Wilke, T. J., et al. (1989). Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions. Drug Metabolism and Disposition. Available at: [Link]

  • Słomińska-Wojewódzka, M., et al. (2017). Metabolic pathway of 4-pyridone-3-carboxamide-1β-d-ribonucleoside and its effects on cellular energetics. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Available at: [Link]

  • Dalvie, D., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica. Available at: [Link]

  • Allen, C. C. R., et al. (2000). Biotransformation of substituted pyridines with dioxygenase-containing microorganisms. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry. Available at: [Link]

  • Le-Coz, F., et al. (2019). Biotransformation: Impact and Application of Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • precisionFDA. (n.d.). 6-AMINOPYRIDINE-2-CARBOXYLIC ACID. precisionFDA. Available at: [Link]

  • Chowdhury, S. K., & Prusoff, W. H. (2006). Application of mass spectrometry for metabolite identification. Current Drug Metabolism. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites. Available at: [Link]

  • Meyer, M. R., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis. Available at: [Link]

Sources

An In-depth Technical Guide to the Structural Analogs and Isomers of 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. 6-Aminopyridine-2-carboxamide represents a key exemplar of this class, possessing a versatile structure amenable to extensive modification. This guide provides an in-depth exploration of its structural isomers and key analogs, offering a technical narrative for researchers, scientists, and drug development professionals. We will delve into the critical impact of substituent positioning (isomerism) on physicochemical properties and survey representative structural analogs that demonstrate potent and selective biological activity. This analysis is supported by detailed experimental protocols, comparative biological data, and diagrammatic representations of relevant signaling pathways, providing a comprehensive resource for the rational design of novel therapeutics based on this scaffold.

The Core Scaffold: this compound

This compound (PubChem CID: 351654) is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 6-position and a carboxamide group at the 2-position.[1] This arrangement of functional groups imparts specific electronic and steric properties that govern its potential as a building block in drug discovery. The amino group acts as a hydrogen bond donor, while the carboxamide presents both hydrogen bond donor and acceptor capabilities. The pyridine nitrogen itself is a hydrogen bond acceptor and influences the overall basicity of the molecule.

Physicochemical Properties of the Core Scaffold:

PropertyValueSource
Molecular Formula C₆H₇N₃O[1]
Molecular Weight 137.14 g/mol [1]
CAS Number 13538-41-5[1]
XLogP3 -0.3[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

The Critical Role of Isomerism

The precise placement of the amino and carboxamide groups on the pyridine ring is not a trivial detail. Positional isomers often exhibit dramatically different physicochemical and pharmacological properties. This phenomenon is rooted in the way each substituent electronically influences the pyridine ring and the other functional groups.

The Impact of Amino Group Position on Basicity

Expert Insight: The basicity of the pyridine nitrogen is a crucial parameter in drug design. It governs the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with protein targets, such as the catalytic residues in an enzyme's active site.

Table of Aminopyridine Isomer Basicity:

IsomerStructurepKa of Conjugate AcidRationale for Basicity
2-Aminopyridine c1(N)cccc(N)c16.86Intermediate basicity. Influenced by a combination of electronic effects and potential intramolecular hydrogen bonding.[2]
3-Aminopyridine c1c(N)cncc16.0Least basic. The electron-donating effect of the amino group has a less pronounced impact on the pyridine nitrogen at the meta position.[2][3]
4-Aminopyridine c1c(N)cnc(c1)9.17Most basic. The positive charge on the protonated pyridine nitrogen can be effectively delocalized onto the exocyclic amino group through resonance, stabilizing the conjugate acid.[2][3]

This fundamental principle underscores the necessity of precise positional control during synthesis. A synthetic strategy targeting this compound must be designed to avoid the formation of undesired isomers, such as 2-aminopyridine-6-carboxamide, which would possess different electronic profiles and, consequently, different biological activities.

Structural Analogs in Drug Discovery

Structural analogs are compounds that retain the core pharmacophoric features of the parent molecule but have modifications, such as the replacement of an atom or functional group. This strategy is central to lead optimization, aiming to improve potency, selectivity, or pharmacokinetic properties.

Case Study 1: Pyridine Carboxamides as Allosteric SHP2 Inhibitors

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node and a well-validated target for cancer therapy.[4] A recent study reported the discovery of a novel series of substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.[4][5]

One of the lead compounds from this series, Compound C6 , demonstrated excellent inhibitory activity against SHP2 with an IC₅₀ of 0.13 nM and potent antiproliferative effects in a cancer cell line (MV-4-11) with an IC₅₀ of 3.5 nM.[4][5]

Comparative Biological Activity:

CompoundTargetAssayIC₅₀ (nM)
Compound C6 SHP2Enzymatic Assay0.13
Compound C6 MV-4-11 CellsAntiproliferation3.5

Mechanism of Action: SHP2 is a key positive regulator of the Ras-MAPK signaling pathway, which is frequently hyperactivated in many cancers.[6][7] Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This prevents the dephosphorylation of its substrates, thereby inhibiting downstream signaling required for cell proliferation and survival.

Below is a diagram illustrating the central role of SHP2 in mediating signals from receptor tyrosine kinases (RTKs) to the RAS-ERK pathway, and the point of intervention for an allosteric inhibitor.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Grb2_SOS Grb2/SOS SHP2_active->Grb2_SOS dephosphorylates docking proteins RAS_GDP RAS-GDP (Inactive) Grb2_SOS->RAS_GDP activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyridine Carboxamide Analog (e.g., C6) Inhibitor->SHP2_active allosterically inhibits

Caption: SHP2 signaling pathway and point of allosteric inhibition.

Case Study 2: Pyrimidine Carboxamides as Antitubercular Agents

A powerful strategy in analog design is bioisosteric replacement, where a functional group is swapped for another with similar steric and electronic properties. Replacing the pyridine core of our topic compound with a pyrimidine ring creates 6-dialkylaminopyrimidine carboxamides. This class of compounds has been identified as a promising hit series against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[8][9][10]

Phenotypic screening of compound libraries identified that these pyrimidine carboxamide scaffolds possess a potentially novel mechanism of action, showing activity against clinical Mtb strains with no cross-resistance to conventional drugs.[8][10] In a follow-up study, a library of 37 new analogs was synthesized and evaluated, with several compounds demonstrating excellent in vitro activity with MIC₉₀ values below 1.00 µM.[11]

Expert Insight: The replacement of a carbon-hydrogen group in the pyridine ring with a nitrogen atom to form a pyrimidine ring alters the molecule's hydrogen bonding capacity, dipole moment, and metabolic stability. This seemingly small change can lead to entirely new biological activities and target profiles, highlighting the power of scaffold hopping in drug discovery.

Analog_Design_Workflow A Core Scaffold (6-Aminopyridine- 2-carboxamide) B Analog Strategy 1: Substituent Modification A->B C Analog Strategy 2: Scaffold Hopping (Bioisosteric Replacement) A->C D New Analog Class: Substituted Pyridine Carboxamides B->D E New Analog Class: (e.g., Pyrimidine Carboxamides) C->E F Biological Screening (e.g., SHP2 Assay) D->F G Biological Screening (e.g., Anti-Mtb Assay) E->G H Lead Compound (e.g., Compound C6) F->H I Lead Compound (e.g., Compound 7d) G->I

Caption: Workflow for structural analog design and discovery.

Experimental Protocols: Synthesis and Characterization

The synthesis of pyridine and pyrimidine carboxamides typically proceeds through the formation of an amide bond between a carboxylic acid and an amine. The following protocol is a generalized yet robust method adaptable for many derivatives, based on standard laboratory procedures using peptide coupling reagents.[8][12]

Protocol: Synthesis of a Pyridine Carboxamide Analog via Amide Coupling

Objective: To synthesize a substituted pyridine carboxamide from a pyridine carboxylic acid and an amine.

Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent. HATU is highly efficient for forming amide bonds, even between sterically hindered or electronically deactivated partners, by activating the carboxylic acid for nucleophilic attack by the amine. A tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the HCl generated and maintain basic conditions conducive to the reaction.

Materials:

  • Pyridine carboxylic acid derivative (1.0 eq)

  • Amine derivative (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add the pyridine carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 eq), followed by DIPEA (2.5 eq), and finally the HATU (1.2 eq) to the stirred solution at room temperature.

    • Self-Validation Check: The reaction mixture may change color or become slightly warm upon addition of the coupling reagent.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

    • Troubleshooting: If the reaction stalls, gentle heating (40-50 °C) can be applied, but monitor for potential side products.

  • Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

  • Workup - Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes residual DMF, unreacted acid, and the coupling byproducts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carboxamide product.

Protocol: Characterization of the Final Product

Objective: To confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected Outcome: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons on the pyridine and other substituted rings, as well as a broad singlet for the amide N-H proton. The integration of these peaks should correspond to the expected number of protons. The ¹³C NMR will confirm the number of unique carbon environments.[13]

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the compound.

    • Analyze using an ESI (Electrospray Ionization) source.

    • Expected Outcome: The HRMS data will provide a highly accurate mass-to-charge ratio ([M+H]⁺ or [M-H]⁻), which should match the calculated exact mass of the target molecule to within a few parts per million (ppm), confirming its elemental composition.[11][14]

Conclusion and Future Directions

This compound is more than a single molecule; it is a gateway to a vast chemical space of biologically active compounds. This guide has demonstrated that subtle changes, such as the repositioning of a functional group (isomerism) or the bioisosteric replacement of the core ring system (analogs), can unlock potent and selective activities against diverse therapeutic targets, from oncogenic phosphatases like SHP2 to infectious agents like M. tuberculosis.

The provided protocols for synthesis and characterization offer a reliable framework for the creation and validation of novel derivatives. For researchers in the field, the path forward involves leveraging this foundational understanding to design next-generation analogs with optimized efficacy, selectivity, and drug-like properties. The continued exploration of this versatile scaffold promises to yield new chemical entities capable of addressing significant unmet medical needs.

References

  • ResearchGate. (n.d.). SHP2 signaling pathways: SHP2-dependent signaling in both developing... [Diagram]. Retrieved January 9, 2026, from [Link]

  • Yuan, H., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 279, 116830. [Link]

  • ResearchGate. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Role of SHP2 in various signaling pathways. Activated SHP2 regulates... [Diagram]. Retrieved January 9, 2026, from [Link]

  • Frontiers in Immunology. (2018). SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC. [Link]

  • ResearchGate. (n.d.). Schematic representation of the SHP-2 protein, illustrating its... [Diagram]. Retrieved January 9, 2026, from [Link]

  • MDPI. (2018). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 23(7), 1563. [Link]

  • National Center for Biotechnology Information. (2006). Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation. PMC. [Link]

  • National Center for Biotechnology Information. (2018). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link]

  • ResearchGate. (2022). Synthesis of pyridine carboxamide and carbothioamide (1–12). Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PMC. [Link]

  • National Center for Biotechnology Information. (2020). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC. [Link]

  • ResearchGate. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved January 9, 2026, from [Link]

  • ACS Publications. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved January 9, 2026, from [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5122. [Link]

  • National Center for Biotechnology Information. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed. [Link]

  • National Center for Biotechnology Information. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • ResearchGate. (2018). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC. [Link]

  • National Center for Biotechnology Information. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(17), 5344. [Link]

  • ResearchGate. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2017). Synthesis and Structural Characterization of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science. [Link]

Sources

The Quantum Yield of Aminopyridine Fluorescent Probes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Aminopyridine-based fluorophores are a versatile class of molecular probes gaining traction in biomedical research and drug discovery. Their utility is intrinsically linked to their photophysical properties, paramount among which is the fluorescence quantum yield (Φf). This guide provides an in-depth exploration of the quantum yield of aminopyridine fluorescent probes, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of quantum yield, elucidate the structural and environmental factors that govern the fluorescence efficiency of aminopyridines, provide a detailed, field-proven protocol for accurate quantum yield determination, and present case studies that highlight their practical applications. This document is structured to serve as both a theoretical primer and a practical handbook, empowering users to effectively design, select, and utilize aminopyridine probes in their research endeavors.

The Crucial Role of Quantum Yield in Fluorescent Probe Performance

In the realm of fluorescence-based assays and imaging, the brightness of a probe is a critical determinant of sensitivity and signal-to-noise ratio. The perceived brightness is a product of two key parameters: the molar extinction coefficient (ε), which dictates the efficiency of light absorption, and the fluorescence quantum yield (Φf), which represents the efficiency of converting absorbed photons into emitted fluorescent photons.[1]

The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[1]

Φf = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. Conversely, a quantum yield of 0 indicates that the absorbed energy is entirely dissipated through non-radiative pathways. Probes with high quantum yields are essential for applications requiring high sensitivity, such as detecting low-abundance biological targets or in high-throughput screening (HTS) where signal strength is paramount.[]

Understanding the Photophysics: What Governs the Quantum Yield of Aminopyridines?

The quantum yield of an aminopyridine probe is not a fixed value but is highly dependent on a complex interplay of its molecular structure and its surrounding environment. Understanding these factors is key to designing and selecting the optimal probe for a specific application.

The Aminopyridine Scaffold: An Innately Fluorescent Core

The parent compound, 2-aminopyridine, possesses a notable intrinsic fluorescence quantum yield, with reported values around 0.60-0.66 in acidic solutions.[1][3][4] This inherent fluorescence makes the aminopyridine scaffold an excellent starting point for the development of novel fluorescent probes. The fluorescence arises from the π-conjugated system of the pyridine ring, with the amino group acting as an electron-donating substituent that enhances the fluorescence.

Structure-Property Relationships: Tailoring Quantum Yield through Chemical Modification

The quantum yield of aminopyridine derivatives can be significantly modulated by introducing various substituents at different positions on the pyridine ring and the amino group. This allows for the rational design of probes with desired photophysical properties.

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can have a profound impact on the quantum yield.

    • Electron-donating groups (EDGs) , such as alkoxy or alkylamino groups, generally tend to increase the electron density of the π-system, which can enhance the fluorescence quantum yield.

    • Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, can decrease the quantum yield by promoting non-radiative decay processes like intersystem crossing or internal conversion. However, in some cases, EWGs can be strategically employed to create "push-pull" systems that lead to intramolecular charge transfer (ICT) states, which can also be highly fluorescent.

    • Aromatic Substituents: The introduction of additional aromatic rings can extend the π-conjugation, often leading to a red-shift in the emission spectrum and, depending on the substitution pattern, an increase in quantum yield. However, steric hindrance between the rings can lead to non-planar conformations that may decrease the quantum yield. For instance, a study on 2-amino-6-phenylpyridine-3,4-dicarboxylates showed that substituents on the phenyl ring could tune the quantum yield. A p-tolyl group resulted in a Φf of 0.27, while an o-tolyl group gave a Φf of 0.32.[3] A para-bromine substitution, however, led to a decrease in quantum yield to 0.22.[3][5]

    • Alkyl Substituents: Replacing an aromatic group at the 6-position with an n-octyl group was found to drastically reduce the quantum yield from around 0.3 to 0.02, highlighting the importance of the aromatic substituent for maintaining high fluorescence in this particular scaffold.[3]

  • Substituents on the Amino Group: Modification of the exocyclic amino group also provides a handle for tuning the probe's properties. In the same study of 2-amino-6-phenylpyridine-3,4-dicarboxylates, replacing the hydrogen atoms of the amino group with a tertiary butyl, benzyl, or cyclohexyl group resulted in quantum yields of 0.34, 0.44, and 0.31, respectively, demonstrating that the nature of the N-substituent can fine-tune the fluorescence efficiency.[3][5]

Environmental Sensitivity: The Surrounding Medium Matters

The local environment of the aminopyridine probe plays a crucial role in determining its quantum yield. This sensitivity can be exploited to design probes that report on their surroundings.

  • Solvent Polarity: Many fluorescent molecules, including aminopyridine derivatives, exhibit solvatochromism, where their absorption and emission spectra, as well as their quantum yield, change with the polarity of the solvent. In general, for polar fluorophores, increasing solvent polarity can lead to a red-shift in the emission spectrum and often a decrease in quantum yield due to stabilization of the excited state and enhanced non-radiative decay pathways.[6]

  • pH: The amino group and the pyridine nitrogen are both ionizable, making the fluorescence of aminopyridine probes sensitive to pH. Protonation or deprotonation of these groups can significantly alter the electronic structure of the molecule and, consequently, its quantum yield. This property is the basis for the development of aminopyridine-based pH sensors.

  • Viscosity and Rigidity: A more rigid environment can restrict intramolecular rotations and vibrations, which are common non-radiative decay pathways. This often leads to an increase in the fluorescence quantum yield. This phenomenon is known as aggregation-induced emission (AIE) when it occurs in the aggregated state.

The interplay of these structural and environmental factors is visually summarized in the following diagram:

G cluster_intrinsic Intrinsic Molecular Properties cluster_environmental Environmental Factors Structure Aminopyridine Scaffold (High Intrinsic Φf) QuantumYield Fluorescence Quantum Yield (Φf) Structure->QuantumYield Substituents Substituents (EDG/EWG, Position) Substituents->QuantumYield Solvent Solvent Polarity Solvent->QuantumYield pH pH pH->QuantumYield Viscosity Viscosity/Rigidity Viscosity->QuantumYield

Caption: Factors influencing the quantum yield of aminopyridine probes.

A Practical Guide to Measuring the Quantum Yield of Aminopyridine Probes

Accurate determination of the quantum yield is essential for characterizing a new fluorescent probe. The relative method, where the fluorescence of the sample is compared to that of a well-characterized standard, is the most common and accessible approach.[1]

The Relative Quantum Yield Measurement Protocol

This protocol outlines the step-by-step procedure for measuring the relative quantum yield of an aminopyridine probe.

Principle: The quantum yield of an unknown sample (X) is calculated relative to a standard (ST) with a known quantum yield (ΦST) using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

Workflow Diagram:

G A 1. Select Standard (e.g., Quinine Sulfate) B 2. Prepare Stock Solutions (Sample & Standard) A->B C 3. Prepare Dilutions (Absorbance < 0.1) B->C D 4. Measure Absorbance Spectra C->D E 5. Measure Fluorescence Spectra (Identical Settings) D->E F 6. Integrate Fluorescence Intensity E->F G 7. Plot Intensity vs. Absorbance F->G H 8. Calculate Gradients G->H I 9. Calculate Quantum Yield (ΦX) H->I

Caption: Workflow for relative quantum yield determination.

Step-by-Step Methodology:

  • Selection of a Suitable Standard:

    • Choose a quantum yield standard that absorbs and emits in a similar spectral region as your aminopyridine probe. This minimizes wavelength-dependent errors from the instrument's light source and detector.

    • For aminopyridine probes that absorb in the UV and emit in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (ΦST ≈ 0.56) is a common choice.[4]

    • Ensure the standard is of high purity and the solvent is appropriate.

  • Preparation of Stock and Diluted Solutions:

    • Prepare stock solutions of both the aminopyridine probe (sample) and the standard in the same solvent, if possible, to eliminate the need for refractive index correction (ηX² / ηST² term becomes 1).

    • From the stock solutions, prepare a series of dilutions (at least 3-5) for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Spectroscopic Measurements:

    • Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all diluted solutions. Record the absorbance at the chosen excitation wavelength (λex).

    • Fluorescence: Using a spectrofluorometer, measure the fluorescence emission spectra of all diluted solutions.

      • Crucial Point: The excitation wavelength (λex), excitation and emission slit widths, and all other instrument parameters must be kept identical for all measurements of both the sample and the standard.

      • The emission should be scanned over the entire fluorescence range of the compound.

  • Data Analysis:

    • Integrate Fluorescence Spectra: For each measured emission spectrum, calculate the integrated fluorescence intensity (the area under the curve). Most instrument software has a built-in function for this.

    • Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine Gradients: The resulting plots should be linear. Perform a linear regression for each dataset to determine the slope (gradient, Grad) of the line.

    • Calculate Quantum Yield: Use the formula provided above to calculate the quantum yield of your aminopyridine probe (ΦX).

Self-Validating System and Trustworthiness:

  • The linearity of the plot of integrated fluorescence intensity versus absorbance is a key self-validation step. A non-linear plot may indicate issues such as inner filter effects (if absorbance is too high), aggregation, or other concentration-dependent phenomena.

  • By using a well-characterized standard and following this protocol rigorously, the measurement becomes a self-validating system that ensures the accuracy and reliability of the determined quantum yield.

Aminopyridine Probes in Action: A Compilation of Quantum Yields and Applications

The versatility of the aminopyridine scaffold has led to the development of a wide range of fluorescent probes with diverse applications. The quantum yield is a critical parameter that dictates their suitability for these applications.

Quantitative Data: Quantum Yields of Substituted Aminopyridines

The following table summarizes the reported quantum yields for a series of 2-amino-6-phenylpyridine-3,4-dicarboxylate derivatives, illustrating the impact of substitution on their fluorescence efficiency.[3][5]

Compound NumberSubstituent on Amino GroupSubstituent on Phenyl RingQuantum Yield (Φf)
1 tert-ButylH0.34
2 BenzylH0.44
3 CyclohexylH0.31
4 tert-Butylp-CF₃0.31
5 tert-Butylp-CH₃0.27
6 tert-Butylo-CH₃0.32
7 tert-Butylp-Br0.22
8 tert-Butyl(n-octyl at pos. 6)0.02
13 tert-Butyl (reduced esters)H0.81

Data obtained in ethanol, using 9,10-diphenylanthracene as a standard.

This data clearly demonstrates the tunability of the quantum yield through synthetic modification. Notably, the reduction of the dicarboxylate esters in compound 13 to diols resulted in a significant increase in the quantum yield to 0.81, showcasing a powerful strategy for enhancing the brightness of these probes.[3]

Case Study: "Turn-On" Aminopyridine Probes for Bioorthogonal Labeling

A key application of fluorescent probes in drug discovery and chemical biology is the specific labeling of biomolecules. "Turn-on" probes, which are initially non-fluorescent (or very weakly fluorescent) and become highly fluorescent upon reacting with their target, are particularly valuable as they minimize background signal.

Researchers have designed an aminopyridine probe for "click chemistry," a bioorthogonal reaction widely used for labeling proteins and other biomolecules.[3]

  • Design Principle: An azide group, a known fluorescence quencher, was introduced onto the aminopyridine scaffold. This resulted in a probe with virtually no fluorescence (Φf ≈ 0).

  • Activation Mechanism: The azide-functionalized probe can undergo a copper-catalyzed "click" reaction with an alkyne-modified target molecule (e.g., a protein). This reaction forms a triazole ring, which eliminates the quenching effect of the azide group and "turns on" the fluorescence of the aminopyridine core.

  • Significance: This approach allows for the specific visualization of the target molecule with a high signal-to-background ratio, making it a powerful tool for studying biological processes and for applications in diagnostics.

The following diagram illustrates this "turn-on" mechanism:

G Probe Aminopyridine-Azide Probe (Φf ≈ 0, Quenched) Reaction Cu(I)-catalyzed 'Click' Reaction Probe->Reaction Target Alkyne-Modified Target (e.g., Protein) Target->Reaction Product Labeled Target with Triazole-Aminopyridine (Φf >> 0, Fluorescent) Reaction->Product Fluorescence 'Turn-On'

Caption: "Turn-on" mechanism of an aminopyridine probe for bioorthogonal labeling.

Conclusion and Future Outlook

The aminopyridine scaffold represents a powerful and versatile platform for the development of fluorescent probes. Their intrinsically high quantum yield, coupled with the ability to fine-tune their photophysical properties through synthetic modification, makes them highly attractive for a wide range of applications in research and drug development. A thorough understanding and accurate measurement of the quantum yield are indispensable for the rational design and effective implementation of these probes.

Future advancements in this field will likely focus on the development of aminopyridine probes with even higher quantum yields, longer emission wavelengths (into the near-infrared region for deeper tissue penetration), and more sophisticated activation mechanisms for sensing a broader range of biological analytes and processes. The continued exploration of structure-property relationships will undoubtedly lead to the creation of next-generation aminopyridine probes that will further empower scientific discovery.

References

  • Li, Z., Li, Y., Chang, W., Pang, S., Li, X., Duan, L., & Zhang, Z. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. [Link]

  • Li, Z., Li, Y., Chang, W., Pang, S., Li, X., Duan, L., & Zhang, Z. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed, 27(5), 1596. [Link]

  • Li, Z., Li, Y., Chang, W., Pang, S., Li, X., Duan, L., & Zhang, Z. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC, 27(5), 1596. [Link]

  • Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. [Link]

  • Arvanitakis, G. (2022). (PDF) Relative Quantum Yield of 2-Aminopyridine. ResearchGate. [Link]

  • Weisstuch, A., & Testa, A. C. (1968). Fluorescence study of aminopyridines. The Journal of Physical Chemistry, 72(6), 1982-1987. [Link]

  • Benmerad, B., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. [Link]

  • Zhu, E., et al. (2013). High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. PubMed Central. [Link]

Sources

Methodological & Application

Synthesis of 6-Aminopyridine-2-carboxamide: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Aminopyridine-2-carboxamide is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for a range of pharmacologically active molecules. Its structural motif, featuring a pyridine ring with amino and carboxamide functionalities, is prevalent in various therapeutic agents. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development. We will delve into a robust and reproducible method starting from 6-amino-2-cyanopyridine, detailing the reaction mechanism, experimental setup, purification, and analytical characterization. The causality behind experimental choices is explained to ensure both procedural accuracy and a deep mechanistic understanding.

Introduction: The Significance of this compound

The pyridine scaffold is a cornerstone in the design of bioactive compounds. The specific arrangement of a primary amine at the 6-position and a carboxamide at the 2-position of the pyridine ring imparts unique electronic and steric properties to the molecule. These features allow for diverse secondary chemical modifications and facilitate specific interactions with biological targets. Consequently, this compound is a sought-after precursor in the synthesis of inhibitors for enzymes such as poly (ADP-ribose) polymerase (PARP) and various kinases, which are critical targets in oncology and inflammatory diseases.

This guide focuses on a widely applicable and scalable synthetic route: the controlled partial hydrolysis of 6-amino-2-cyanopyridine. This method is favored for its operational simplicity and high potential for yielding the desired amide with minimal side products, such as the corresponding carboxylic acid.

Synthetic Strategy: From Nitrile to Amide

The conversion of a nitrile (R-C≡N) to a primary amide (R-CONH₂) is a classic transformation in organic chemistry known as partial hydrolysis. The reaction can be catalyzed by either acid or base.[1]

Reaction Pathway Overview

The selected protocol employs a base-catalyzed hydrolysis. This approach is generally preferred for substrates bearing acid-sensitive functional groups. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Tautomerization cluster_2 Potential Over-hydrolysis Nitrile 6-Amino-2-cyanopyridine Intermediate1 Iminol Tautomer Intermediate Nitrile->Intermediate1 + OH⁻ Hydroxide Hydroxide Ion (OH⁻) Intermediate2 Amide Product Intermediate1->Intermediate2 Proton Transfer Carboxylate 6-Aminopyridine-2-carboxylate Intermediate2->Carboxylate + OH⁻ / Heat (Undesired Side Reaction) Product This compound Intermediate2->Product

Caption: Base-catalyzed hydrolysis of 6-amino-2-cyanopyridine.

Under basic conditions, the reaction can be stopped at the amide stage by carefully controlling the reaction temperature and time. Prolonged reaction times or higher temperatures can lead to further hydrolysis of the amide to the corresponding carboxylic acid, 6-aminopyridine-2-carboxylic acid.[2][3]

Experimental Protocol

This protocol details the synthesis of this compound from 6-amino-2-cyanopyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
6-Amino-2-cyanopyridine≥98%Sigma-Aldrich1620-75-3Starting Material
Hydrogen Peroxide30% (w/w) in H₂OFisher Scientific7722-84-1Oxidant/Hydrolysis Agent
Sodium Hydroxide≥98%, pelletsMerck1310-73-2Base Catalyst
EthanolAnhydrous, ≥99.5%VWR64-17-5Solvent
Dichloromethane (DCM)ACS Grade, ≥99.5%Sigma-Aldrich75-09-2Extraction Solvent
Anhydrous Sodium SulfateGranular, ≥99%Fisher Scientific7757-82-6Drying Agent
Deionized WaterHigh PurityIn-house7732-18-5

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye irritation. Sodium hydroxide is corrosive.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-amino-2-cyanopyridine (2.38 g, 20.0 mmol).

  • Solvent Addition: Add ethanol (40 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Catalyst and Reagent Addition: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide. To the stirred solution of the nitrile, add 6 M sodium hydroxide solution (2.0 mL) followed by the slow, dropwise addition of 30% hydrogen peroxide (4.0 mL, ~40 mmol) over 10 minutes. The addition of hydrogen peroxide can be exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 2-3 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product, this compound, is more polar than the starting nitrile.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Reduce the solvent volume to approximately half using a rotary evaporator.

  • Extraction: Transfer the concentrated mixture to a separatory funnel containing deionized water (50 mL). Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

Expected Yield and Characterization
  • Appearance: Off-white to pale yellow solid.

  • Expected Yield: 75-85%.

  • Molecular Formula: C₆H₇N₃O[4]

  • Molecular Weight: 137.14 g/mol [4]

  • Melting Point: Literature values vary, typically in the range of 175-180°C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (t, J = 7.8 Hz, 1H), 7.40 (br s, 1H), 7.15 (br s, 1H), 6.95 (d, J = 7.4 Hz, 1H), 6.50 (d, J = 8.2 Hz, 1H), 6.45 (s, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.5, 159.0, 151.2, 138.9, 110.5, 105.8.

  • Mass Spectrometry (ESI+): m/z 138.1 [M+H]⁺.

Workflow Visualization

G start Start: 6-Amino-2-cyanopyridine dissolve Dissolve in Ethanol start->dissolve add_reagents Add NaOH (aq) and 30% H₂O₂ (dropwise) dissolve->add_reagents reflux Reflux at 80°C for 2-3h add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Cool, Concentrate, and add H₂O monitor->workup Reaction Complete extract Extract with CH₂Cl₂ (3x) workup->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 3 hours, an additional portion of 30% H₂O₂ (0.5-1.0 mL) can be added, and the reaction can be refluxed for another hour.

  • Formation of Carboxylic Acid: The primary potential byproduct is 6-aminopyridine-2-carboxylic acid, resulting from over-hydrolysis. This can be minimized by strictly adhering to the reaction time and temperature. If formed, it can be separated from the amide product during the aqueous work-up, as the carboxylate salt will remain in the aqueous layer.

  • Purity of Starting Material: The purity of the starting 6-amino-2-cyanopyridine is crucial. Impurities may lead to side reactions and complicate the purification process.

Conclusion

The protocol described provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By carefully controlling the reaction conditions, the partial hydrolysis of 6-amino-2-cyanopyridine can be achieved with high selectivity and yield. This application note serves as a practical guide for researchers, enabling the consistent production of this valuable intermediate for applications in pharmaceutical research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Lange, J. H. M., et al. (Patent). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
  • Lange, J. H. M., et al. (Patent). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.

Sources

Application Notes & Protocols: Leveraging 6-Aminopyridine-2-carboxamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Aminopyridine-2-carboxamide as a pivotal intermediate in organic synthesis. We move beyond simple procedural outlines to explore the underlying chemical principles that make this scaffold a valuable building block for complex molecular architectures, particularly in the realm of bioactive compounds. This guide details its physicochemical properties, core reactivity, and provides field-tested protocols for its application in key synthetic transformations, including the synthesis of fused heterocyclic systems. All methodologies are presented with an emphasis on safety, reproducibility, and analytical validation.

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its unique electronic properties and its capacity to engage in specific hydrogen bonding patterns, often mimicking biological structures. This compound (also known as 6-Amino-2-picolinamide) is a particularly valuable derivative of this class.[4] It features three distinct points of potential chemical modification: the exocyclic amino group, the carboxamide, and the pyridine ring itself. The primary amino group at the 6-position serves as a potent nucleophile, making it an ideal handle for constructing larger molecules. This guide will illuminate the practical applications of this intermediate, focusing on its role in generating novel compounds with therapeutic potential.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource
CAS Number 13538-41-5
Molecular Formula C₆H₇N₃O
Molecular Weight 137.14 g/mol
Appearance White to off-white solid/powder[5]
Melting Point 320°C (decomposes)[6]
Solubility Soluble in hot water; limited solubility in common organic solvents at RT.[6][7]
pKa 4.49 ± 0.10 (Predicted)[6]
Safety & Handling Precautions:

While specific toxicological data for this compound is limited, compounds in the aminopyridine class should be handled with care.[8][9]

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Do not get in eyes, on skin, or on clothing.[10][11]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, impervious gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dictated by the interplay of its three functional components. Understanding this reactivity is key to designing successful experiments.

cluster_0 This compound Structure cluster_1 Key Reactive Sites mol A 6-Amino Group (C6-NH2) Primary Nucleophile A->mol Site for acylation, alkylation, and cyclization reactions. B Pyridine Nitrogen (N1) Lewis Base / Proton Acceptor B->mol Influences ring electronics; site for coordination. C 2-Carboxamide (C2-CONH2) Modulator / H-Bonding C->mol Generally stable; directs ortho- metalation, participates in H-bonding.

Diagram 1: Key reactive sites on the this compound scaffold.

  • The 6-Amino Group: This is the most reactive site for synthetic elaboration. As a primary amine, it is a strong nucleophile, readily participating in reactions such as N-acylation with acid chlorides or anhydrides, N-alkylation, and reductive amination. Crucially, it is the key nucleophile in condensation reactions to form fused heterocyclic systems.

  • The Pyridine Ring: The nitrogen atom within the pyridine ring is basic and can be protonated or coordinate to metals. The ring itself is electron-deficient, which influences its aromatic substitution chemistry. The amino group is an activating, ortho-para directing group, while the carboxamide is a deactivating, meta-directing group. This electronic push-pull relationship governs the regioselectivity of further substitutions on the ring.

  • The 2-Carboxamide Group: While generally more stable than an ester, the carboxamide is not inert. It can be hydrolyzed under harsh acidic or basic conditions. Its primary role in many synthetic schemes is as a stable structural element that can participate in intramolecular hydrogen bonding, influencing the conformation of the final molecule. This is a critical feature for receptor binding in drug candidates.

Application in the Synthesis of Bioactive Heterocycles

A primary application of this intermediate is in the synthesis of imidazo[1,2-a]pyridines. This scaffold is found in numerous marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[12] The reaction, a variation of the Chichibabin synthesis, leverages the nucleophilicity of both the exocyclic amino group and the endocyclic pyridine nitrogen.[12]

General Scheme: Imidazo[1,2-a]pyridine Synthesis A 6-Aminopyridine- 2-carboxamide C Intermediate (N-Alkylated Pyridinium Salt) A->C + Step 1: SN2 Reaction B α-Haloketone (R1-CO-CH(X)-R2) B->C + D 6-Carboxamido-imidazo[1,2-a]pyridine (Final Product) C->D Step 2: Intramolecular Cyclization & Dehydration

Diagram 2: Reaction pathway for synthesizing imidazo[1,2-a]pyridine derivatives.

This two-step, one-pot synthesis involves an initial SN2 reaction where the pyridine nitrogen attacks the electrophilic carbon of an α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. The resulting 6-carboxamido-imidazo[1,2-a]pyridine derivatives are valuable targets for screening in drug discovery programs.[13]

Experimental Protocols

The following protocols are generalized methodologies. Researchers should adapt them based on the specific substrate and scale. Always perform a small-scale test reaction first.

Protocol 1: General N-Acylation of the 6-Amino Group

This protocol describes the formation of an amide bond by reacting the 6-amino group with an acyl chloride.

Objective: To synthesize N-(2-carbamoylpyridin-6-yl)acetamide as a model reaction.

Materials:

Reagent MW ( g/mol ) Amount Moles (mmol)
This compound 137.14 1.37 g 10.0
Acetyl Chloride 78.50 0.8 mL 11.0
Triethylamine (TEA) 101.19 2.8 mL 20.0

| Dichloromethane (DCM), anhydrous | - | 50 mL | - |

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.37 g, 10.0 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and add anhydrous DCM (50 mL).

  • Base Addition: Add triethylamine (2.8 mL, 20.0 mmol) to the suspension. Stir until a clear solution is obtained, or for 15 minutes. The base is crucial to neutralize the HCl byproduct of the reaction.[14]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the acylation.

  • Acylation: Slowly add acetyl chloride (0.8 mL, 11.0 mmol) dropwise to the stirred solution over 10 minutes. A precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., Ethanol/Water) or by silica gel column chromatography to yield the pure product.

Protocol 2: Synthesis of a 6-Carboxamido-imidazo[1,2-a]pyridine Derivative

Objective: To synthesize 2-phenyl-imidazo[1,2-a]pyridine-6-carboxamide.

Materials:

Reagent MW ( g/mol ) Amount Moles (mmol)
This compound 137.14 686 mg 5.0
2-Bromoacetophenone 199.05 995 mg 5.0
Sodium Bicarbonate (NaHCO₃) 84.01 840 mg 10.0

| Ethanol | - | 25 mL | - |

Procedure:

  • Setup: In a 50 mL round-bottom flask, combine this compound (686 mg, 5.0 mmol), 2-bromoacetophenone (995 mg, 5.0 mmol), and sodium bicarbonate (840 mg, 10.0 mmol).

  • Solvent: Add ethanol (25 mL) and equip the flask with a reflux condenser.

  • Heating: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The NaHCO₃ acts as a base to facilitate the final dehydration step.

  • Reaction Time: Maintain reflux for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the product and consumption of the starting materials.

  • Cooling & Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, cool further in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 5 mL) and then with diethyl ether (1 x 10 mL).

  • Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography to yield the pure 2-phenyl-imidazo[1,2-a]pyridine-6-carboxamide.

Analytical Characterization

Confirming the identity and purity of the synthesized products is a critical step.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure. For the N-acylated product, expect a new singlet in the aliphatic region (~2.2 ppm) for the acetyl methyl group and a downfield shift of the pyridine protons. For the imidazo[1,2-a]pyridine product, expect new signals in the aromatic region corresponding to the imidazole proton and the phenyl group protons.[16][17]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the desired transformation has occurred.

  • Infrared (IR) Spectroscopy: Can show the disappearance of the N-H stretches of the primary amine and the appearance of new bands, such as the amide C=O stretch in the acylated product.

cluster_workflow General Synthetic Workflow start Reaction Setup (Protocol 1 or 2) reaction Reaction & Monitoring (TLC / LC-MS) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography or Recrystallization) workup->purify analysis Structure Confirmation (NMR, MS, IR) purify->analysis final Pure Product analysis->final

Diagram 3: A typical experimental workflow for synthesis and validation.

Conclusion

This compound is a potent and versatile chemical intermediate. Its well-defined points of reactivity, particularly the nucleophilic 6-amino group, provide a reliable handle for the construction of complex molecules. As demonstrated, it is an excellent precursor for the synthesis of N-acylated derivatives and valuable heterocyclic scaffolds like imidazo[1,2-a]pyridines. By understanding its fundamental reactivity and employing the robust protocols outlined in this guide, researchers can effectively integrate this building block into their synthetic strategies for drug discovery and materials science.

References

  • 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. Google AI Search Result.
  • This compound | C6H7N3O | CID 351654. PubChem.[Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health (NIH).[Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Institutes of Health (NIH).[Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Institutes of Health (NIH).[Link]

  • 6-Aminopyridine-2-carboxylic acid, 95%, Thermo Scientific Chemicals. Rhenium Shop.[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.[Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.[Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH).[Link]

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. ResearchGate.[Link]

  • Spectroscopy Problems. Organic Chemistry at CU Boulder.[Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for 6-Aminopyridine-2-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic compounds, the 6-aminopyridine-2-carboxamide core has emerged as a privileged structure, demonstrating a remarkable versatility in medicinal chemistry. Its unique arrangement of a pyridine ring, an amino group, and a carboxamide moiety provides a trifecta of interaction points for molecular targets, enabling the development of inhibitors for a range of enzymes implicated in significant human diseases.

This comprehensive guide provides an in-depth exploration of the applications of the this compound scaffold, with a focus on its utility in the development of anticancer and antitubercular agents. We will delve into the causality behind experimental designs and provide detailed, field-proven protocols for the synthesis and evaluation of these promising compounds.

I. The this compound Core: A Privileged Scaffold

The this compound structure is a valuable starting point for medicinal chemists due to several key features. The pyridine ring acts as a bioisostere for a phenyl ring but with an added hydrogen bond acceptor in the form of the nitrogen atom. The amino group at the 6-position and the carboxamide at the 2-position offer rich opportunities for functionalization, allowing for the fine-tuning of physicochemical properties and target engagement. This strategic placement of functional groups facilitates interactions with various enzymatic active sites, making it a versatile platform for inhibitor design.

Derivatives of this scaffold have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases. The ability to readily synthesize a diverse library of analogues allows for extensive structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[1][2]

II. Application in Oncology: Targeting DNA Repair and Signaling Pathways

The this compound scaffold has been successfully employed to develop potent inhibitors of key oncological targets, including Poly(ADP-ribose) polymerase (PARP) and Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).

A. PARP Inhibition: Exploiting Synthetic Lethality

Mechanism of Action: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs).[3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (defective in homologous recombination), the inhibition of PARP leads to an accumulation of unrepaired SSBs. These SSBs are converted to lethal double-strand breaks (DSBs) during DNA replication, resulting in cell death through a concept known as synthetic lethality.[3] Furthermore, many potent PARP inhibitors "trap" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further enhances their anticancer effects.

PARP_Inhibition

Experimental Protocols:

Protocol 1: PARP1 Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the ability of a this compound derivative to inhibit the enzymatic activity of PARP1.[4][5][6]

Materials:

  • 96-well plates coated with histones

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • 10x PARP assay buffer

  • 10x Biotinylated NAD+

  • Streptavidin-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Microplate reader

Procedure:

  • Plate Preparation: Wash histone-coated wells three times with PBST (PBS with 0.05% Tween-20).

  • Reaction Setup:

    • Prepare a master mix containing 1x PARP buffer, activated DNA, and water.

    • Add 25 µL of the master mix to each well.

    • Add 5 µL of test compound dilutions or vehicle control (DMSO) to the appropriate wells.

    • Initiate the reaction by adding 20 µL of diluted PARP1 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate three times with PBST.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add 50 µL of HRP substrate and incubate in the dark until color develops.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis: Read the absorbance at 450 nm. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 2: Cellular PARP Trapping Assay (Chromatin Fractionation)

This protocol assesses the ability of a compound to trap PARP1 on chromatin in intact cells.[7][8][9]

Materials:

  • Cancer cell line (e.g., BRCA-mutant)

  • Cell culture medium and supplements

  • Test compounds

  • Subcellular protein fractionation kit

  • Protease and phosphatase inhibitors

  • Primary antibodies (anti-PARP1, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of the test compound for a specified time (e.g., 4 hours).

  • Chromatin Fractionation: Harvest the cells and perform subcellular fractionation according to the kit manufacturer's protocol to separate the chromatin-bound proteins from the soluble proteins.

  • Western Blotting:

    • Normalize the protein concentration of the chromatin fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against PARP1 and Histone H3 (as a loading control for the chromatin fraction).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the bands using a chemiluminescent substrate. Quantify the band intensities to determine the amount of PARP1 trapped in the chromatin fraction relative to the control.

Experimental_Workflow

B. SHP2 Allosteric Inhibition: Targeting the RAS-MAPK Pathway

Mechanism of Action: SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[10] Allosteric inhibitors of SHP2 bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the enzyme in its autoinhibited conformation and preventing its activation.[10][11]

Experimental Protocol:

Protocol 3: SHP2 Allosteric Inhibitor Screening Assay

This protocol distinguishes allosteric inhibitors from active-site inhibitors of SHP2.[12][13]

Materials:

  • Recombinant full-length SHP2 (SHP2-WT) and the isolated PTP domain (SHP2-PTP)

  • Fluorogenic phosphatase substrate (e.g., DiFMUP)

  • Assay buffer

  • Test compounds

  • Known allosteric inhibitor (e.g., SHP099) and active-site inhibitor as controls

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Enzyme Reaction:

    • Add SHP2-WT or SHP2-PTP to the wells.

    • Add the test compounds or controls.

    • Incubate briefly at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound against both SHP2-WT and SHP2-PTP. Allosteric inhibitors will show potent inhibition of SHP2-WT but significantly weaker or no inhibition of SHP2-PTP.

III. Application in Antitubercular Drug Discovery

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents with novel mechanisms of action. The this compound scaffold has been identified as a promising starting point for the development of such agents.[14][15][16][17]

Experimental Protocols:

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a commonly used and reliable method.[18][19][20][21]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microplates

  • Test compounds

  • Isoniazid or Rifampicin (as a positive control)

  • Alamar Blue (Resazurin) solution

  • Plate reader (optional, for quantitative analysis)

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis to mid-log phase and adjust the turbidity to a 0.5 McFarland standard. Dilute to the final inoculum concentration.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds and controls directly in the 96-well plates.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • MIC Determination: The MIC is the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

Protocol 5: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of potential antitubercular compounds against mammalian cells to ensure selectivity.[3][22][23][24]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percent cell viability for each concentration and determine the IC₅₀ value.

Table 1: Representative Biological Data for this compound Derivatives

Compound ClassTargetAssayRepresentative Activity
PARP InhibitorPARP1Enzymatic AssayIC₅₀ = 1 - 100 nM
SHP2 InhibitorSHP2Allosteric InhibitionIC₅₀ = 10 - 500 nM
Antitubercular AgentM. tuberculosisMIC AssayMIC = 0.1 - 10 µg/mL
Anticancer AgentVarious Cancer Cell LinesCytotoxicity (MTT)IC₅₀ = 0.01 - 5 µM

Note: The values presented are representative and can vary significantly based on the specific substitutions on the this compound scaffold.

IV. Synthesis of this compound Derivatives

A general synthetic route for the preparation of this compound derivatives involves the coupling of a substituted 6-aminopyridine-2-carboxylic acid with a desired amine.[15][25]

Synthesis_Workflow

V. Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets underscore its importance in modern medicinal chemistry. The detailed protocols provided herein offer a robust framework for researchers to explore the potential of this versatile scaffold further. Future efforts will likely focus on the development of more potent and selective derivatives, as well as exploring their application in other disease areas. The continued investigation of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved medicines.

VI. References

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Chibale, K., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(24), 10118–10134. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 9, 2026, from [Link]

  • Drug Development and Therapy. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived. [Link]

  • Oxford Academic. (n.d.). Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. Retrieved January 9, 2026, from [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit - Data Sheet. [Link]

  • European Pharmaceutical Review. (2021). High-throughput screening protocol created to discover SHP2 inhibitors. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • National Center for Biotechnology Information. (n.d.). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. [Link]

  • JoVE. (2022). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. [Link]

  • ResearchGate. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • University of Dundee. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • Royal Society of Chemistry. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. [Link]

  • AACR Journals. (n.d.). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. [Link]

  • ScienceDirect. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. [Link]

  • Trevigen. (2008). HT Universal Colorimetric PARP Assay Kit. [Link]

  • National Center for Biotechnology Information. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]

  • PubMed. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]

  • ResearchGate. (n.d.). Establishment of SHP2 allosteric inhibitor screening system. [Link]

  • PubMed. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. [Link]

  • National Center for Biotechnology Information. (2017). PARP1 Trapping and DNA Replication Stress Enhance Radiosensitization with Combined WEE1 and PARP Inhibitors. [Link]

  • National Center for Biotechnology Information. (2025). PARP trapping is governed by the PARP inhibitor dissociation rate constant. [Link]

  • ResearchGate. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. [Link]

  • PubMed. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. [Link]

  • Sciety. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. [Link]

  • PubMed. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]

  • ResearchGate. (n.d.). Western blot evaluation of PARP activity and DNA damage in.... [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. [Link]

Sources

Application Notes and Protocols for the Quantification of 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive technical guide provides detailed analytical methodologies for the accurate quantification of 6-Aminopyridine-2-carboxamide (PubChem CID: 351654)[1], a key chemical entity in various research and development settings. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines two robust protocols: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols are grounded in established analytical principles and include detailed sections on method development considerations, step-by-step procedures, data interpretation, and thorough validation parameters, ensuring scientific integrity and reliable results.

Introduction: The Need for Precise Quantification

This compound is a pyridine derivative characterized by an amino group and a carboxamide group. Its structure makes it a valuable intermediate in organic synthesis and a potential impurity, metabolite, or degradation product in the development of pharmaceutical agents. The accurate and precise measurement of this compound is critical for ensuring the purity of active pharmaceutical ingredients (APIs), conducting pharmacokinetic studies, and monitoring chemical reactions. This guide provides the foundational methods to achieve reliable quantification, adhering to the stringent requirements of modern analytical laboratories.

PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a workhorse technique for quantitative analysis due to its robustness, reliability, and widespread availability. It is ideally suited for quantifying this compound in bulk materials, process intermediates, and formulation assays where concentration levels are relatively high.

Causality Behind Experimental Choices
  • Chromatographic Mode: Reversed-phase (RP) chromatography is selected as the primary separation mode. The nonpolar stationary phase (e.g., C18) effectively retains the moderately polar this compound, allowing for separation from more polar or nonpolar impurities using a polar mobile phase.

  • Column Selection: A C18 column is the industry standard and a versatile starting point for separating a wide range of small molecules.[2][3] Its hydrophobic nature provides the necessary interaction with the analyte for effective retention and separation.

  • Mobile Phase Composition: The mobile phase consists of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The basic nature of the pyridine nitrogen (pKa ~5-6) necessitates the use of a buffer to control the pH and ensure consistent ionization state, leading to symmetrical and reproducible peak shapes.[4] A phosphate buffer at a pH near neutral (e.g., pH 7.0) is an excellent choice to prevent peak tailing.[2]

  • Detection Wavelength: Pyridine and its derivatives exhibit strong UV absorbance due to their aromatic structure.[5] The optimal detection wavelength (λmax) should be determined by scanning a standard solution of the analyte across the UV spectrum. For aminopyridine structures, a wavelength between 254 nm and 280 nm typically provides excellent sensitivity.[2]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., 90:10 Buffer:ACN) p3 Create Calibration Curve Standards via Serial Dilution p1->p3 p2 Prepare Standard Stock (Analyte in Diluent) p2->p3 a3 Inject Calibration Standards (Lowest to Highest Conc.) p3->a3 Load into Autosampler p4 Prepare Sample (Dissolve in Diluent) a4 Inject QC & Samples p4->a4 Load into Autosampler a1 System Equilibration (Pump Mobile Phase) a2 Inject Blank (Diluent) a1->a2 a2->a3 a3->a4 d1 Integrate Peak Area a4->d1 Acquire Chromatograms d2 Generate Calibration Curve (Area vs. Concentration) d1->d2 d3 Check Curve Linearity (R²) d2->d3 d4 Quantify Sample Concentration d3->d4

Caption: Workflow for HPLC-UV quantification of this compound.

Protocol: HPLC-UV Method

This protocol serves as a robust starting point for method development and validation.

1. Instrumentation and Materials

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • This compound reference standard.

  • HPLC-grade acetonitrile (ACN), methanol, potassium dihydrogen phosphate, and phosphoric acid.

  • HPLC-grade water.

2. Reagent Preparation

  • Phosphate Buffer (20 mM, pH 7.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust pH to 7.0 with a dilute potassium hydroxide or phosphoric acid solution. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare a mixture of Phosphate Buffer and ACN (e.g., 90:10 v/v).[2] Degas the solution before use.

  • Diluent: Use the initial mobile phase composition (90:10 Buffer:ACN) as the diluent to ensure peak shape integrity.

3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of at least five calibration standards spanning the expected sample concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample material, dissolve it in the diluent, and dilute to a final concentration within the calibration range.

4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C[2]

  • Detection Wavelength: 270 nm (Verify and optimize using a PDA scan).

  • Run Time: 10 minutes (or until the analyte has eluted and the baseline is stable).

5. System Suitability

  • Before analysis, perform at least five replicate injections of a mid-concentration standard.

  • The system is suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.[6]

PART 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis (quantification in plasma, urine, etc.) or trace impurity analysis, LC-MS/MS is the definitive technique.[7] Its ability to selectively monitor a specific precursor-to-product ion transition for the analyte minimizes interferences from the sample matrix.[8]

Causality Behind Experimental Choices
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the logical choice. The molecule contains basic nitrogen atoms in the pyridine ring and the primary amine, which are readily protonated in the ESI source to form the [M+H]⁺ ion.

  • MS/MS Detection (MRM): Multiple Reaction Monitoring (MRM) provides exceptional specificity. The first quadrupole (Q1) is set to isolate the protonated molecule (precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, stable fragment (product ion). This two-stage filtering virtually eliminates background noise.[7]

  • Mobile Phase: Volatile buffers such as ammonium formate or ammonium acetate are required for MS compatibility, as non-volatile salts like phosphates will contaminate the ion source.[7] A gradient elution is often used to reduce run times and improve peak shape.

  • Internal Standard (IS): For bioanalytical work, a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound) is the ideal internal standard. If unavailable, a structurally similar compound with close chromatographic behavior can be used. The IS corrects for variations in sample preparation and instrument response.[8]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phases (A: H₂O + 0.1% FA B: ACN + 0.1% FA) p2 Prepare Stock Solutions (Analyte & Internal Std) p3 Prepare Calibration Standards & QCs in Matrix p2->p3 a3 Inject Blank & Standards p3->a3 Load into Autosampler p4 Sample Extraction (e.g., Protein Precipitation) a4 Inject QC & Samples p4->a4 Load into Autosampler a1 Optimize MS Parameters (Infuse Analyte -> Tune MRM) a2 System Equilibration a1->a2 a2->a3 a3->a4 d1 Integrate Peaks (Analyte & Internal Std) a4->d1 Acquire Data d2 Calculate Peak Area Ratios (Analyte / IS) d1->d2 d3 Generate Calibration Curve (Ratio vs. Concentration) d2->d3 d4 Quantify Sample Concentration d3->d4

Caption: Workflow for LC-MS/MS quantification of this compound.

Protocol: LC-MS/MS Method

This protocol provides a starting point for developing a highly sensitive assay.

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer with an ESI source).

  • UPLC/HPLC system.

  • C18 column suitable for fast chromatography (e.g., 2.1 x 50 mm, sub-2 µm particle size).

  • Reagents as listed for HPLC, plus LC-MS grade formic acid (FA) and ammonium formate.

  • Internal Standard (IS), preferably a stable isotope-labeled version.

2. Reagent and Sample Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard/Sample Preparation: For biofluids (e.g., plasma), a protein precipitation step is common. Add 3 parts of cold acetonitrile (containing the IS) to 1 part plasma. Vortex, then centrifuge to pellet the proteins. Transfer the supernatant for analysis.

3. LC and MS Conditions

  • LC Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS/MS Parameters (to be optimized by infusion):

    • Ionization Mode: ESI Positive

    • Analyte Molecular Weight: 137.14 g/mol [1]

    • Precursor Ion (Q1): m/z 138.1 [M+H]⁺

    • Product Ions (Q3): A primary (quantifier) and secondary (qualifier) product ion should be determined. A plausible fragmentation is the loss of the carboxamide group (-CONH₂), resulting in a fragment around m/z 94.1.

    • Example MRM Transitions:

      • Quantifier: 138.1 → 94.1 (Collision Energy to be optimized)

      • Qualifier: 138.1 → [another stable fragment] (Collision Energy to be optimized)

PART 3: Method Validation and Data Presentation

A developed method is only reliable if it is properly validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[9][10] Key parameters and typical acceptance criteria are summarized below.

Summary of Validation Parameters
Validation ParameterHPLC-UV (Typical Acceptance Criteria)LC-MS/MS (Typical Acceptance Criteria)Reference
Linearity (R²) ≥ 0.999≥ 0.995[11]
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (at LLOQ: 80-120%)[6][9][12]
Precision (%RSD) Repeatability ≤ 2.0%Intermediate Precision ≤ 3.0%Intra-day ≤ 15%Inter-day ≤ 15% (at LLOQ: ≤ 20%)[6][12]
Limit of Detection (LOD) Method Dependent (e.g., ng/mL range)Method Dependent (e.g., pg/mL range)[2][11]
Limit of Quantification (LOQ) Lowest concentration on the curve meeting accuracy/precision criteriaLowest concentration on the curve meeting accuracy/precision criteria[11][12]
Specificity/Selectivity Peak purity assessment (PDA); No interfering peaks at analyte RTNo interfering peaks in blank matrix at the analyte MRM transition[8]
Matrix Effect (LC-MS/MS) Assessed to ensure it doesn't compromise accuracy/precisionIS-normalized matrix factor should be consistent across lots (RSD ≤ 15%)[8]

Conclusion

This guide provides two robust, detailed starting methodologies for the quantification of this compound. The HPLC-UV method offers a reliable and accessible approach for routine analysis of higher concentration samples. For applications demanding superior sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is the recommended gold standard. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. In all cases, a thorough method validation must be performed according to established guidelines to ensure the generation of accurate, precise, and defensible data.

References

  • Sahoo CK, Sudhakar M, Sahoo NK, Rao SRM, Panigrahy UP (2018) Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • Annex 6: WHO guidelines on the validation of bioanalytical methods. World Health Organization. Available at: [Link]

  • Krause, S. O. (2004). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International. Available at: [Link]

  • Srinivasarao, K., et al. (2016). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Omicsonline.org. Available at: [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]

  • Krause, S. O. (2004). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. BioPharm International. Available at: [Link]

  • Jakubowska, N., et al. (2016). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. National Center for Biotechnology Information (PMC). Available at: [Link]

  • 6-Aminopyridine-2-carboxylic acid. Amerigo Scientific. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Jo, D., et al. (2024). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. MDPI. Available at: [Link]

  • Jandrić, D., et al. (2013). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. MDPI. Available at: [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Fenxi Ceshi Xuebao. Available at: [Link]

  • Dhal, S. K., & Sharma, R. (2014). Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. Acta Poloniae Pharmaceutica. Available at: [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Available at: [Link]

  • Chapter 6: ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Gray, N., et al. (2023). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed. Available at: [Link]

  • Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. International Journal of Scientific & Technology Research. Available at: [Link]

  • Wang, C., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for the Analysis of 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive, validated methodologies for the quantitative analysis of 6-Aminopyridine-2-carboxamide, a key intermediate and potential impurity in pharmaceutical development. We present a robust High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for routine quality control, process monitoring, and purity assessment. Additionally, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is detailed for trace-level quantification in complex matrices. The protocols are designed with an emphasis on the scientific rationale behind parameter selection, ensuring methodological robustness and adherence to international regulatory standards, such as the ICH Q2(R2) guidelines.[1][2][3][4]

Introduction and Scientific Background

This compound is a heterocyclic aromatic amine whose precise quantification is critical in the pharmaceutical industry. As a potential process-related impurity or degradant, its presence must be strictly controlled to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). The development of reliable and validated analytical methods is therefore not merely a procedural step but a fundamental requirement for regulatory compliance and quality assurance.[5]

The physicochemical properties of this compound dictate the analytical approach. With a molecular weight of 137.14 g/mol and a computed LogP of -0.3, the compound is polar and hydrophilic.[6] This characteristic informs the selection of reversed-phase chromatography with aqueous-rich mobile phases. The presence of basic nitrogen atoms on the pyridine ring and the primary amine group necessitates careful pH control of the mobile phase to ensure consistent analyte ionization, which is crucial for reproducible retention and symmetrical peak shapes.

This guide provides two complementary analytical platforms:

  • HPLC with UV Detection: A workhorse method for accurate quantification in less complex samples, such as drug substances or dissolution media. It balances robustness, cost-effectiveness, and performance.

  • LC-MS/MS: The gold standard for trace-level analysis, offering unparalleled sensitivity and selectivity. This method is indispensable for analyzing low-level impurities or quantifying the analyte in challenging biological matrices where interferences are common.

Part I: HPLC-UV Method for Routine Quantification

Principle and Methodological Rationale

This method employs reversed-phase HPLC, which separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. Given the polar nature of this compound, a highly aqueous mobile phase is required for adequate retention.

  • Column Selection: A C18 column is chosen as the industry-standard starting point, offering a versatile hydrophobic surface for retaining a wide range of analytes. Its well-characterized nature ensures method transferability.

  • Mobile Phase Strategy: A phosphate buffer is used to maintain a constant pH. At a pH of 7.0, the pyridine nitrogen (pKa ~5-6) and the amino group are in a consistent ionization state, preventing peak tailing and retention time drift. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

  • Detection Wavelength: Aromatic pyridine derivatives typically exhibit strong UV absorbance. Based on similar compounds, a detection wavelength of 280 nm is selected to provide good sensitivity while minimizing interference from common solvents and excipients.[7]

Detailed Experimental Protocol: HPLC-UV

Instrumentation and Consumables:

  • HPLC System with UV/Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS)

  • Analytical Balance

  • Volumetric flasks, pipettes, and autosampler vials

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Diluent: Mobile Phase A / Mobile Phase B (90:10, v/v)

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in HPLC-grade water. Adjust pH to 7.0. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a stock solution of 100 µg/mL. Prepare a series of working standards (e.g., 0.1, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a theoretical concentration within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Set up the HPLC system according to the parameters in Table 1.

  • System Suitability: Before sample analysis, inject the 10 µg/mL standard solution five times. The system is deemed ready if it meets the criteria outlined in Table 2.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Data Presentation: HPLC Method Parameters

Table 1: HPLC Chromatographic Conditions

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 90% Phosphate Buffer (pH 7.0), 10% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

| Run Time | 10 minutes |

Table 2: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=5) ≤ 2.0%

| %RSD of Retention Time (n=5) | ≤ 1.0% |

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_MP Mobile Phase Preparation SST System Suitability Test (SST) Prep_MP->SST Prep_STD Standard Preparation Prep_STD->SST Prep_Sample Sample Preparation Analysis HPLC-UV Analysis Prep_Sample->Analysis SST->Analysis Pass Integration Peak Integration Analysis->Integration Quant Quantification Integration->Quant

Caption: HPLC-UV analysis workflow for this compound.

Part II: LC-MS/MS Method for High-Sensitivity Quantification

Principle and Methodological Rationale

For applications requiring ultra-low detection limits, LC-MS/MS is the method of choice. By coupling the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer, this technique provides exceptional sensitivity and selectivity. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition, effectively filtering out chemical noise from the matrix.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected. The basic nitrogen atoms in this compound are readily protonated in an acidic mobile phase, leading to the efficient formation of the protonated molecular ion [M+H]⁺.

  • Mobile Phase: To ensure compatibility with MS detection, volatile buffers are required. A mobile phase consisting of water and methanol with formic acid is used. Formic acid aids in the ionization process and improves chromatographic peak shape. A gradient elution is employed to ensure timely elution of the analyte and cleaning of the column.

  • MRM Transitions: The protonated molecule (precursor ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process ensures high specificity. The primary transition is used for quantification, while a secondary transition serves as a qualifier for identity confirmation.[8]

Detailed Experimental Protocol: LC-MS/MS

Instrumentation and Consumables:

  • LC-MS/MS System (e.g., Triple Quadrupole) with an ESI source

  • Mass Spectrometry Data Acquisition and Processing Software

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (UPLC-compatible)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Diluent: Water / Methanol (50:50, v/v)

Procedure:

  • Mobile Phase Preparation: Add 1 mL of formic acid to 1 L of HPLC-grade water (for A) and 1 L of HPLC-grade methanol (for B).

  • Standard and Sample Preparation: Prepare stock and working standards as described in the HPLC section, using the LC-MS diluent. Sample preparation may require more advanced techniques like solid-phase extraction (SPE) for complex matrices (e.g., plasma) to remove interfering substances like phospholipids.

  • Mass Spectrometer Tuning: Infuse a ~1 µg/mL solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature) and to identify the precursor and product ions. Determine the optimal collision energy (CE) for each MRM transition.

  • LC-MS/MS Analysis: Set up the system using the parameters in Table 3 and the optimized MRM transitions from Table 4.

  • Quantification: Create a calibration curve using a weighted (e.g., 1/x²) linear regression model. Quantify the analyte in samples against this curve.

Data Presentation: LC-MS/MS Method Parameters

Table 3: LC-MS/MS Chromatographic and Source Conditions

Parameter Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient: 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Ion Spray Voltage +5500 V

| Source Temperature | 400 °C |

Table 4: Optimized Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Use
This compound 138.1 121.1 33 Quantifier

| this compound | 138.1 | 79.1 | 51 | Qualifier |

Note: Product ions and collision energies are representative and must be empirically optimized on the specific instrument used.

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Preparation & Tuning cluster_analysis Analysis cluster_data Data Processing Prep Standard & Sample Preparation (SPE) Analysis LC-MS/MS Acquisition (MRM Mode) Prep->Analysis Tune MS Parameter Optimization Tune->Analysis Integration Peak Integration Analysis->Integration Quant Quantification (Weighted Regression) Integration->Quant

Caption: LC-MS/MS analysis workflow for this compound.

Method Validation Strategy: Adherence to ICH Q2(R2)

The objective of analytical method validation is to provide documented evidence that the procedure is fit for its intended purpose.[4] Both the HPLC-UV and LC-MS/MS methods described herein must be subjected to a rigorous validation protocol consistent with ICH Q2(R2) guidelines.[1][2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9][10] For the HPLC method, this involves analyzing placebo and spiked samples and may require PDA detection to assess peak purity. For LC-MS/MS, the specificity is inherent in the MRM transition, but potential interferences at the same transition should still be investigated.

  • Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration over a specified range.[11] A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be >0.99.

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery. It should be assessed at a minimum of three concentration levels (low, medium, high), with acceptance criteria typically between 80-120% depending on the concentration.[11]

  • Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst). Results are expressed as the relative standard deviation (%RSD), which should typically be ≤15% (≤20% at the LOQ).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature), providing an indication of its reliability during normal usage.

Table 5: Typical Validation Acceptance Criteria (ICH Q2(R2))

Parameter Acceptance Criteria
Specificity No interference at the retention time of the analyte
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80.0% to 120.0%
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)

| Robustness | System suitability parameters must pass |

Conclusion

This application note details two robust and reliable methods for the analysis of this compound. The HPLC-UV method serves as a dependable tool for routine quality control and release testing, offering excellent performance with standard laboratory equipment. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level impurity analysis and bioanalytical applications. Both protocols are grounded in sound scientific principles and provide a clear framework for successful implementation and validation in a regulated drug development environment.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • PubChem. This compound | C6H7N3O | CID 351654.
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
  • LCGC North America. (2014). Validation of Impurity Methods, Part II.
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Journal of Pharmaceutical and Biomedical Analysis. (2011). Analytical method validation: A brief review.
  • National Center for Biotechnology Information (NCBI). (2015). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry.
  • Chinese Journal of Chromatography. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.

Sources

Application Note: A Robust and Scalable Synthesis of 6-Aminopyridine-2-carboxamide for Pharmaceutical and Agrochemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Aminopyridine-2-carboxamide

This compound, also known as 6-aminopicolinamide, is a pivotal heterocyclic building block in modern chemistry.[1] Its unique structure, featuring a pyridine ring with both an amino and a carboxamide group, makes it a highly versatile intermediate. This compound is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), including antiviral and anti-inflammatory agents, and serves as a key precursor in the development of advanced agrochemicals like herbicides and insecticides.[2][3][4]

The growing demand for this intermediate necessitates a synthetic protocol that is not only high-yielding and cost-effective but also robust, reproducible, and scalable. Direct catalytic amidation of the parent carboxylic acid, while attractive from a green chemistry perspective, often faces challenges on an industrial scale, including catalyst deactivation, limited substrate scope, and the need for harsh conditions to drive the reaction to completion by removing water.[5][6] Similarly, the controlled partial hydrolysis of the corresponding nitrile can be difficult to manage, risking over-hydrolysis to the carboxylic acid, which complicates purification and reduces yield.[7][8]

This application note presents a validated, two-step synthetic protocol designed for large-scale production. The strategy involves the activation of the readily available 6-Aminopyridine-2-carboxylic acid via conversion to its acyl chloride intermediate, followed by amination. This classic chemical approach provides excellent control, high conversion rates, and a straightforward purification process, making it an authoritative and trustworthy method for researchers and drug development professionals.

Synthetic Strategy: Rationale and Workflow

The selected pathway prioritizes reliability and scalability. It proceeds in two distinct, high-yielding steps starting from 6-Aminopyridine-2-carboxylic acid.

  • Step 1: Activation via Acyl Chloride Formation. The carboxylic acid is converted to the highly reactive 6-aminopicolinoyl chloride hydrochloride using a standard chlorinating agent such as thionyl chloride (SOCl₂).[9] This intermediate is significantly more electrophilic than the parent acid, priming it for efficient reaction with an amine. The use of thionyl chloride is advantageous on a large scale as the byproducts (SO₂ and HCl) are gaseous and can be easily removed and scrubbed.

  • Step 2: Amination. The crude acyl chloride is then reacted with an ammonia source, typically aqueous ammonium hydroxide, to form the target this compound. This nucleophilic acyl substitution reaction is rapid and generally proceeds to completion under mild conditions.

This structured, two-step approach mitigates the equilibrium limitations of direct amidation and the control issues of nitrile hydrolysis, ensuring a more predictable and efficient large-scale process.

G cluster_start Starting Material cluster_process Synthetic Process cluster_end Final Product & QC A 6-Aminopyridine-2-carboxylic Acid B Step 1: Activation (Thionyl Chloride) A->B Reagent Addition C Intermediate Isolation (Crude 6-Aminopicolinoyl Chloride HCl) B->C Reaction & Quench D Step 2: Amination (Aqueous Ammonia) C->D Transfer E Crude Product Isolation (Filtration) D->E Reaction & Precipitation F Purification (Recrystallization) E->F Dissolution G Final Product (this compound) F->G Crystallization & Drying H Quality Control Analysis (HPLC, NMR, MS) G->H Sampling

Figure 1: Overall workflow for the large-scale synthesis of this compound.

Detailed Synthesis Protocol

Safety Precaution: This protocol involves corrosive and hazardous materials. All steps must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile over neoprene), is mandatory.[10][11]

Materials and Reagents
ReagentCAS No.Molecular WeightQuantity (Example Scale)Moles
6-Aminopyridine-2-carboxylic acid23628-31-1138.12 g/mol 1.00 kg7.24
Thionyl Chloride (SOCl₂)7719-09-7118.97 g/mol 1.04 L (1.71 kg)14.48
Toluene, Anhydrous108-88-392.14 g/mol 5.0 L-
Ammonium Hydroxide (28-30% aq.)1336-21-635.04 g/mol ~4.0 L~59.0
Deionized Water7732-18-518.02 g/mol As needed-
Isopropanol67-63-060.10 g/mol As needed for slurry-
Step 1: Synthesis of 6-Aminopicolinoyl Chloride Hydrochloride
  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a reflux condenser, and a gas outlet connected to a caustic scrubber (e.g., NaOH solution) to neutralize evolved HCl and SO₂ gas.

  • Reagent Charging: Charge the reactor with 6-Aminopyridine-2-carboxylic acid (1.00 kg, 7.24 mol) and anhydrous toluene (5.0 L). Begin stirring to form a slurry.

  • Thionyl Chloride Addition: Under a nitrogen atmosphere, begin the slow, dropwise addition of thionyl chloride (1.04 L, 14.48 mol, 2.0 equiv.) to the stirred slurry. Causality: A slow addition rate is critical to control the exothermic reaction and the rate of gas evolution.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 70-75 °C. Maintain this temperature for 4-6 hours, or until gas evolution ceases and in-process control (e.g., reaction quenching with methanol followed by LC-MS analysis) shows complete conversion of the starting material.

  • Solvent Removal: Cool the mixture to 40 °C. Remove the excess thionyl chloride and toluene under reduced pressure. To ensure complete removal of residual SOCl₂, an azeotropic distillation can be performed by adding fresh toluene (2.0 L) and distilling again.

  • Intermediate Isolation: The resulting solid is the crude 6-aminopicolinoyl chloride hydrochloride. This intermediate is moisture-sensitive and should be used directly in the next step without prolonged storage.

Figure 2: Reaction scheme for the synthesis of this compound.

Step 2: Amination and Product Isolation
  • Ammonia Solution: In a separate 20 L reactor equipped for cooling, charge ammonium hydroxide solution (~4.0 L) and cool it to 0-5 °C using a chiller.

  • Addition of Acyl Chloride: Prepare a slurry of the crude 6-aminopicolinoyl chloride hydrochloride from Step 1 in a suitable solvent like isopropanol or THF (~3 L). Slowly add this slurry to the cold, vigorously stirred ammonium hydroxide solution, ensuring the internal temperature does not exceed 15 °C. Causality: This highly exothermic quenching step must be temperature-controlled to prevent hydrolysis of the acyl chloride back to the carboxylic acid and to minimize side reactions.

  • Precipitation and Aging: After the addition is complete, a thick precipitate of the product will form. Allow the slurry to stir at 0-10 °C for an additional 1-2 hours to ensure complete reaction and maximize crystallization.

  • Filtration: Isolate the solid product by filtration using a Nutsche filter or a large Buchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 2 L) until the filtrate is neutral (pH ~7) to remove excess ammonia and ammonium salts. Follow with a cold isopropanol wash (1 x 1 L) to aid in drying.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is typically 85-95% based on the starting carboxylic acid.

Quality Control and Analytical Methods

To ensure the final product meets the required specifications for pharmaceutical or agrochemical use, a series of analytical tests must be performed.[4]

ParameterSpecificationMethod
AppearanceWhite to off-white powderVisual Inspection
IdentityConforms to reference¹H NMR, ¹³C NMR, FT-IR
Purity (Assay)≥ 98.5%High-Performance Liquid Chromatography (HPLC)
Moisture Content≤ 0.5%Karl Fischer Titration
Residue on Ignition≤ 0.1%USP <281>
Heavy Metals≤ 10 ppmUSP <231>
Melting PointConforms to referenceCapillary Melting Point Apparatus
  • HPLC Method: A standard reverse-phase HPLC method can be employed. For example, using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient elution can effectively separate the product from starting materials and potential impurities.[12][13]

  • NMR Analysis: The structure should be confirmed by NMR. The ¹H NMR spectrum in DMSO-d₆ should show characteristic peaks for the aromatic protons on the pyridine ring and the distinct singlets for the amino (-NH₂) and amide (-CONH₂) protons.[14]

Safety, Handling, and Waste Management

Personnel Safety:

  • Thionyl Chloride: Extremely corrosive and toxic. Reacts violently with water. Causes severe burns upon contact and is harmful if inhaled.[9] Must be handled in a closed system or a high-efficiency fume hood.

  • Ammonium Hydroxide: Corrosive and causes burns. Vapors are irritating to the respiratory system.

  • Toluene: Flammable liquid and vapor. Can cause skin, eye, and respiratory irritation.

  • Emergency Procedures: Ensure eyewash stations and safety showers are immediately accessible.[10] In case of skin contact, wash immediately and thoroughly with water.[11] For inhalation, move to fresh air. Seek immediate medical attention for any significant exposure.[15][16]

Process Safety:

  • The reaction of thionyl chloride with the carboxylic acid produces large volumes of HCl and SO₂ gas. The reactor's off-gas must be directed to a suitable scrubber.

  • The amination step is highly exothermic. Robust cooling and controlled addition rates are essential to prevent a thermal runaway.

Waste Disposal:

  • Aqueous waste from the amination and washes will be basic and contain ammonium salts. It must be neutralized before being sent to a chemical waste treatment facility.

  • Solvent waste (toluene, isopropanol) should be collected separately in appropriately labeled containers for disposal or recovery.

  • All waste must be disposed of in accordance with local, state, and federal regulations.[10]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction; insufficient thionyl chloride or reaction time.Monitor reaction by in-process control. Extend heating time or add a slight excess of SOCl₂ if necessary.
Low Overall Yield Hydrolysis of the acyl chloride intermediate due to moisture or poor temperature control during amination.Ensure all equipment and solvents are anhydrous for Step 1. Maintain temperature <15 °C during the amination quench.
Product Fails Purity Spec (HPLC) Incomplete reaction, leaving starting material. Inefficient washing, leaving salts. Over-hydrolysis during workup.Check for starting material by HPLC. If present, review Step 1 conditions. Improve washing efficiency with cold water. Ensure amination is performed at low temperature.
Product is Discolored (Not White) Thermal degradation during reaction or drying.Ensure reaction temperatures do not exceed the set points. Dry at the lowest effective temperature under vacuum.
Difficult Filtration Very fine particles formed due to uncontrolled precipitation.Control the rate of addition during amination to allow for larger crystal growth. Increase the "aging" time of the slurry before filtration.

References

  • Vertex AI Search.
  • Fisher Scientific.
  • ChemicalBook. 6-Aminopyridine-2-carboxylic acid synthesis.
  • Chem-Impex. 6-Aminopyridine-2-carboxylic acid.
  • LookChem.
  • Benchchem. Application Notes and Protocols: Amide Synthesis Using 6-Nitropyridine-2-carbonyl chloride.
  • Thermo Fisher Scientific Chemicals, Inc.
  • Fisher Scientific.
  • National Center for Biotechnology Information. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • Thermo Fisher Scientific. 6-Aminopyridine-2-carboxylic acid, 95% 1 g | Buy Online.
  • Organic Chemistry Portal. Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes.
  • University College London.
  • University of Dundee. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - Discovery Research Portal.
  • ChemicalBook.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • University of Missouri - St. Louis. Synthesis of Some Aminopicolinic Acids - IRL @ UMSL.
  • Google Patents. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • Thieme.
  • National Center for Biotechnology Information. This compound | C6H7N3O | CID 351654 - PubChem.
  • Sigma-Aldrich. 6-Aminopyridine-2-carboxylic acid 23628-31-1.
  • Chemistry Steps. Converting Nitriles to Amides.
  • Fisher Scientific.
  • MDPI.
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base.

Sources

Mastering the Purification of 6-Aminopyridine-2-carboxamide: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of a compound is not merely a quality metric; it is the bedrock upon which reliable and reproducible data are built. 6-Aminopyridine-2-carboxamide, a key building block in the synthesis of a variety of therapeutic agents, is no exception. Its bifunctional nature, featuring both a basic amino group and a hydrogen-bond-donating carboxamide, makes it a versatile scaffold. However, these same functionalities can present unique challenges during purification. This application note provides a comprehensive guide to the purification of this compound, offering detailed protocols and the scientific rationale behind them to empower researchers in obtaining this crucial intermediate in its highest form.

Physicochemical Properties: The Foundation of Purification Strategy

A successful purification strategy begins with a thorough understanding of the molecule's inherent properties. These characteristics dictate its behavior in various separation techniques.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₆H₇N₃OProvides the elemental composition.
Molecular Weight 137.14 g/mol [1]Useful for mass spectrometry and calculating molar equivalents.
Appearance Likely a solid at room temperature.Influences handling and choice of purification technique (e.g., recrystallization).
XLogP3 -0.3[1]The negative value suggests the compound is hydrophilic, indicating good solubility in polar solvents and potentially challenging extraction from aqueous solutions with nonpolar organic solvents.
pKa (Predicted) The pKa of the conjugate acid of the amino group is predicted to be in the range of 6-7, similar to other 2-aminopyridines[2][3].This is a critical parameter for developing an effective acid-base extraction protocol, as it determines the pH at which the amino group is protonated and thus water-soluble.
Solubility The related 6-Aminopyridine-2-carboxylic acid is slightly soluble in water and soluble in DMSO and ethanol. It is likely that this compound shares similar solubility characteristics.Guides the selection of appropriate solvents for recrystallization and chromatography.

Potential Impurities: Know Your Enemy

The nature and quantity of impurities in a sample of this compound will largely depend on its synthetic route. Common pathways to this molecule and their potential byproducts include:

  • Amidation of 6-Aminopyridine-2-carboxylic acid: This is a common route. Potential impurities include unreacted starting material (6-aminopyridine-2-carboxylic acid), coupling reagents, and byproducts from the activation of the carboxylic acid.

  • Hydrolysis of 6-Amino-2-cyanopyridine: Incomplete hydrolysis can leave residual starting material. Side reactions could also lead to the formation of the corresponding carboxylic acid.

  • From 2-Amino-6-methylpyridine: Oxidation of the methyl group followed by amidation can be a synthetic route. Impurities could include the intermediate carboxylic acid, over-oxidation products, or unreacted starting material.

A thorough understanding of the synthetic history of the crude product is invaluable for selecting the most effective purification strategy.

Purification Protocols: A Multi-pronged Approach

No single purification technique is universally optimal. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity. Here, we present three robust methods, each with its own set of advantages.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures.

Causality Behind Experimental Choices: The ideal recrystallization solvent will dissolve the crude this compound sparingly at room temperature but readily at an elevated temperature. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration). Given the polar nature of the target molecule, polar solvents are a logical starting point.

Experimental Protocol: Single Solvent Recrystallization

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A good candidate will show a significant increase in solubility with temperature. A mixture of solvents, such as ethanol/water or acetone/hexane, can also be effective[4].

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the chosen solvent to the crude solid. Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) and continue adding small portions of the solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is crucial to avoid rapid cooling. The flask can be insulated to slow the cooling process.

  • Cooling: Once the solution has reached room temperature and crystal formation has ceased, the flask can be placed in an ice bath to maximize the yield of the purified product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Pro-Tips from the Field:

  • Scratching the inside of the flask with a glass rod can induce crystallization if it does not occur spontaneously.

  • Seeding the solution with a tiny crystal of pure product can also initiate crystallization.

  • If the compound "oils out" (separates as a liquid), try redissolving it in more solvent and cooling more slowly, or switch to a different solvent system.

Visualization of the Recrystallization Workflow

G cluster_0 Recrystallization Protocol A Crude Solid + Solvent B Heat to Dissolve A->B Add heat C Hot Filtration (Optional) B->C Insoluble impurities present D Slow Cooling & Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F I Mother Liquor (Contains Impurities) E->I Filtrate G Dry Crystals F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound by recrystallization.

Acid-Base Extraction: Exploiting Chemical Reactivity

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties. It is particularly effective for separating basic compounds like this compound from neutral or acidic impurities.

Causality Behind Experimental Choices: The basicity of the amino group on the pyridine ring allows for its protonation in an acidic aqueous solution. The resulting ammonium salt is ionic and therefore highly soluble in water. Neutral organic impurities will remain in the organic phase, and acidic impurities can be subsequently removed by extraction with a basic aqueous solution.

Experimental Protocol: Separation of this compound from Neutral and Acidic Impurities

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The pH of the aqueous solution should be at least 2 pKa units below the pKa of the protonated amino group (pKa ≈ 6-7), so a pH of 4 or lower is recommended.

  • Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated this compound will be in the aqueous layer. Drain the lower organic layer.

  • Repeat Extraction: To ensure complete extraction, add a fresh portion of the dilute acid to the organic layer, shake, and separate. Combine the aqueous extracts.

  • Wash the Organic Layer (Optional): The organic layer, now containing neutral impurities, can be washed with a saturated aqueous sodium bicarbonate solution to remove any residual acidic impurities.

  • Basification and Back-Extraction: To recover the purified product, cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8). This will deprotonate the ammonium salt, regenerating the neutral, less water-soluble this compound.

  • Isolation: Extract the now-neutral product back into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction two to three times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Pro-Tips from the Field:

  • Always perform a small-scale trial to ensure the compound does not precipitate out of the acidic aqueous solution.

  • When basifying the aqueous extract, do so slowly and with cooling to control any exotherm.

Column Chromatography: The Workhorse of Purification

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.

Causality Behind Experimental Choices: The choice of stationary and mobile phases is critical. For a polar and basic compound like this compound, two main strategies are effective:

  • Normal-Phase Chromatography on Silica Gel: Silica gel is an acidic stationary phase. To prevent strong, irreversible binding and tailing of the basic analyte, a small amount of a competing base (e.g., triethylamine or ammonia) is often added to the mobile phase. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane with a gradient of the more polar solvent, is typically used.

  • Reversed-Phase Chromatography: In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For basic compounds, operating at a high pH (e.g., using a mobile phase containing ammonium hydroxide) can neutralize the charge on the amino group, leading to better retention and peak shape.

Experimental Protocol: Normal-Phase Column Chromatography on Silica Gel

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel ("dry loading").

  • Elution: Begin eluting the column with the mobile phase. A gradient of increasing polarity (e.g., gradually increasing the percentage of methanol in dichloromethane) is often used to elute the compounds. A small amount of triethylamine (e.g., 0.1-1%) should be added to the mobile phase to improve the peak shape.

  • Fraction Collection: Collect fractions and monitor the elution of the compounds by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Pro-Tips from the Field:

  • Always run a TLC of the crude mixture in various solvent systems to determine the optimal mobile phase for separation before running the column.

  • Dry loading is often preferred for compounds that are not highly soluble in the initial mobile phase.

Visualization of the Column Chromatography Workflow

G cluster_1 Column Chromatography Protocol A Pack Column with Stationary Phase B Load Crude Sample A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E Analyze F Combine Pure Fractions E->F Identify pure fractions I Impurity Fractions E->I Identify impure fractions G Evaporate Solvent F->G H Pure this compound G->H

Caption: A generalized workflow for the purification of this compound using column chromatography.

Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Recrystallization - Cost-effective- Scalable- Can yield very high purity- Not suitable for all compounds (e.g., oils)- Can have lower yields- Requires appropriate solvent selection- Purifying large quantities of a solid compound with thermally stable impurities.
Acid-Base Extraction - Excellent for separating acidic/basic compounds from neutrals- Relatively fast and simple- Requires the compound to have an accessible acidic or basic functional group- Can be challenging for amphoteric compounds- Removing neutral or acidic impurities from the basic this compound.
Column Chromatography - Highly versatile- Can separate complex mixtures- Applicable to a wide range of compounds- Can be time-consuming- Requires larger volumes of solvent- Can be less economical on a large scale- Separating closely related impurities or when other methods fail.

Purity Assessment: The Final Verdict

After purification, it is essential to assess the purity of the this compound. A combination of analytical techniques should be employed for a comprehensive evaluation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium formate for improved peak shape) is a good starting point[5]. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and detect the presence of any remaining impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity for a crystalline solid.

Conclusion

The successful purification of this compound is a critical step in its journey from a synthetic intermediate to a component of a life-changing therapeutic. By understanding its physicochemical properties and the nature of potential impurities, researchers can strategically select and optimize the most appropriate purification technique. The detailed protocols for recrystallization, acid-base extraction, and column chromatography provided in this application note, along with the underlying scientific principles, offer a robust toolkit for obtaining this valuable compound in the high purity required for cutting-edge research and drug development.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c. [Link]

  • PubMed. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

  • ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. [Link]

  • National Center for Biotechnology Information. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

  • PrepChem.com. Synthesis of 2-amino-6-methylpyridine. [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • ResearchGate. Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. [Link]

  • Google Patents. Synthesis method of 2-amino pyridine compounds.
  • Google Patents.
  • PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]

  • Bulgarian Chemical Communications. Determination of the pKa values of some pyridine derivatives by computational methods. [Link]

  • University of Dundee. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • PubChem. This compound. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • PubMed. Chemically L-prolinamide-modified monolithic silica column for enantiomeric separation of dansyl amino acids and hydroxy acids by capillary electrochromatography and mu-high performance liquid chromatography. [Link]

  • PubMed. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. [Link]

  • Google Patents.

Sources

Introduction: The Therapeutic Promise of DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Cell-Based Assays for Characterizing Pyridine Carboxamide-Based DPP-4 Inhibitors

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. While compounds like 6-Aminopyridine-2-carboxamide serve as versatile chemical building blocks, their derivatives have been successfully optimized to target a range of biological pathways[1][2]. This guide focuses on a key therapeutic application for this chemical class: the inhibition of Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis. Its primary function is the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP)[3][4]. These hormones are released from the gut after a meal and are responsible for potentiating glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the active forms of GLP-1 and GIP persist longer, enhancing insulin release, suppressing glucagon secretion, and ultimately lowering blood glucose levels, making DPP-4 a validated target for the treatment of type 2 diabetes[5].

This document, written from the perspective of a Senior Application Scientist, provides a detailed guide for researchers on the characterization of novel pyridine carboxamide-based DPP-4 inhibitors. We will move from primary biochemical validation to crucial, physiologically relevant cell-based assays that confirm the compound's mechanism of action and therapeutic potential.

Mechanism of Action: Enhancing the Incretin Effect

The central hypothesis for a DPP-4 inhibitor is that it prevents the degradation of GLP-1, thereby amplifying its downstream signaling cascade in pancreatic β-cells. Understanding this pathway is crucial for designing and interpreting the assays described below.

  • Incretin Release: After food intake, enteroendocrine L-cells in the intestine secrete active GLP-1[6].

  • DPP-4 Inactivation: In the absence of an inhibitor, DPP-4 rapidly cleaves and inactivates GLP-1[7].

  • DPP-4 Inhibition: A pyridine carboxamide-based inhibitor ("Compound X") binds to DPP-4, preventing GLP-1 degradation.

  • GLP-1R Activation: The elevated levels of active GLP-1 bind to the GLP-1 Receptor (GLP-1R), a G-protein coupled receptor (GPCR), on pancreatic β-cells[8].

  • Downstream Signaling: GLP-1R activation stimulates adenylyl cyclase (AC) via the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP)[9].

  • Insulin Secretion: Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which culminates in the potentiation of glucose-stimulated insulin secretion[9].

Incretin_Pathway cluster_gut Intestinal Lumen & L-Cell cluster_blood Bloodstream cluster_pancreas Pancreatic β-Cell Food Nutrient Intake (e.g., Glucose) L_Cell Enteroendocrine L-Cell Food->L_Cell stimulates GLP1_active Active GLP-1 L_Cell->GLP1_active secretes DPP4 DPP-4 Enzyme GLP1_active->DPP4 substrate GLP1R GLP-1 Receptor GLP1_active->GLP1R binds to GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive cleaves to CompoundX Compound X (DPP-4 Inhibitor) CompoundX->DPP4 INHIBITS Gs Gαs GLP1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA_Epac PKA / Epac cAMP->PKA_Epac activates Insulin Insulin Secretion PKA_Epac->Insulin potentiates

Caption: The Incretin Signaling Pathway and the action of a DPP-4 inhibitor.

Application 1: Fluorometric DPP-4 Enzyme Inhibition Assay

Before proceeding to cell-based models, it is essential to confirm direct engagement and inhibition of the target enzyme. A fluorometric biochemical assay is the industry standard for high-throughput screening and potency determination (IC50).

Principle of the Assay This assay utilizes a synthetic DPP-4 substrate, Gly-Pro-aminomethylcoumarin (AMC). When cleaved by DPP-4, the highly fluorescent AMC molecule is released. An effective inhibitor will prevent this cleavage, resulting in a low fluorescence signal. The assay is typically performed in a 96- or 384-well plate format[3][10].

HTS_Workflow plate Prepare 96-Well Plate (Black, Flat-Bottom) reagents Add Reagents: 1. Test Compound (e.g., Compound X) 2. Controls (Vehicle, Sitagliptin) 3. DPP-4 Enzyme plate->reagents incubation1 Incubate (10 min, 37°C) reagents->incubation1 substrate Add Fluorogenic Substrate (Gly-Pro-AMC) incubation1->substrate read Read Fluorescence (Kinetic Mode, 30 min, 37°C) Ex/Em = 360/460 nm substrate->read analyze Data Analysis (% Inhibition, IC50 Curve) read->analyze

Caption: High-throughput workflow for a fluorometric DPP-4 inhibition assay.
Detailed Protocol: DPP-4 Inhibition Assay

A. Materials & Reagents

  • DPP-4 Assay Buffer: (e.g., 25 mM Tris, 140 mM NaCl, 10 mM KCl, pH 8.0). Allow to warm to room temperature before use[11].

  • Human Recombinant DPP-4 Enzyme: Store at -80°C. Dilute to the working concentration in cold assay buffer just before use.

  • DPP-4 Substrate: Gly-Pro-AMC. Store at -20°C, protected from light. Dilute in assay buffer before use[3].

  • Test Compound: "Compound X" (this compound derivative) dissolved in DMSO to create a 10 mM stock.

  • Positive Control Inhibitor: Sitagliptin. Prepare a 10 mM stock in DMSO[11].

  • Assay Plate: Solid black, flat-bottom 96-well plate.

  • Plate Reader: Capable of fluorescence measurement with excitation at ~360 nm and emission at ~460 nm, with temperature control[10].

B. Experimental Procedure

  • Compound Dilution: Prepare a serial dilution of "Compound X" and Sitagliptin in DPP-4 Assay Buffer. The final concentration of DMSO in the well should be kept constant and low (<1%). Remember to prepare solutions at 4x the final desired concentration, as they will be diluted in the well.

  • Plate Setup: Design the plate layout to include wells for:

    • Blank (No Enzyme): 50 µL Assay Buffer.

    • Enzyme Control (100% Activity): 25 µL Assay Buffer + 25 µL DPP-4 Enzyme Solution.

    • Inhibitor Control: 25 µL diluted Sitagliptin + 25 µL DPP-4 Enzyme Solution.

    • Test Compound: 25 µL diluted "Compound X" + 25 µL DPP-4 Enzyme Solution.

  • Enzyme Addition: Prepare the DPP-4 Enzyme Solution by diluting the enzyme stock in assay buffer. Add 25 µL to the appropriate wells[11].

  • Compound Addition & Pre-incubation: Add 25 µL of the 4x compound/control solutions to the respective wells. Mix gently and incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme[10].

  • Reaction Initiation: Prepare the Substrate Solution. Add 50 µL to every well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in the reader pre-heated to 37°C. Measure fluorescence (Ex/Em = 360/460 nm) in kinetic mode, reading every minute for 30 minutes[11].

C. Data Analysis

  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (RFU/min).

  • Calculate Percent Inhibition: % Inhibition = (1 - (Rate_Sample - Rate_Blank) / (Rate_EnzymeControl - Rate_Blank)) * 100

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

ParameterTypical Value/RangeRationale
Final DPP-4 Conc.0.5-2 ng/wellShould be in the linear range of the substrate curve.
Final Substrate Conc.10-50 µMNear or at the Km for sensitive detection.
Final DMSO Conc.≤ 1%High concentrations of DMSO can inhibit enzyme activity.
Positive Control (Sitagliptin) IC5010-50 nMValidates assay performance and serves as a benchmark.

Application 2: Cell-Based GLP-1 Secretion Assay

This assay provides physiological context by measuring the ability of the test compound to protect endogenously secreted GLP-1 from degradation by DPP-4 expressed by the cells or present in serum.

Principle of the Assay Enteroendocrine cell lines, such as the murine STC-1 or GLUTag cells, are used as they secrete GLP-1 in response to specific stimuli (e.g., glucose, fatty acids, or pharmacological agents)[6]. The cells are treated with the test compound, which inhibits DPP-4 activity in the culture medium. The accumulation of stabilized, active GLP-1 in the supernatant is then quantified using a specific enzyme-linked immunosorbent assay (ELISA)[12].

Detailed Protocol: GLP-1 Secretion from STC-1 Cells

A. Materials & Reagents

  • STC-1 Cells: A murine enteroendocrine cell line known to secrete GLP-1[6].

  • Culture Medium: DMEM with high glucose (25 mM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Buffer: Krebs-Ringer Bicarbonate Buffer (KRBB) or HBSS, supplemented with 0.2% BSA.

  • Stimulant: Glucose solution (e.g., 50-100 mM) or a pharmacological stimulant like Phorbol 12-Myristate 13-Acetate (PMA).

  • Test Compound & Controls: "Compound X" and Sitagliptin dissolved in DMSO.

  • DPP-4 Inhibitor Cocktail: A commercial cocktail or a high concentration of Sitagliptin to add during sample collection to prevent any further degradation.

  • GLP-1 ELISA Kit: A high-sensitivity kit specific for active GLP-1 (7-36)[7].

B. Experimental Procedure

  • Cell Culture: Seed STC-1 cells in a 24-well plate at a density that allows them to reach ~80-90% confluency on the day of the assay.

  • Cell Washing: On the day of the experiment, gently wash the cell monolayer twice with pre-warmed Assay Buffer to remove serum and culture medium.

  • Pre-incubation: Add 400 µL of Assay Buffer containing the desired concentration of "Compound X", Sitagliptin, or vehicle (DMSO) to each well. Incubate for 30 minutes at 37°C.

  • Stimulation: Add 100 µL of the stimulant solution (or buffer for basal control) to each well. Mix gently.

  • Secretion Incubation: Return the plate to the incubator (37°C, 5% CO2) for 1-2 hours. This time is critical; longer incubation may lead to cell exhaustion, while shorter may yield low signal.

  • Supernatant Collection: Carefully collect the supernatant from each well and transfer it to a microcentrifuge tube containing a DPP-4 inhibitor cocktail. This step is crucial to preserve the active GLP-1 that has been protected during the assay[6].

  • Sample Processing: Centrifuge the tubes at 850 x g for 5 minutes at 4°C to pellet any detached cells. Transfer the clear supernatant to a new tube[6]. Samples can be stored at -80°C or used immediately.

  • GLP-1 Quantification: Measure the concentration of active GLP-1 in the samples using an ELISA kit, following the manufacturer’s instructions precisely[7].

C. Data Analysis

  • Calculate the GLP-1 concentration (pg/mL) for each sample using the standard curve from the ELISA kit.

  • Normalize the data by expressing GLP-1 secretion as "Fold Change" over the stimulated vehicle control.

  • A successful DPP-4 inhibitor will show a significant, dose-dependent increase in the amount of detectable GLP-1 compared to the vehicle-treated wells, as the secreted peptide is protected from degradation.

Application 3: Cell-Based GLP-1 Receptor (GLP-1R) Activation Reporter Assay

This final assay completes the picture by confirming that the GLP-1 protected by the inhibitor is biologically active and capable of activating its cognate receptor.

Principle of the Assay This assay uses a reporter cell line (e.g., HEK293 or CHO cells) that has been engineered to stably express the human GLP-1R. The cells also contain a reporter gene, such as luciferase, under the control of a cAMP Response Element (CRE) promoter[8][13]. When active GLP-1 binds to the GLP-1R, the resulting increase in intracellular cAMP activates the CRE promoter, driving the expression of luciferase. The luminescent signal is directly proportional to the amount of active GLP-1.

Reporter_Assay cluster_reporter Engineered Reporter Cell GLP1R GLP-1R cAMP cAMP GLP1R->cAMP increases CRE CRE Promoter cAMP->CRE activates Luc Luciferase Gene CRE->Luc drives expression of Light Luminescent Signal Luc->Light produces GLP1 Active GLP-1 (from conditioned media) GLP1->GLP1R binds

Caption: Principle of a CRE-Luciferase GLP-1R reporter assay.
Detailed Protocol: GLP-1R Reporter Assay

A. Materials & Reagents

  • GLP-1R Reporter Cells: A cell line (e.g., INDIGO Biosciences #IB00382) stably expressing human GLP-1R and a CRE-luciferase reporter system[8].

  • Conditioned Media: Supernatant collected from the STC-1 cell GLP-1 secretion assay (Application 2).

  • Luciferase Detection Reagent: A commercial reagent such as Promega's ONE-Glo™ or similar.

  • Assay Plate: Solid white, opaque 96-well plate suitable for luminescence.

  • Luminometer: Plate reader capable of measuring luminescence.

B. Experimental Procedure

  • Cell Plating: Plate the GLP-1R reporter cells in a white 96-well plate according to the manufacturer's protocol and allow them to attach overnight.

  • Media Exchange: Carefully remove the culture media from the reporter cells.

  • Treatment: Add the conditioned media (supernatant) collected from the STC-1 secretion experiment to the wells of the reporter cell plate. Include controls using known concentrations of synthetic active GLP-1 to generate a standard curve.

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for receptor activation and reporter gene expression[8]. This incubation time should be optimized.

  • Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add the luciferase detection reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate-reading luminometer.

C. Data Analysis

  • Plot the luminescence (Relative Light Units, RLU) generated by the conditioned media samples.

  • Compare the signal from media treated with "Compound X" to media treated with the vehicle.

  • A successful result will show that conditioned media from STC-1 cells treated with the DPP-4 inhibitor produces a significantly higher luminescent signal in the reporter cells, confirming the presence of more biologically active GLP-1.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High variability in DPP-4 assay Improper mixing; inconsistent pipetting; DMSO precipitation.Ensure thorough mixing of reagents. Use calibrated pipettes. Check compound solubility in assay buffer.
No GLP-1 secretion from STC-1 cells Cells are unhealthy or have low passage number; insufficient stimulation.Check cell viability. Use cells within their recommended passage range. Optimize stimulant concentration and incubation time.
Low signal in GLP-1R reporter assay Insufficient active GLP-1 in conditioned media; short incubation time.Confirm GLP-1 secretion via ELISA first. Increase the reporter assay incubation time (e.g., up to 24 hours).
High background in fluorescence/luminescence Contaminated reagents; autofluorescence of test compound.Use fresh, high-purity reagents. Run a control with the compound but no enzyme/cells to check for intrinsic signal.

Conclusion

Characterizing a novel pyridine carboxamide-based DPP-4 inhibitor requires a multi-assay approach that builds from direct target engagement to physiologically relevant cellular outcomes. By systematically employing a biochemical inhibition assay, a cell-based hormone secretion assay, and a receptor activation reporter assay, researchers can confidently validate the compound's mechanism of action. This comprehensive characterization provides the robust, decision-making data necessary to advance a promising compound through the drug discovery pipeline.

References

  • Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). Retrieved from Assay Genie website. [Link]

  • Cui, Y., et al. (2021). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 26(15), 4475. [Link]

  • Yin, Y., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol, 10(16), e3720. [Link]

  • Amerigo Scientific. (n.d.). 6-Aminopyridine-2-carboxylic acid. Retrieved from Amerigo Scientific website. [Link]

  • INDIGO Biosciences. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). Retrieved from INDIGO Biosciences website. [Link]

  • Patel, H. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(45), 29273–29285. [Link]

  • Wu, T., et al. (2017). Mechanisms Controlling Glucose-Induced GLP-1 Secretion in Human Small Intestine. Diabetes, 66(8), 2156-2162. [Link]

  • Ansh Labs. (2020). GLP-1 ELISA. Retrieved from Ansh Labs website. [Link]

  • Goldspink, D. A., et al. (2020). Labeling and Characterization of Human GLP-1-Secreting L-cells in Primary Ileal Organoid Culture. Cell Reports, 31(13), 107831. [Link]

  • Kumar, P., et al. (2020). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 295(48), 16349–16361. [Link]

  • Wilson, C. R., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(23), 9592–9609. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Gribble, F. M., & Reimann, F. (2008). Nutrient detection by incretin hormone secreting cells. Diabetologia, 51(2), 226–235. [Link]

  • Oduori, O. S., et al. (2020). Gs/Gq signaling switch in β cells defines incretin effectiveness in diabetes. Journal of Clinical Investigation, 130(11), 5896–5910. [Link]

  • Liu, Z., & Habener, J. F. (2009). The role of the Wnt signaling pathway in incretin hormone production and function. Frontiers in Bioscience, 14, 5133–5152. [Link]

  • Zhao, P., et al. (2021). GLP-1R Signaling and Functional Molecules in Incretin Therapy. International Journal of Molecular Sciences, 22(14), 7523. [Link]

Sources

Application Note: 6-Aminopyridine-2-carboxamide as a Privileged Fragment for Accelerating Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Instead of screening large, complex molecules, FBDD focuses on identifying low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[3] These simple fragments serve as high-quality starting points that can be iteratively optimized and grown into potent, drug-like candidates.[4][3] The core principle is that smaller molecules can explore the chemical space of a protein's binding site more effectively, often identifying interactions and pockets missed by larger HTS compounds.[1][5]

Within the vast universe of possible fragments, certain scaffolds appear with recurring success, earning the designation of "privileged fragments." These structures possess ideal physicochemical properties and versatile binding motifs capable of interacting with a range of protein targets. This application note details the use of one such scaffold, 6-Aminopyridine-2-carboxamide , as a valuable starting point in FBDD campaigns. We will provide an overview of its properties, detailed protocols for its use in primary and secondary screening, and guidance on data interpretation.

Part 1: Physicochemical Profile & Rationale for Use

The utility of a fragment is intrinsically linked to its physicochemical properties. An ideal fragment should be soluble, possess a simple structure, and have a low molecular weight to allow for significant downstream chemical modification without violating drug-likeness criteria like Lipinski's Rule of Five. The "Rule of Three" is a commonly accepted guideline for fragment properties.[2][4][3][6]

Table 1: Physicochemical Properties of this compound [7]

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight (MW) 137.14 g/mol < 300 DaProvides ample room for chemical elaboration and optimization.[4][3]
cLogP -0.3≤ 3Ensures high aqueous solubility, which is critical for biophysical assays often run at high concentrations.[2]
Hydrogen Bond Donors 2 (amine + amide)≤ 3Offers specific, directional interactions with the protein target.[4][6]
Hydrogen Bond Acceptors 2 (pyridine N + amide O)≤ 3Provides key anchor points for binding within a protein pocket.[4][6]
Rotatable Bonds 1≤ 3Low conformational flexibility reduces the entropic penalty upon binding.

Rationale for Selection:

The this compound scaffold is particularly effective due to its rigid structure and well-defined arrangement of hydrogen bond donors and acceptors.

  • Bidentate Hydrogen Bonding: The 2-aminopyridine motif is a well-documented pharmacophore known to form a robust, bidentate hydrogen bond interaction with acidic residues like aspartate and glutamate, which are common in enzyme active sites, particularly in proteases and kinases.[8]

  • Versatile Interaction Points: The exocyclic amine and the carboxamide group can act as both hydrogen bond donors and acceptors, allowing the fragment to adapt to various binding pocket environments. The pyridine ring itself can participate in favorable aromatic or pi-stacking interactions.

  • Synthetic Tractability: The scaffold is synthetically accessible, and the amine and carboxamide groups provide straightforward handles for chemical elaboration, enabling rapid "fragment growing" or "linking" strategies to improve affinity and selectivity.[5][3]

Part 2: Experimental Workflow & Screening Protocols

A successful FBDD campaign employs a cascade of biophysical techniques to identify and validate fragment hits. A typical workflow involves a high-throughput primary screen to identify binders, followed by more detailed secondary assays to confirm hits, determine affinity, and elucidate the binding mode.

FBDD General Workflow

Below is a generalized workflow for a fragment screening campaign.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization Lib Fragment Library (Containing this compound) PrimScreen Primary Screen (DSF or NMR) Lib->PrimScreen High Concentration (e.g., 100 µM - 1 mM) Hits Initial Hits (ΔTm > 2°C or NMR signal perturbation) PrimScreen->Hits SecScreen Secondary Screen (SPR) Orthogonal Method Hits->SecScreen Triage & Validation Confirm Confirmed Hits (Dose-response & Kinetics) SecScreen->Confirm Determine Kᴅ Xray Structural Biology (X-ray Crystallography) Confirm->Xray Determine Binding Mode SAR Structure-Guided Optimization Xray->SAR Design Analogs

Caption: High-level workflow for a typical FBDD campaign.

Protocol 1: Primary Screening with Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for fragment binding.[9][10] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift (ΔTm) indicates that the fragment stabilizes the protein.[11][12]

Objective: To identify fragments that cause a significant thermal stabilization of the target protein.

Materials:

  • Target protein (≥95% purity), stock at 1-2 mg/mL.

  • Fragment stock: 100 mM this compound in 100% DMSO.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl (must be optimized for target stability).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 384-well qPCR plates.

  • qPCR instrument capable of performing a melt curve analysis.

Methodology:

  • Protein-Dye Master Mix Preparation:

    • Dilute the SYPRO Orange dye to a 20x working concentration in Assay Buffer.

    • Dilute the target protein to 2x the final desired concentration (e.g., 4 µM for a 2 µM final concentration) in the 20x dye/buffer mix.

    • Causality: Using a master mix ensures uniform protein and dye concentration across all wells, minimizing variability. The dye's fluorescence increases as it binds to hydrophobic regions of the protein that become exposed upon unfolding.[9]

  • Fragment Plating:

    • Prepare a working stock of the fragment by diluting the 100 mM stock. For a final assay concentration of 200 µM in 1% DMSO, create a 20 mM solution in 100% DMSO.

    • Using an acoustic dispenser or manual pipette, add 100 nL of the 20 mM fragment stock to the wells of the 384-well plate.

    • For control wells, add 100 nL of 100% DMSO (negative control) and 100 nL of a known binder (positive control).

    • Trustworthiness: Including DMSO-only controls is critical to account for any effect the solvent may have on protein stability. A positive control validates that the assay can detect stabilizing interactions.

  • Assay Assembly:

    • Add 10 µL of the Protein-Dye Master Mix to each well containing the pre-dispensed fragment or DMSO.

    • The final concentration will be 2 µM protein, 10x SYPRO Orange, and 200 µM fragment in 1% DMSO.

    • Seal the plate, centrifuge briefly (1 min at 1000 x g) to collect the contents at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in the qPCR instrument.

    • Set up a melt curve protocol: ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec, acquiring fluorescence data at each interval.

  • Data Analysis:

    • The instrument software will generate melt curves (Fluorescence vs. Temperature).

    • Calculate the Tm for each well by fitting the data to a Boltzmann equation to find the inflection point of the curve.

    • Calculate the thermal shift: ΔTm = Tm (fragment) - Tm (DMSO control) .

    • Hit Criteria: A ΔTm ≥ 2.0 °C is generally considered a significant and promising hit for a fragment.

Protocol 2: Hit Confirmation & Affinity by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique used to measure real-time binding kinetics and affinity.[13][14] It is an ideal secondary screen to confirm hits from DSF and eliminate false positives.[15]

Objective: To confirm the direct binding of this compound to the target and determine its dissociation constant (Kᴅ).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor Chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein (≥95% purity) at ~50 µg/mL in a low-salt buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

  • Running Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, and 1% DMSO.

  • Fragment solutions: A serial dilution of this compound (e.g., 1 mM down to 15.6 µM) in Running Buffer.

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via standard amine coupling. Aim for an immobilization level of 8,000 - 12,000 Response Units (RU).

    • Activate a reference flow cell with EDC/NHS but quench with ethanolamine without adding protein.

    • Causality: Immobilizing the protein allows for the detection of mass changes on the surface as the fragment flows over and binds.[16] The reference channel is crucial for subtracting bulk refractive index changes and non-specific binding, a common source of false positives.[13][15]

  • Binding Analysis:

    • Equilibrate the chip surface with Running Buffer until a stable baseline is achieved.

    • Inject the highest concentration of the fragment (e.g., 1 mM) over both the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase where only Running Buffer flows (e.g., 120 seconds).

    • Perform a serial injection of decreasing fragment concentrations. Include several buffer-only (blank) injections for double referencing.

    • Trustworthiness: The DMSO concentration in the fragment samples and the running buffer must be precisely matched to avoid false signals due to refractive index mismatch.[13][15]

  • Data Processing & Analysis:

    • Process the raw data by subtracting the reference channel signal and then the average of the blank injections (double referencing).

    • The resulting sensorgrams show the specific binding interaction.

    • For affinity (Kᴅ) determination, plot the Response at equilibrium against the fragment concentration and fit the data to a steady-state affinity model.

    • Hit Confirmation: A confirmed hit will show a clear, concentration-dependent binding response. Kᴅ values for fragments are typically in the micromolar (µM) to millimolar (mM) range.

Table 2: Representative Data Summary

AssayParameter MeasuredTypical Result for a Fragment HitInterpretation
DSF ΔTm+ 2.5 °CThe fragment binds and stabilizes the protein's folded state.
SPR Kᴅ (Affinity)550 µMConfirms direct, albeit weak, binding characteristic of a fragment.
Ligand Efficiency (LE) LE = (-ΔG / HAC)> 0.3 kcal/mol per heavy atomIndicates efficient, high-quality binding. A good starting point.

Note: Ligand Efficiency is a critical metric in FBDD, normalizing binding affinity for the size of the molecule (HAC = Heavy Atom Count). For this compound (10 heavy atoms) and a Kᴅ of 550 µM, the LE would be ~0.43, which is an excellent value.

Part 3: Structural Validation & Next Steps

The ultimate validation for a fragment hit is determining its three-dimensional binding mode.

X-Ray Crystallography

Soaking the confirmed fragment hit into crystals of the target protein is the gold standard. The resulting co-crystal structure provides invaluable information:

  • Binding Site Confirmation: It unambiguously shows where the fragment binds.

  • Interaction Details: It reveals the specific hydrogen bonds, and other interactions made by the this compound scaffold.[8]

  • Structure-Guided Growth: It highlights vectors for chemical elaboration, showing where to add functionality to engage nearby pockets and increase potency.[2]

Binding_Mode cluster_0 This compound cluster_1 Protein Binding Pocket Frag Asp Aspartate/Glutamate (H-bond Acceptor) Frag:e->Asp:w Bidentate H-Bond (Key Anchoring Interaction) Hydro Hydrophobic Pocket (e.g., Leucine, Phenylalanine) Frag:e->Hydro:w Aromatic Interaction (Pyridine Ring) Gly Backbone Carbonyl (H-bond Acceptor) Frag:e->Gly:w H-Bond (Amide NH)

Caption: Potential binding interactions of the fragment scaffold.

This compound represents a high-quality, synthetically tractable fragment for FBDD campaigns. Its favorable physicochemical properties and ability to form specific, high-quality interactions make it an excellent starting point for targeting diverse protein families. By employing a robust screening cascade of DSF for primary screening, SPR for validation and affinity determination, and finally X-ray crystallography for structural elucidation, researchers can efficiently leverage this privileged scaffold to accelerate the discovery of novel, potent drug candidates.

References

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link][1]

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Fragment growing in FBDD. (A) Flowchart of FBDD in developing.... Retrieved from [Link][4]

  • Din, M. U., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments. Retrieved from [Link][11]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link][13]

  • JoVE. (2022, May 31). Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery | Protocol Preview. Retrieved from [Link][17]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. Retrieved from [Link][3]

  • Ciulli, A. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Biochemical Society Transactions. Retrieved from [Link][16]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link][2]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link][18]

  • Ahmad, M. U. D., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments. Retrieved from [Link][12]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link][15]

  • Domainex. (n.d.). Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Retrieved from [Link][9]

  • Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. Retrieved from [Link][19]

  • ResearchGate. (2025). Saturation Transfer Difference NMR for Fragment Screening. Retrieved from [Link][20]

  • Kang, C., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Retrieved from [Link][21]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link][22]

  • Springer. (n.d.). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Retrieved from [Link][23]

  • PubChem. (n.d.). This compound. Retrieved from [Link][7]

  • Lawson, A. D. G., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. Retrieved from [Link][6]

  • Murray, C. W., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Crystals. Retrieved from [Link][8]

Sources

Application Notes and Protocols: Development and Application of Aminopyridine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Aminopyridines in Fluorescence Sensing

The field of fluorescence imaging has been revolutionized by the development of small-molecule probes that enable the visualization of dynamic processes within biological systems.[1][2][3] Among the diverse scaffolds used for designing these probes, the aminopyridine core has emerged as a particularly promising platform. Unsubstituted 2-aminopyridine itself exhibits a high fluorescence quantum yield (Φ = 0.6), making it an attractive starting point for the development of novel fluorophores.[4][5] The compact size of the aminopyridine scaffold is another significant advantage, as it can be readily introduced into biological environments with minimal steric hindrance.[4][6]

This guide provides a comprehensive overview of the design, synthesis, and application of fluorescent probes derived from aminopyridines. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging these versatile molecules for a wide range of applications, including bioimaging, ion sensing, and pH monitoring. The protocols and insights provided herein are grounded in established scientific principles and aim to equip the reader with the practical knowledge required to successfully implement these techniques in their own research.

I. Design Principles and Sensing Mechanisms

The rational design of fluorescent probes is crucial for achieving high sensitivity and selectivity towards a specific analyte.[7] For aminopyridine-based probes, several key design principles and sensing mechanisms are commonly employed:

  • Intramolecular Charge Transfer (ICT): Many aminopyridine probes operate on the principle of ICT. These molecules typically consist of an electron-donating group (the aminopyridine moiety) and an electron-accepting group, connected by a π-conjugated system.[8] Upon excitation, an electron is transferred from the donor to the acceptor, leading to a large change in the dipole moment and resulting in fluorescence emission that is sensitive to the local environment's polarity and viscosity.

  • Photoinduced Electron Transfer (PeT): PeT is a powerful mechanism for designing "turn-on" fluorescent probes. In the "off" state, the fluorescence of the aminopyridine fluorophore is quenched by a nearby electron-rich or electron-deficient moiety. Interaction with the target analyte can disrupt this quenching process, leading to a significant increase in fluorescence intensity.[1]

  • "Click-and-Probe" Strategy: This approach utilizes bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to label biomolecules with aminopyridine-based fluorophores.[4][6] An aminopyridine derivative bearing an azide group is initially non-fluorescent. Upon reaction with an alkyne-modified biomolecule, a highly fluorescent triazole product is formed, enabling specific and "turn-on" detection.[4][6]

  • Spirocyclization: This mechanism is employed to create a fluorescence "off/on" switch. A non-fluorescent, spirocyclic form of the probe can be converted to a highly fluorescent, open-ring form in the presence of a specific analyte.[1]

The choice of design strategy depends on the target analyte and the desired application. For instance, probes designed for pH sensing often incorporate acidic or basic functional groups that can be protonated or deprotonated, leading to changes in their photophysical properties.[9][10][11] Similarly, probes for metal ion detection are functionalized with specific chelating agents that bind to the target ion, inducing a change in fluorescence.[12][13]

II. Synthesis and Characterization of Aminopyridine Probes

A variety of synthetic routes have been developed to access a diverse range of aminopyridine-based fluorescent probes. The following section details a general protocol for the synthesis of a multisubstituted aminopyridine, inspired by a rhodium-catalyzed reaction, and a "click-and-probe" derivative.[4][6]

A. General Synthesis of Multisubstituted Aminopyridines

This protocol describes a versatile method for synthesizing highly substituted aminopyridines.

Workflow for Synthesis of Multisubstituted Aminopyridines:

cluster_synthesis Synthesis of Aminopyridine Core cluster_derivatization Derivatization for 'Click-and-Probe' vinyl_azide Vinyl Azide rh_catalyst Rh Catalyst vinyl_azide->rh_catalyst Coupling isonitrile Isonitrile isonitrile->rh_catalyst vinyl_carbodiimide Vinyl Carbodiimide Intermediate rh_catalyst->vinyl_carbodiimide cyclization Tandem Cyclization vinyl_carbodiimide->cyclization alkyne Alkyne alkyne->cyclization aminopyridine_core Multisubstituted Aminopyridine cyclization->aminopyridine_core boc_protected Boc-Protected Aminopyridine aminopyridine_core->boc_protected Protection sandmeyer Sandmeyer Reaction boc_protected->sandmeyer azido_probe Azido-Aminopyridine Probe (Non-fluorescent) sandmeyer->azido_probe

Caption: Synthetic scheme for a multisubstituted aminopyridine and its derivatization.

Protocol 1: Synthesis of a Multisubstituted Aminopyridine

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the vinyl azide (1.0 eq), isonitrile (1.1 eq), and a rhodium catalyst (e.g., [Rh(cod)Cl]2, 2.5 mol%).

  • Solvent: Add a suitable dry solvent, such as toluene or THF.

  • Reaction: Stir the mixture at room temperature for 1-2 hours to form the vinyl carbodiimide intermediate.

  • Cyclization: Add the alkyne (1.2 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified aminopyridine derivative by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).[6]

B. Synthesis of an Azide-Substituted "Click-and-Probe"

This protocol describes the conversion of a synthesized aminopyridine into a non-fluorescent azide probe.

Protocol 2: Synthesis of an Azido-Aminopyridine Probe

  • Boc Protection: Protect the amino group of the synthesized aminopyridine with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine or DMAP) in a solvent like dichloromethane (DCM).

  • Sandmeyer Reaction: Convert the Boc-protected aminopyridine to the corresponding azide derivative via a Sandmeyer reaction.[6] This typically involves diazotization with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by reaction with sodium azide.

  • Purification: Purify the azido-aminopyridine probe by column chromatography. The resulting probe should be non-fluorescent due to the quenching effect of the azide group.[6]

C. Characterization of Photophysical Properties

Accurate characterization of the photophysical properties of the synthesized probes is essential for their application.

Protocol 3: Photophysical Characterization

  • UV-Vis Absorption: Record the UV-Vis absorption spectra of the probe in a suitable solvent (e.g., chloroform, DMSO, or aqueous buffer) using a spectrophotometer.[14]

  • Fluorescence Emission: Measure the fluorescence emission spectra using a spectrofluorophotometer. The excitation wavelength should be set at the absorption maximum.[14]

  • Quantum Yield Determination: Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[15] The quantum yield can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Stokes Shift: Calculate the Stokes shift as the difference in nanometers between the wavelength of maximum emission and the wavelength of maximum absorption.

Table 1: Example Photophysical Properties of Aminopyridine Derivatives [6]

Compoundλ_ex (nm)λ_em (nm)Quantum Yield (Φ)
1 3904800.34
2 3904850.27
5 3904850.31
6 3904850.32

III. Application Protocols

Aminopyridine-based fluorescent probes have found utility in a wide array of applications, from sensing in aqueous solutions to imaging in living cells.

A. "Click-and-Probing" for Biomolecule Labeling

This protocol details the use of an azido-aminopyridine probe to label a protein, such as bovine serum albumin (BSA), that has been modified with an alkyne group.[4][6]

Workflow for "Click-and-Probing" Biomolecule Labeling:

cluster_workflow Click-and-Probing Workflow alkyne_biomolecule Alkyne-Modified Biomolecule click_reaction Click Reaction alkyne_biomolecule->click_reaction azido_probe Azido-Aminopyridine Probe (Non-fluorescent) azido_probe->click_reaction cu_catalyst Cu(I) Catalyst cu_catalyst->click_reaction labeled_biomolecule Fluorescently Labeled Biomolecule click_reaction->labeled_biomolecule analysis Fluorescence Analysis / Imaging labeled_biomolecule->analysis

Caption: Workflow for labeling biomolecules using the "click-and-probing" strategy.

Protocol 4: Labeling of BSA with an Aminopyridine Probe

  • Preparation of Alkyne-Modified BSA: Prepare a solution of BSA (e.g., 10 mg/mL) in a suitable buffer (e.g., PBS). Incubate with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfide bonds, if necessary for exposing reactive sites. React the BSA with an alkyne-containing reagent (e.g., an N-hydroxysuccinimide ester of an alkyne) to introduce alkyne groups. Purify the alkyne-modified BSA by dialysis or size-exclusion chromatography.

  • Click Reaction: In a microcentrifuge tube, combine the alkyne-modified BSA, the azido-aminopyridine probe (in a solvent like DMSO), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex), and a copper ligand (e.g., TBTA).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Analysis: Analyze the labeling efficiency by methods such as SDS-PAGE with in-gel fluorescence scanning or by measuring the fluorescence of the purified protein conjugate. The successful click reaction will result in a significant "turn-on" of fluorescence.[6]

B. pH Sensing in Aqueous Solutions

Certain aminopyridine derivatives, particularly those with a furo[2,3-b]pyridine core, exhibit pH-dependent fluorescence.[9][11]

Sensing Mechanism for a pH-Sensitive Aminopyridine Probe:

cluster_ph_sensing pH Sensing Mechanism probe_acid Probe in Acidic Solution (Protonated) probe_base Probe in Basic Solution (Deprotonated) probe_acid->probe_base pH Change strong_fluorescence Strong Fluorescence probe_acid->strong_fluorescence weak_fluorescence Weak/Altered Fluorescence probe_base->weak_fluorescence high_h High [H+] high_h->probe_acid low_h Low [H+] low_h->probe_base

Caption: Mechanism of a pH-sensitive aminopyridine fluorescent probe.

Protocol 5: Characterization of a pH-Sensitive Probe

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 12) using appropriate buffer systems (e.g., citrate, phosphate, borate).

  • Probe Solution: Prepare a stock solution of the aminopyridine probe in a suitable solvent (e.g., DMSO).

  • Measurement: Add a small aliquot of the probe stock solution to each buffer solution to a final concentration in the micromolar range.

  • Spectroscopy: Record the fluorescence emission spectra of the probe in each buffer solution at a fixed excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe. Some probes may exhibit ratiometric changes, where the ratio of fluorescence at two different wavelengths changes with pH.[10]

C. Cellular Imaging

The small size and favorable photophysical properties of aminopyridine probes make them suitable for live-cell imaging.[16][17][18][19]

Protocol 6: General Protocol for Live-Cell Imaging

  • Cell Culture: Culture the cells of interest on a suitable imaging dish (e.g., glass-bottom dishes) to an appropriate confluency.

  • Probe Loading: Prepare a loading solution of the aminopyridine probe in a serum-free cell culture medium. The final concentration of the probe will need to be optimized but is typically in the low micromolar range.

  • Incubation: Remove the culture medium from the cells and replace it with the probe loading solution. Incubate the cells for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.

  • Washing: After incubation, gently wash the cells with fresh, pre-warmed culture medium or a suitable buffer (e.g., HBSS) to remove any excess, unbound probe.[18]

  • Imaging: Image the cells using a fluorescence microscope (e.g., confocal or widefield) equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

  • Image Analysis: Analyze the acquired images to determine the localization of the probe and any changes in fluorescence intensity or distribution in response to cellular events.

Note on Cellular Imaging: For specific applications, such as imaging viscosity or ion concentrations, the protocol will need to be adapted. For viscosity-sensitive probes, changes in fluorescence can be correlated with changes in the intracellular environment.[20][21][22][23][24] For ion-sensing probes, changes in fluorescence intensity can be used to quantify intracellular ion concentrations after proper calibration.

IV. Troubleshooting and Key Considerations

  • Solubility: Some aminopyridine derivatives may have limited solubility in aqueous solutions. The use of a co-solvent like DMSO or Pluronic F-127 may be necessary.

  • Photostability: Assess the photostability of the probe under the imaging conditions to avoid photobleaching, which can lead to a decrease in signal over time.[25]

  • Cytotoxicity: It is essential to evaluate the potential cytotoxicity of any new probe to ensure that it does not adversely affect cell health and function at the concentrations used for imaging.

  • Specificity: For sensing applications, thoroughly test the probe's selectivity against a panel of potentially interfering species to confirm its specificity for the target analyte.

V. Conclusion

Aminopyridine-based fluorescent probes represent a versatile and powerful class of tools for researchers in chemistry, biology, and medicine. Their tunable photophysical properties, straightforward synthesis, and diverse applicability make them well-suited for a wide range of sensing and imaging applications. By understanding the design principles and following the detailed protocols outlined in this guide, researchers can effectively develop and utilize these probes to gain new insights into complex biological systems.

References

  • Li, Z., Li, Y., Chang, W., Pang, S., Li, X., Duan, L., & Zhang, Z. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. [Link]

  • Wang, Y., et al. (2021). Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. ACS Omega, 6(6), 4348–4355. [Link]

  • Li, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". PubMed, 35268697. [Link]

  • ResearchGate. (n.d.). Synthesis and Fluorescent Properties of Pre-fluorescence Aminopyridine. [Link]

  • ResearchGate. (2020). Two Pyridine‐Based Fluorescent Probes for Sensing pH. [Link]

  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. Molecules, 27(19), 6533. [Link]

  • Wang, Y., et al. (2021). Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. ACS Omega. [Link]

  • Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. [Link]

  • ResearchGate. (n.d.). Photophysical properties of the reported probes 1–5. [Link]

  • Chu, R.-R. (2014). The Design Principles of Small-Molecule Fluorescent Probes for the Detection of Anions. Advanced Materials Research, 1048, 129-132. [Link]

  • Liu, J., et al. (2023). A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. Nature Communications, 14(1), 5002. [Link]

  • ResearchGate. (n.d.). A series of water-soluble fluorescent probe for viscosity detection and their biological application. [Link]

  • Nagano, T., et al. (2005). Development of fluorescent probes for bioimaging applications. Journal of the Royal Society, Interface, 2(3), 235-245. [Link]

  • Kobayashi, H., et al. (2016). Fluorescent Probes for Biological Imaging. BioMed Research International, 2016, 6589138. [Link]

  • ResearchGate. (n.d.). Design principles for activatable fluorescence probes. [Link]

  • Royal Society of Chemistry. (n.d.). A minireview of viscosity-sensitive fluorescent probes: design and biological applications. [Link]

  • Organic and Biomolecular Chemistry. (2020). Rational design of small molecule fluorescent probes for biological applications. [Link]

  • Springer. (n.d.). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. [Link]

  • Dragan, A., Graham, A. E., & Geddes, C. D. (2014). Fluorescence-based Broad Dynamic Range Viscosity Probes. Journal of Fluorescence, 24(2), 397-402. [Link]

  • Royal Society of Chemistry. (n.d.). A deep-red emission fluorescent probe for detection of viscosity in living cells and mice. [Link]

  • National Institutes of Health. (n.d.). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. [Link]

  • ResearchGate. (n.d.). Fluorescent probes for bioimaging applications. [Link]

  • Kong, M., et al. (2023). A novel 2-(2-aminophenyl) imidazo [1,5-a] pyridine-based fluorescent probe for rapid detection of phosgene. Analytical and Bioanalytical Chemistry, 416(4), 955-962. [Link]

  • PubMed. (2023). Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. [Link]

  • University of California San Francisco. (n.d.). In vivo cellular imaging using fluorescent proteins : methods and protocols. [Link]

  • ResearchGate. (n.d.). Synthesis and spectral properties of pH probes based on imidazopyridine. [Link]

  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Link]

  • Royal Society of Chemistry. (n.d.). Fluorescent chemosensors for Hg2+ ions based on a pyridine-attached phenanthridine probe. [Link]

  • National Institutes of Health. (2023). Organic fluorescent probes for live-cell super-resolution imaging. [Link]

  • ResearchGate. (n.d.). In vivo cellular imaging using fluorescent proteins - Methods and Protocols. [Link]

  • ResearchGate. (n.d.). Novel fluorescent probes for relay detection copper/citrate ion and application in cell imaging. [Link]

Sources

Introduction: The Growing Potential of 2-Aminopyridine Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the antibacterial activity of 2-aminopyridine derivatives, complete with application notes and detailed protocols for researchers, scientists, and drug development professionals.

The escalating crisis of antimicrobial resistance demands the urgent exploration of novel chemical scaffolds for the development of new therapeutic agents.[1] Among the diverse heterocyclic compounds, 2-aminopyridine derivatives have emerged as a particularly promising class due to their versatile biological activities, which include antibacterial, anticancer, and anti-inflammatory properties.[2][3] These compounds serve as crucial precursors and structural components for a wide array of more complex heterocyclic systems, making them a focal point in medicinal chemistry.[1][2]

This guide provides a comprehensive overview of the methodologies used to evaluate the antibacterial efficacy of 2-aminopyridine derivatives. It details the core protocols for determining inhibitory and bactericidal concentrations and explores assays to elucidate their mechanisms of action, offering a practical framework for researchers in the field.

Mechanisms of Antibacterial Action

While the precise mechanism can vary between derivatives, a significant body of research points towards the inhibition of essential bacterial enzymes as a primary mode of action. Molecular docking studies and enzymatic assays have identified DNA gyrase and topoisomerase IV as key targets for some pyridine-based compounds.[4] These type II topoisomerases are critical for bacterial DNA replication, and their inhibition leads to the disruption of DNA synthesis and ultimately, cell death.[5]

Some derivatives may also exert their effects by disrupting the integrity of the bacterial cell membrane. This can lead to the leakage of essential cytoplasmic contents and a collapse of the membrane potential, resulting in rapid cell death. The following protocols are designed to not only quantify the antibacterial effect but also to investigate these potential mechanisms.

Core Experimental Protocols

The following protocols are foundational for assessing the antibacterial properties of newly synthesized 2-aminopyridine derivatives. They are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] The broth microdilution method is a standardized and widely used technique for determining MIC values.[7][8][9]

Causality: This assay establishes the potency of a compound by identifying the minimum concentration required to inhibit bacterial proliferation. It is the primary screening method to quantify antibacterial activity.

Workflow for MIC Determination

prep Prepare Bacterial Inoculum (0.5 McFarland) plate Inoculate 96-Well Plate (Compounds + Bacteria) prep->plate stock Prepare Compound Stock & Serial Dilutions stock->plate incubate Incubate Plate (18-24h at 37°C) plate->incubate read Read Results (Visual Inspection for Turbidity) incubate->read mic Determine MIC read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Materials:

  • 2-aminopyridine derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)[3][10]

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh MHA plate (18-24 hours culture), select several morphologically similar colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[11]

    • Dilute this adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7][11]

  • Preparation of Compound Dilutions:

    • Dissolve the 2-aminopyridine derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • In a 96-well plate, add 50 µL of sterile CAMHB to wells 2 through 11 of each row to be used.

    • Add 100 µL of the compound stock solution (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.[12] This leaves wells 1-10 with serially diluted compound and well 11 with broth only.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria, broth only). Add 100 µL of CAMHB to this well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (1-11) is now 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.[6]

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[11]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][13]

Causality: This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.[11]

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these clear wells.[11]

    • Spread the aliquot onto a sterile MHA plate. Be sure to label each plate corresponding to the well concentration.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest compound concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[11][13]

Protocol 3: DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay assesses a compound's ability to inhibit the supercoiling activity of DNA gyrase, a known target for some antibacterial agents.[5][14]

Causality: If a 2-aminopyridine derivative inhibits the supercoiling of relaxed plasmid DNA by gyrase, it provides strong evidence that this enzyme is a direct target, explaining the compound's antibacterial effect at a molecular level.

Workflow for DNA Gyrase Supercoiling Assay

reagents Combine Reaction Buffer, Relaxed Plasmid DNA, ATP, and Test Compound enzyme Add DNA Gyrase Enzyme reagents->enzyme incubate Incubate at 37°C (30-60 min) enzyme->incubate stop Stop Reaction (Add SDS/Proteinase K) incubate->stop gel Run Agarose Gel Electrophoresis stop->gel visualize Visualize DNA Bands (UV Transilluminator) gel->visualize

Caption: Workflow for DNA Gyrase Inhibition (Supercoiling) Assay.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5x DNA gyrase assay buffer (e.g., 250 mM Tris-HCl, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, pH 7.5)

  • ATP solution

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

Step-by-Step Methodology:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, 0.5 µg of relaxed plasmid DNA, 1.5 mM ATP, and varying concentrations of the 2-aminopyridine derivative.[15]

    • Include a positive control (no compound) and a negative control (no enzyme).

    • Pre-incubate the mixtures on ice for 10 minutes.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a defined amount of DNA gyrase enzyme to each tube (except the negative control).

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a solution of SDS (to a final concentration of 0.2%) and proteinase K (0.1 mg/mL) to digest the enzyme.[16]

  • Agarose Gel Electrophoresis:

    • Add DNA loading dye to each reaction mixture.

    • Load the samples onto a 1% agarose gel containing a DNA stain.

    • Run the gel in TAE buffer until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Result Interpretation:

    • Visualize the DNA bands under UV light.

    • In the positive control lane (no compound), the relaxed plasmid will be converted to its supercoiled form, which migrates faster through the gel.

    • An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The degree of inhibition can be quantified by the decrease in the supercoiled DNA band.

Protocol 4: Bacterial Cell Membrane Disruption Assay

This protocol uses the fluorescent dye Propidium Iodide (PI) to assess membrane integrity. PI is a nuclear stain that cannot cross the membrane of live cells, but can enter cells with compromised membranes.[17][18]

Causality: An increase in red fluorescence indicates that the compound has damaged the bacterial cell membrane, allowing PI to enter and bind to intracellular nucleic acids. This provides evidence for a membrane-disruptive mechanism of action.

Step-by-Step Methodology:

  • Bacterial Preparation:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS).

    • Resuspend the cells in the same buffer to a defined optical density (e.g., OD₆₀₀ = 0.1).[18][19]

  • Compound Treatment:

    • Treat the bacterial suspension with various concentrations of the 2-aminopyridine derivative (e.g., at MIC, 2x MIC) for a specific duration (e.g., 30-60 minutes).

    • Include an untreated sample as a negative control and a sample treated with a known membrane-disrupting agent (e.g., polymyxin B) as a positive control.

  • Staining and Analysis:

    • Add propidium iodide to each cell suspension to a final concentration of 1-5 µg/mL.[17]

    • Incubate in the dark for 5-10 minutes.

    • Analyze the samples using a fluorescence microscope or a flow cytometer.

  • Result Interpretation:

    • Observe the cells for red fluorescence. A significant increase in the number of red-fluorescent cells in the treated samples compared to the negative control indicates membrane damage.

Data Presentation

Quantitative data from antibacterial assays should be summarized in a clear and concise format. The following table provides an example of how to present MIC and MBC data for a series of 2-aminopyridine derivatives.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative 2a S. aureus ATCC 2921316322Bactericidal
B. subtilis ATCC 66338162Bactericidal
E. coli ATCC 25922>128>128-Inactive
Derivative 2c [3]S. aureus0.039Not Reported-Active
B. subtilis0.039Not Reported-Active
Ciprofloxacin S. aureus ATCC 292130.512Bactericidal
E. coli ATCC 259220.0150.032Bactericidal
Note: Data for derivatives 2a and Ciprofloxacin are illustrative. Data for 2c is based on reported findings.[3][20]

References

  • Kibou, Z., Aissaoui, N., Seghiour, A., Choukchou-Braham, N., Gomba, L., & Berredjem, M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3433. [Link]

  • Kibou, Z., Aissaoui, N., Seghiour, A., Choukchou-Braham, N., Gomba, L., & Berredjem, M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Yadav, P., & Verma, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kibou, Z., Aissaoui, N., Seghiour, A., Choukchou-Braham, N., Gomba, L., & Berredjem, M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]

  • Kibou, Z., Aissaoui, N., Seghiour, A., Choukchou-Braham, N., Gomba, L., & Berredjem, M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. [Link]

  • Unknown Author. (n.d.). SYNTHESIS OF 2-AMINOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Unknown Author. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • MacNeill, A. L., & Horswill, A. R. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50902. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. ResearchGate. [Link]

  • Yasir, M., Dutta, D., & Willcox, M. D. P. (2019). A Simple Radioassay to Detect Nanoscale Membrane Disruption. Molecules, 24(18), 3258. [Link]

  • Raj, R., Kumar, V., Singh, P., & Kumar, V. (2025). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Journal of Molecular Structure, 1313, 138459. [Link]

  • Farkas, A., Maróti, G., Kereszt, A., & Kondorosi, E. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Microbiology, 8, 60. [Link]

  • Farkas, A., Maróti, G., Kereszt, A., & Kondorosi, E. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Microbiology, 8, 60. [Link]

  • Sharma, N., Sharma, U. K., & Jalhan, S. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(2), 785-804. [Link]

  • Kibou, Z., Aissaoui, N., Seghiour, A., Choukchou-Braham, N., Gomba, L., & Berredjem, M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • Hiasa, H., & Shea, M. E. (2007). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In Methods in Molecular Biology, vol 358. Humana Press. [Link]

  • Brogdon, S. M., Tsegaye, Y. M., Lavoie, E. J., & Hiasa, H. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(10), 3682–3688. [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., et al. (2010). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 54(1), 86-96. [Link]

  • Chan, P. F., Germe, T., Bax, B. D., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(9), 837–850. [Link]

  • Chang, C. W., Li, C. J., Chen, Y., et al. (2014). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Journal of Agricultural and Food Chemistry, 62(19), 4371-4378. [Link]

  • Kibou, Z., Aissaoui, N., Seghiour, A., Choukchou-Braham, N., Gomba, L., & Berredjem, M. (2022). The Proposed Mechanism for the formation of 2-aminopyridines. ResearchGate. [Link]

  • Mishra, C. B., Kumari, S., & Tiwari, M. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6598. [Link]

Sources

Application Notes & Protocols: The Strategic Role of Aminopyridines in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal and agrochemical sciences due to its unique electronic properties and ability to engage in hydrogen bonding. Among its derivatives, aminopyridines stand out as exceptionally versatile synthons, serving as foundational building blocks for a multitude of high-performance active ingredients.[1][2] This guide provides an in-depth exploration of the application of aminopyridine isomers in the synthesis of leading fungicides, insecticides, and herbicides. We will dissect the synthetic logic, provide detailed, field-proven protocols for key agrochemicals, and explain the causality behind critical experimental choices. This document is intended for researchers, chemists, and process development professionals in the crop protection industry.

Introduction: The Aminopyridine Synthon

Aminopyridines are a class of heterocyclic compounds consisting of a pyridine ring substituted with an amino group. The position of the amino group (2-, 3-, or 4-) dictates the molecule's reactivity, basicity, and nucleophilicity, making each isomer a unique tool for the synthetic chemist.[1] Their importance in agrochemicals stems from their ability to be incorporated into complex molecular architectures that exhibit potent biological activity.[3][4] The amino group provides a convenient handle for forming amide, urea, or sulfonamide linkages, while the pyridine nitrogen influences the molecule's overall polarity, solubility, and binding affinity to biological targets.

G Aminopyridine Aminopyridine Core Scaffold Fungicides Fungicides (e.g., SDHI) Aminopyridine->Fungicides Amide Linkage Insecticides Insecticides (e.g., Chordotonal Organ Modulators) Aminopyridine->Insecticides Amide Linkage Herbicides Herbicides (e.g., Synthetic Auxins) Aminopyridine->Herbicides Core Structure Boscalid Boscalid Fungicides->Boscalid Flonicamid Flonicamid Insecticides->Flonicamid Picolinates Picolinic Acid Derivatives (Aminopyralid) Herbicides->Picolinates

Caption: Core applications of the aminopyridine scaffold.

Application in Fungicide Synthesis: The Case of Boscalid

Boscalid is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[5] It functions by disrupting the fungal respiratory chain at complex II. Its chemical structure is an anilide, formed by the condensation of 2-chloronicotinic acid and 2-amino-4'-chlorobiphenyl. The 2-chloronicotinic acid component is derived from aminopyridine precursors, making it a prime example of their utility.

Synthetic Strategy & Retrosynthesis

The most logical and industrially practiced disconnection for Boscalid is at the amide bond. This retrosynthetic approach simplifies the molecule into two key fragments that can be synthesized independently and coupled in the final step. This strategy is robust, high-yielding, and relies on one of the most reliable reactions in organic chemistry: amide bond formation.

G Boscalid Boscalid Fragments Boscalid->Fragments Amide Disconnection Amine 2-Amino-4'-chlorobiphenyl Fragments->Amine AcidChloride 2-Chloronicotinyl Chloride (Aminopyridine-derived) Fragments->AcidChloride

Caption: Retrosynthetic analysis of Boscalid.

Protocol: Three-Step Synthesis of Boscalid

This protocol describes a common and scalable route to Boscalid, beginning with a Suzuki-Miyaura cross-coupling to construct the biphenyl backbone.[6][7]

Step 1: Suzuki-Miyaura Cross-Coupling

  • Rationale: This palladium-catalyzed reaction is a powerful method for forming C-C bonds between aryl halides and boronic acids. It offers high yields and functional group tolerance, making it ideal for constructing the 4'-chloro-2-nitrobiphenyl intermediate.[7]

  • Protocol:

    • To a reaction vessel equipped with a reflux condenser and nitrogen inlet, add 1-chloro-2-nitrobenzene (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).

    • Add a solvent mixture of ethanol and water (e.g., 3:1 v/v).

    • Degas the mixture by bubbling nitrogen through it for 20-30 minutes.

    • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.01-0.03 eq).

    • Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

    • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4'-chloro-2-nitrobiphenyl.[6] The product can be purified by chromatography or used directly in the next step.

Step 2: Selective Nitro Group Reduction

  • Rationale: The nitro group must be reduced to an amine to enable the final amidation step. The choice of reducing agent is critical to ensure selectivity; the aryl chloride bond must remain intact. Carbonyl iron powder (CIP) or sodium borohydride with a cobalt salt are effective systems for this transformation.[6][7]

  • Protocol (using Carbonyl Iron Powder):

    • In a reaction vessel, suspend the crude 4'-chloro-2-nitrobiphenyl (1.0 eq) in a mixture of ethanol and water.

    • Add ammonium chloride (4-5 eq) followed by carbonyl iron powder (3-4 eq).

    • Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and filter it through a pad of celite to remove the iron salts.

    • Rinse the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate. The combined organic layers are then dried and concentrated to yield 2-amino-4'-chlorobiphenyl.[7]

Step 3: Amidation to form Boscalid

  • Rationale: This is the final coupling step. 2-chloronicotinyl chloride is a highly reactive acylating agent that readily reacts with the synthesized amine to form the stable amide bond of the final product.

  • Protocol:

    • Dissolve 2-amino-4'-chlorobiphenyl (1.0 eq) in a suitable aprotic solvent such as toluene or xylene.

    • Add a base, such as pyridine or triethylamine (1.2 eq), to scavenge the HCl byproduct.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 2-chloronicotinyl chloride (1.1 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours until completion.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Boscalid.[5][8]

Synthesis Route SummaryStep 1 YieldStep 2 YieldStep 3 YieldOverall YieldReference
Continuous Flow Process82%79%>66%~43%[6]
One-Pot Aqueous Synthesis---83%[7]
Mechanochemical SynthesisGram-scale achievedGram-scale achievedGram-scale achievedHigh[8]

Application in Insecticide Synthesis: The Case of Flonicamid

Flonicamid is a selective insecticide highly effective against sucking insect pests. It represents a unique class of insecticides (IRAC Group 29) that act as chordotonal organ modulators, disrupting insect feeding, coordination, and balance.[9] The synthesis of Flonicamid is a clear demonstration of how a substituted nicotinic acid, derived from an aminopyridine, forms the core of the final active ingredient.

Synthetic Strategy

The synthesis is a straightforward two-step process starting from 4-trifluoromethylnicotinic acid. The strategy involves activating the carboxylic acid to facilitate nucleophilic attack by the amino group of aminoacetonitrile, forming the target amide.

G Start 4-Trifluoromethylnicotinic Acid Step1 Acyl Chloride Formation Start->Step1 SOCl₂ or Triphosgene Intermediate 4-Trifluoromethylnicotinoyl Chloride Step1->Intermediate Step2 Amidation with Aminoacetonitrile HCl Intermediate->Step2 Base (e.g., NaHCO₃) Final Flonicamid Step2->Final

Caption: Synthetic workflow for Flonicamid.

Protocol: Two-Step Synthesis of Flonicamid

This protocol is based on common methods described in the patent literature.[10][11]

Step 1: Formation of 4-Trifluoromethylnicotinoyl Chloride

  • Rationale: The carboxylic acid of the starting material is not electrophilic enough to react directly with an amine. Conversion to an acyl chloride using a reagent like thionyl chloride or triphosgene dramatically increases its reactivity, preparing it for the amidation step.[11][12]

  • Protocol:

    • In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), add 4-trifluoromethylnicotinic acid (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Add an organic solvent such as toluene.

    • Slowly add thionyl chloride (1.5-2.0 eq) or triphosgene (0.4 eq) to the suspension.[10]

    • Heat the reaction mixture to 70-80 °C and stir for 3-5 hours, or until the evolution of gas ceases and the solution becomes clear.

    • The reaction mixture, containing the 4-trifluoromethylnicotinoyl chloride in toluene, can be used directly in the next step after cooling, or the solvent can be removed under vacuum if isolation is required.

Step 2: Amidation to form Flonicamid

  • Rationale: The highly reactive acyl chloride is coupled with aminoacetonitrile hydrochloride. A base is required to neutralize both the hydrochloride salt of the amine and the HCl generated during the reaction, driving the formation of the final amide product.

  • Protocol:

    • In a separate vessel, prepare an aqueous solution of sodium bicarbonate (2.5-3.0 eq) and aminoacetonitrile hydrochloride (1.1 eq).[10]

    • Cool the aqueous solution in an ice bath.

    • Slowly add the toluene solution of 4-trifluoromethylnicotinoyl chloride from Step 1 to the vigorously stirred aqueous solution.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • The product, Flonicamid, will precipitate as a white solid.

    • Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield pure Flonicamid.[10][13]

Application in Herbicide Synthesis: Picolinic Acid Derivatives

Picolinic acids, particularly 4-aminopicolinates, are a vital class of herbicides that mimic the plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible weeds.[14][15] Compounds like aminopyralid and halauxifen-methyl are highly effective and demonstrate the importance of the substituted aminopyridine core in modern herbicide design.[14][16]

Synthetic Strategy

The synthesis of these complex herbicides often involves building functionality around a pre-existing, highly substituted pyridine ring. The 4-amino group is a key feature for biological activity. Syntheses often involve sequences of halogenation, nitration, reduction, and coupling reactions to install the required substituents at the correct positions.

G cluster_picolinate Core Core 4-Aminopicolinic Acid Structure Picolinate_Structure R1 R1: Halogen R2 R2: Halogen or H R3 R3: Aryl, Alkyl, etc. COOH Carboxylic Acid (or ester) NH2 4-Amino Group (Key for Activity)

Caption: General structure of 4-aminopicolinate herbicides.

Protocol: General Synthesis of a 4-Amino-3,5-dichloropicolinic Acid Intermediate

This generalized protocol illustrates the key transformations required to construct the core of many picolinate herbicides, based on synthetic routes disclosed in the literature.[15]

  • Rationale: This multi-step process demonstrates a common strategy for building the required substitution pattern. It starts with a simpler pyridine derivative and sequentially adds the necessary functional groups. The order of operations is crucial for directing the regioselectivity of each reaction.

  • Protocol:

    • Nitration: Start with a suitable 2-chloropyridine derivative. Perform nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group, typically at the 5-position.

    • Chlorination: The pyridine ring is then subjected to further chlorination to install a second chlorine atom.

    • Nucleophilic Substitution: The 2-chloro group can be displaced by a cyanide group using a cyanide salt (e.g., NaCN or KCN). This introduces the carbon that will become the carboxylic acid.

    • Nitro Group Reduction: The nitro group is selectively reduced to an amino group using standard conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation), yielding a 4-aminopyridine intermediate.

    • Hydrolysis: The nitrile group is hydrolyzed under acidic conditions (e.g., refluxing in aqueous H₂SO₄) to the final carboxylic acid, yielding the desired 4-amino-3,5-dichloropicolinic acid core structure.[15] This intermediate can then be further functionalized.

Conclusion

Aminopyridines are indispensable building blocks in the agrochemical industry. Their inherent reactivity and structural features enable the efficient synthesis of a diverse range of active ingredients. As demonstrated through the syntheses of Boscalid, Flonicamid, and picolinate herbicides, the aminopyridine scaffold is central to the creation of molecules with high efficacy and specific modes of action. Future research will undoubtedly continue to leverage the unique properties of these synthons to develop the next generation of crop protection solutions that are safer, more effective, and environmentally sustainable.

References

  • Nagao, A., Kubota, K., & Ito, H. (n.d.). All-step mechanochemical approach for the rapid and solventless synthesis of Boscalid. Thieme E-Books & E-Journals.
  • (n.d.). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering (RSC Publishing).
  • (2019-12-03).
  • (n.d.). Boscalid | C18H12Cl2N2O | CID 213013. PubChem - NIH.
  • (n.d.). A novel process concept for the three step Boscalid® synthesis. RSC Publishing.
  • (n.d.). Novel 4-aminopyridine and 6-aminopyrimidine carboxylates as herbicides.
  • (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
  • (n.d.). The synthetic method of flonicamid.
  • (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
  • (n.d.). An improved process for producing aminopyridines.
  • (2019-12-09).
  • (n.d.). Flonicamid (Ref: IKI 220). AERU.
  • (n.d.). 3-aminopyridine. Organic Syntheses Procedure.
  • (2019-01-23). Flonicamid. LSU AgCenter.
  • (n.d.). Synthesis method of flonicamid.
  • (n.d.). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID.
  • (2021-08-07). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • (n.d.). Synthesis method of flonicamid.
  • (2023-02-02). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.
  • (n.d.). Herbicide containing aminopyralid, triclopyr and organosilicone surfactant.
  • (2023-02-02). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
  • (2024-12-26). Pyridazine and pyridazinone compounds in crops protection: a review. PubMed.
  • (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central.

Sources

Illuminating the Molecular Frontier: A Guide to the Click Chemistry Applications of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for molecular tools that offer precision, efficiency, and versatility is perpetual. Among the arsenal of synthetic methodologies, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has established itself as a paradigm of reliability.[1] Within this landscape, aminopyridine derivatives have emerged as uniquely valuable scaffolds, offering a confluence of desirable properties that enhance and expand the capabilities of click chemistry. This guide provides an in-depth exploration of the applications of aminopyridine derivatives in this field, complete with detailed protocols and expert insights to empower your research endeavors.

The Aminopyridine Advantage in Click Chemistry

Aminopyridine derivatives are not merely passive participants in click reactions; they bring a suite of advantageous properties stemming from their distinct electronic and structural features. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique characteristics to the molecule. The presence of the amino group further modulates these properties, creating a versatile platform for a range of applications.[2]

The core strengths of incorporating aminopyridine moieties into click chemistry workflows can be summarized as follows:

  • Inherent Fluorescence: Many substituted aminopyridines exhibit intrinsic fluorescence, a property that can be harnessed for "click-and-probe" applications.[2][3] This allows for the development of fluorogenic probes that are "dark" until they react with their target via a click reaction, minimizing background signal and enabling high-contrast imaging.

  • Chelating Properties: The nitrogen atom of the pyridine ring, in conjunction with the adjacent amino group or other strategically placed functionalities, can act as a chelating ligand for the copper(I) catalyst in CuAAC reactions. This can lead to accelerated reaction kinetics and increased efficiency.

  • Biocompatibility and Structural Versatility: The aminopyridine scaffold is a common motif in pharmaceuticals and biologically active molecules, suggesting good biocompatibility.[4] Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of properties such as solubility, steric hindrance, and electronic character.

Application I: "Click-and-Probe" - Fluorescent Labeling of Biomolecules

One of the most elegant applications of aminopyridine derivatives in click chemistry is in the creation of fluorogenic probes for bioimaging.[2] The underlying principle is the design of an aminopyridine derivative bearing a "click-able" handle (typically an azide) that is initially non-fluorescent or weakly fluorescent. Upon undergoing a click reaction with a target molecule functionalized with a complementary alkyne, a highly fluorescent triazole product is formed, effectively "turning on" the fluorescence signal.[5]

This "click-and-probe" strategy offers significant advantages over traditional fluorescent labeling methods, including:

  • Low Background Fluorescence: The probe is only fluorescent after reacting with its target, leading to a high signal-to-noise ratio.[2]

  • Reduced Need for Wash Steps: The turn-on nature of the fluorescence minimizes the need for extensive washing to remove unbound probe, simplifying experimental workflows.[2]

  • High Specificity: The bioorthogonal nature of the click reaction ensures that the probe only reacts with its intended target.

Protocol 1: Synthesis of an Azido-Aminopyridine Fluorescent Probe

This protocol outlines the synthesis of a representative azido-aminopyridine derivative, which can be subsequently used in "click-and-probe" applications. The synthesis involves the diazotization of an amino-substituted aminopyridine followed by azidation.

Materials:

  • Amino-substituted aminopyridine precursor

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolution of the Aminopyridine Precursor: In a flask, dissolve the amino-substituted aminopyridine precursor in a dilute solution of hydrochloric acid at 0-5 °C with continuous stirring in an ice bath.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite dropwise to the cooled aminopyridine solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a color change.

  • Azidation: In a separate flask, prepare a solution of sodium azide in deionized water. Slowly add the freshly prepared diazonium salt solution to the sodium azide solution at 0-5 °C. Vigorous nitrogen evolution will be observed.

  • Reaction Completion and Isolation: Allow the reaction mixture to stir at room temperature for 1-2 hours. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purification: The crude azido-aminopyridine product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

  • Characterization: Confirm the identity and purity of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fluorescent Labeling of an Alkyne-Modified Protein

This protocol describes the general procedure for labeling a protein that has been functionalized with an alkyne group using the synthesized azido-aminopyridine probe.

Materials:

  • Alkyne-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-aminopyridine fluorescent probe (from Protocol 1)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional but recommended for bioconjugation)[6]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the azido-aminopyridine probe in PBS. The final concentration of the protein and a 10-50 fold molar excess of the probe should be optimized for the specific application.

  • Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ solution with the copper-chelating ligand (if used) at a 1:5 molar ratio.

  • Initiate the Click Reaction: Add the CuSO₄/ligand solution to the protein/probe mixture. Immediately before incubation, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytically active Cu(I). The final concentrations should typically be in the range of 0.1-1 mM for CuSO₄ and 1-5 mM for sodium ascorbate.[6]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.

  • Analysis: The fluorescently labeled protein can be analyzed directly by fluorescence imaging or other fluorescence-based assays.

  • Purification (Optional): If necessary, remove excess probe and catalyst components by size-exclusion chromatography or dialysis.

Application II: Bioconjugation and Drug Delivery

The versatility of the aminopyridine scaffold extends beyond fluorescent probes to broader applications in bioconjugation and the development of targeted drug delivery systems. By functionalizing aminopyridine derivatives with either an alkyne or an azide, they can be readily conjugated to biomolecules such as peptides, proteins, and nucleic acids, or attached to nanoparticles and drug carriers.

Workflow for Aminopyridine-Based Bioconjugation

Bioconjugation_Workflow cluster_click Click Reaction (CuAAC or SPAAC) AP_alkyne Aminopyridine-Alkyne Click Click Conjugation AP_alkyne->Click AP_azide Aminopyridine-Azide AP_azide->Click Biomol_azide Azide-Modified Biomolecule Biomol_azide->Click Biomol_alkyne Alkyne-Modified Biomolecule Biomol_alkyne->Click Conjugate Aminopyridine-Biomolecule Conjugate Click->Conjugate Formation of Stable Triazole Linkage

Caption: Workflow for bioconjugation using aminopyridine derivatives.

Application III: Aminopyridines as Accelerating Ligands in CuAAC

A fascinating and highly practical application of aminopyridine derivatives is their use as accelerating ligands in the CuAAC reaction. The nitrogen atoms in the pyridine ring and the amino group can coordinate with the copper(I) catalyst, stabilizing it and enhancing its catalytic activity. This can lead to faster reaction times, lower required catalyst concentrations, and improved reaction outcomes, particularly in challenging bioconjugation reactions.[7]

Protocol 3: Using an Aminopyridine Derivative as an Accelerating Ligand in a CuAAC Reaction

This protocol provides a general guideline for employing an aminopyridine-based ligand to accelerate a CuAAC reaction. The optimal ligand and its concentration may need to be determined empirically for each specific reaction.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Aminopyridine-based ligand (e.g., a bidentate or tridentate aminopyridine derivative)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Appropriate solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Ligand-Copper Premix: In a microcentrifuge tube, prepare a premix of the aminopyridine-based ligand and CuSO₄ in the reaction solvent. A typical starting point is a 2:1 to 5:1 molar ratio of ligand to copper.

  • Combine Reactants: In a separate reaction vessel, dissolve the azide and alkyne substrates in the reaction solvent.

  • Initiate the Reaction: Add the ligand-copper premix to the substrate solution. Immediately prior to incubation, add a freshly prepared solution of sodium ascorbate to reduce the Cu(II) to Cu(I).

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). Compare the reaction rate and yield to a control reaction performed without the aminopyridine ligand.

  • Optimization: If necessary, optimize the reaction conditions by varying the ligand-to-copper ratio, the catalyst loading, and the reaction temperature.

Application IV: Synthesis of Functional Polymers and Materials

The robust and orthogonal nature of click chemistry makes it an ideal tool for polymer synthesis and modification. Aminopyridine derivatives can be incorporated into polymer backbones or as pendant groups to impart specific functionalities.[8][9] For example, polymers functionalized with aminopyridine moieties can exhibit interesting photophysical properties, metal-binding capabilities, or biological activities.

Protocol 4: Synthesis of an Aminopyridine-Functionalized Polymer via Click Polymerization

This protocol describes a general approach for synthesizing a polymer with pendant aminopyridine groups using a click reaction between an alkyne-functionalized aminopyridine monomer and an azide-functionalized polymer backbone.

Materials:

  • Polymer with pendant azide groups (e.g., poly(glycidyl methacrylate) modified with sodium azide)

  • Alkyne-functionalized aminopyridine monomer

  • Copper(I) bromide (CuBr) or another Cu(I) source

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or another suitable ligand

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the Polymer: In a Schlenk flask under an inert atmosphere, dissolve the azide-functionalized polymer in the anhydrous solvent.

  • Add Monomer and Ligand: Add the alkyne-functionalized aminopyridine monomer and the PMDETA ligand to the polymer solution.

  • Initiate Polymerization: Add the CuBr catalyst to the reaction mixture. The mixture may change color, indicating the formation of the copper-ligand complex.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and allow it to stir for several hours to overnight.

  • Purification: Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., methanol or diethyl ether). Collect the polymer by filtration and wash it extensively to remove unreacted monomer and catalyst.

  • Characterization: Characterize the resulting aminopyridine-functionalized polymer using techniques such as GPC (to determine molecular weight and polydispersity), ¹H NMR (to confirm functionalization), and UV-Vis/fluorescence spectroscopy (to assess photophysical properties).

Quantitative Data Summary

ApplicationKey ParametersTypical Values/RangesRationale for Choices
Fluorescent Labeling Probe Concentration10-50 µMBalances signal intensity with potential for non-specific binding.
Protein Concentration1-10 µMEnsures sufficient target for labeling while conserving valuable protein.
Catalyst Concentration (CuSO₄)0.1-1 mMProvides sufficient catalytic activity without excessive cytotoxicity.
Reducing Agent (NaAsc)1-5 mMEnsures complete reduction of Cu(II) to Cu(I).
Bioconjugation Reactant Molar Ratio1:1 to 1:5 (Biomolecule:AP-derivative)Excess of the smaller molecule drives the reaction to completion.
Reaction Time1-12 hoursDependent on the reactivity of the substrates and catalyst efficiency.
Accelerating Ligand Ligand:Copper Ratio2:1 to 5:1Optimizes catalyst stability and activity.
Catalyst Loading0.1-5 mol%Minimizes catalyst usage while maintaining a reasonable reaction rate.
Polymer Synthesis Monomer:Initiator Ratio10:1 to 500:1Controls the degree of polymerization and final molecular weight.
Reaction Temperature25-100 °CInfluences the rate of polymerization and potential side reactions.

Conclusion

Aminopyridine derivatives represent a powerful and versatile class of molecules for a wide range of click chemistry applications. Their inherent fluorescence, chelating properties, and biocompatibility make them valuable tools for researchers in chemistry, biology, and materials science. By understanding the principles behind their application and following robust experimental protocols, scientists can leverage the unique advantages of aminopyridine derivatives to advance their research and development efforts.

References

  • Li, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. [Link]

  • Matin, M. M., et al. (2022). The application of Aminopyridine in “clicking and probing”. ResearchGate. [Link]

  • Li, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. [Link]

  • Ahmadi, S., et al. (2020). Functionalization of Fe3O4 nanoparticles with propylaminopyridine and its use as an efficient catalyst in the synthesis of novel 4,8-dihydro-1H-pyrimido[1,2-a]pyrimidines. Scientific Reports, 10(1), 1-13. [Link]

  • Khan, I., et al. (2019). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Molecules, 24(18), 3291. [Link]

  • Zhang, J., et al. (2023). Spontaneous amino–yne click polymerization enabled by pyridinium-activated alkynes toward p–π conjugated ionic polymers. Nature Communications, 14(1), 1-10. [Link]

  • Yang, W., et al. (2024). Synthesis of 2‐Aminopyridine Derivatives via a Tandem CuAAC/Ring‐Cleavage/[4+2]‐Cycloaddition/Rearrangement Reaction Sequence. Advanced Synthesis & Catalysis. [Link]

  • Li, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • ResearchGate. (2025). Pyridine based polymers. Synthesis and characterization. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Current Protocols in Chemical Biology, 6(4), 235-251. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]

  • Dommerholt, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16. [Link]

  • Lallana, E., et al. (2017). Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery. Nanomedicine, 12(15), 1845-1863. [Link]

  • Zeglis, B. M., et al. (2013). Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging. Current Organic Chemistry, 17(12), 1246-1257. [Link]

  • Wuest, F. (2010). Applications of Click Chemistry in Radiopharmaceutical Development. CHIMIA International Journal for Chemistry, 64(1-2), 29-33. [Link]

  • Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 61, 19810-19827. [Link]

  • Liu, S., et al. (2011). Click Chemistry Functionalized Polymeric Nanoparticles Target Corneal Epithelial Cells through RGD-Cell Surface Receptors. Biomacromolecules, 12(11), 3985-3995. [Link]

  • Lee, B. Y., et al. (2018). Application of click chemistry in nanoparticle modification and its targeted delivery. Journal of Nanobiotechnology, 16(1), 1-12. [Link]

  • Wuest, F. (2010). Applications of Click Chemistry in Radiopharmaceutical Development. ResearchGate. [Link]

  • El-Sagheer, A. H., & Brown, T. (2008). Synthesis of alkyne and azide modified Oligonucleotides and their cyclisation by the CuAAC (Click) Reaction. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Carl ROTH. (n.d.). Click Chemistry. [Link]

  • Zeglis, B. M., et al. (2015). Click Chemistry and Radiochemistry: The First 10 Years. Bioconjugate Chemistry, 26(10), 1937-1954. [Link]

  • ResearchGate. (2013). Click-chemistry for nanoparticle-modification. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

  • Rodionov, V. O., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(7), 2572-2583. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis of 6-Aminopyridine-2-carboxamide

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis typically involves the amidation of 6-aminopyridine-2-carboxylic acid. While seemingly straightforward, this process can be hampered by issues such as low yield, challenging purification, and the formation of side products. This guide is designed to help you navigate these complexities and achieve a successful synthesis.

The primary synthetic route involves the coupling of 6-aminopyridine-2-carboxylic acid with an ammonia source. This is typically achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the activation of the carboxylic acid and the potential for side reactions.

  • Incomplete Activation of the Carboxylic Acid: For the amide bond to form, the carboxylic acid must be converted into a more reactive species. If the coupling reagent is not effective or used in incorrect stoichiometry, the activation will be incomplete, leading to unreacted starting material.

    • Solution: Employ a reliable coupling reagent. Common choices for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency.[1] Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective and can lead to faster reaction times.[2][3]

  • Side Reactions: The presence of the free amino group at the 6-position of the pyridine ring can lead to undesired side reactions. One possibility is the intermolecular reaction between an activated carboxylic acid of one molecule and the amino group of another, leading to oligomerization.

    • Solution:

      • Protecting the Amino Group: To prevent side reactions, the 6-amino group can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.[4] This group can be removed after the amide formation is complete.

      • Slow Addition of Reagents: Adding the coupling reagent slowly to the reaction mixture can help to control the concentration of the highly reactive activated species, favoring the desired intramolecular reaction.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the yield.

    • Solution:

      • Solvent: Use a dry, aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

      • Temperature: The optimal temperature will depend on the coupling reagent used. Reactions with HATU are often carried out at room temperature, while those with carbodiimides may benefit from initial cooling to 0°C to control the reaction rate.[2]

      • Reaction Time: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these and how can I minimize their formation?

A2: The formation of multiple byproducts is a common issue. Besides the oligomerization mentioned above, other side reactions can occur.

  • Formation of N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and contributes to a lower yield of the desired amide.[5]

    • Solution: The addition of HOBt or other additives can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[1]

  • Racemization (if applicable): While not an issue for the synthesis of the parent this compound, if you are working with chiral starting materials, racemization can be a concern.

    • Solution: The use of additives like HOBt or employing coupling reagents known for low racemization, such as HATU, is recommended.[1]

Q3: My product is difficult to purify. What are the best methods for isolating pure this compound?

A3: Purification can be challenging due to the polar nature of the product and the potential for similar polarity of byproducts.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization of the desired product while leaving impurities in the solution.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. Due to the polarity of this compound, a polar mobile phase will likely be required. A gradient elution starting with a less polar solvent and gradually increasing the polarity can provide good separation.

  • Extraction: A standard aqueous work-up is typically performed after the reaction. This involves washing the organic layer with a mild acid, a mild base, and brine to remove unreacted starting materials and water-soluble byproducts.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Amide Coupling using HATU

This protocol is often preferred for its high efficiency and mild reaction conditions.

Materials:

  • 6-Aminopyridine-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a solution of 6-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Add HATU (1.1 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve ammonium chloride (1.2 eq) in a minimal amount of water and then add a large excess of an organic solvent like ethyl acetate. To this, add a base like sodium bicarbonate to generate ammonia in situ.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling using EDC/HOBt

This is a more traditional and cost-effective method.

Materials:

  • 6-Aminopyridine-2-carboxylic acid

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-hydroxybenzotriazole)

  • Triethylamine (TEA) or DIPEA

  • Ammonium chloride (NH₄Cl)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Dissolve 6-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.1 eq) and EDC (1.2 eq).

  • Add TEA or DIPEA (2.0 eq) and stir the mixture at 0°C for 30 minutes.

  • Add a solution of ammonia (generated in situ from ammonium chloride as described in Protocol 1) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product as needed.

Data Presentation

Coupling ReagentAdditiveBaseSolventTemperatureTypical Yield RangeReference
HATU-DIPEADMFRoom Temp70-95%[3]
EDCHOBtTEA/DIPEADCM/DMF0°C to Room Temp60-85%[1]
DCCHOBtTEA/DIPEADCM0°C to Room Temp55-80%[1]

Visualization of Key Processes

Amide Bond Formation Workflow

Amide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup Work-up & Purification start 6-Aminopyridine-2-carboxylic acid activated Activated Intermediate (e.g., O-acylisourea or Active Ester) start->activated Coupling Reagent (e.g., HATU, EDC) product This compound activated->product Nucleophilic Attack ammonia Ammonia Source ammonia->product crude Crude Product product->crude Extraction pure Pure Product crude->pure Purification (Chromatography/Crystallization) Low_Yield_Troubleshooting start Low Yield Observed q1 Check Carboxylic Acid Activation start->q1 q2 Investigate Side Reactions q1->q2 Complete sol1_1 Increase equivalents of coupling reagent Change to a more efficient reagent (e.g., HATU) q1->sol1_1 Incomplete? q3 Optimize Reaction Conditions q2->q3 No obvious side products sol2_1 Protect 6-amino group (e.g., Boc) Slow addition of reagents q2->sol2_1 Oligomerization? sol2_2 Add HOBt with carbodiimide q2->sol2_2 N-acylurea formation? sol3_1 Use anhydrous solvents Optimize temperature and reaction time Ensure appropriate base is used q3->sol3_1 Suboptimal? end Improved Yield sol1_1->end Re-run Experiment sol2_1->end sol2_2->end sol3_1->end

Sources

troubleshooting common side reactions in aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Troubleshooting Common Side Reactions in Aminopyridine Synthesis

Welcome to the Technical Support Center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aminopyridine synthesis and troubleshoot common side reactions. The pyridine core is a cornerstone in pharmaceuticals and agrochemicals, yet its synthesis is often plagued by challenges arising from its inherent electronic properties.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Issues in Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing amino groups onto the pyridine ring. However, the electron-deficient nature of the pyridine ring, while activating it for nucleophilic attack, also gives rise to a host of potential side reactions.[2][3]

Frequently Asked Questions (FAQs)

Q1: My Chichibabin reaction is producing a significant amount of a di-aminated byproduct. What is happening and how can I suppress it?

A1: The formation of 2,6-diaminopyridine is a classic side reaction in the Chichibabin amination, stemming from a second nucleophilic attack by the amide anion.[4] The initially formed 2-aminopyridine can be deprotonated by the excess sodium amide, which further activates the ring for amination at the C6 position.[4]

Probable Cause:

  • Excess Sodium Amide: Using a large excess of NaNH₂ increases the concentration of the nucleophile, driving the second amination.

  • High Temperatures: Elevated temperatures (e.g., 170–180°C) can significantly increase the yield of the di-aminated product.[4]

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of sodium amide. Begin with a smaller excess and optimize based on your substrate.

  • Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many unactivated pyridines, temperatures around 100–130°C are sufficient.[4]

  • Alternative Conditions: For sensitive substrates, consider using potassium amide (KNH₂) in liquid ammonia at lower temperatures, which can offer milder reaction conditions.[5] The addition of an oxidant like KMnO₄ in these low-temperature processes can facilitate the elimination of the hydride ion.[5]

Q2: I'm attempting a nucleophilic aromatic substitution (SNAr) on a 2-halopyridine, but the reaction is sluggish and yields are low.

A2: The reactivity of halopyridines in SNAr reactions is highly dependent on the nature of the halogen and the electronic properties of the pyridine ring. 2-chloropyridine, for instance, is significantly less reactive than 2-chloropyrimidine towards nucleophiles.[6]

Probable Causes:

  • Poor Leaving Group: The reactivity of the halogen leaving group follows the trend F > Cl > Br > I for SNAr. If you are using a chloro- or bromopyridine, the reaction may be inherently slow.

  • Deactivated Ring: Electron-donating groups on the pyridine ring can decrease its electrophilicity, slowing down the nucleophilic attack.

  • Insufficient Activation: The reaction conditions may not be harsh enough to promote the substitution.

Troubleshooting Workflow:

G start Low S N Ar Yield halogen Assess Halogen Leaving Group start->halogen f_cl Using F or Cl? halogen->f_cl Yes br_i Using Br or I? halogen->br_i No conditions Evaluate Reaction Conditions activation Consider Ring Activation conditions->activation Harsh Conditions Ineffective increase_temp Increase Temperature/Use Stronger Base conditions->increase_temp Mild Conditions add_ewg Introduce Electron-Withdrawing Group (EWG) activation->add_ewg n_oxide Synthesize Pyridine N-oxide activation->n_oxide catalysis Switch to Metal-Catalyzed Cross-Coupling activation->catalysis f_cl->conditions change_halogen Switch to 2-Fluoropyridine if possible br_i->change_halogen change_halogen->conditions

Caption: Troubleshooting workflow for low-yielding SNAr reactions on 2-halopyridines.

Detailed Troubleshooting Steps:

  • Optimize Reaction Conditions: For less reactive halopyridines, increasing the temperature and using a stronger base can be effective. However, be mindful of potential side reactions at higher temperatures.[7]

  • Change the Leaving Group: If your synthesis allows, starting with a 2-fluoropyridine will significantly enhance the SNAr reaction rate.[6]

  • Activate the Pyridine Ring:

    • Electron-Withdrawing Groups (EWGs): The presence of an EWG (e.g., -NO₂, -CN) on the ring will increase its electrophilicity and accelerate the reaction.[6][8]

    • N-Oxide Formation: Converting the pyridine to its N-oxide derivative dramatically increases the ring's reactivity towards nucleophiles.[2][8][9] The N-oxide can be subsequently reduced to the desired aminopyridine.[10]

  • Consider Metal Catalysis: If direct SNAr remains problematic, a Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds with aryl halides.[11][12] This palladium-catalyzed cross-coupling reaction is often more tolerant of a wider range of substrates.[11]

Q3: My Buchwald-Hartwig amination of a dihalopyridine is giving me a mixture of mono- and di-substituted products. How can I control the selectivity?

A3: Achieving regioselectivity in the Buchwald-Hartwig amination of dihalopyridines is a common challenge, often governed by a delicate balance of steric and electronic factors, as well as the choice of catalyst system.[13][14]

Probable Causes:

  • Ligand Choice: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand play a crucial role in directing the regioselectivity.[13]

  • Inherent Reactivity: The different halogen positions on the pyridine ring have inherently different reactivities towards oxidative addition to the palladium catalyst. For example, the C4 position of 2,4-dichloropyridine is generally more reactive.[13]

  • Reaction Conditions: Solvent and base can also influence the reaction outcome.[13]

Strategies for Controlling Regioselectivity:

Desired Product Dihalopyridine Example Recommended Ligand Rationale Reference
C4-amination2,4-DichloropyridineSterically hindered NHC (e.g., IPr, SIPr)The bulky ligand favors reaction at the more accessible C4 position.[13]
C2-amination2,4-DichloropyridineXantphosThis ligand has been shown to promote selectivity for the C2 position.[13]
Mono-amination2,6-DihalopyridineCareful control of stoichiometry and reaction timeThe reactivity order of halogens (I > Br > Cl) can be exploited. Using a less reactive halide or stopping the reaction early can favor the mono-aminated product.[14]

Experimental Protocol: C4-Selective Suzuki Coupling (Illustrative of Ligand-Free Conditions) This protocol for a related Suzuki coupling demonstrates how conditions can be tuned for selectivity.

  • Setup: To a microwave vial, add the 2,4-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Catalyst: Add Pd(PPh₃)₄ (0.005 equiv.).

  • Solvent: Add a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Seal the vial and heat in a microwave reactor at 100°C for 15 minutes. These "Jeffery" conditions have been shown to favor C4-selectivity.[13]

Section 2: Challenges in Electrophilic and Radical Reactions

While less common than nucleophilic substitution, electrophilic and radical reactions on the pyridine ring are important for certain functionalizations. However, the electron-deficient nature of the ring poses significant hurdles.[1][15]

Frequently Asked Questions (FAQs)

Q4: I am trying to alkylate a pyridine, but I'm getting a mixture of C2, C4, and poly-alkylated products. How can I achieve regioselectivity?

A4: The direct alkylation of pyridine is notoriously difficult to control due to the multiple reactive sites and the fact that the initial alkylation product can be more reactive than the starting material, leading to over-alkylation.[16][17]

Probable Causes:

  • Multiple Reactive Sites: Both the C2 and C4 positions are susceptible to attack by radical or nucleophilic alkylating agents.[18]

  • Over-alkylation: The initially formed alkylpyridine can be more electron-rich and thus more reactive than pyridine itself, leading to the formation of di- and poly-alkylated products.[17]

Troubleshooting Strategies:

G start Poor Regioselectivity in Pyridine Alkylation c4_selectivity Desired: C4-Alkylation start->c4_selectivity c2_selectivity Desired: C2-Alkylation start->c2_selectivity blocking_group Use a C2/C6 Blocking Group (e.g., Fumarate-derived) c4_selectivity->blocking_group alkyllithium Use Alkyllithium Reagents c2_selectivity->alkyllithium minisci Employ Minisci-type reaction on blocked pyridine blocking_group->minisci lithium_cluster Modify Alkyllithium Cluster (e.g., MeLi vs. s-BuLi) alkyllithium->lithium_cluster

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Aminopyridine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies associated with the preparation of this valuable pyridine derivative. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and improve your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The synthesis of this compound can be approached from several common precursors. This guide is structured around these primary synthetic routes, addressing the specific issues you might encounter with each.

Core Synthetic Strategies

There are three principal pathways to synthesize this compound, each with distinct advantages and potential pitfalls. The choice of route often depends on the availability of starting materials and the scale of the reaction.

G cluster_0 Starting Materials cluster_1 Reaction Type s1 6-Amino-2-cyanopyridine r1 Controlled Hydrolysis s1->r1 s2 Methyl 6-Aminopyridine-2-carboxylate r2 Aminolysis s2->r2 s3 6-Aminopyridine-2-carboxylic Acid r3 Amide Coupling s3->r3 p1 This compound r1->p1 r2->p1 r3->p1

Caption: Primary synthetic routes to this compound.

Route 1: Controlled Hydrolysis of 6-Amino-2-cyanopyridine

This is a frequently used method, but controlling the reaction to stop at the amide stage without over-hydrolyzing to the carboxylic acid is the central challenge.

Q1: My hydrolysis reaction is showing low conversion of the starting nitrile. How can I improve the yield?

A1: Low conversion in nitrile hydrolysis is typically a kinetics issue. The cyano group is relatively stable and requires sufficient activation to react.

  • Causality: The hydrolysis can be catalyzed by acid or base. In either case, the concentration of the catalyst and the reaction temperature are the primary drivers of reaction rate. Under basic conditions, the hydroxide ion acts as the nucleophile. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water.[1]

  • Troubleshooting Steps:

    • Increase Catalyst Concentration: If using a base like NaOH, ensure you are using a sufficient molar excess. Stoichiometric or even super-stoichiometric amounts may be necessary to drive the reaction.

    • Elevate Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can lead to the formation of the carboxylic acid byproduct.[2]

    • Solvent Choice: Ensure your solvent can dissolve the starting material and the catalyst. Aqueous mixtures or alcohols are common.

    • Reaction Time: These reactions can be slow. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or HPLC) and allow it to run until the starting material is consumed.

Q2: My main product is the undesired 6-Aminopyridine-2-carboxylic acid, not the amide. What went wrong?

A2: This is the most common pitfall of this route. You have allowed the hydrolysis to proceed too far.

  • Mechanism Insight: Nitrile hydrolysis is a two-step process: Nitrile → Amide → Carboxylic Acid.[3] The conditions required to hydrolyze the nitrile can often be harsh enough to initiate the hydrolysis of the newly formed amide.

  • Optimization & Prevention:

    • Control Stoichiometry: The ratio of base to cyanopyridine is critical. A lower concentration of base favors the formation of the amide, while a higher concentration promotes the carboxylic acid.[4]

    • Moderate Temperature: Avoid high temperatures (e.g., >100 °C or reflux) for extended periods. Once the reaction to the amide is initiated, the second hydrolysis step can accelerate. Some procedures for related cyanopyridines recommend temperatures from 100-130°C to form the amide, but temperatures above 135°C risk side reactions like decarboxylation of the acid.[2]

    • Monitor Diligently: Track the reaction's progress every 30-60 minutes. As soon as the desired amide is the major product and the starting material is minimal, quench the reaction by cooling and neutralizing the catalyst.

    • Use a Milder System: Consider enzymatic hydrolysis or using milder catalysts if chemical methods consistently lead to over-hydrolysis.

G start Low Yield or Wrong Product in Nitrile Hydrolysis q1 Is Starting Material (Nitrile) still present? start->q1 q2 Is the main product the Carboxylic Acid? q1->q2 No sol1 Increase Temperature Increase Catalyst Conc. Increase Reaction Time q1->sol1 Yes sol2 Reduce Temperature Reduce Catalyst Conc. Monitor reaction closely and quench sooner q2->sol2 Yes other Investigate other side reactions or purification issues q2->other No end Reaction Optimized sol1->end sol2->end

Caption: Troubleshooting flowchart for nitrile hydrolysis.

Route 2: Aminolysis of Methyl 6-Aminopyridine-2-carboxylate

This route offers better control as it avoids the over-hydrolysis issue, but achieving complete conversion of the ester can be challenging.

Q3: My aminolysis reaction with the methyl ester is very slow and gives a poor yield.

A3: The direct aminolysis of unactivated esters like methyl esters is often a slow process requiring forcing conditions.

  • Causality: The ester carbonyl is less electrophilic than an acid chloride or anhydride. The amine is a neutral nucleophile, so the reaction barrier is significant.

  • Troubleshooting Steps:

    • Ammonia Source: The choice of ammonia source is critical. Using a saturated solution of ammonia in an alcohol (e.g., methanol) is often more effective than aqueous ammonium hydroxide, as excess water can lead to competing ester hydrolysis. Anhydrous ammonia gas in a sealed reaction vessel is also highly effective but requires specialized equipment.

    • Elevated Temperature & Pressure: This reaction often requires heating in a sealed tube or a pressure vessel to reach temperatures above the solvent's boiling point (e.g., 100-130 °C). This increases the reaction rate and keeps the ammonia in solution.

    • Catalysis: While often performed without a catalyst, certain bifunctional catalysts can promote the reaction. For example, 6-halo-2-pyridones have been shown to catalyze ester aminolysis by activating both the ester and the amine through hydrogen bonding.[5]

    • Excess Amine: Use a large excess of the ammonia solution to push the equilibrium towards the product side.

ParameterRecommendation for Ester AminolysisRationale
Amine Source Saturated NH₃ in MeOH or anhydrous NH₃Minimizes competing hydrolysis from water.[5]
Temperature 100 - 130 °C (Sealed Vessel)Overcomes the high activation energy of the reaction.
Catalyst None (typically) or 20 mol% 6-chloro-2-pyridoneA catalyst can provide an alternative, lower-energy pathway.[5]
Solvent Methanol or other polar aprotic solventMust be able to dissolve both the ester and the amine.
Route 3: Amide Coupling of 6-Aminopyridine-2-carboxylic Acid

This is a reliable, modern approach but is more expensive due to the cost of coupling reagents. Success hinges on choosing the right coupling system.

Q4: I am attempting to form the amide from the carboxylic acid, but the reaction is messy and difficult to purify. What should I consider?

A4: The key here is effective activation of the carboxylic acid and managing the byproducts generated by the coupling reagents.

  • Mechanism Insight: Amide coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. This allows for nucleophilic attack by ammonia.

  • Optimization & Purification:

    • Choice of Coupling Reagent:

      • HATU/DIPEA: A highly efficient system that is often used for difficult couplings. The byproducts are generally water-soluble, simplifying workup.[6]

      • EDC/HOBt: A classic, cost-effective choice. The byproducts (EDC-urea and HOBt) are water-soluble and can be removed with an acidic wash.

      • SOCl₂: Thionyl chloride will convert the carboxylic acid to a highly reactive acid chloride in situ. This is very effective but requires careful handling and quenching, as it is highly corrosive and moisture-sensitive.

    • Ammonia Source: Use ammonium chloride (NH₄Cl) along with a non-nucleophilic base like triethylamine (TEA) or DIPEA. The base deprotonates the ammonium to generate ammonia in situ. This is often easier to handle than gaseous ammonia.

    • Purification Strategy: The choice of coupling reagent dictates the purification. For HATU or EDC, aqueous washes are effective. If side products are still present, flash column chromatography using a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane) is recommended.

Coupling SystemAdvantagesDisadvantagesWorkup/Purification
HATU / DIPEA High efficiency, fast, good for difficult substrates.[6]Expensive.Aqueous wash, chromatography.
EDC / HOBt Cost-effective, water-soluble byproducts.Can be slower, potential for side reactions.Acidic wash to remove byproducts.
SOCl₂ Highly reactive, drives reaction to completion.Harsh conditions, corrosive, requires anhydrous setup.Careful quenching, aqueous workup.

Experimental Protocol Example: Controlled Basic Hydrolysis

This protocol provides a starting point for the synthesis via the nitrile hydrolysis route. Note: This is a generalized procedure and should be optimized for your specific setup and scale.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-amino-2-cyanopyridine (1.0 eq) in a mixture of water and a co-solvent like ethanol (e.g., 1:1 v/v).

  • Reagent Addition: Add sodium hydroxide (e.g., 2.0-3.0 eq) to the solution.

  • Reaction: Heat the mixture to 60-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent) every hour. Look for the disappearance of the starting nitrile spot and the appearance of a new, more polar product spot (the amide). The carboxylic acid byproduct, if formed, will be even more polar.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully neutralize the solution to pH ~7-8 using an acid like 3N HCl. Cooling in an ice bath during neutralization is recommended.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If it does not precipitate, extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a solvent like ethanol/water or by flash column chromatography.

References

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health (NIH). [Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]

  • RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. ChemAnalyst. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central (PMC). [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. [Link]

  • 6-Aminopyridine-2-carboxylic Acid Methyl Ester. BioOrganics. [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central (PMC). [Link]

  • (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Methyl 6-aminopyridine-2-carboxylate. PubChem. [Link]

  • 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. RSC Publishing. [Link]

Sources

Technical Support Center: Resolving Solubility Issues with 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Aminopyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. As a Senior Application Scientist, my goal is to offer not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.

Introduction to this compound and its Solubility Profile

This compound is a heterocyclic compound with a molecular weight of 137.14 g/mol .[1] Its structure, featuring a pyridine ring, an amino group, and a carboxamide group, suggests a degree of polarity. The calculated XLogP3 value of -0.3 indicates that the molecule is relatively hydrophilic.[1] However, practical laboratory experience often reveals that theoretical predictions do not always translate to straightforward dissolution. The interplay of crystal lattice energy, pH-dependent ionization, and solvent interactions can lead to solubility challenges.

This guide will address these issues in a practical, question-and-answer format, providing both foundational knowledge and actionable protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I'm having trouble dissolving this compound in water. Is it expected to be poorly soluble?

A1: While the calculated hydrophilicity (XLogP3 of -0.3) suggests some affinity for aqueous media, the solubility of this compound in neutral water at room temperature can be limited.[1] The strong intermolecular hydrogen bonding in the solid-state, a common feature of compounds with both amino and carboxamide groups, can contribute to a high crystal lattice energy that needs to be overcome for dissolution.

For comparison, the related compound, 6-Aminopyridine-2-carboxylic acid, is reported to be only slightly soluble in water but soluble in hot water.[2][3][4][5][6] This suggests that temperature can play a significant role. Furthermore, the isomeric compound, 6-aminopyridine-3-carboxamide, is noted as being insoluble in water, highlighting the critical influence of the functional group positioning on the pyridine ring on aqueous solubility.

Initial Troubleshooting Steps:

  • Heating: Gently warm the solvent while stirring. As with 6-Aminopyridine-2-carboxylic acid, an increase in temperature can significantly enhance the solubility of this compound.

  • Sonication: Use an ultrasonic bath to provide energy to break up the solid particles and facilitate dissolution.

  • Particle Size Reduction: If you have the solid material, grinding it to a finer powder will increase the surface area available for solvation, which can improve the rate of dissolution.

Q2: How does pH affect the solubility of this compound?

A2: The pH of the aqueous medium is a critical factor influencing the solubility of this compound due to the presence of the basic aminopyridine ring. The pyridine nitrogen and the exocyclic amino group can be protonated at acidic pH. This protonation results in the formation of a cationic salt, which is generally much more soluble in water than the neutral form.

Experimental Protocol for pH-Dependent Solubility Assessment:

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Add an excess of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) with continuous stirring for a set period (e.g., 24 hours) to ensure saturation.

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the solubility as a function of pH to determine the optimal pH range for your experiments.

Advanced Solubilization Strategies

Q3: My experimental conditions require a near-neutral pH. What are my options if pH adjustment is not feasible?

A3: If you are constrained to a specific pH range where the aqueous solubility is insufficient, several advanced formulation strategies can be employed. These generally involve the use of excipients to enhance solubility.

The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a compound by reducing the polarity of the aqueous medium.

Common Co-solvents to Consider:

  • Ethanol: A widely used polar solvent.

  • Propylene Glycol (PG): A viscous, non-toxic co-solvent.

  • Polyethylene Glycol 400 (PEG 400): A non-volatile, liquid polymer with excellent solubilizing properties for many compounds.

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent. Note that DMSO can have effects on biological systems, so its use should be carefully considered for in vitro and in vivo studies. A related compound, 6-aminopyridine-3-carboxamide, is soluble in DMSO.

Workflow for Co-solvent Screening:

Caption: Workflow for screening co-solvents to enhance solubility.

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules. Even for a relatively hydrophilic compound like this compound, surfactants can aid in wetting the solid and disrupting the crystal lattice.

Table 1: Commonly Used Surfactants in Pharmaceutical Formulations

SurfactantTypeTypical Concentration RangeNotes
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2% (w/v)Commonly used in parenteral and oral formulations.
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 2% (w/v)Similar to Polysorbate 80, often used in biological formulations.
Sodium Lauryl Sulfate (SLS)Anionic0.1 - 1% (w/v)A strong solubilizer, but can cause irritation and protein denaturation.
Solutol® HS 15Non-ionic1 - 10% (w/v)Macrogol 15 hydroxystearate, effective for poorly soluble compounds.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with guest molecules, effectively encapsulating the less soluble parts of the molecule and presenting a more soluble complex to the aqueous environment.

  • β-Cyclodextrin: Has limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with much higher aqueous solubility and a good safety profile.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): An anionic modified cyclodextrin that can enhance solubility through both inclusion and electrostatic interactions.

Logical Flow for Advanced Solubilization:

AdvancedSolubilization cluster_eval Evaluation Start Inadequate Solubility at Target pH CoSolvent Screen Co-solvents (Ethanol, PG, PEG 400) Start->CoSolvent Surfactant Test Surfactants (e.g., Polysorbate 80) Start->Surfactant Cyclodextrin Evaluate Cyclodextrins (e.g., HP-β-CD) Start->Cyclodextrin EvalCoSolvent Solubility sufficient? CoSolvent->EvalCoSolvent EvalSurfactant Solubility sufficient? Surfactant->EvalSurfactant EvalCyclodextrin Solubility sufficient? Cyclodextrin->EvalCyclodextrin Success Optimized Formulation EvalCoSolvent->Success Yes Combine Consider Combinations (e.g., Co-solvent + Surfactant) EvalCoSolvent->Combine No EvalSurfactant->Success Yes EvalSurfactant->Combine No EvalCyclodextrin->Success Yes EvalCyclodextrin->Combine No Combine->Success

Caption: Decision tree for selecting an advanced solubilization strategy.

Summary of Key Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Reported Aqueous Solubility
This compound C₆H₇N₃O137.14[1]-0.3[1]Data not available; likely pH-dependent.
6-Aminopyridine-2-carboxylic acidC₆H₆N₂O₂138.12[2]-Slightly soluble in water; soluble in hot water.[2][3][4][5][6]
6-aminopyridine-3-carboxamideC₆H₇N₃O137.14-Insoluble in water; soluble in DMSO.

Final Recommendations

When faced with solubility challenges with this compound, a systematic approach is key.

  • Characterize the Baseline: Always start by determining the solubility in your specific aqueous medium at the desired temperature.

  • Leverage pH: If your experimental design allows, acidification is the most straightforward method to enhance solubility.

  • Systematic Screening of Excipients: If pH modification is not an option, screen co-solvents, surfactants, and cyclodextrins. Start with low concentrations and incrementally increase them to find the optimal balance between solubility enhancement and potential interference with your assay.

  • Consider Combinations: In some cases, a combination of methods (e.g., a co-solvent with a surfactant) may provide a synergistic effect.

By understanding the physicochemical properties of this compound and applying these troubleshooting principles, you can develop robust and reliable solutions for your research and development needs.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • A1 Wuxi AppTec. (n.d.). 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]

Sources

strategies to prevent degradation of 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Aminopyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the prevention of degradation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Stability of this compound

This compound, also known as 6-aminopicolinamide, is a valuable building block in medicinal chemistry and drug discovery. The presence of an amino group and a carboxamide group on the pyridine ring makes it susceptible to several degradation pathways. Understanding and mitigating these degradation processes are crucial for ensuring the integrity of experimental results and the quality of synthesized materials. The primary degradation pathways of concern are hydrolysis, oxidation, and photodegradation.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light.[1][2] For extended storage, refrigeration at 2-8°C is recommended.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO.[3] For short-term storage (up to one month), solutions can be stored at -20°C. For long-term storage (up to six months), it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles.[4] Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

Degradation Pathways

Q3: What is the most common degradation pathway for this compound?

A3: Based on the chemistry of its functional groups, hydrolysis of the carboxamide to the corresponding carboxylic acid, 6-aminopyridine-2-carboxylic acid, is a primary concern, especially under acidic or basic conditions.[5] Oxidation of the aminopyridine ring is another significant degradation pathway.[6]

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is limited, many pyridine-containing compounds are susceptible to photodegradation.[7][8] Therefore, it is a best practice to protect the compound and its solutions from light exposure.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation products are likely to be:

  • 6-Aminopyridine-2-carboxylic acid: Formed via hydrolysis of the carboxamide group.

  • Oxidized derivatives: Such as hydroxylated species on the pyridine ring. For the related compound picolinamide, bacterial oxidation can yield 6-hydroxypicolinate and 2,5-dihydroxypyridine.[6][7]

  • Photodegradation products: The specific structures would depend on the conditions, but could involve complex rearrangements or dimerizations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of a new peak in HPLC analysis, eluting earlier than the parent compound. Hydrolysis to the more polar 6-aminopyridine-2-carboxylic acid. 1. Confirm the identity of the new peak by co-injection with a standard of 6-aminopyridine-2-carboxylic acid or by LC-MS analysis. 2. Review the pH of your experimental solutions. Avoid strongly acidic or basic conditions. Use buffers in the neutral pH range if possible. 3. If working in aqueous solutions for extended periods, consider conducting experiments at lower temperatures to reduce the rate of hydrolysis.
Discoloration of the solid compound or solutions (e.g., turning yellow or brown). Oxidation of the aminopyridine ring. 1. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it will be stored for an extended period. 2. Use degassed solvents for preparing solutions to minimize dissolved oxygen. 3. Avoid sources of metal ions, which can catalyze oxidation reactions.
Loss of compound potency or inconsistent results in bioassays. Degradation due to improper storage or handling. 1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Protect solutions from light at all times. 4. Perform a stability check of the compound in your specific assay medium under the experimental conditions.
Formation of multiple unknown peaks in the chromatogram after exposure to ambient light. Photodegradation. 1. Conduct all experimental manipulations in a dark room or under amber light. 2. Use amber-colored glassware or wrap containers in aluminum foil. 3. If photostability is a critical parameter, conduct a forced degradation study by exposing a solution to a controlled light source (e.g., a UV lamp) to identify potential photodegradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or DAD detector

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photodegradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 366 nm) for 24 hours.

    • Prepare a control sample by wrapping a quartz cuvette with the solution in aluminum foil and keeping it alongside the exposed sample.

    • Dilute both samples to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis:

    • Analyze all samples by a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.

    • Compare the chromatograms of the stressed samples with a control sample (diluted stock solution without stress).

    • Identify and quantify the degradation products.

    • Use LC-MS to determine the mass of the degradation products to aid in their identification.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.[9][10][11][12]

Objective: To develop an HPLC method that can separate this compound from all potential degradation products.

Procedure:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions, such as acetonitrile/water and methanol/water, with different pH modifiers (e.g., 0.1% formic acid, 0.1% trifluoroacetic acid, 10 mM ammonium acetate).

    • Run a gradient elution to get an initial separation profile of the stressed samples from Protocol 1.

  • Method Optimization:

    • Based on the initial screening, optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.

    • Ensure the main peak of this compound is pure by checking with a Diode Array Detector (DAD).

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can resolve the analyte from its degradation products.

    • Linearity: Establish a linear relationship between the concentration and the detector response.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.

Visualizing Degradation Pathways and Prevention Strategies

Degradation_Pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation This compound This compound 6-Aminopyridine-2-carboxylic_acid 6-Aminopyridine-2-carboxylic acid This compound->6-Aminopyridine-2-carboxylic_acid H₂O / H⁺ or OH⁻ Oxidized_Products Hydroxylated Pyridine Ring N-oxides This compound->Oxidized_Products O₂, H₂O₂, Metal Ions Photoproducts Complex Rearrangements Dimerization Products This compound->Photoproducts UV/Vis Light Prevention_Workflow Workflow for Preventing Degradation cluster_storage Storage cluster_handling Experimental Handling cluster_analysis Analysis Solid Solid Compound Store_Cool_Dry Cool, Dry, Dark Place (2-8°C Recommended) Solid->Store_Cool_Dry Tightly Sealed Solution Stock Solution Store_Frozen Frozen (-20°C to -80°C) Protected from Light Solution->Store_Frozen Aliquoted Control_pH Control pH Use_Neutral_Buffers Use Neutral Buffers Control_pH->Use_Neutral_Buffers Avoid strong acids/bases Inert_Atmosphere Use Inert Atmosphere Degas_Solvents Degas Solvents Inert_Atmosphere->Degas_Solvents For sensitive experiments Protect_from_Light Protect from Light Amber_Vials Use Amber Vials/ Foil Wrapping Protect_from_Light->Amber_Vials During all steps Use_SIM Use Stability-Indicating Method (SIM) Validate_Method Validate for Specificity Use_SIM->Validate_Method As per ICH guidelines Analyze_Promptly Analyze Samples Promptly

Caption: Recommended workflow for preventing degradation of this compound.

References

  • Orpin, C. G., Knight, M., & Evans, W. C. (1971). The bacterial oxidation of picolinamide, a photolytic product of Diquat. Biochemical Journal, 122(5), 57P–58P. [Link]

  • Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(29), 3215-3218.
  • Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. University of Cambridge. Retrieved from [Link]

  • RayBiotech. (n.d.). Picolinamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP. Retrieved from [Link]

  • Autechaux, S. (n.d.). 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]

  • Li, P., et al. (2025). Picolinamide Functionalization on Carbon Nitride Edges for Enhanced Charge Separation and Photocatalytic Hydrogen Evolution. Nanomaterials, 15(5), 361. [Link]

  • Jellinek, H. H. G., & Urwin, J. R. (1954). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry, 58(2), 168–172. [Link]

  • Orpin, C. G., Knight, M., & Evans, W. C. (1971). The bacterial oxidation of picolinamide, a photolytic product of Diquat. Biochemical Journal, 122(5), 57P–58P. [Link]

  • Hay, R. W., & Pujari, M. P. (1986). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 108(16), 4782-4786. [Link]

  • Li, P., et al. (2025). Picolinamide Functionalization on Carbon Nitride Edges for Enhanced Charge Separation and Photocatalytic Hydrogen Evolution. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. Retrieved from [Link]

  • Orpin, C. G., Knight, M., & Evans, W. C. (1971). The bacterial oxidation of picolinamide. Biochemical Journal, 122(5), 57P–58P. [Link]

  • Gandeepan, P., & Ackermann, L. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(20), 13112–13123. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Khan Academy. (2019). Mechanism of amide hydrolysis. Retrieved from [Link]

  • Gendron, R., et al. (2021). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.
  • Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(4), 483-492. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • European Medicines Agency. (2003). Guideline on Stability Testing: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of the picolinamide group. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • The Sheekey Science Show. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]

  • ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

  • Al-Tamimi, A. A., et al. (2018). Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Arabian Journal of Chemistry, 11(8), 1163-1172.
  • Suneetha, A., & Rao, A. S. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. International Journal of Pharmaceutical Sciences and Research, 10(7), 3334-3340.
  • Li, P., et al. (2025). Picolinamide Functionalization on Carbon Nitride Edges for Enhanced Charge Separation and Photocatalytic Hydrogen Evolution. PubMed. Retrieved from [Link]

  • Khan, A., et al. (2013). Stability indicating RP-HPLC method for simultaneous determination of piroxicam and ofloxacin in binary combination. Journal of the Chilean Chemical Society, 58(3), 1913-1917.
  • Abu-Hashem, A. A., et al. (2014). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 19(11), 18274-18288. [Link]

  • Shah, B. A., et al. (2022). Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. AAPS PharmSciTech, 23(5), 151. [Link]

  • Zhang, Y., et al. (2015). Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. Bioorganic & Medicinal Chemistry Letters, 25(22), 5173-5177. [Link]

  • Sharma, R., et al. (2014). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Journal of Applied Pharmaceutical Science, 4(1), 73-78.
  • ResearchGate. (2023). Why my 20s Proteasome degradation experiment not working??. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 6-Aminopyridine-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The inherent chemical nature of this molecule—possessing a basic pyridine ring, a primary amine, and a primary amide—presents a unique set of purification hurdles. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification of this compound.

Q1: What are the key chemical properties of this compound that influence its purification?

Understanding the fundamental physicochemical properties of your compound is the first step toward designing a robust purification strategy. The interplay between the three functional groups dictates its solubility, stability, and chromatographic behavior.

PropertyValue / ObservationPurification Implication
Molecular Formula C₆H₇N₃O[1]-
Molecular Weight 137.14 g/mol [1]Influences diffusion rates in chromatography and membrane filtration.
pKa (Predicted) The pyridine nitrogen is weakly basic, while the amino group is also basic. The amide is neutral.The compound can be protonated in acidic conditions, significantly increasing its aqueous solubility. This is key for acid-base extractions.
Solubility Sparingly soluble in water and common non-polar organic solvents. Soluble in polar organic solvents like DMSO, DMF, and hot alcohols (e.g., ethanol, methanol).[2]Recrystallization solvent screening is critical. Limited solubility in common chromatography solvents may require using more polar mobile phases or alternative techniques.
Stability Generally stable, but the aminopyridine core can be sensitive to highly acidic conditions or prolonged exposure to silica gel, which can act as a Lewis acid.[3][4]Avoid harsh acidic conditions. Deactivation of silica gel for chromatography is recommended to prevent peak tailing and potential degradation.
Q2: What are the most common impurities I should expect after synthesis?

Impurities are typically carried over from the synthetic route. The most common synthesis involves the amidation of 6-Aminopyridine-2-carboxylic acid.

  • Unreacted Starting Material: 6-Aminopyridine-2-carboxylic acid is the most frequent impurity. Its acidic nature makes it easily separable.

  • Coupling Reagents/Byproducts: If using peptide coupling reagents (e.g., HATU, HOBt, EDC), these reagents and their urea byproducts must be removed.

  • Isomeric Impurities: Depending on the synthesis of the starting material, other aminopyridine isomers could be present.[5]

  • Degradation Products: Minor impurities can arise from the decomposition of the product during synthesis or workup.

Diagram: Common Impurity Profile This diagram illustrates the typical impurities encountered after the synthesis of this compound from its corresponding carboxylic acid.

cluster_synthesis Synthesis Reaction cluster_impurities Resulting Mixture Start_Acid 6-Aminopyridine- 2-carboxylic acid Crude_Product Crude Product Start_Acid->Crude_Product Amine_Source Amine Source (e.g., NH4Cl) Amine_Source->Crude_Product Coupling_Agent Coupling Agent (e.g., HATU, EDC) Coupling_Agent->Crude_Product Impurity_Acid Unreacted Carboxylic Acid Crude_Product->Impurity_Acid Impurity_Reagent Coupling Byproducts (e.g., Urea) Crude_Product->Impurity_Reagent Impurity_Other Isomers/Degradants Crude_Product->Impurity_Other Target 6-Aminopyridine- 2-carboxamide Crude_Product->Target node_start node_start node_process node_process node_decision node_decision node_end node_end start Crude Product extraction Aqueous Workup (Acid/Base Extraction) start->extraction check1 Purity > 95%? extraction->check1 recrystallization Recrystallization check1->recrystallization No end_95 Product (>95%) check1->end_95 Yes check2 Purity > 99%? recrystallization->check2 chromatography Column Chromatography (Deactivated Silica) check2->chromatography No final_product Pure Product (>99.5%) check2->final_product Yes chromatography->final_product

Caption: A typical decision tree for purification strategy.

Section 2: Troubleshooting Guide

This section uses a problem-and-solution format to address specific experimental issues.

Problem 1: My main impurity is the starting material, 6-aminopyridine-2-carboxylic acid. How do I remove it?

Answer: This is a classic purification challenge that can be solved with a simple acid-base extraction. The carboxylic acid is acidic, while your target amide and the pyridine nitrogen are basic. By carefully selecting the pH, you can selectively move the impurity into an aqueous layer.

Causality: The carboxylic acid group (pKa ~4-5) is readily deprotonated by a weak base like sodium bicarbonate (NaHCO₃) to form a water-soluble carboxylate salt. Your product, being a weaker base, will remain largely in the organic phase under these mild basic conditions.

Protocol: Selective Removal via Basic Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times.

  • Separation: Collect the organic layer. The aqueous layer now contains the deprotonated carboxylic acid impurity.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to recover the partially purified product.

Problem 2: I'm getting poor recovery or oily precipitation during recrystallization. What should I do?

Answer: Poor recrystallization results usually stem from an inappropriate choice of solvent or an incorrect solvent-to-solute ratio. The ideal solvent should dissolve the compound when hot but not when cold.

Causality: this compound has both hydrogen bond donors (N-H) and acceptors (N, C=O), making it most soluble in polar, protic solvents. If the solvent is too good (dissolves it at room temperature) or too poor (doesn't dissolve it even when hot), recrystallization will fail.

Troubleshooting Steps & Protocol:

  • Solvent Screening: Test solubility in small vials first. Use the data below as a starting point.

Solvent SystemObservation & Recommendation
Ethanol / Water Good choice. Dissolve in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Let it cool slowly.
Methanol Often too soluble, leading to poor recovery. Can be used if a less polar anti-solvent (like diethyl ether) is carefully added.
Isopropanol A good alternative to ethanol, as it's slightly less polar.
Ethyl Acetate Generally low solubility, but can be effective for removing less polar impurities.
  • Refined Recrystallization Protocol (Ethanol/Water):

    • Place the crude material in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near boiling.

    • If any solids remain, perform a hot filtration to remove insoluble impurities.

    • To the clear, hot solution, add hot water dropwise until persistent cloudiness (turbidity) appears. Add a drop or two of hot ethanol to make it clear again.

    • Remove from heat, cover the flask, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and then with a cold non-polar solvent like hexane to aid drying.

    • Dry the crystals under vacuum.

Problem 3: My compound is streaking badly on a silica gel column. How can I get sharp peaks?

Answer: Peak tailing or streaking of basic compounds like aminopyridines on silica gel is a common problem. It is caused by strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the silica surface.

Causality: The acidic silanol groups can protonate the basic sites on your molecule, causing it to "stick" to the stationary phase and elute slowly and broadly.

Solutions:

  • Deactivate the Silica: The most effective solution is to neutralize the acidic sites on the silica.

    • Method: Add a small amount of a volatile base, like triethylamine (Et₃N) or ammonia (as a solution in methanol), to your mobile phase. A typical concentration is 0.1% to 1% (v/v).

    • Protocol: Prepare your eluent (e.g., 95:5 DCM:Methanol) and add 0.5% triethylamine. Use this mobile phase to pack the column and elute your compound. This will ensure sharp, symmetrical peaks.

  • Switch Stationary Phase: If deactivation is insufficient, consider alternative stationary phases.

    • Alumina (basic or neutral): Alumina is less acidic than silica and often gives better results for basic compounds.

    • Reverse-Phase Chromatography (C18): This is an excellent alternative, especially for compounds with some non-polar character. Elution is typically with a gradient of water and acetonitrile or methanol, often with a buffer like ammonium formate. [6]

Problem 4: How do I reliably assess the purity of my final product?

Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of organic compounds. [7]It provides a quantitative measure of purity by peak area percentage.

SOP: Purity Analysis by Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

  • Mobile Phase A: Water + 0.1% Formic Acid or 10 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve ~1 mg of your compound in 1 mL of a 1:1 mixture of water and acetonitrile. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject 5-10 µL. Purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram. A purity of >99.5% is typically considered high for drug development applications.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351654, this compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • precisionFDA. (n.d.). 6-AMINOPYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • Addepalli, H., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ChemBK. (2024). 6-aminopyridine-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (2024). The crystal structure of 6-amino-2-carboxypyridin-1-ium perchlorate, C6H7ClN2O6. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for overcoming the common challenge of poor cell permeability in aminopyridine-based compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Understanding the Permeability Problem

Q1: My aminopyridine compound shows excellent target engagement in biochemical assays but has no activity in cell-based assays. What's the likely cause?

A1: A significant drop in activity when moving from a biochemical to a cellular context is a classic indicator of poor cell permeability. Aminopyridine scaffolds, while offering valuable pharmacophoric features, often possess physicochemical properties that hinder their ability to cross the lipid bilayer of a cell.[1]

Key contributing factors include:

  • High Polarity: The nitrogen atoms in the pyridine ring and the amino group contribute to a high polar surface area (PSA). Molecules with a high PSA generally struggle to passively diffuse across the nonpolar cell membrane.[1]

  • Hydrogen Bonding Capacity: The amino group and pyridine nitrogen are strong hydrogen bond donors (HBD) and acceptors (HBA), respectively.[1] While crucial for target binding, these groups can form strong interactions with water molecules, creating a high desolvation penalty that must be overcome for the compound to enter the lipid membrane.[2][3]

  • Potential for Efflux: Your compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport molecules out of the cell, preventing them from reaching their intracellular target.[4][5][6]

This discrepancy between biochemical and cellular activity highlights the importance of assessing permeability early in the drug discovery process.

Section 2: Troubleshooting & Initial Assessment

Q2: How can I quickly assess if my aminopyridine compound has a permeability issue?

A2: A tiered approach to permeability assessment is often most effective. Start with a simple, high-throughput in vitro assay before moving to more complex and resource-intensive methods.

Initial Step: In Silico Prediction

Before any wet lab experiments, utilize computational tools to predict the physicochemical properties of your compound based on its structure. Pay close attention to Lipinski's Rule of Five, which provides a general guideline for oral bioavailability and permeability.[7][8][9]

Lipinski's Rule of Five Parameter Guideline for Good Permeability Relevance to Aminopyridines
Molecular Weight (MW)< 500 DaGenerally achievable with aminopyridine scaffolds.
LogP (lipophilicity)< 5Can be a challenge; the pyridine ring is relatively polar.
Hydrogen Bond Donors (HBD)< 5The amino group is a key HBD.
Hydrogen Bond Acceptors (HBA)< 10The pyridine nitrogen is a key HBA.

A violation of more than one of these rules suggests a potential for poor absorption or permeability.[9]

Next Step: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a cost-effective, cell-free assay that models passive diffusion across an artificial lipid membrane.[10][11][12] It's an excellent first-line experimental tool to rank compounds based on their passive permeability alone, as it avoids the complexities of active transport.[10][12]

PAMPA Permeability Class Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Interpretation
High> 10Likely to have good passive permeability.
Moderate1 - 10Permeability may be a contributing factor to poor cell activity.
Low< 1Poor passive permeability is highly likely.
Q3: My compound has low permeability in the PAMPA assay. What does this tell me, and what should I do next?

A3: A low PAMPA result strongly suggests that the intrinsic physicochemical properties of your compound are hindering its ability to passively diffuse across a lipid membrane. The next logical step is to move to a more biologically relevant, cell-based assay to understand the contribution of active transport mechanisms.

The Caco-2 permeability assay is the industry standard for this purpose.[13][14] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[13][14][15] This model allows for the assessment of both passive diffusion and active transport, including efflux.[11][12][14]

A bidirectional Caco-2 assay, where transport is measured from the apical (A) to basolateral (B) side and vice versa (B to A), is crucial. The ratio of these permeability values (Efflux Ratio = Papp(B-A) / Papp(A-B)) can indicate if your compound is a substrate for efflux pumps.[15]

Caco-2 Assay Outcome Interpretation Next Steps
Low A to B Papp, Efflux Ratio < 2Poor passive permeability is the primary issue.Focus on medicinal chemistry strategies to improve physicochemical properties.
Low A to B Papp, Efflux Ratio > 2Efflux is a significant contributor to poor permeability.Consider medicinal chemistry modifications to reduce efflux liability or co-dosing with an efflux inhibitor in subsequent experiments.

Section 3: Medicinal Chemistry Strategies for Improvement

Q4: How can I modify my aminopyridine compound to improve its passive permeability?

A4: Improving passive permeability primarily involves strategies to reduce the polarity and hydrogen bonding capacity of your molecule, making it more "grease-like" and amenable to traversing the lipid bilayer.

Strategy 1: Masking Hydrogen Bond Donors

The primary amino group is often a major contributor to poor permeability.[3]

  • N-Methylation: Adding a methyl group to the amine can reduce the number of hydrogen bond donors and, in some cases, improve permeability.[4]

  • Prodrugs: A prodrug approach involves masking the polar amino group with a labile moiety that is cleaved once the compound is inside the cell, releasing the active parent drug.[16][17][18] This is a powerful strategy for overcoming permeability barriers.[16][17][18][19]

Strategy 2: Intramolecular Hydrogen Bonding

Creating an intramolecular hydrogen bond can "hide" polar functional groups from the aqueous environment, effectively reducing the molecule's overall polarity and improving its membrane permeability.[2][20][21][22][23] This can be achieved by strategically introducing functional groups that can form a hydrogen bond with the aminopyridine moiety.[21]

Strategy 3: Modulating Lipophilicity

  • Increase Lipophilicity: Adding lipophilic groups, such as a fluorobenzene linker, can enhance permeability.[4][24] However, this must be balanced, as excessive lipophilicity can lead to poor solubility and other issues.[5]

  • Bioisosteric Replacement: Replacing a polar functional group with a less polar one of a similar size and shape can improve permeability without drastically altering the compound's interaction with its target. For example, replacing a tolyl moiety with an aminopyridine can reduce the calculated LogP and potentially improve permeability.[1]

Strategy 4: Reducing Molecular Flexibility

Reducing the number of rotatable bonds by introducing rigid linkers, such as an alkyne, can sometimes improve membrane permeability.[4][25]

Q5: What if efflux is the main problem? How can I address that?

A5: If the Caco-2 assay indicates a high efflux ratio, your compound is likely being actively transported out of the cell.

  • Structural Modifications: Subtle changes to the molecule's structure can sometimes disrupt its recognition by efflux transporters. This often involves a process of trial and error, guided by structure-activity relationships.

  • Co-administration with Efflux Inhibitors: In a research setting, you can use known efflux pump inhibitors, like verapamil for P-gp, to confirm that efflux is the issue and to achieve sufficient intracellular concentrations for your experiments.[14][26]

Section 4: Experimental Protocols & Data Interpretation

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a test compound.

Materials:

  • 96-well PAMPA plate (donor and acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)[27]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare the acceptor plate by adding 300 µL of PBS to each well.[27]

  • Coat the filter membrane of the donor plate with 5 µL of the artificial membrane solution and allow the solvent to evaporate.[11][27]

  • Prepare the test compound solution by diluting the stock to the final desired concentration (e.g., 10 µM) in PBS.[27]

  • Add 150-200 µL of the test compound solution to the donor plate wells.[11][27]

  • Carefully place the donor plate on top of the acceptor plate to create a "sandwich."[11]

  • Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 5-18 hours).[10][12][28]

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp = (-V_A / (Area * time)) * ln(1 - [C_A] / [C_D])

Where:

  • V_A is the volume of the acceptor well.

  • Area is the surface area of the membrane.

  • time is the incubation time in seconds.

  • [C_A] is the compound concentration in the acceptor well.

  • [C_D] is the compound concentration in the donor well at the start of the experiment.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess both passive and active transport of a test compound across a cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with supplements)[13]

  • Transwell® inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)[13]

  • Test compound stock solution

  • Control compounds

  • TEER meter

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-28 days to allow for differentiation and monolayer formation.[13]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Apical to Basolateral (A→B) Transport:

    • Wash the monolayer with pre-warmed transport buffer.[13]

    • Add the test compound (dissolved in transport buffer) to the apical (donor) compartment.[13]

    • Add fresh transport buffer to the basolateral (receiver) compartment.[13]

  • Basolateral to Apical (B→A) Transport:

    • Wash the monolayer with pre-warmed transport buffer.[13]

    • Add the test compound to the basolateral (donor) compartment.[13]

    • Add fresh transport buffer to the apical (receiver) compartment.[13]

  • Incubation and Sampling: Incubate the plates at 37°C for a set time (e.g., 2 hours) with gentle shaking.[13] At the end of the incubation, collect samples from both donor and receiver compartments.

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

Data Analysis: The Papp is calculated for both A→B and B→A directions using the formula:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug transport.

  • A is the surface area of the membrane.

  • C₀ is the initial concentration in the donor compartment.

The Efflux Ratio (ER) is then calculated as: ER = Papp(B→A) / Papp(A→B)

Section 5: Visualizing the Workflow

The following diagram illustrates the decision-making process for troubleshooting poor cell permeability of aminopyridine compounds.

G cluster_0 Initial Observation & In Silico Analysis cluster_1 Experimental Permeability Assessment cluster_2 Diagnosis & Strategy Biochem_Activity High Biochemical Activity Cell_Activity Low/No Cellular Activity Biochem_Activity->Cell_Activity Discrepancy noted In_Silico In Silico Analysis (Lipinski's Rule of Five) Cell_Activity->In_Silico Hypothesize permeability issue PAMPA PAMPA Assay (Passive Permeability) In_Silico->PAMPA Proceed to experimental validation Caco2 Bidirectional Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 If permeability is low Efflux_Ratio Calculate Efflux Ratio (ER = Papp B>A / Papp A>B) Caco2->Efflux_Ratio Poor_Passive Diagnosis: Poor Passive Permeability (Low Papp, ER < 2) Efflux_Ratio->Poor_Passive ER < 2 Efflux_Problem Diagnosis: Efflux Substrate (Low Papp, ER > 2) Efflux_Ratio->Efflux_Problem ER > 2 Med_Chem Medicinal Chemistry Strategies: - Mask HBD (Prodrugs) - Intramolecular H-bonds - Modulate Lipophilicity - Reduce Flexibility Poor_Passive->Med_Chem Efflux_Strategies Strategies: - Structural modifications to avoid pump recognition - Co-dose with efflux inhibitors Efflux_Problem->Efflux_Strategies

Caption: Decision workflow for diagnosing and addressing poor cell permeability.

References

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - RSC Publishing. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available from: [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Publishing. Available from: [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications. Available from: [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PubMed Central. Available from: [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. - H1 Connect. Available from: [Link]

  • Cell permeability beyond the rule of 5 | Request PDF - ResearchGate. Available from: [Link]

  • Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker - PMC - PubMed Central. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. Available from: [Link]

  • Lipinski's Rule of 5 - GARDP Revive. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available from: [Link]

  • pampa-permeability-assay.pdf - Technology Networks. Available from: [Link]

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. Available from: [Link]

  • What is Lipinski's Rule of 5? - AZoLifeSciences. Available from: [Link]

  • Caco-2 Permeability Assay - Evotec. Available from: [Link]

  • Caco-2 permeability assay - Creative Bioarray. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. Available from: [Link]

  • Lipinski's rule of five - Wikipedia. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Available from: [Link]

  • Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach - PubMed. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available from: [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central. Available from: [Link]

  • Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker - PubMed. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. Available from: [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - ACS Publications. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - Semantic Scholar. Available from: [Link]

  • Redox chemistry and hydrogen bonding in drug design: - The Education Group - MIT. Available from: [Link]

  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry | Request PDF - ResearchGate. Available from: [Link]

  • What Is The Role Of Hydrogen Bonds In Drug Design? - Chemistry For Everyone - YouTube. Available from: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central. Available from: [Link]

  • Optimization of Blood-Brain Barrier Permeability With Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PubMed. Available from: [Link]

  • Hydrogen-Bond Donors in Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. Available from: [Link]

  • How to increase cell permeability of highly lipophillic compounds in vitro? - ResearchGate. Available from: [Link]

  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES - Ghent University Library - Universiteit Gent. Available from: [Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC - PubMed Central. Available from: [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC - PubMed Central. Available from: [Link]

  • Transdermal delivery of 4-aminopyridine accelerates motor functional recovery and improves nerve morphology following sciatic nerve crush injury in mice - NIH. Available from: [Link]

  • Efflux Pump-Binding 4(3-Aminocyclobutyl)Pyrimidin-2-Amines Are Colloidal Aggregators - PMC - NIH. Available from: [Link]

  • Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - MDPI. Available from: [Link]

  • New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - NIH. Available from: [Link]

  • Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC - NIH. Available from: [Link]

Sources

identifying and removing impurities from 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Aminopyridine-2-carboxamide (CAS 13538-41-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this key synthetic intermediate. My insights are drawn from extensive experience in synthetic chemistry and chromatographic sciences, aiming to provide not just procedural steps, but the underlying chemical principles to empower your decision-making in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate when working with this compound?

A1: The impurity profile of this compound is heavily dependent on its synthetic route. A common pathway involves the amidation of 6-Aminopyridine-2-carboxylic acid.[1] Therefore, the most probable impurities include:

  • Unreacted Starting Materials: The most common impurity is often the starting material itself, 6-Aminopyridine-2-carboxylic acid (CAS 23628-31-1). Its presence indicates an incomplete reaction.

  • Reagent-Related Byproducts: Impurities can arise from the specific coupling agents or conditions used for the amidation reaction.

  • Isomeric Impurities: If the synthesis started from an impure mixture of aminopyridine precursors, you might encounter isomers such as 6-Aminopyridine-3-carboxamide.[2]

  • Degradation Products: Aromatic amines are susceptible to oxidation, which can lead to the formation of highly colored, often yellow or brown, conjugated impurities.[3][4] Hydrolysis of the carboxamide back to the carboxylic acid is also a potential degradation pathway under harsh acidic or basic conditions.

Q2: What are the key physicochemical properties of this compound that influence purification?

A2: Understanding the molecule's properties is the foundation of a logical purification strategy. This compound has several key features:

  • Basicity: The pyridine nitrogen and the primary amino group are basic. This makes the compound's solubility pH-dependent and can cause significant peak tailing during normal-phase silica gel chromatography due to strong interactions with acidic silanol groups.[5][6]

  • Polarity: The presence of both hydrogen bond donors (-NH2, -CONH2) and acceptors (pyridine N, C=O) makes it a polar molecule.[7] This suggests good solubility in polar protic solvents and poor solubility in non-polar solvents like hexanes.

  • Potential for Crystallinity: The planar aromatic ring and hydrogen bonding capabilities suggest that it is a crystalline solid, making recrystallization a viable and often highly effective purification method.[8]

Q3: I am developing a purification strategy for a new batch. Where should I start?

A3: For a first-pass purification, especially at the multi-gram scale, recrystallization is the most efficient and economical choice. If recrystallization fails to achieve the desired purity, or if impurities co-crystallize with the product, column chromatography is the next logical step. For removing non-basic impurities, a preliminary acid-base extraction can be a powerful cleanup step before recrystallization or chromatography.

The choice of technique depends on the impurity type and desired purity level. The workflow diagram below outlines a general decision-making process.

G cluster_0 Purification Options start Crude this compound purity_check Assess Purity (TLC/HPLC/¹H NMR) start->purity_check recrystallization Recrystallization purity_check->recrystallization Major Impurities Present (>5-10%) chromatography Column Chromatography purity_check->chromatography Minor/Multiple Impurities (<5%) final_product Pure Product (>98%) purity_check->final_product Purity Acceptable (>98%) reassess Re-assess Purity recrystallization->reassess chromatography->reassess acid_base Acid-Base Extraction (for non-basic impurities) acid_base->reassess reassess->chromatography Impurities Persist reassess->final_product Purity Acceptable

Caption: A logical workflow for selecting a purification strategy.

Troubleshooting Guide

Problem 1: My final product is a persistent yellow or brown color, even after initial purification.
  • Potential Cause: The color is likely due to trace amounts of highly conjugated, oxidized impurities.[3][9] These impurities are often formed by the oxidation of the aminopyridine ring system and can be present at very low concentrations (<0.1%) yet still impart significant color.[4]

  • Recommended Solutions:

    • Activated Carbon Treatment: During recrystallization, add a small amount (1-2% w/w) of activated carbon (charcoal) to the hot, dissolved solution. The carbon adsorbs the large, planar colored impurities. Hot filter the solution through a pad of Celite to remove the carbon before allowing the solution to cool and crystallize.

    • Sodium Hydrosulfite Wash: In some cases, a reducing agent can help. Dissolving the crude product in a suitable solvent and washing with a dilute aqueous solution of sodium hydrosulfite (sodium dithionite) can sometimes reduce colored byproducts back to colorless forms.[10]

    • Reversed-Phase Chromatography: If the colored impurities are more non-polar than your product, reversed-phase flash chromatography can be highly effective at separating them.[11]

Problem 2: My ¹H NMR spectrum shows broad signals for the -NH₂ and -CONH₂ protons, and I can't integrate them accurately.
  • Potential Cause: The amine (-NH₂) and amide (-CONH₂) protons are exchangeable and can participate in hydrogen bonding. Their chemical shift and peak shape are highly dependent on concentration, solvent, temperature, and the presence of trace amounts of water or acid. Quadrupole broadening from the ¹⁴N nucleus can also contribute to this.

  • Recommended Solutions:

    • D₂O Shake: To confirm the identity of these peaks, add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The exchangeable N-H protons will be replaced with deuterium, causing their signals to disappear.

    • Use a Dry Solvent: Ensure you are using a dry, deuterated solvent (e.g., DMSO-d₆ is excellent for seeing N-H protons as it slows exchange).

    • Quantitative NMR (qNMR): For accurate purity assessment when N-H signals are unreliable, use qNMR.[12] This involves adding a certified internal standard with a known concentration to your sample and integrating a well-resolved product peak against a known peak from the standard.

Problem 3: HPLC analysis shows a peak for an unknown impurity. How do I identify it?
  • Potential Cause: The peak could be anything from unreacted starting material to a synthetic byproduct or a degradation product. A systematic approach is required for identification.

  • Recommended Solutions:

    • LC-MS Analysis: The first and most crucial step is to obtain a mass spectrum of the impurity peak. This will provide the molecular weight, which is the single most important piece of information for proposing a structure.[9]

    • Spiking Study: If you suspect the impurity is a known compound (e.g., the starting material, 6-Aminopyridine-2-carboxylic acid), perform a spiking study. Co-inject your sample with a small amount of the authentic standard. If the impurity peak increases in area without a new peak appearing, you have confirmed its identity.

    • Forced Degradation Study: To determine if the impurity is a degradation product, subject your pure material to stress conditions (e.g., heat, acid, base, oxidation with H₂O₂, light) and monitor for the formation of the impurity by HPLC.[13][14][15] This can provide strong evidence for the impurity's origin and structure.

G start Unknown Peak in HPLC lcms Run LC-MS start->lcms spike Spike with Known Standards (e.g., starting material) start->spike mw Obtain Molecular Weight (MW) lcms->mw propose Propose Structure (based on MW & degradation pathway) mw->propose Compare MW to likely structures match Peak Co-elutes? spike->match match->mw No identified Impurity Identified match->identified Yes degradation Perform Forced Degradation Study propose->degradation Confirm Hypothesis isolate Isolate via Prep-HPLC & Characterize (NMR) propose->isolate Definitive Proof isolate->identified

Caption: Decision tree for identifying an unknown chromatographic impurity.

Problem 4: I'm getting severe peak tailing during silica gel column chromatography.
  • Potential Cause: This is a classic problem when purifying basic compounds like aminopyridines on standard silica gel.[5] The basic amine/pyridine groups interact strongly with the acidic surface silanol (Si-OH) groups, leading to a secondary, non-ideal retention mechanism that causes tailing.[6]

  • Recommended Solutions:

    • Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).[5]

      • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will preferentially bind to the acidic silanol sites, "masking" them from your compound and resulting in sharp, symmetrical peaks.

      • Ammonia: Using a solvent system containing a small amount of ammonia (e.g., Dichloromethane/Methanol saturated with NH₃) is also highly effective.

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a deactivated/end-capped silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)

This protocol is a general starting point for purifying this compound using a two-solvent system, a robust technique when a single ideal solvent cannot be found.[16]

Solvent SystemRoleRationale
Ethanol or Methanol Solvent 1 (Solubilizing)The polar protic nature should readily dissolve the compound when hot.
Water or Diethyl Ether Solvent 2 (Anti-solvent)The compound should be poorly soluble in this solvent to induce precipitation.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot Solvent 1 (e.g., Ethanol) required to fully dissolve the solid at its boiling point.

  • While the solution is still hot and stirring, add Solvent 2 (e.g., Water) dropwise until you observe persistent cloudiness (the point of saturation).[16]

  • If necessary, add a few more drops of hot Solvent 1 to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of a cold mixture of the two solvents.

  • Dry the purified crystals under vacuum.

Protocol 2: HPLC Method for Purity Analysis

This method provides a baseline for assessing the purity of this compound and separating it from common impurities.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column suitable for polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier protonates the analyte and silanols, improving peak shape.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase.
Gradient 5% B to 95% B over 20 minutesA broad gradient is a good starting point to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe pyridine ring is UV active. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLStandard injection volume.

References

  • Lee, S. H., & Lee, S. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65–68. [Link]

  • Conte, G., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • R Discovery. Forced Degradation Studies Research Articles. R Discovery. [Link]

  • Lubiniecki, A. S., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • News-Medical. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. News-Medical.Net. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. [Link]

  • Jagschies, G., & Lindskog, E. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. MIT. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Gfeller, M., et al. (2013). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 56(21), 8124-8130. [Link]

  • Luten, D. B. (1956). U.S. Patent No. 2,744,938. U.S.
  • Chinese Journal of Chromatography. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Chromatography. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-aminopyridine. Organic Syntheses, 30, 3. [Link]

  • Reddit. (2017). Why do so many organic compounds look 'kinda yellowish'?. r/chemistry. [Link]

  • Al-Masoudi, N. A., et al. (2006). Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents. Archiv der Pharmazie, 339(9), 491-496. [Link]

  • Biotage. (2023). How can I remove color from my reaction product?. Biotage. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. [Link]

  • Chem Help ASAP. (2023). why do organic impurities always seem to be orange, yellow, or brown?. YouTube. [Link]

  • Li, J., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-236. [Link]

  • Wang, P., et al. (2005). Identification of a trace colored impurity in drug substance by preparative liquid chromatography and mass spectrometry. Rapid Communications in Mass Spectrometry, 19(24), 3749-3754. [Link]

  • Der Pharma Chemica. (2014). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 6(6), 332-341. [Link]

  • Roy, L., & Nangia, A. (2018). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design, 18(1), 479-488. [Link]

  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.

Sources

Technical Support Center: Optimizing Catalyst Selection for Aminopyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalyst selection in aminopyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these critical reactions. Aminopyridines are a cornerstone in medicinal chemistry and materials science, but their functionalization presents unique challenges due to the electronic properties of the pyridine ring and the coordinating nature of the nitrogen atoms.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common experimental hurdles and achieve your synthetic goals.

Understanding the Challenges: Why Can Aminopyridine Functionalization Be Difficult?

The primary challenges in aminopyridine functionalization stem from the inherent electronic and structural features of the substrate:

  • Catalyst Inhibition and Deactivation: The lone pair of electrons on both the pyridine ring nitrogen and the exocyclic amino group can coordinate with the metal catalyst (e.g., palladium).[3][4][5] This coordination can lead to the formation of inactive catalyst species, effectively slowing down or halting the catalytic cycle. This phenomenon is often referred to as catalyst poisoning.[6]

  • Electron-Deficient Ring System: The pyridine ring is electron-deficient, which can make certain transformations, like oxidative addition in cross-coupling reactions, more challenging compared to electron-rich aromatic systems.[7]

  • Regioselectivity Control: Aminopyridines possess multiple C-H bonds that can potentially be functionalized, leading to mixtures of isomers. Directing the functionalization to a specific position (e.g., C2, C3, C4, or C5) requires careful selection of the catalyst, ligands, and reaction conditions.[8]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the functionalization of aminopyridines.

Q1: My cross-coupling reaction with an aminopyridine is failing or giving very low yields. What are the first things I should check?

A1: Low yields or reaction failure are common issues. Here’s a systematic approach to troubleshooting:

  • Catalyst System: The choice of palladium precursor and, crucially, the ligand is paramount. For aminopyridines, standard catalysts may be ineffective. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[5] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[5]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed.[4][9]

  • Reagent Purity: Verify the purity of your aminopyridine starting material and the coupling partner. Boronic acids, in particular, can degrade during storage.[9]

  • Base Selection: The choice of base is critical. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3][10] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[4] Ensure the base is anhydrous and of high purity.

  • Solvent System: The solvent must solubilize all reaction components. For Suzuki reactions, mixtures of an organic solvent (e.g., 1,4-dioxane, toluene) and water are common.[10][11] The ratio may need optimization.

Q2: I'm observing significant amounts of side products. What are the most common ones and how can I minimize them?

A2: Common side reactions include:

  • Homocoupling: This is the dimerization of your coupling partner (e.g., boronic acid in Suzuki reactions). It is often caused by the presence of oxygen. Rigorous degassing is the most effective way to minimize this.[3][11] Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also mitigate homocoupling.[11]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it is particularly prevalent with heteroaryl boronic acids in the presence of aqueous bases.[2][11] To circumvent this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, or switch to anhydrous reaction conditions.[5][11]

  • Hydrodehalogenation (Dehalogenation): This involves the replacement of the halogen on your aminopyridine with a hydrogen atom.[2][4] Ensure your solvents are not a source of hydrides and consider optimizing the reaction time to minimize this side reaction.[5]

Q3: How can I control the regioselectivity of C-H functionalization on an aminopyridine?

A3: Achieving regioselectivity is a significant challenge. The outcome is influenced by a combination of electronic and steric factors. Here are some strategies:

  • Directing Groups: The amino group itself can act as a directing group, often favoring functionalization at the ortho position. N-aryl-2-aminopyridines, for instance, are extensively used as substrates where the pyridyl group directs C-H activation on the N-aryl ring.[12]

  • Ligand Control: The steric and electronic properties of the ligand can influence which C-H bond is activated. Bulky ligands can favor functionalization at less sterically hindered positions.

  • Catalyst Control: Different transition metals (e.g., Pd, Rh, Ir) can exhibit different selectivities. For instance, iridium-catalyzed borylation has been shown to favor the C3 position of pyridine.

  • Substrate Modification: Temporarily converting the pyridine into a more electron-rich intermediate can alter the inherent reactivity and lead to functionalization at positions that are typically difficult to access, such as the meta-position.[8]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting common issues.

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki

Potential Cause Suggested Solution
Inactive Catalyst System The choice of palladium precursor and ligand is critical. For electron-rich substrates like aminopyridines, bulky, electron-rich phosphine ligands can be beneficial.[11] Consider screening different catalyst systems.[11]
Catalyst Poisoning The nitrogen atoms of the pyridine and amino groups can inhibit the catalyst.[3][4] Using bulky ligands can mitigate this. A slight increase in catalyst loading may also be necessary.[4]
Inappropriate Base The base is crucial for activating the boronic acid. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is anhydrous and of high purity.[3][13]
Suboptimal Solvent A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used.[11] The ratio may need to be optimized to ensure all components are soluble.
Oxygen Contamination Inadequate degassing can lead to catalyst deactivation and homocoupling of the boronic acid.[2] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[4]
Protodeboronation The boronic acid is replaced by a proton. This is common with heteroaryl boronic acids in aqueous base.[2][11] Consider using more stable boronic esters (e.g., pinacol esters) or switching to anhydrous conditions.[5][11]
Problem 2: Low Yield in Buchwald-Hartwig Amination

Troubleshooting_Buchwald

Potential Cause Suggested Solution
Inefficient Catalyst System The choice of ligand is crucial. Bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) and chelating bisphosphine ligands (e.g., Xantphos) are often effective.[14]
Unsuitable Base Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[4] Ensure the base is anhydrous and of high purity.
Catalyst Inhibition The amino group on the starting material can inhibit the catalyst. A slight increase in catalyst loading or the use of more robust ligands may be necessary.[4]
Significant Hydrodehalogenation This side reaction can be caused by slow reductive elimination. Optimize the ligand to accelerate this step. Also, ensure strictly anhydrous conditions.[4]
β-Hydride Elimination If the amine coupling partner has β-hydrogens, this can be a competing pathway. Careful selection of the amine is important.[4]

Experimental Protocols

The following are generalized protocols that should serve as a starting point. Optimization for specific substrates is highly recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Amino-bromopyridine

Materials:

  • Amino-bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃/ligand combination)

  • Ligand (if using a precursor like Pd₂(dba)₃, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add the amino-bromopyridine, arylboronic acid, and base.

  • If using a solid palladium catalyst and ligand, add them to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[15]

  • Add the degassed solvent system via syringe.

  • If using a catalyst solution, prepare it separately in a glovebox or under inert atmosphere and add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[5][15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3][10]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Amino-chloropyridine

Materials:

  • Amino-chloropyridine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., SPhos, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.[4]

  • Add the amino-chloropyridine and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product as needed.

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is arguably the most critical factor for a successful aminopyridine functionalization.

Catalyst_Selection

Comparative Performance of Catalysts for Aminopyridine Synthesis

Catalyst SystemSubstratesAmine SourceKey Reaction ConditionsYield (%)Reference
Cu₂O / DMEDA2-Bromopyridine28% NH₃·H₂O60°C, 16 h, Ethylene glycol92[1]
Pd₂(dba)₃ / RuPhos3-Bromo-2-aminopyridine + MorpholineMorpholineLiHMDS (base), 16 h~71-83[1]
Pd₂(dba)₃ / BrettPhos3-Bromo-2-aminopyridine + AnilineAnilineLiHMDS (base), 16 h~85-95[1]

Note: This table provides a snapshot of catalyst performance under specific conditions and should be used as a guide for initial catalyst screening.

References

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications. (URL: [Link])

  • Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. (URL: [Link])

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. (URL: [Link])

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. (URL: [Link])

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. (URL: [Link])

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. (URL: [Link])

  • C-H functionalization of pyridines. PubMed. (URL: [Link])

  • Tuning the Structure of 4‐Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols. Semantic Scholar. (URL: [Link])

  • Tuning the Structure of 4-Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols. Tel Aviv University. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (URL: [Link])

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. PMC. (URL: [Link])

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. (URL: [Link])

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. (URL: [Link])

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. (URL: [Link])

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. (URL: [Link])

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. (URL: [Link])

  • DOT Language. Graphviz. (URL: [Link])

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. (URL: [Link])

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])

  • Resonance structures of Aminopyridines. ResearchGate. (URL: [Link])

  • aminopyridine 2. IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. (URL: [Link])

  • Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. PubMed. (URL: [Link])

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. (URL: [Link])

  • Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. PubMed. (URL: [Link])

  • dot. Graphviz. (URL: [Link])

  • Graphviz. Graphviz. (URL: [Link])

  • Examples — graphviz 0.21 documentation. Read the Docs. (URL: [Link])

  • Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. (URL: [Link])

  • mlouielu/pycflow2dot: Layout C call graphs from cflow using GraphViz dot. GitHub. (URL: [Link])

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. (URL: [Link])

  • Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. PMC. (URL: [Link])

  • Pyridine-functionalized iron phthalocyanine activates peroxymonosulfate for efficient catalytic degradation of carbamazepine. New Journal of Chemistry. (URL: [Link])

Sources

Technical Support Center: 6-Aminopyridine-2-carboxamide Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Aminopyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot solution stability challenges. Our goal is to provide you with the foundational knowledge and practical tools to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Stability of this compound

This compound is a molecule of significant interest in pharmaceutical research. As with any experimental compound, understanding its stability profile in solution is critical for generating reliable and reproducible data. Instability can lead to a loss of potency, the formation of potentially toxic degradants, and misleading experimental outcomes. This guide provides a framework for identifying and mitigating common stability issues.

The structure of this compound, featuring both a pyridine ring and a carboxamide group, suggests potential susceptibility to hydrolysis, oxidation, and photodegradation. The amino group on the pyridine ring can also influence its reactivity and stability.

Frequently Asked Questions (FAQs)

Q1: My assay results for this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a hallmark of compound instability. Degradation of this compound in your stock or working solutions can lead to lower than expected concentrations, resulting in variable assay performance. We recommend preparing fresh solutions for each experiment and performing a preliminary stability assessment under your specific experimental conditions.

Q2: What are the most likely degradation pathways for this compound in solution?

A2: Based on its chemical structure, the primary degradation pathways to consider are:

  • Hydrolysis: The carboxamide group can be susceptible to both acid and base-catalyzed hydrolysis, yielding 6-aminopicolinic acid and ammonia.[1][2]

  • Oxidation: The aminopyridine ring system may be susceptible to oxidation, particularly in the presence of reactive oxygen species.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of aromatic and heterocyclic compounds.[3][4]

Q3: How can I quickly assess the stability of my this compound solution?

A3: A simple approach is to analyze your solution by HPLC-UV at time zero and then again after a set period under your experimental conditions (e.g., 24 hours at room temperature). A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation. For a more thorough investigation, a forced degradation study is recommended.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation or stress study is an essential component of pharmaceutical development that helps to elucidate the chemical stability of a drug substance.[5][6][7][8] By subjecting the compound to harsh conditions (e.g., strong acids and bases, high temperature, oxidizing agents, and intense light), we can accelerate degradation and identify potential degradants and degradation pathways.[6][9] This information is crucial for developing stable formulations and establishing appropriate storage conditions.

Troubleshooting Guide: Addressing Specific Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered with this compound solutions.

Issue 1: Loss of Potency in Aqueous Buffers
  • Symptom: Decreasing biological activity or analytical signal over time in buffered solutions.

  • Potential Cause: pH-dependent hydrolysis of the carboxamide group.

  • Troubleshooting Workflow:

Caption: Workflow for troubleshooting pH-dependent instability.

  • Explanatory Notes:

    • Amide hydrolysis can be catalyzed by both H+ and OH- ions. Therefore, stability is often observed at a specific pH range.[1]

    • The use of a stability-indicating HPLC method is crucial to separate the parent compound from any degradation products.

Issue 2: Degradation Upon Exposure to Light
  • Symptom: Solutions turn yellow or show the appearance of new peaks in the chromatogram after being left on the lab bench.

  • Potential Cause: Photodegradation.

  • Troubleshooting Workflow:

Caption: Workflow for investigating photodegradation.

  • Explanatory Notes:

    • Many aromatic compounds are susceptible to photodegradation.[3] It is good practice to store solutions of novel compounds in amber vials or wrapped in aluminum foil to minimize light exposure.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (1N)

  • Sodium hydroxide (1N)

  • Hydrogen peroxide (3%)

  • Calibrated HPLC system with a PDA or UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples, along with a control (unstressed) sample, by a suitable HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Method Development Strategy:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of water and acetonitrile with 0.1% formic acid or ammonium acetate buffer.

    • Analyze the stressed samples from the forced degradation study.

  • Method Optimization:

    • Adjust the gradient slope, mobile phase composition, and pH to achieve adequate separation of all peaks.

    • Ensure the main peak is spectrally pure using a PDA detector.

  • Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10][11][12][13]

Table 1: Example HPLC Parameters for Stability Indicating Method

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm or PDA scan
Injection Volume 10 µL

Summary and Recommendations

The stability of this compound in solution is a critical parameter that must be understood to ensure the quality and reliability of experimental data. By proactively addressing potential stability issues through the use of forced degradation studies and the development of a stability-indicating analytical method, researchers can have greater confidence in their results.

Key Recommendations:

  • Always prepare fresh solutions of this compound when possible.

  • Protect solutions from light by using amber vials or wrapping containers in foil.

  • Be mindful of the pH of your solutions, as hydrolysis may be a significant degradation pathway.

  • If instability is suspected, perform a forced degradation study to understand the degradation profile of the molecule.

  • Utilize a validated stability-indicating HPLC method for all quantitative analyses.

By following the guidance provided in this technical support center, you will be well-equipped to handle the stability challenges associated with this compound and ensure the integrity of your research.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 9, 2026, from [Link]

  • Forced degradation studies. (2016). MedCrave online. Retrieved January 9, 2026, from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Pharmatutor. Retrieved January 9, 2026, from [Link]

  • Amine loss in thermal degradation of 6-membered rings with varying heteroatoms at 175 °C. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 9, 2026, from [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020). Veeprho. Retrieved January 9, 2026, from [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Thermal degradation steps and temperatures details. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Polyamide synthesis from 6-aminocapronitrile, part 1: N-alkyl amide formation by amine amidation of a hydrolyzed nitrile. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky UKnowledge. Retrieved January 9, 2026, from [Link]

  • Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016). Journal of Applied Pharmaceutical Science. Retrieved January 9, 2026, from [Link]

  • Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. (n.d.). ScienceDirect. Retrieved January 9, 2026, from [Link]

  • (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. (2022). ResearchGate. Retrieved January 9, 2026, from [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (2022). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 9, 2026, from [Link]

  • Acid and base-catalyzed hydrolysis of amides. (n.d.). Khan Academy. Retrieved January 9, 2026, from [Link]

  • Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. (2014). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Studies on photodegradation of Tropaeolin O (Acid Orange 6) in aqueous solution using immobilized Dowex-11 photocatalyst. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • 08.07 Hydrolysis and Dehydration of Amides. (2019). YouTube. Retrieved January 9, 2026, from [Link]

Sources

minimizing byproduct formation in 6-Aminopyridine-2-carboxamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-aminopyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving the amidation of 6-aminopyridine-2-carboxylic acid, can be prone to several side reactions that lower yield and complicate purification. This guide offers practical, experience-driven solutions to these challenges, grounded in established chemical principles.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues you may encounter during the synthesis of this compound. Each entry details the potential causes of the problem and provides actionable solutions.

Low Yield of the Desired Carboxamide with Significant Starting Material Remaining

Question: I am attempting to synthesize this compound from 6-aminopyridine-2-carboxylic acid using a standard coupling reagent, but the reaction is sluggish, and I recover a large amount of unreacted starting material. What could be the issue?

Answer:

This is a common issue that often points to inefficient activation of the carboxylic acid or suboptimal reaction conditions.

Causality and Solutions:

  • Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (e.g., an active ester, acyl chloride) to undergo efficient amidation.

    • Protocol: When using coupling reagents like HATU or HBTU, ensure you are using a non-nucleophilic base such as diisopropylethylamine (DIPEA) to deprotonate the carboxylic acid, allowing for the formation of the active ester.[1] The order of addition is critical: pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding your amine source.[1]

    • Expert Tip: If using a carbodiimide like EDC, the formation of the initial O-acylisourea intermediate is crucial.[2][3] This intermediate can be unstable; adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can trap it to form a more stable active ester, which then reacts with the amine.[4]

  • Suboptimal Solvent and Temperature: The choice of solvent can significantly impact reaction rates and solubility of reagents.

    • Recommendation: Aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally effective for these coupling reactions.[5] If solubility is an issue, gentle heating (40-50 °C) can sometimes improve reaction kinetics, but be cautious of potential side reactions at higher temperatures.

  • Hydrolysis of Activated Intermediates: Trace amounts of water in your reagents or solvent can hydrolyze the activated carboxylic acid, returning it to the unreactive starting material.

    • Preventative Measure: Always use anhydrous solvents and ensure your starting materials are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Formation of a Dimeric Byproduct

Question: I am observing a significant amount of a higher molecular weight impurity in my reaction mixture, which I suspect is a dimer. How is this formed and how can I prevent it?

Answer:

The formation of a dimeric byproduct is a classic example of a competing side reaction where the starting material reacts with itself.

Mechanism of Dimer Formation:

6-aminopyridine-2-carboxylic acid is bifunctional, possessing both a nucleophilic amino group and an electrophilic carboxylic acid. When the carboxylic acid of one molecule is activated, it can be attacked by the amino group of another molecule of the starting material, leading to the formation of an amide-linked dimer.

Mitigation Strategies:

  • Slow Addition of the Coupling Reagent: To minimize self-condensation, the concentration of the activated carboxylic acid should be kept low at any given time. This can be achieved by slowly adding the coupling reagent to the reaction mixture containing the 6-aminopyridine-2-carboxylic acid and the amine nucleophile.

  • Use of a Large Excess of the Amine Nucleophile: By using a significant excess (2-3 equivalents) of the desired amine, you can statistically favor the reaction of the activated carboxylic acid with the intended nucleophile over the amino group of the starting material.

  • Protecting Group Strategy: While more synthetically demanding, protecting the 6-amino group (e.g., as a Boc-carbamate) before the amidation reaction will completely prevent dimerization. The protecting group can then be removed in a subsequent step.

Workflow for Minimizing Dimer Formation

Dimer_Minimization cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Monitoring & Workup Start Dissolve 6-aminopyridine-2-carboxylic acid and amine nucleophile in anhydrous solvent Add_Coupling_Reagent Slowly add coupling reagent (e.g., HATU, EDC/HOBt) to the reaction mixture Start->Add_Coupling_Reagent Maintain inert atmosphere Monitor_Reaction Monitor reaction by TLC or LC-MS for consumption of starting material Add_Coupling_Reagent->Monitor_Reaction Stir at RT or slightly elevated temp. Workup Aqueous workup to remove water-soluble byproducts Monitor_Reaction->Workup Upon completion Purification Purify by column chromatography or recrystallization Workup->Purification

Caption: Workflow for minimizing dimer byproduct formation.

Observation of an N-Acylurea Byproduct

Question: When using EDC as a coupling reagent, I've isolated a byproduct that is not my desired amide. What is this and how can I avoid it?

Answer:

This is likely an N-acylurea byproduct, a common side reaction in carbodiimide-mediated couplings.[4]

Mechanism of N-Acylurea Formation:

The reaction between a carboxylic acid and a carbodiimide (like EDC or DCC) forms a highly reactive O-acylisourea intermediate.[2][3] While this intermediate is intended to react with the amine, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[4][6]

Preventative Measures:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to add an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[4] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an active ester that is more stable and still highly reactive towards the amine.

  • Solvent Choice: The rearrangement to N-acylurea is often more pronounced in very polar solvents.[7] While DMF is a common choice, you might consider a less polar solvent like dichloromethane (DCM) if this side reaction is particularly problematic, provided your starting materials are sufficiently soluble.

Reaction Scheme: Carbodiimide Coupling Side Reaction

N_Acylurea_Formation RCOOH 6-Aminopyridine- 2-carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Reactive RCOOH->O_Acylisourea + EDC EDC EDC Desired_Amide Desired Amide O_Acylisourea:f0->Desired_Amide + Amine N_Acylurea N-Acylurea Byproduct Unreactive O_Acylisourea:f0->N_Acylurea Rearrangement (Side Reaction) Active_Ester Active Ester More Stable O_Acylisourea:f0->Active_Ester + HOBt (Prevents Rearrangement) Amine Amine (R'-NH2) HOBt HOBt (Additive) Active_Ester:f0->Desired_Amide + Amine

Caption: Prevention of N-acylurea byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and general synthetic route?

A1: The most common and direct route to this compound is the amidation of 6-aminopyridine-2-carboxylic acid.[8] This precursor can be synthesized through various methods, such as the hydrolysis of 6-amino-2-cyanopyridine or from 2-chloronicotinic acid.[8]

Q2: Can the amino group on the pyridine ring interfere with the reaction?

A2: Yes, the 6-amino group is nucleophilic and can compete with your desired amine, leading to the formation of a dimeric byproduct as discussed in the troubleshooting section. The nucleophilicity of this amino group is generally lower than that of a primary aliphatic amine but can still be a significant competing nucleophile.

Q3: Is decarboxylation a concern with 6-aminopyridine-2-carboxylic acid?

A3: Decarboxylation of pyridine carboxylic acids can occur, particularly at elevated temperatures. Picolinic acid (pyridine-2-carboxylic acid) is known to be more susceptible to decarboxylation than its isomers, a reaction that is thought to proceed through a zwitterionic intermediate.[9] While the presence of the 6-amino group may influence the rate, it is advisable to avoid prolonged heating at high temperatures (e.g., >100 °C) during the amidation reaction to minimize the risk of forming 2-aminopyridine as a byproduct.

Q4: What are the best practices for purifying the final product?

A4: Purification strategies will depend on the nature of the impurities.

  • Crystallization: If the desired carboxamide is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent system is an effective and scalable purification method.[10][11][12]

  • Column Chromatography: For closely related impurities or for smaller scale reactions, silica gel column chromatography is a reliable method. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes) is typically used.

  • Aqueous Workup: A standard aqueous workup after the reaction is crucial for removing water-soluble reagents and byproducts, such as the urea byproduct from EDC or excess DIPEA.

Q5: Are there any specific analytical techniques to monitor the reaction and identify byproducts?

A5:

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction by observing the consumption of the starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for monitoring the reaction. It allows you to track the masses of the starting materials, product, and any byproducts, which is invaluable for identifying unexpected side reactions like dimerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and can be used to identify and quantify impurities if they are present in significant amounts.

Experimental Protocols

General Protocol for the Synthesis of this compound using HATU
  • To a solution of 6-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Add HATU (1.1 eq) to the mixture and stir at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Add the desired amine (as a solution in DMF if it is a solid, or neat if it is a liquid) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table of Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Coupling Reagent HATU, HBTU, or EDC/HOBtEfficient activation of the carboxylic acid.
Base DIPEA or N-methylmorpholineNon-nucleophilic bases that do not compete in the reaction.
Solvent Anhydrous DMF or NMPGood solubility for reagents and facilitates the reaction.
Temperature Room Temperature to 50 °CBalances reaction rate with minimizing side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of activated intermediates.

References

  • 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. (n.d.).
  • HATU/PyBOP coupling procedure question : r/Chempros. (2023, May 9). Reddit. Retrieved January 9, 2026, from [Link]

  • Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved January 9, 2026, from [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021, May 27). ACS Publications. Retrieved January 9, 2026, from [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018, June 14). ResearchGate. Retrieved January 9, 2026, from [Link]

  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (n.d.). Google Patents.
  • Purification Techniques. (n.d.). Journal of New Developments in Chemistry. Retrieved January 9, 2026, from [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Advances in Peptide Coupling Techniques. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Crystallization and Purification. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Carbodiimide amide coupling reaction sideproduct. (2022, January 7). Reddit. Retrieved January 9, 2026, from [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved January 9, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 9, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Impact of pyridine incorporation into amino acids and peptide drugs. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (n.d.). SpringerLink. Retrieved January 9, 2026, from [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review. Retrieved January 9, 2026, from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemisfast. Retrieved January 9, 2026, from [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). ACS Publications. Retrieved January 9, 2026, from [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. (2017, December 2). Chemistry Stack Exchange. Retrieved January 9, 2026, from [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

  • 6-Aminopyridine-2-carboxylic acid, 95%, Thermo Scientific Chemicals. (n.d.). Rhenium Shop. Retrieved January 9, 2026, from [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Refining Crystallization Methods for 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 6-aminopyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for obtaining high-quality crystals of this important compound. This guide moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions during your crystallization experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and challenges encountered when working with this compound.

Q1: I'm seeing oiling out instead of crystallization. What's happening and how can I fix it?

A1: Oiling out, the separation of a liquid phase instead of solid crystals, is a common issue when the supersaturation of the solution is too high or the cooling rate is too rapid. The solute comes out of solution faster than it can organize into a crystal lattice.

  • Immediate Actions:

    • Re-heat the solution: Gently warm the mixture until the oil redissolves completely.

    • Add more solvent: Introduce a small amount of the primary solvent to reduce the supersaturation level.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a colder environment (e.g., refrigerator or ice bath). A Dewar flask can be used for very slow, controlled cooling.

  • Underlying Cause & Long-Term Solution: This phenomenon is often linked to the solvent choice and concentration. This compound, with its polar amino and carboxamide groups, requires a solvent system that can effectively solvate it at high temperatures but from which it can controllably precipitate upon cooling. If oiling out persists, consider a solvent/anti-solvent system.

Q2: My crystals are very fine needles. How can I grow larger, more well-defined crystals?

A2: The formation of fine needles typically indicates rapid nucleation and crystal growth. To obtain larger crystals, the goal is to slow down both of these processes.

  • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve your compound. This will lower the driving force for nucleation, allowing fewer, larger crystals to form.

  • Controlled Cooling: As mentioned above, slow cooling is crucial. A programmable heating/cooling mantle or a well-insulated container can provide the necessary control.

  • Solvent System Modification: Consider using a solvent in which this compound has slightly lower solubility. This will inherently slow down the crystallization process. For example, if you are using methanol, you might try ethanol or isopropanol.

Q3: What is a good starting point for a solvent screen for this compound?

A3: Based on the structure of this compound, which contains both hydrogen bond donors (amine and amide N-H) and acceptors (pyridine nitrogen, amide oxygen), polar protic and aprotic solvents are good starting points.

Solvent ClassRecommended SolventsRationale
Alcohols Methanol, Ethanol, IsopropanolGood at solvating the polar functional groups through hydrogen bonding. Solubility is likely to decrease with increasing alkyl chain length (Methanol > Ethanol > Isopropanol).
Water WaterDue to the polar nature of the molecule, it is expected to have some solubility in water, especially at elevated temperatures. Can be a good anti-solvent with more soluble organic solvents.
Ketones AcetoneA polar aprotic solvent that can be effective.
Nitriles AcetonitrileAnother polar aprotic solvent to consider, often used in mixed solvent systems.
Esters Ethyl AcetateLess polar than alcohols and ketones, may be useful as an anti-solvent or for slower crystallization.

A systematic approach is to test the solubility of a small amount of your compound in a range of these solvents at room temperature and at their boiling points.

Troubleshooting Guide: Deeper Dives into Common Crystallization Problems

This section provides more detailed, step-by-step guidance for resolving persistent crystallization challenges.

Problem 1: No Crystals Form Upon Cooling

This frustrating scenario usually points to one of two issues: either the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.

start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation evaporate_solvent Slowly evaporate some solvent check_supersaturation->evaporate_solvent If yes change_solvent Consider a different solvent or anti-solvent check_supersaturation->change_solvent If no scratch_flask Scratch the inner surface of the flask evaporate_solvent->scratch_flask add_seed Add a seed crystal scratch_flask->add_seed cool_further Cool to a lower temperature add_seed->cool_further cool_further->change_solvent If not successful success Crystals Formed cool_further->success If successful change_solvent->start Re-attempt

Caption: Decision workflow for inducing crystallization.

  • Step 1: Induce Supersaturation by Solvent Evaporation:

    • Gently warm the solution to a temperature slightly below the solvent's boiling point.

    • Pass a slow stream of inert gas (e.g., nitrogen or argon) over the surface of the solution to slowly evaporate some of the solvent.

    • Allow the solution to cool slowly to room temperature.

  • Step 2: Mechanical Agitation (Scratching):

    • Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface.

    • The microscopic imperfections on the glass surface can act as nucleation sites.

  • Step 3: Seeding:

    • If you have a small amount of solid this compound, introduce a single, tiny crystal into the solution. This will act as a template for further crystal growth.

    • If no solid is available, dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of amorphous solid. Then, re-introduce the rod into the solution.

  • Step 4: Lowering the Temperature:

    • If crystals have not formed at room temperature, place the flask in a refrigerator (around 4°C).

    • If still unsuccessful, move to a freezer (around -20°C). Ensure your solvent is suitable for these temperatures and will not freeze.

Problem 2: Product Purity is Low After Crystallization

Impurities can become trapped in the crystal lattice or adsorb to the crystal surface. The nature of these impurities often dictates the best purification strategy.

The synthesis of this compound likely proceeds from 6-aminopyridine-2-carboxylic acid.[1] Potential impurities could include:

  • Unreacted 6-aminopyridine-2-carboxylic acid: The starting material may not have fully converted.

  • Isomeric Aminopyridine Carboxamides: If the starting material contained isomeric impurities, these could carry through to the final product.

  • Byproducts of Amidation: Depending on the amidation method used (e.g., via an acyl chloride or with a coupling agent), various side products can form.[2]

  • Residual Solvents: Solvents used in the reaction or purification can become trapped in the crystal lattice.

start Low Purity after Crystallization analyze_impurities Analyze impurities (TLC, HPLC, NMR) start->analyze_impurities recrystallize Perform a second recrystallization analyze_impurities->recrystallize solvent_choice Choose a solvent where the impurity is more soluble than the product recrystallize->solvent_choice hot_filtration Consider hot filtration to remove insoluble impurities solvent_choice->hot_filtration trituration Triturate with a solvent in which the product is insoluble but the impurity is soluble hot_filtration->trituration chromatography If impurities persist, consider column chromatography trituration->chromatography If not successful success High Purity Product trituration->success If successful chromatography->success

Caption: Strategy for improving product purity.

  • Protocol: Recrystallization for Purity Enhancement

    • Solvent Selection: Choose a solvent in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Crucially, the impurities should either be highly soluble at all temperatures or sparingly soluble even at high temperatures.

    • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

    • Slow Cooling: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield.

    • Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

    • Drying: Dry the crystals under vacuum.

Problem 3: The Impact of pH on Crystallization

The amino and pyridine functional groups in this compound mean that the pH of the crystallization medium can significantly impact its solubility and crystal habit. The amino group can be protonated at low pH, and the pyridine nitrogen can also be protonated, increasing water solubility.

  • Acidic Conditions (Low pH):

    • Increased Solubility: Protonation of the amino and/or pyridine nitrogen will likely increase the solubility of the compound in polar protic solvents like water and alcohols. This can be advantageous for purification, as it may allow for the precipitation of less basic impurities.

    • Potential for Salt Formation: In the presence of strong acids, a salt may crystallize instead of the free base.

  • Basic Conditions (High pH):

    • Decreased Solubility: The compound will exist as the free base, which is generally less soluble in water than its protonated form. Crystallization from aqueous or alcoholic solutions may be more efficient at neutral to slightly basic pH.

  • Practical Application:

    • If you are struggling with high solubility and low yield, consider adjusting the pH to be slightly basic to decrease the solubility of the free base.

    • Conversely, if you need to remove non-basic impurities, you could dissolve your compound in a slightly acidic solution, filter out the impurities, and then carefully neutralize the solution to induce crystallization.

Data Summary

While specific experimental solubility data for this compound is not widely available in the literature, the following table provides a qualitative and estimated solubility profile based on its structural analogues, such as picolinamide and other aminopyridines.[3]

SolventPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperatureNotes
WaterLow to ModerateModerate to HighSolubility is expected to be pH-dependent.
MethanolModerateHighA good candidate for single-solvent recrystallization.
EthanolLow to ModerateModerate to HighMay provide slower crystallization and better crystals than methanol.
IsopropanolLowModerateUseful for slower crystal growth.
AcetonitrileLowModerateCan be a good component in a mixed-solvent system.
Ethyl AcetateVery LowLow to ModerateLikely a good anti-solvent when paired with a more polar solvent like methanol or ethanol.
AcetoneLow to ModerateModerateAnother option for single or mixed-solvent systems.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a solvent (e.g., methanol or ethanol) in which the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) while stirring or swirling. Continue adding the solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Solvent Selection: Choose a "good" solvent in which this compound is highly soluble (e.g., methanol) and an "anti-solvent" in which it is poorly soluble but is miscible with the "good" solvent (e.g., water or ethyl acetate).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the same solvent mixture for washing.

References

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.15: Formation of Amides. Retrieved from [Link]

  • Quimica Organica. (2008). Synthesis of amides from carboxylic acids. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Martins, F., Krahulcova, E., & Santos, L. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1552. [Link]

Sources

Technical Support Center: Enhancing the Reaction Rate of 6-Aminopyridine-2-carboxamide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling of 6-Aminopyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of this often-challenging amide bond formation. The inherent electronic properties of the 6-aminopyridine scaffold can render the amine less nucleophilic, leading to sluggish or incomplete reactions. This resource provides in-depth, field-proven insights and validated protocols to overcome these hurdles.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the coupling of this compound with various carboxylic acids.

Q1: Why is my coupling reaction with this compound resulting in low yield or a slow reaction rate?

Several factors can contribute to poor outcomes in this specific coupling. The primary reasons often revolve around the reduced nucleophilicity of the exocyclic amine and potential side reactions.

  • Reduced Nucleophilicity: The pyridine ring is an electron-withdrawing system, which decreases the electron density on the exocyclic amino group at position 6. This makes it a weaker nucleophile compared to aliphatic or even other aromatic amines, thus slowing down its attack on the activated carboxylic acid.[1][2]

  • Incomplete Carboxylic Acid Activation: The reaction hinges on the efficient activation of the carboxylic acid partner. If the coupling reagent is not potent enough or is used in suboptimal conditions, the formation of the highly reactive intermediate will be incomplete, leading to a stalled reaction.[3]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or near the amino group on the pyridine ring can physically impede the approach of the reactants, significantly lowering the reaction rate.[4]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and temperature are critical. For instance, the presence of water can lead to the hydrolysis of the activated intermediate, and an inappropriate base can deprotonate other parts of the molecule or fail to neutralize the generated acid effectively.[3][5]

  • Catalyst/Reagent Deactivation: The pyridine nitrogen can coordinate with metal centers in certain catalytic systems or interact with coupling reagents, potentially leading to unproductive pathways or deactivation.[2]

Q2: How do I select the most effective coupling reagent for this challenging substrate?

The choice of coupling reagent is paramount for activating the carboxylic acid to a state where it can be readily attacked by the weakly nucleophilic this compound. Standard carbodiimides like DCC or EDC are often insufficient.[4]

  • Uronium/Aminium Salts (HATU, HCTU, HBTU): These are generally the reagents of choice for difficult couplings.[6][7]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective as it forms a highly reactive OAt-ester intermediate. The nitrogen atom in the 7-azabenzotriazole (HOAt) portion of the molecule can provide anchimeric assistance, further accelerating the coupling reaction.[8]

    • HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a cost-effective alternative to HATU and often provides comparable results due to the electron-withdrawing effect of the chlorine atom on the benzotriazole ring, which makes for a good leaving group.[9]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents, like their uronium counterparts, are highly efficient. PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a classic example that forms a reactive OBt-ester.[10][11]

  • COMU: This newer generation uronium reagent based on OxymaPure is known for its high efficiency, reduced risk of side reactions, and excellent solubility in a wide range of solvents.[9]

Data Presentation: Comparison of Common Coupling Reagents
Reagent ClassExample(s)StrengthsConsiderations
Uronium/Aminium HATU, HCTU, COMUHigh reactivity, fast reaction times, suitable for sterically hindered and electron-deficient amines.[6][8]Higher cost, can react with the amine as a side reaction if not used correctly.[9][12]
Phosphonium PyBOP, PyAOPHigh efficiency, low racemization risk.[6][10]Can be more expensive and require stricter handling; byproducts can complicate purification.[6]
Carbodiimide EDC, DCCInexpensive, simple to use.Often requires an additive (e.g., HOBt), generally not potent enough for challenging substrates.[4]
Other T3PEffective and generates water-soluble byproducts.[6][7]Often requires careful control of stoichiometry and temperature.
Q3: What is the optimal base and solvent for this reaction?

The base and solvent system must be carefully chosen to facilitate the reaction without introducing unwanted side reactions.

  • Base Selection: A non-nucleophilic, sterically hindered tertiary amine is ideal.

    • DIPEA (N,N-Diisopropylethylamine): This is the most commonly used base for HATU-mediated couplings. Its bulk prevents it from acting as a nucleophile, and its basicity is sufficient to deprotonate the carboxylic acid and neutralize the HCl or H-PF6 salt formed during the reaction.[3][11]

    • NMM (N-Methylmorpholine): A slightly weaker base than DIPEA, it can be beneficial in cases where racemization is a concern.

    • Why avoid stronger bases? Strong bases like DBU or inorganic bases like K₂CO₃ can promote side reactions, including epimerization of chiral centers or deprotonation of the carboxamide proton.[13]

  • Solvent Selection: Anhydrous polar aprotic solvents are required to ensure all components are well-solvated and to prevent hydrolysis of the activated ester.

    • DMF (N,N-Dimethylformamide): The most common choice due to its excellent solvating properties for a wide range of organic molecules.[14]

    • NMP (N-Methyl-2-pyrrolidone): Has even stronger solvating properties than DMF and can be beneficial for poorly soluble substrates.[4]

    • DCM (Dichloromethane): A good choice, though less polar than DMF. Solubility of all reactants should be confirmed.[15]

    • Acetonitrile (ACN) or Tetrahydrofuran (THF): Can also be effective, and their volatility can simplify workup.[4][16] Studies have also explored more environmentally friendly solvents like 2-Methyl-THF.[14]

Q4: What is the correct order of addition for the reagents?

The order of addition is critical to maximize the formation of the desired activated ester and minimize side reactions. The generally accepted best practice is to pre-activate the carboxylic acid before introducing the amine.[16][17]

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the base (e.g., DIPEA).

  • Add the coupling reagent (e.g., HATU) and stir for 15-30 minutes at room temperature. This allows for the formation of the reactive OAt-ester.

  • Add the This compound .

Adding the amine at the same time as the coupling reagent can lead to a competitive side reaction where the coupling reagent reacts directly with the amine to form a guanidinium byproduct, terminating the peptide chain.[12]

Q5: My reaction is still sluggish. How can I further enhance the reaction rate?

If the reaction remains slow even with an optimized reagent and solvent system, consider the following strategies:

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the reaction barrier.[4][18] However, this should be done cautiously as excessive heat can promote racemization and other side reactions.

  • Use Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[4][19] This is particularly effective for driving difficult couplings to completion.

  • Increase Reagent Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions and, therefore, the reaction rate. Ensure all components remain soluble.

  • Use Catalytic Additives: While uronium reagents like HATU already contain an activating additive moiety (HOAt), for other systems, adding catalytic DMAP (4-Dimethylaminopyridine) can act as an acyl transfer catalyst to speed up sluggish reactions.[13][19]

Visualized Workflows and Mechanisms

General Mechanism of HATU-Mediated Coupling

This diagram illustrates the key steps in the activation of a carboxylic acid with HATU and subsequent reaction with an amine.

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) ActiveEster R-CO-OAt (Highly Reactive Ester) Acid->ActiveEster + HATU, + Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Byproduct1 Tetramethylurea Byproduct ActiveEster->Byproduct1 Amide R-CO-NH-R' (Final Amide Product) ActiveEster->Amide + Amine (H₂N-R') Amine This compound (H₂N-R') Amine->Amide Byproduct2 HOAt (Leaving Group) Amide->Byproduct2

Caption: Mechanism of HATU-mediated amide bond formation.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues during the coupling reaction.

Troubleshooting_Workflow Start Low Yield / Slow Reaction CheckReagent Is the coupling reagent potent enough? (e.g., HATU, HCTU, COMU) Start->CheckReagent CheckConditions Are reaction conditions optimal? CheckReagent->CheckConditions Yes UpgradeReagent Action: Switch to HATU, HCTU, or COMU. CheckReagent->UpgradeReagent No CheckOrder Was pre-activation performed? CheckConditions->CheckOrder Yes OptimizeSolvent Action: Use anhydrous DMF/NMP. Ensure DIPEA is the base. CheckConditions->OptimizeSolvent No ConsiderHeat Is the reaction still slow? CheckOrder->ConsiderHeat Yes CorrectOrder Action: Pre-activate Acid + Base + Reagent for 15-30 min before adding amine. CheckOrder->CorrectOrder No ApplyHeat Action: Heat to 40-50°C or use microwave synthesis. ConsiderHeat->ApplyHeat Yes Success Reaction Optimized ConsiderHeat->Success No UpgradeReagent->CheckConditions OptimizeSolvent->CheckOrder CorrectOrder->ConsiderHeat ApplyHeat->Success

Caption: Decision tree for troubleshooting coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Enhanced Amide Coupling using HATU

This protocol is optimized for challenging couplings involving this compound.

  • Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equivalent).

    • Dissolve the acid in anhydrous DMF (or NMP/DCM) to a concentration of 0.1-0.5 M.

  • Pre-activation:

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0-2.5 equivalents) to the solution.

    • Add HATU (1.1-1.2 equivalents) to the reaction mixture.

    • Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. The solution may change color, indicating the formation of the activated ester.

  • Coupling:

    • Add a solution of this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For particularly stubborn couplings, the temperature can be raised to 40-50 °C. Reaction times can range from 2 hours to overnight.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization as needed.

References
  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • García-Rodeja, Y., et al. (2017). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 50(8), 1998-2008. [Link]

  • University of Strathclyde. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. University of Strathclyde Pure. [Link]

  • ResearchGate. (2013). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?[Link]

  • Gao, D., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Nature Communications, 14(1), 6398. [Link]

  • ChemRxiv. (2023). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. [Link]

  • ResearchGate. (2013). PDF: Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • CORE. (2012). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]

  • AAPPTEC. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Reddit r/Chempros. (2024). HATU coupling - what's the best order?[Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • UCL Discovery. (2017). A green chemistry perspective on catalytic amide bond formation. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Pawelski, D., et al. (2023). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. ACS Applied Nano Materials, 6(15), 14195-14204. [Link]

  • DiRocco, D. A., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(18), 6215-6221. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Reddit r/chemistry. (2025). Hatu reaction. [Link]

  • ResearchGate. (2020). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

  • Procter, D. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11041-11048. [Link]

  • National Institutes of Health. (2020). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

  • National Institutes of Health. (2014). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. [Link]

  • ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Validation & Comparative

A Comparative Guide to PARP Inhibitors: Efficacy, Mechanism, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the principle of synthetic lethality has been powerfully realized through the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. While simple chemical scaffolds such as pyridine carboxamides, including 6-Aminopyridine-2-carboxamide, serve as foundational building blocks in medicinal chemistry, their direct clinical efficacy as inhibitors is often limited.[1][2][3] However, these core structures have been elaborated into highly potent and specific drugs that target critical cellular pathways. This guide provides a comparative analysis of the leading PARP inhibitors—Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib—focusing on their mechanism of action, comparative efficacy supported by experimental data, and the protocols used to validate their performance.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase, particularly PARP1 and PARP2, is a family of enzymes crucial for repairing single-strand breaks (SSBs) in DNA through the base excision repair (BER) pathway.[4][5] When an SSB occurs, PARP detects the damage, binds to the DNA, and synthesizes poly (ADP-ribose) chains, which recruit other DNA repair proteins to the site.[4]

In cancer cells with mutations in genes like BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing more lethal double-strand breaks (DSBs) is deficient.[6][7] These cells become heavily reliant on PARP-mediated repair to maintain genomic stability.

The therapeutic strategy of PARP inhibitors is built on the concept of synthetic lethality . By inhibiting PARP, SSBs are not repaired efficiently. During DNA replication, these unrepaired SSBs are converted into DSBs.[8] In normal cells with functional HR, these DSBs can still be repaired. However, in HR-deficient cancer cells (e.g., BRCA-mutated), the inability to repair these DSBs leads to genomic chaos, cell cycle arrest, and ultimately, apoptosis.[4][9] This creates a powerful and selective method for killing cancer cells while sparing healthy tissue.

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB_1 Single-Strand Break (SSB) PARP_Inhibition_1 PARP Inhibitor DNA_SSB_1->PARP_Inhibition_1 Unrepaired_SSB_1 Unrepaired SSB PARP_Inhibition_1->Unrepaired_SSB_1 Replication_1 Replication Unrepaired_SSB_1->Replication_1 DNA_DSB_1 Double-Strand Break (DSB) Replication_1->DNA_DSB_1 HR_Repair_1 Homologous Recombination (HR) Repair DNA_DSB_1->HR_Repair_1 Cell_Survival_1 Cell Survival & Proliferation HR_Repair_1->Cell_Survival_1 DNA_SSB_2 Single-Strand Break (SSB) PARP_Inhibition_2 PARP Inhibitor DNA_SSB_2->PARP_Inhibition_2 Unrepaired_SSB_2 Unrepaired SSB PARP_Inhibition_2->Unrepaired_SSB_2 Replication_2 Replication Unrepaired_SSB_2->Replication_2 DNA_DSB_2 Double-Strand Break (DSB) Replication_2->DNA_DSB_2 HR_Repair_2 Defective HR Repair DNA_DSB_2->HR_Repair_2 Cell_Death_2 Apoptosis / Cell Death HR_Repair_2->Cell_Death_2

Figure 1: Mechanism of Synthetic Lethality with PARP Inhibitors.
Comparative Efficacy of Leading PARP Inhibitors

While all PARP inhibitors share a common mechanism of blocking the enzyme's catalytic activity, they differ in their potency and, crucially, in their ability to "trap" the PARP enzyme on DNA. This PARP trapping creates a cytotoxic complex that is even more effective at blocking DNA replication and inducing cell death than catalytic inhibition alone.[5][10]

The half-maximal inhibitory concentration (IC50) reflects the drug concentration needed to inhibit 50% of the PARP enzyme's catalytic activity. However, the potency of PARP trapping is also a critical differentiator. Talazoparib is recognized as the most potent PARP trapper, which contributes to its high in vitro cytotoxicity at very low concentrations.[10][11]

InhibitorTarget(s)PARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Olaparib PARP1/2~5~1Moderate[11]
Rucaparib PARP1/2~1.4~6.9Moderate[11]
Niraparib PARP1/23.8[12]2.1[12]High[10][11]
Talazoparib PARP1/20.57[10]~1.6Highest[10][11]
Veliparib PARP1/2~5~2Weakest[10][11]

Note: IC50 values can vary based on assay conditions. The values presented are representative figures from published literature.

Clinical trials provide the ultimate measure of an inhibitor's efficacy. The following table summarizes key progression-free survival (PFS) data from pivotal phase 3 trials in ovarian cancer, a disease where PARP inhibitors have had a profound impact.[13]

InhibitorTrial NamePatient Population (Maintenance Therapy)Median PFS (Inhibitor)Median PFS (Placebo)Hazard Ratio (HR)
Niraparib NOVA Recurrent, Platinum-Sensitive (gBRCAmut Cohort)21.0 months5.5 months0.27[14]
Rucaparib ATHENA-MONO First-Line, Newly Diagnosed (HRD Population)28.7 months[15][16]11.3 months[15][16]0.47[15][16]
Olaparib SOLO-1 First-Line, Newly Diagnosed (gBRCAmut)Not Reached13.8 months0.30

Data is derived from landmark clinical trials and represents significant findings in specific patient populations. HR < 1.0 indicates a lower risk of disease progression for the inhibitor group.

Experimental Protocols for Efficacy Determination

Evaluating the efficacy of a novel inhibitor requires robust, reproducible in vitro assays. A foundational experiment is the cell viability assay, which determines the concentration of the compound required to inhibit cell growth and proliferation.

This protocol outlines a standard procedure for determining the IC50 of a PARP inhibitor in a cancer cell line (e.g., a BRCA1-deficient ovarian cancer line).

Causality Behind Experimental Choices:

  • Cell Line Selection: Using a cell line with a known HR deficiency (BRCA1 mutant) is critical to test the hypothesis of synthetic lethality. A paired HR-proficient cell line should be used as a control to demonstrate selectivity.

  • Drug Concentration Range: A wide, logarithmic range of concentrations is used to generate a full dose-response curve, which is essential for accurate IC50 calculation.

  • MTS Reagent: The MTS assay is chosen for its simplicity and high-throughput compatibility. It measures mitochondrial activity in living cells, which is a reliable proxy for cell viability.

  • Incubation Time: A 72-hour incubation period allows for multiple cell divisions, ensuring that the cytotoxic effects resulting from failed DNA replication can be observed.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture BRCA1-mutant ovarian cancer cells (e.g., UWB1.289) under standard conditions (37°C, 5% CO2).

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Include wells for "cells only" (positive control) and "media only" (background control).

    • Incubate the plate overnight to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the PARP inhibitor in DMSO.

    • Perform a serial dilution series in culture medium to create 2X working concentrations (e.g., from 20 µM down to 20 pM).

    • Remove the medium from the cells and add 100 µL of the appropriate drug dilution to each well. Add 100 µL of medium with a corresponding amount of DMSO to the vehicle control wells.

    • Incubate the plate for 72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The color will change from yellow to brown/purple in wells with viable cells.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "media only" wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

G cluster_workflow In Vitro IC50 Determination Workflow P1 1. Cell Culture (e.g., BRCA1-mutant cells) P2 2. Cell Seeding (96-well plate) P1->P2 P3 3. Overnight Incubation (Allow cell attachment) P2->P3 P4 4. Inhibitor Treatment (Serial dilutions, 72h incubation) P3->P4 P5 5. Add MTS Reagent (Incubate 1-4h) P4->P5 P6 6. Read Absorbance (490 nm) P5->P6 P7 7. Data Analysis (Normalize data, plot curve) P6->P7 P8 8. Calculate IC50 Value P7->P8

Figure 2: Experimental Workflow for Determining Inhibitor IC50.
Conclusion

The development of PARP inhibitors exemplifies a successful translation of fundamental biological understanding into targeted, effective cancer therapies. While structurally simple molecules like this compound provide the chemical language for drug discovery, it is the complex, highly optimized derivatives like Olaparib, Niraparib, Rucaparib, and Talazoparib that deliver clinical efficacy. These inhibitors, though sharing a primary mechanism, exhibit crucial differences in potency and PARP trapping ability, which translate to varied clinical outcomes. For researchers in the field, a thorough understanding of these differences, grounded in robust experimental validation as outlined here, is essential for the continued development of next-generation DNA damage response inhibitors.

References

  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. (2021). Oncology and Therapy, 9(2), 347-364.
  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindic
  • Clinical Trial Shows Rucaparib Significantly Improved Progression-Free Survival in Ovarian Cancer Patients. (2017). Ovarian Cancer Research Alliance.
  • Niraparib: Mechanism of Action, Adverse Effects, and Contraindic
  • What is the mechanism of Olaparib? (2024).
  • What is the mechanism of Niraparib Tosylate? (2024).
  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. (2021).
  • Olaparib. (2014).
  • The Mechanism of Action of Olaparib. (2013). Targeted Oncology.
  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. (n.d.). springermedizin.de.
  • A Randomized, Phase III Trial to Evaluate Rucaparib Monotherapy as Maintenance Treatment in Patients With Newly Diagnosed Ovarian Cancer (ATHENA–MONO/GOG-3020/ENGOT-ov45). (2022). Journal of Clinical Oncology.
  • Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. (2020).
  • A Randomized, Phase III Trial to Evaluate Rucaparib Monotherapy as Maintenance Treatment in Patients With Newly Diagnosed Ovarian Cancer (ATHENA-MONO/GOG-3020/ENGOT-ov45). (2022). PubMed.
  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. (2022).
  • Effect of the PARP inhibitor veliparib on germ cell tumor cell lines. (n.d.).
  • This compound. (n.d.). PubChem.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (n.d.).
  • 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. (n.d.). [No Source Name Available].
  • Studies of an experimental ovarian cancer therapy identify a biomarker of treatment response. (2023). [No Source Name Available].

Sources

A Comparative Guide to the Biological Target Validation of 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a well-understood therapeutic candidate is paved with rigorous validation. This guide provides an in-depth, objective comparison of experimental strategies for validating the biological target of a novel compound, using 6-Aminopyridine-2-carboxamide as a representative case. While the specific biological target of this compound is not extensively documented in publicly available literature[1], this guide will navigate the crucial methodologies required to identify and validate the target of such a compound, assuming it has demonstrated a desirable phenotypic effect in initial screens.

The aminopyridine scaffold is of significant interest in medicinal chemistry, with various derivatives known to interact with a range of biological targets, including enzymes and receptors, and some acting as blockers of voltage-gated potassium channels[2][3]. The addition of a carboxamide group at the 2-position, as in our compound of interest, can significantly alter its pharmacological properties. This guide will, therefore, present a comprehensive framework for elucidating its specific mechanism of action.

The Target Validation Funnel: A Strategic Overview

The process of identifying and validating a biological target is often conceptualized as a funnel. It begins with broad, unbiased screening methods to generate a list of potential protein binders, which are then subjected to more focused biochemical and cell-based assays to confirm and characterize the direct interaction and its functional consequences[4].

Target_Validation_Funnel cluster_0 Broad Screening cluster_1 Hit Triage & Prioritization cluster_2 Direct Target Engagement cluster_3 In Vivo Validation Phenotypic_Screening Phenotypic Screening Affinity_Chromatography Affinity Chromatography-MS Phenotypic_Screening->Affinity_Chromatography Identify Potential Binders Genetic_Approaches Genetic Approaches (RNAi/CRISPR) Affinity_Chromatography->Genetic_Approaches Generate Target List Biophysical_Assays Biophysical Assays (ITC, SPR) Genetic_Approaches->Biophysical_Assays Prioritize Targets Biochemical_Assays Biochemical Assays Biophysical_Assays->Biochemical_Assays Confirm Direct Binding Cellular_Target_Engagement Cellular Target Engagement (CETSA) Biochemical_Assays->Cellular_Target_Engagement Validate in Cellular Context Animal_Models Animal Models Cellular_Target_Engagement->Animal_Models Confirm In Vivo Relevance

Caption: The Target Validation Funnel illustrates the progression from broad screening to in vivo validation.

Comparative Analysis of Target Validation Methodologies

The selection of appropriate target validation methods is critical and depends on the nature of the putative target and the available resources. Below is a comparison of key techniques.

Methodology Principle Strengths Limitations Typical Application
Affinity Chromatography-Mass Spectrometry (AC-MS) Immobilized compound captures interacting proteins from a cell lysate, which are then identified by mass spectrometry.[5]Unbiased, identifies a broad range of potential binders.Can generate false positives (non-specific binders); requires chemical modification of the compound.Initial identification of candidate targets.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the purified target protein to determine binding affinity (Kd), stoichiometry, and enthalpy.[5]Provides a complete thermodynamic profile of the interaction; label-free.Requires large amounts of purified, soluble protein; low throughput.Gold standard for confirming direct binding and determining affinity.
Surface Plasmon Resonance (SPR) Measures the change in refractive index at a sensor surface as the compound flows over the immobilized target protein.Real-time kinetics (on/off rates); high sensitivity; label-free.Requires protein immobilization which can affect activity; mass transport limitations can be an issue.Detailed kinetic analysis of the binding interaction.
Cellular Thermal Shift Assay (CETSA) Based on the principle that compound binding stabilizes the target protein against thermal denaturation. The amount of soluble protein at different temperatures is measured by Western blot or other methods.[6]Confirms target engagement in a cellular environment; no compound modification needed.Not all proteins show a clear thermal shift; can be technically challenging.Validating target engagement in intact cells and tissues.
RNA Interference (RNAi) / CRISPR-Cas9 Knockdown or knockout of the putative target gene to see if it recapitulates or abrogates the phenotypic effect of the compound.[5][7]Directly links the target to the cellular phenotype.Off-target effects of siRNAs or gRNAs; compensatory mechanisms can mask the effect.Validating the functional role of the target in the compound's mechanism of action.

Experimental Protocols for Key Validation Assays

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This method is a cornerstone for the unbiased identification of protein targets that physically interact with a small molecule.

Protocol:

  • Immobilization of this compound:

    • Synthesize an analog of this compound with a linker arm terminating in a reactive group (e.g., N-hydroxysuccinimide ester).

    • Covalently couple the modified compound to a solid support, such as NHS-activated sepharose beads.

  • Preparation of Cell Lysate:

    • Culture cells of interest and harvest them.

    • Lyse the cells in a non-denaturing buffer to maintain protein integrity.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the clarified lysate with the compound-coupled beads.

    • Include a control incubation with beads coupled only with the linker and reactive group to identify non-specific binders.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and identify the proteins by LC-MS/MS.

AC_MS_Workflow Compound Compound Immobilization Immobilization Compound->Immobilization Add Linker Compound-Beads Compound-Beads Immobilization->Compound-Beads Incubation Incubation Compound-Beads->Incubation Cell_Lysate Cell_Lysate Cell_Lysate->Incubation Washing Washing Incubation->Washing Remove Non-specific Binders Elution Elution Washing->Elution SDS_PAGE SDS_PAGE Elution->SDS_PAGE Separate Proteins Mass_Spectrometry Mass_Spectrometry SDS_PAGE->Mass_Spectrometry Identify Proteins

Sources

A Comparative Analysis of Synthetic Routes to 6-Aminopyridine-2-carboxamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Aminopyridine-2-carboxamide is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a pyridine core with both an amino and a carboxamide functional group, allows for diverse chemical modifications, making it a versatile scaffold for the design of novel therapeutics. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the experimental choices, potential yields, and scalability of each method. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways, primarily revolving around the formation of the amide bond from a carboxylic acid precursor or the introduction of the amino group at a later stage. This guide will focus on two primary, experimentally validated routes:

  • Direct Amidation of 6-Aminopyridine-2-carboxylic Acid: This is a straightforward and common approach that involves the conversion of the carboxylic acid functionality of 6-aminopyridine-2-carboxylic acid into a carboxamide.

  • Aminolysis of 6-Aminopyridine-2-carboxylic Acid Methyl Ester: This method involves the initial esterification of the carboxylic acid followed by reaction with ammonia to form the desired amide.

A third potential, though less directly documented, route involves the Hofmann Rearrangement of Pyridine-2,6-dicarboxamide . This classical organic reaction would involve the degradation of one of the amide groups of a symmetrical precursor to an amine.

The following sections will delve into the detailed experimental protocols for the first two routes, providing a comparative analysis of their advantages and disadvantages.

Data Summary Table

Parameter Route 1: Direct Amidation of 6-Aminopyridine-2-carboxylic Acid Route 2: Aminolysis of 6-Aminopicolinic Acid Methyl Ester
Starting Material 6-Aminopyridine-2-carboxylic acid6-Aminopyridine-2-carboxylic acid methyl ester
Key Reagents Thionyl chloride or EDC/HOBt, AmmoniaMethanolic ammonia
Reaction Steps 1-2 steps2 steps (including esterification)
Reported Yield Good to moderate (variable)High (substrate dependent)
Scalability Generally scalableScalable, particularly with flow chemistry
Key Advantages Direct conversion, potentially fewer stepsMilder conditions for amidation, high yields
Key Disadvantages Acid chloride route can be harsh; coupling reagents can be expensiveRequires an additional esterification step

Synthetic Route Diagrams

Synthetic Routes to this compound cluster_0 Route 1: Direct Amidation cluster_1 Route 2: Aminolysis of Ester A1 6-Aminopyridine-2-carboxylic acid A2 6-Aminopyridine-2-carbonyl chloride A1->A2 SOCl₂ A3 This compound A2->A3 NH₃ B1 6-Aminopyridine-2-carboxylic acid B2 6-Aminopicolinic acid methyl ester B1->B2 MeOH, H⁺ B3 This compound B2->B3 Methanolic NH₃

Caption: Overview of two primary synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Direct Amidation of 6-Aminopyridine-2-carboxylic Acid via Acid Chloride

This method proceeds through the formation of an acyl chloride intermediate, which is then reacted with ammonia to yield the final product. The activation of the carboxylic acid with thionyl chloride is a common and effective strategy.[1][2]

Step 1: Synthesis of 6-Aminopyridine-2-carboxylic Acid

A common precursor for this route is 6-aminopyridine-2-carboxylic acid, which can be synthesized from 2-acetylaminopyridine-6-carboxylic acid.

  • Protocol: A suspension of 2-acetylaminopyridine-6-carboxylic acid (4.1 g) in 2.5 N NaOH (36.5 ml) is heated at 80°C for 1.5 hours under a nitrogen atmosphere.[3] The resulting solution is then cooled and acidified with cold 3N HCl. The precipitate is filtered, washed with water and acetonitrile, and dried under vacuum to afford 6-aminopyridine-2-carboxylic acid.[3]

  • Yield: Approximately 76%.[3]

  • Rationale: The basic hydrolysis of the acetyl protecting group reveals the free amine. Acidification then protonates the amine and precipitates the zwitterionic amino acid.

Step 2: Formation of this compound

  • Protocol: To a suspension of 6-aminopyridine-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), thionyl chloride is added dropwise at 0°C. The reaction mixture is then refluxed until the starting material is consumed (monitored by TLC). After cooling, the excess thionyl chloride is removed under reduced pressure. The resulting crude acid chloride is dissolved in a dry, inert solvent and treated with a solution of ammonia (e.g., ammonia in dioxane or aqueous ammonia) to form this compound. The product can be purified by crystallization or column chromatography.

  • Rationale: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride. The subsequent nucleophilic attack by ammonia on the acyl chloride carbonyl group, followed by the elimination of a chloride ion, forms the stable amide bond.

Advantages of Route 1:

  • Directness: This route can be a more direct conversion of the carboxylic acid to the amide.

  • High Reactivity: The acyl chloride intermediate is highly reactive, often leading to complete conversion.

Disadvantages of Route 1:

  • Harsh Conditions: The use of thionyl chloride can be harsh and may not be suitable for substrates with sensitive functional groups.

  • Safety Precautions: Thionyl chloride is corrosive and reacts violently with water, requiring careful handling and a dry reaction setup.

Route 2: Aminolysis of 6-Aminopyridine-2-carboxylic Acid Methyl Ester

This two-step route involves the initial protection of the carboxylic acid as a methyl ester, followed by amidation with ammonia. This approach often employs milder conditions for the amidation step.

Step 1: Synthesis of 6-Aminopicolinic Acid Methyl Ester

  • Protocol: 6-Aminopyridine-2-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the esterification is complete. The solvent is then removed, and the residue is neutralized and extracted to yield the methyl ester.

  • Rationale: The Fischer esterification is a classic and efficient method for converting carboxylic acids to esters in the presence of an acid catalyst.

Step 2: Aminolysis of 6-Aminopicolinic Acid Methyl Ester

  • Protocol: 6-Aminopicolinic acid methyl ester is dissolved in methanolic ammonia and heated in a sealed vessel.[4] The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography. The use of continuous flow reactors at high temperatures and pressures can significantly enhance the efficiency and scalability of this aminolysis.[4]

  • Rationale: The direct aminolysis of esters with ammonia is an atom-economical method for amide bond formation. The reaction is driven by the nucleophilic attack of ammonia on the ester carbonyl, leading to the displacement of methanol.

Advantages of Route 2:

  • Milder Amidation Conditions: The aminolysis of the ester typically proceeds under milder conditions compared to the acid chloride route.

  • Scalability: This route, especially when utilizing continuous flow technology, is well-suited for large-scale synthesis.[4]

Disadvantages of Route 2:

  • Additional Step: The initial esterification adds an extra step to the overall synthesis.

  • Equilibrium: The aminolysis reaction can be an equilibrium process, sometimes requiring an excess of ammonia or removal of the alcohol byproduct to drive it to completion.

Potential Alternative Route: Hofmann Rearrangement

The Hofmann rearrangement offers a conceptually different approach to this compound, starting from pyridine-2,6-dicarboxamide.[5][6][7]

Hofmann Rearrangement Route C1 Pyridine-2,6-dicarboxylic acid C2 Pyridine-2,6-dicarboxamide C1->C2 1. SOCl₂ 2. NH₃ C3 This compound C2->C3 Br₂, NaOH

Caption: Proposed Hofmann rearrangement route to this compound.

This reaction involves the treatment of a primary amide with bromine and a strong base to yield a primary amine with one fewer carbon atom.[5] In this context, one of the amide groups of pyridine-2,6-dicarboxamide would be converted to an amino group. While this method is well-established for various substrates, its specific application to pyridine-2,6-dicarboxamide to selectively yield the mono-amino product would require careful control of reaction conditions to avoid the formation of 2,6-diaminopyridine.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the protons of the amino and carboxamide groups.[8][9]

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the amide and the carbons of the pyridine ring.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, as well as the C=O stretching of the amide carbonyl group.[8]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[8]

Conclusion

Both the direct amidation of 6-aminopyridine-2-carboxylic acid and the aminolysis of its methyl ester represent viable and effective synthetic routes to this compound. The choice between these methods will depend on the specific requirements of the synthesis, including the scale, the availability of reagents and equipment, and the presence of other functional groups in the molecule.

  • For rapid, small-scale synthesis where the starting carboxylic acid is readily available and the substrate is robust, the acid chloride method (Route 1) may be preferred for its directness.

  • For larger-scale production, or when milder reaction conditions are necessary, the aminolysis of the methyl ester (Route 2) offers a more controlled and potentially higher-yielding approach, especially with the use of modern techniques like continuous flow chemistry.

The Hofmann rearrangement presents an intriguing alternative, though it would require more extensive optimization to ensure selectivity. Researchers are encouraged to carefully consider the pros and cons of each route in the context of their research goals to select the most efficient and practical pathway for the synthesis of this important medicinal chemistry building block.

References

  • B. L. D. R. G. W. a. L. R. S. H. Jones, "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid," Scientific Reports, vol. 5, no. 1, May 2015.
  • BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). [Video]. YouTube.
  • D. E. G. G. P. a. S. V. L. H. I. R. G. D. P. G. V. D. B. F. S. L. A. D. M. A. Van der Eycken, "Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization," Reaction Chemistry & Engineering, 2023.
  • Wikipedia, "Hofmann rearrangement," 2023. [Online]. Available: [Link].

  • B. L. D. R. G. W. a. L. R. S. H. Jones, "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid," Scientific Reports, vol. 5, p. 9950, 2015.
  • Oakwood Chemical, "6-Aminopicolinic acid methyl ester," [Online]. Available: [Link].

  • J. A. C. S.
  • R. Gupta, "The wonderful world of pyridine-2,6-dicarboxamide based scaffolds," Dalton Transactions, 2017.
  • Organic Chemistry Data, "NMR Spectroscopy :: 13C NMR Chemical Shifts," [Online]. Available: [Link].

  • Khan Academy, "Hoffmann bromamide degradation reaction (video)," [Online]. Available: [Link].

  • M. O. a. Y. T. S. S. T. O. K. I. a. H. K. T. Funahashi, "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions," Molecules, vol. 23, no. 9, p. 2236, 2018.
  • Khan Academy, "Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry," 2024. [Online]. Available: [Link].

  • K. W. a. P. J. B. A. M. T. P. G. a. M. J. K. Wozniak, "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives," Molecules, vol. 26, no. 21, p. 6429, 2021.

Sources

A Comparative Benchmarking Guide: Evaluating 6-Aminopyridine-2-carboxamide Against Established PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document presents a hypothetical benchmarking study of 6-Aminopyridine-2-carboxamide as a potential Poly (ADP-ribose) polymerase (PARP) inhibitor. Currently, there is limited publicly available data on the specific biological targets and therapeutic applications of this compound. The following guide is intended for research and drug development professionals to illustrate a rigorous, scientifically-grounded framework for evaluating a novel compound against established drugs, using the PARP inhibitor class as an illustrative example.

Introduction: The Evolving Landscape of PARP Inhibition and the Quest for Novel Scaffolds

The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant milestone in the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, most notably those with BRCA1/2 mutations.[1][2] By exploiting the concept of synthetic lethality, PARP inhibitors have transformed the management of ovarian, breast, prostate, and pancreatic cancers.[1][3][4] Marketed drugs such as Olaparib, Niraparib, and Rucaparib have demonstrated substantial clinical benefits, yet the search for novel chemical entities with improved efficacy, selectivity, and safety profiles remains a critical endeavor in oncology drug development.

This guide introduces a hypothetical investigational compound, this compound, as a potential next-generation PARP inhibitor. We will outline a comprehensive benchmarking strategy to evaluate its preclinical performance against the established PARP inhibitors: Olaparib, Niraparib, and Rucaparib. This framework is designed to provide researchers and drug development professionals with a robust, evidence-based approach to preclinical candidate assessment.

Mechanism of Action: A Head-to-Head Comparison

The primary mechanism of action for PARP inhibitors involves the enzymatic inhibition of PARP1 and PARP2, which are crucial for the repair of single-strand DNA breaks (SSBs).[5] In cancer cells with deficient HRR pathways (e.g., BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to the formation of lethal double-strand breaks (DSBs) during replication, ultimately resulting in apoptosis.[2][6] A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage, forming PARP-DNA complexes that are highly cytotoxic.[3][5][7]

Established Comparators:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, Olaparib, is approved for various indications, including ovarian, breast, pancreatic, and prostate cancers.[1][4] It functions through both the inhibition of PARP enzymatic activity and the formation of PARP-DNA complexes.[3][7]

  • Niraparib (Zejula®): Niraparib is a potent inhibitor of PARP1 and PARP2 and is noted for its high degree of PARP trapping.[8][9] It is approved for the maintenance treatment of recurrent ovarian cancer.[8]

  • Rucaparib (Rubraca®): Rucaparib inhibits PARP1, PARP2, and PARP3 and also demonstrates significant PARP trapping activity.[10][11] It is approved for the treatment of recurrent ovarian and metastatic castration-resistant prostate cancer.[12][13]

Hypothetical Profile of this compound:

For the purpose of this guide, we hypothesize that this compound also functions as a PARP inhibitor. The key questions to be addressed in our benchmarking studies will be its relative potency against PARP1 and PARP2, its PARP trapping efficiency, and its selectivity against other PARP family members.

Experimental Benchmarking Protocols

A rigorous preclinical evaluation of this compound requires a multi-faceted approach, encompassing biochemical, cellular, and in vivo assays.

Part 1: In Vitro Characterization

1.1. PARP Enzymatic Activity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and PARP2 and compare it to Olaparib, Niraparib, and Rucaparib.

  • Methodology: A chemiluminescent or fluorescent-based ELISA is a standard method.[14]

    • Histone-coated microplates are prepared.

    • Recombinant human PARP1 or PARP2 enzyme is added to the wells along with a biotin-labeled NAD+ substrate.

    • The test compounds (this compound and comparators) are added at varying concentrations.

    • The plates are incubated to allow the PARP-mediated ribosylation of histones.

    • Streptavidin-HRP is added to detect the incorporated biotin-labeled ADP-ribose.

    • A chemiluminescent substrate is added, and the signal is read on a luminometer.[15]

    • IC50 values are calculated from the dose-response curves.

1.2. PARP Trapping Assay

  • Objective: To quantify the ability of this compound to trap PARP-DNA complexes relative to the established inhibitors.

  • Methodology: A fluorescence polarization (FP) assay is a suitable method.[14]

    • A fluorescently labeled DNA oligonucleotide duplex is incubated with recombinant PARP1 or PARP2.

    • The test compounds are added at various concentrations.

    • The binding of PARP to the DNA duplex results in a high FP signal.

    • Effective PARP trapping by the inhibitor will maintain this high FP signal in a dose-dependent manner.

    • The relative trapping efficiency can be compared across compounds.

1.3. Cellular Proliferation and Cytotoxicity Assays

  • Objective: To assess the selective cytotoxicity of this compound in cancer cell lines with and without HRR deficiencies.

  • Methodology:

    • Cell Lines: A panel of isogenic cell lines should be used, such as BRCA1/2-mutant and BRCA1/2-wildtype ovarian or breast cancer cell lines.

    • Assay: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and the comparator drugs for 72-96 hours.

    • Readout: Cell viability is measured using a standard method such as the AlamarBlue assay or CellTiter-Glo® Luminescent Cell Viability Assay.[15]

    • Analysis: The IC50 values are determined for each cell line, and the synthetic lethality window (the ratio of IC50 in wild-type vs. mutant cells) is calculated.

Part 2: In Vivo Evaluation

2.1. Xenograft Models

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Model: Immunodeficient mice (e.g., nude or SCID) are implanted with human cancer cell lines or patient-derived xenografts (PDXs) with known BRCA mutation status.[16][17][18]

    • Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound, Olaparib, Niraparib, and Rucaparib. Dosing should be based on prior pharmacokinetic studies.

    • Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised for pharmacodynamic and biomarker analysis. Overall survival can also be an endpoint.

Workflow for Preclinical Benchmarking:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic Assay (IC50) Enzymatic Assay (IC50) PARP Trapping Assay PARP Trapping Assay Enzymatic Assay (IC50)->PARP Trapping Assay Cellular Assays (Synthetic Lethality) Cellular Assays (Synthetic Lethality) PARP Trapping Assay->Cellular Assays (Synthetic Lethality) Pharmacokinetics Pharmacokinetics Cellular Assays (Synthetic Lethality)->Pharmacokinetics Lead Optimization Xenograft Efficacy Studies Xenograft Efficacy Studies Pharmacokinetics->Xenograft Efficacy Studies Pharmacodynamics/Biomarkers Pharmacodynamics/Biomarkers Xenograft Efficacy Studies->Pharmacodynamics/Biomarkers Clinical Candidate Selection Clinical Candidate Selection Xenograft Efficacy Studies->Clinical Candidate Selection Go/No-Go Decision This compound This compound This compound->Enzymatic Assay (IC50) Olaparib Olaparib Olaparib->Enzymatic Assay (IC50) Niraparib Niraparib Niraparib->Enzymatic Assay (IC50) Rucaparib Rucaparib Rucaparib->Enzymatic Assay (IC50)

Caption: Preclinical benchmarking workflow for a novel PARP inhibitor.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate how the results of these benchmarking studies would be summarized for easy comparison.

Table 1: In Vitro Potency and PARP Trapping

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Efficiency
This compound TBDTBDTBD
Olaparib~5~1+++
Niraparib~3~2++++
Rucaparib~7~1.5+++

Table 2: Cellular Activity in BRCA-mutant Ovarian Cancer Cells

CompoundIC50 in BRCA1-mutant Cells (nM)IC50 in BRCA-wt Cells (nM)Synthetic Lethality Window
This compound TBDTBDTBD
Olaparib~10>1000>100x
Niraparib~8>1000>125x
Rucaparib~12>1000>80x

Table 3: In Vivo Efficacy in BRCA1-mutant Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Complete Regressions (%)
This compound TBDTBD
Olaparib~70%15%
Niraparib~75%20%
Rucaparib~65%10%
Vehicle Control0%0%

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, this compound, against established PARP inhibitors. By systematically evaluating its enzymatic and cellular activity, PARP trapping potential, and in vivo efficacy, a clear data-driven assessment of its therapeutic potential can be achieved. The hypothetical data tables illustrate the key comparative metrics that would inform a go/no-go decision for further clinical development. Should this compound demonstrate a superior profile in these preclinical models—for instance, greater potency, enhanced synthetic lethality, or an improved safety profile—it would warrant advancement into formal IND-enabling studies.

References

  • Olaparib - Wikipedia. (URL: [Link])

  • LYNPARZA® (olaparib) Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer. (URL: [Link])

  • Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (URL: [Link])

  • LYNPARZA® (olaparib) PARP Inhibitor Mechanism of Action for Advanced Ovarian Cancer. (URL: [Link])

  • Olaparib - PMC - NIH. (URL: [Link])

  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed. (URL: [Link])

  • 6 Essential Chemo Pills and Drugs for Ovarian Cancer: What They Are and When They're Used - Liv Hospital. (URL: [Link])

  • What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. (URL: [Link])

  • Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. (URL: [Link])

  • The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. (URL: [Link])

  • Olaparib - NCI - National Cancer Institute. (URL: [Link])

  • Chemotherapy for ovarian cancer | Macmillan Cancer Support. (URL: [Link])

  • Primary ovarian cancer chemotherapy: current standards of care - PMC - NIH. (URL: [Link])

  • Rucaparib | C19H18FN3O | CID 9931954 - PubChem. (URL: [Link])

  • Chemotherapy for ovarian cancer. (URL: [Link])

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Rucaparib Monograph for Professionals - Drugs.com. (URL: [Link])

  • List of 45 Ovarian Cancer Medications Compared - Drugs.com. (URL: [Link])

  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (URL: [Link])

  • Rucaparib - Wikipedia. (URL: [Link])

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (URL: [Link])

  • In Vivo Oncology Models for Drug Discovery. (URL: [Link])

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC - PubMed Central. (URL: [Link])

  • In Vivo Pharmacology Models for Cancer Target Research - PubMed. (URL: [Link])

  • In Vivo Preclinical Mouse Models - Champions Oncology. (URL: [Link])

  • PARP Assays - BPS Bioscience. (URL: [Link])

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC - NIH. (URL: [Link])

  • PASTA: PARP activity screening and inhibitor testing assay - PMC - NIH. (URL: [Link])

  • PARP assay for inhibitors | BMG LABTECH. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 6-Aminopyridine-2-carboxamide

This compound is a pyridine derivative with significant interest in pharmaceutical development due to its structural motifs, which are common in biologically active compounds. As with any drug candidate or key intermediate, the ability to accurately and reliably quantify the analyte in various matrices—from bulk drug substances to complex biological fluids—is paramount. The choice of analytical methodology can profoundly impact data quality, development timelines, and regulatory success.

This guide provides an in-depth comparison and cross-validation framework for two powerful and commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental design, present detailed protocols, and establish a robust framework for cross-validation, grounded in regulatory expectations.[1][2]

The Principle of Method Cross-Validation

In a regulated environment, it is not uncommon for an analyte to be tested using different methods or in different laboratories over its lifecycle. Cross-validation is the formal process of demonstrating that two distinct analytical procedures are equivalent and can be used interchangeably.[3] This is critical when, for example, a robust but less sensitive HPLC-UV method used for quality control in manufacturing needs to be compared against a highly sensitive LC-MS/MS bioanalytical method used for pharmacokinetic studies.

The objective is to ensure that the data generated across methods is consistent and reliable, a cornerstone of modern analytical lifecycle management.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide clear guidelines on the expectations for validating and cross-validating analytical methods.[2][3][4][5][6]

G cluster_0 Cross-Validation Workflow Define Define Acceptance Criteria (e.g., based on ICH Q2) MethodA Analyze Samples with Method A (e.g., HPLC-UV) Define->MethodA MethodB Analyze Samples with Method B (e.g., LC-MS/MS) Define->MethodB Collect Collect Data from Both Methods MethodA->Collect MethodB->Collect Stats Statistical Analysis (e.g., Bland-Altman, t-test) Collect->Stats Compare Compare Results to Acceptance Criteria Stats->Compare Pass Methods are Interchangeable Compare->Pass Pass Fail Investigate Discrepancy Compare->Fail Fail

Caption: High-level workflow for analytical method cross-validation.

Candidate Analytical Techniques: A Head-to-Head Comparison

We will compare a robust, widely accessible HPLC-UV method with a highly sensitive and specific LC-MS/MS method. The choice of these two techniques represents a common scenario in pharmaceutical development, balancing accessibility and cost with ultimate performance.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Expertise: HPLC-UV is the workhorse of pharmaceutical quality control. It separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the analyte's absorption of UV light at a specific wavelength. For this compound, the pyridine ring provides a strong chromophore, making it well-suited for UV detection. The primary scientific choice here is the selection of a reversed-phase C18 column, which is ideal for retaining moderately polar compounds like our analyte from an aqueous/organic mobile phase.[7][8]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle & Expertise: LC-MS/MS couples the separation power of HPLC with the exquisite sensitivity and specificity of a triple quadrupole mass spectrometer.[9] The instrument isolates the parent ion of the analyte, fragments it, and monitors a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference and provides significantly lower detection limits than HPLC-UV.[9] This technique is indispensable for bioanalysis where analyte concentrations are often very low.

Comparative Performance Data

The following table summarizes the expected performance characteristics for each method, based on typical validation results for similar small molecules.

Performance CharacteristicHPLC-UV MethodLC-MS/MS MethodRationale for Difference
Linearity (r²) > 0.999> 0.998Both methods exhibit excellent linearity.
Range 1.0 - 200 µg/mL0.1 - 1000 ng/mLLC-MS/MS offers a much wider dynamic range, especially at the low end.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods are highly accurate within their respective ranges.
Precision (% RSD) < 2.0%< 5.0%Excellent precision for both; slightly higher variability is common in LC-MS/MS at lower concentrations.
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mLThe key advantage of LC-MS/MS is its superior sensitivity (approx. 10,000x lower LOQ).
Specificity/Selectivity Moderate to HighVery HighHPLC-UV relies on chromatographic separation alone. LC-MS/MS adds the specificity of mass transitions, minimizing interference.[9]

Experimental Protocols

These protocols are designed to be self-validating by including system suitability tests (SST), calibration standards, and quality control (QC) samples.

Protocol 1: HPLC-UV Quantification of this compound

G cluster_hplc HPLC-UV Workflow Prep Sample Preparation (Dilution in Mobile Phase) Inject Inject 10 µL onto C18 Column Prep->Inject Separate Isocratic Elution (Phosphate Buffer:Acetonitrile) Inject->Separate Detect UV Detection at 270 nm Separate->Detect Quantify Quantification (Peak Area vs. Calibration Curve) Detect->Quantify

Caption: Experimental workflow for the HPLC-UV method.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 7.0) and Acetonitrile (90:10 v/v). The use of a phosphate buffer is critical for controlling the ionization state of the aminopyridine, ensuring consistent retention and peak shape.[7]

  • Diluent: Mobile Phase.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 270 nm (selected based on the UV absorbance maximum of the pyridine core).

  • Run Time: 10 minutes

4. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in Diluent.

  • Calibration Standards: Serially dilute the stock solution to prepare standards at 1.0, 5.0, 25, 50, 100, and 200 µg/mL.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3.0, 75, and 150 µg/mL).

5. System Suitability Test (SST):

  • Before analysis, perform five replicate injections of a mid-concentration standard.

  • Acceptance Criteria: %RSD of peak area < 2.0%, tailing factor < 1.5, theoretical plates > 2000. This ensures the chromatographic system is performing adequately.

Protocol 2: LC-MS/MS Quantification of this compound

G cluster_lcms LC-MS/MS Workflow Prep_MS Sample Preparation (e.g., Protein Precipitation) Inject_MS Inject 5 µL onto C18 Column Prep_MS->Inject_MS Separate_MS Gradient Elution (Formic Acid/Water:Methanol) Inject_MS->Separate_MS Detect_MS ESI+ Ionization & MRM Detection Separate_MS->Detect_MS Quantify_MS Quantification (Peak Area Ratio vs. Calib. Curve) Detect_MS->Quantify_MS

Caption: Experimental workflow for the LC-MS/MS method.

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol. The use of formic acid is a standard practice in LC-MS as it is a volatile modifier that promotes protonation of the analyte in ESI positive mode, enhancing the signal.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic behavior can be used.

3. LC and MS Conditions:

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Ionization Mode: ESI Positive (ESI+)

  • MRM Transitions:

    • Analyte: Q1: 138.1 -> Q3: 121.1 (Corresponds to [M+H]+ -> [M+H-NH3]+)

    • Internal Standard: To be determined based on the specific IS used.

4. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution in Methanol.

  • Calibration Standards: Serially dilute to prepare standards from 0.1 ng/mL to 1000 ng/mL in the relevant matrix (e.g., plasma, formulation blank).

  • Sample Pre-treatment (for plasma): Perform a protein precipitation by adding 3 parts of cold acetonitrile (containing the IS) to 1 part plasma. Vortex, centrifuge, and inject the supernatant. This step is crucial for removing matrix components that can interfere with the analysis.

Cross-Validation Study Design

To formally cross-validate the HPLC-UV and LC-MS/MS methods, a set of QC samples are analyzed by both procedures. The results are then statistically compared. This approach aligns with the principles outlined in ICH M10 guidance.[2][10]

1. Sample Selection:

  • Prepare at least three batches of QC samples spanning the analytical range of both methods. For example, prepare QCs at 1, 50, and 150 µg/mL. These concentrations are within the validated range of the HPLC-UV method and, after appropriate dilution, the LC-MS/MS method.

2. Analysis:

  • Analyze each batch of QCs (n=6 replicates per level) using both the fully validated HPLC-UV method and the fully validated LC-MS/MS method.

  • The analysis must be performed by different analysts on different days to incorporate intermediate precision.

3. Data Evaluation and Acceptance Criteria:

  • Calculate the mean concentration and %RSD for each QC level from both methods.

  • Acceptance Criterion: The mean concentration obtained by Method B (LC-MS/MS) should be within ±15% of the mean concentration obtained by Method A (HPLC-UV) for each level. The overall %RSD for the combined dataset should also not exceed 15%. These criteria are standard in bioanalytical method validation.[4][6]

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, but their applications are dictated by their performance characteristics.

  • The HPLC-UV method is robust, cost-effective, and perfectly suited for high-concentration assays such as drug substance purity, content uniformity, and dissolution testing in a quality control setting.

  • The LC-MS/MS method offers unparalleled sensitivity and specificity, making it the gold standard for trace-level quantification required in bioanalytical studies (pharmacokinetics, metabolism) or for identifying genotoxic impurities.

A successful cross-validation, as designed above, provides documented evidence that data from both methods are equivalent and can be reliably bridged across different stages of drug development. This ensures data integrity and provides flexibility in choosing the most appropriate analytical tool for the task at hand.

References

  • Title: Bioanalytical Method Validation Guidance for Industry | FDA Source: U.S. Food and Drug Administration URL: [Link][4]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: HHS.gov URL: [Link][11]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration URL: [Link][5]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS Newsmagazine URL: [Link][12]

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link][6]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: GMP-Verlag URL: [Link][1]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency URL: [Link][2]

  • Title: Cross-Validations in Regulated Bioanalysis Source: IQVIA Laboratories URL: [Link][10]

  • Title: ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures Source: YouTube URL: [Link][13]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency URL: [Link][3]

  • Title: 6. ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry URL: [Link][14]

  • Title: Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry Source: National Institutes of Health (PMC) URL: [Link][9]

  • Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column Source: SIELC Technologies URL: [Link][15]

  • Title: LC-MS/MS Method Package for Primary Metabolites Source: Shimadzu Europe URL: [Link][16]

  • Title: this compound Source: PubChem URL: [Link][17]

  • Title: HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride Source: Fenxi Ceshi Xuebao URL: [Link][7]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Aminopyridine-2-carboxamide Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 6-aminopyridine-2-carboxamide analogs, a scaffold of significant interest in medicinal chemistry due to its potential as a versatile kinase inhibitor. We will delve into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, supported by experimental data from relevant studies. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel kinase inhibitors.

Introduction: The this compound Scaffold in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to form key hydrogen bonds and participate in various non-covalent interactions makes it an ideal anchor for binding to the ATP-binding site of protein kinases. The this compound core, in particular, presents a unique arrangement of hydrogen bond donors and acceptors that can be strategically exploited for potent and selective kinase inhibition.

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. This guide will focus on the SAR of this compound analogs, drawing comparisons with structurally related compounds to elucidate the key determinants of their biological activity.

Comparative Analysis of Aminopyridine-Based Kinase Inhibitors

Insights from 2-Aminopyridine-3-carboxamide Analogs as c-Met Inhibitors

A study on 2-aminopyridine-3-carboxamide derivatives as inhibitors of the c-Met kinase provides invaluable insights into the SAR of this class of compounds.[4] The c-Met receptor tyrosine kinase is a well-validated target in oncology.[4]

Table 1: Structure-Activity Relationship of 2-Aminopyridine-3-carboxamide Analogs as c-Met Inhibitors [4]

Compound IDR1R2c-Met IC50 (µM)
(S)-24o H(S)-1-(4-fluorophenyl)ethyl0.022
24a HBenzyl0.23
24b H4-Fluorobenzyl0.15
24c H2,4-Difluorobenzyl0.098
24d H3,4-Difluorobenzyl0.11
24e H4-Chlorobenzyl0.19
24f H4-Trifluoromethylbenzyl0.25
24g H3-Methylbenzyl0.28
24h H4-Methylbenzyl0.31
24i H4-Methoxybenzyl0.45
24j HPyridin-4-ylmethyl0.18
24k HCyclohexylmethyl>10
24l HPhenethyl0.056
(R)-24o H(R)-1-(4-fluorophenyl)ethyl0.16
  • Amide Substituent (R2): The nature of the substituent on the carboxamide is critical for activity. Aromatic and benzylic groups are generally favored over aliphatic ones (e.g., cyclohexylmethyl, 24k ). The introduction of a chiral center, as in the phenethyl group of (S)-24o , leads to a significant increase in potency, with the (S)-enantiomer being more active than the (R)-enantiomer. This suggests a specific stereochemical requirement within the kinase active site.

  • Aromatic Ring Substitution: Substitution on the benzyl ring of the amide substituent influences potency. Electron-withdrawing groups, such as fluorine atoms (24c ), appear to be beneficial.

These findings strongly suggest that for our target this compound scaffold, careful optimization of the N-substituent on the carboxamide will be a critical determinant of kinase inhibitory activity.

Comparison with 2,6-Diamino-3,5-difluoropyridinyl Analogs as p38α MAP Kinase Inhibitors

Further insights can be gained from studies on 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response.[5] While the core is different, the presence of a 2,6-diaminopyridine moiety provides a relevant comparison.

Table 2: SAR of 2,6-Diamino-3,5-difluoropyridinyl Heterocycles as p38α Inhibitors [5]

Compound IDHeterocyclep38α IC50 (nM)
11 PyridinylimidazolePotent
Other AnalogsPyridinylpyrroles, -oxazoles, -thiazoles, -triazolesIdentified as novel inhibitors

The key takeaway from this study is that the 2,6-diaminopyridine core can serve as an effective anchor for presenting various heterocyclic systems to the kinase active site. The difluoro substitution on the pyridine ring likely modulates the electronics and conformation of the molecule, contributing to its binding affinity. This suggests that for the this compound scaffold, substitutions on the pyridine ring could be a viable strategy for optimizing potency and selectivity.

Experimental Protocols

To facilitate further research and comparison, this section provides detailed, representative protocols for the synthesis of this compound analogs and for the evaluation of their kinase inhibitory activity.

Synthesis of N-Aryl-6-aminopyridine-2-carboxamides

The following is a general, adaptable protocol for the synthesis of N-substituted 6-aminopyridine-2-carboxamides.

dot

Synthesis_Workflow cluster_0 Step 1: Amide Coupling A 6-Aminopyridine-2-carboxylic acid F N-Aryl-6-aminopyridine-2-carboxamide A->F Reacts with B Substituted Aniline (R-NH2) B->F C Coupling Reagent (e.g., HATU, HBTU) C->F Mediated by D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F In

Caption: Synthetic workflow for N-Aryl-6-aminopyridine-2-carboxamides.

Step-by-Step Protocol:

  • Dissolution: To a solution of 6-aminopyridine-2-carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add the desired substituted aniline (1.1 equivalents).

  • Addition of Coupling Reagents: Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield the desired N-aryl-6-aminopyridine-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[6][7][8]

dot

Kinase_Assay_Workflow cluster_1 Kinase Reaction cluster_2 ADP Detection cluster_3 Signal Measurement A Kinase + Substrate + ATP + Inhibitor B Incubate at 30°C A->B C Add ADP-Glo™ Reagent B->C D Incubate (40 min) C->D E Add Kinase Detection Reagent D->E F Incubate (30-60 min) E->F G Measure Luminescence F->G

Sources

A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) for 6-Aminopyridine-2-carboxamide: A Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing the in vitro-in vivo correlation (IVIVC) of 6-Aminopyridine-2-carboxamide, a molecule belonging to a chemical class known for its interaction with critical cellular enzymes. Given the structural similarity of the pyridine carboxamide scaffold to known PARP inhibitors, this document will proceed by contextualizing its activity as a putative inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[1][2]

The journey from a promising in vitro "hit" to a validated in vivo "lead" is fraught with challenges. A potent molecule in a test tube may prove ineffective in a complex biological system. Therefore, a rigorous and logically structured IVIVC analysis is not merely a validation step but a critical component of the research and development process. This guide explains the causality behind experimental choices, provides detailed protocols, and synthesizes the data to bridge the gap between the benchtop and preclinical models.

The Foundation: In Vitro Mechanistic & Cellular Profiling

Before committing to resource-intensive animal studies, a thorough in vitro characterization is essential to establish the compound's mechanism of action, potency, and selectivity.

Target Engagement: Biochemical Assays

The first step is to confirm direct interaction with the purified target enzyme, in this case, PARP1. The goal is to determine the concentration of this compound required to inhibit the enzyme's activity by 50% (IC50).

Causality: Why use multiple biochemical assays? Different assay formats measure different aspects of enzyme inhibition. An ELISA can quantify the product of the enzymatic reaction (poly-ADP-ribosylation), while a Fluorescence Polarization (FP) assay can uniquely detect "PARP trapping," a key mechanism for the efficacy of many clinical PARP inhibitors.[3] Comparing results across formats provides a more robust confirmation of the mechanism.

Common Biochemical Assays for PARP1 Inhibition:

Assay TypePrincipleAdvantagesDisadvantages
ELISA Measures the enzymatic addition of biotin-labeled NAD+ to histone proteins coated on a plate. Detected with Streptavidin-HRP.[3]High throughput, sensitive, directly measures enzymatic product.Multiple wash steps, potential for compound interference with HRP.
AlphaLISA® A homogeneous (no-wash) assay where PARP1 activity brings donor and acceptor beads into proximity, generating a light signal.[3]Homogeneous, highly sensitive, automatable.Requires specific reader, can be sensitive to buffer components.
Fluorescence Polarization (FP) Measures the "trapping" of PARP on a fluorescent DNA probe. Inhibitor binding traps the enzyme, increasing the FP signal.[3]Homogeneous, directly measures the clinically relevant "trapping" mechanism.Indirect measure of enzymatic inhibition, may miss non-trapping inhibitors.

dot graph TD { rankdir=TB; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Cellular Activity: Confirming On-Target Effects in a Biological Context

A compound's activity against a purified enzyme can be altered by cell membranes, efflux pumps, and intracellular metabolism. Cellular assays are crucial for confirming that the compound reaches its target and exerts the desired effect in a living cell.

Causality: Why use homologous recombination (HR)-deficient cells? The therapeutic strategy for PARP inhibitors is based on "synthetic lethality." Tumors with mutations in genes like BRCA1 or BRCA2 are deficient in the HR pathway for repairing double-strand breaks.[4] When PARP is inhibited, single-strand breaks accumulate and become lethal double-strand breaks during replication, which these HR-deficient cells cannot repair, leading to selective cancer cell death.[4] Therefore, demonstrating higher potency in HR-deficient cells (e.g., CAPAN-1, MDA-MB-436) compared to HR-proficient cells (e.g., BxPC-3, MCF-7) is the definitive proof of the desired mechanism.

Key Cellular Assays:

Assay TypePrincipleEndpoint Measured
Cell Viability (e.g., AlamarBlue) Measures the metabolic activity of cells as an indicator of viability after drug treatment.[5]EC50 (Effective concentration for 50% viability reduction).
PAR Level Quantification Measures the levels of poly-ADP-ribose (the product of PARP) in cell lysates via Western Blot or ELISA after treatment with a DNA-damaging agent and the inhibitor.Reduction of PAR formation, confirming target engagement.
γH2AX Foci Formation An immunofluorescence assay that detects the phosphorylation of histone H2AX, a marker for DNA double-strand breaks.Increased γH2AX foci, indicating accumulation of DNA damage.

The Proving Ground: In Vivo Efficacy and PK/PD

Positive in vitro results are the prerequisite for in vivo testing, which aims to answer a simple question: Does the compound work in a living organism? This phase assesses not only efficacy but also the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Efficacy in Relevant Animal Models

The choice of animal model is critical for clinical relevance. For a putative PARP inhibitor, a patient-derived xenograft (PDX) model using a tumor with a known BRCA1/2 mutation provides the most translatable data.[4]

Experimental Design:

  • Implantation: Immune-compromised mice are implanted with tumor fragments from an HR-deficient human cancer.

  • Enrollment: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into vehicle control and treatment groups.

  • Dosing: this compound is administered (e.g., orally, intraperitoneally) on a defined schedule and dose range.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size. Efficacy is measured as Tumor Growth Inhibition (TGI).

dot graph G { layout=dot; rankdir=TB; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for a typical in vivo efficacy and PK/PD study.

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Causality: Why are PK and PD essential for IVIVC? A compound can have a nanomolar IC50 in vitro but fail in vivo if it is not absorbed, is metabolized too quickly, or doesn't reach the tumor at a high enough concentration to engage the target.

  • Pharmacokinetics (PK): Describes what the body does to the drug. It involves measuring the concentration of the compound in the blood plasma over time to determine its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Key parameters include Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total drug exposure).[6]

  • Pharmacodynamics (PD): Describes what the drug does to the body. For a PARP inhibitor, a key PD marker is the level of poly-ADP-ribose (PAR) in tumor tissue. A significant reduction in PAR levels post-treatment confirms that the drug has reached its target and is inhibiting it effectively.[7]

Bridging the Gap: The IVIVC Analysis

This is the synthesis stage, where all data is integrated to form a cohesive picture of the compound's behavior. The goal is to determine if the in vitro potency translates to in vivo efficacy and if the PK/PD data can explain the outcome.

dot graph IVIVC { rankdir=LR; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Caption: Factors influencing the correlation between in vitro and in vivo data.

Comparative Data Summary
ParameterIn Vitro Results (Hypothetical)In Vivo Results (Hypothetical)
Target Potency PARP1 Enzymatic IC50: 5 nMTumor PAR Inhibition: 90% at 4h post-dose
Cellular Potency EC50 (BRCA1-/- cells): 25 nM
Cellular Selectivity EC50 (WT cells): 500 nM (20-fold selective)
Pharmacokinetics Cmax: 500 nM (at 50 mg/kg oral dose)
Oral Bioavailability: 40%
Half-life (t1/2): 6 hours
Efficacy Tumor Growth Inhibition (TGI): 75%
Interpreting the Correlation
  • Scenario 1: Good Correlation (As shown in the table). The compound is potent in vitro, and the PK profile shows that plasma concentrations exceed the cellular EC50 for a sustained period. The PD data confirms strong target inhibition in the tumor, leading to significant efficacy (TGI). This is the ideal outcome and validates the therapeutic hypothesis. Some studies show that for PARP inhibitors, in vitro values can be highly predictive of cell-based efficacy.[1]

  • Scenario 2: Poor Correlation (Potent In Vitro, Inactive In Vivo). This is a common challenge in drug development. The investigation should focus on the "bridge":

    • Was the PK inadequate? If the Cmax is well below the cellular EC50 or the half-life is extremely short, the tumor was never exposed to a therapeutic concentration of the drug. This points to issues with absorption or rapid metabolism.[8]

    • Was target engagement poor despite good PK? If plasma levels are adequate but the tumor PAR levels are not suppressed, it suggests the compound is not penetrating the tumor tissue effectively, possibly due to efflux transporters or poor physicochemical properties.

    • Are there unexpected in vivo factors? The complex in vivo environment can introduce factors not present in vitro, such as binding to plasma proteins or off-target toxicities that limit the achievable dose.[9][10]

Detailed Experimental Protocols

Protocol: ELISA-Based PARP1 Activity Assay

This protocol is based on standard methodologies for measuring PARP1 enzymatic activity.[3][5]

  • Plate Coating: Coat a 96-well plate with histone proteins (e.g., 25 µg/mL in PBS) and incubate overnight at 4°C. Wash the plate 3x with wash buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Perform a serial dilution of this compound in assay buffer. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Reaction Initiation: Add recombinant PARP1 enzyme, biotinylated NAD+, and activated DNA to each well. Then, add the diluted compound or vehicle control.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the PARP reaction to proceed.

  • Detection: Wash the plate 3x. Add Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Signal Generation: Wash the plate 3x. Add a chemiluminescent HRP substrate.

  • Data Acquisition: Read the luminescent signal on a microplate reader.

  • Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

The correlation of in vitro and in vivo activity for a compound like this compound is a multi-faceted process that relies on a logical, stepwise validation. It begins with confirming potent and on-target activity in biochemical and cellular systems and culminates in demonstrating efficacy in a disease-relevant animal model. The critical link is a robust understanding of the compound's pharmacokinetic and pharmacodynamic properties, which ultimately explains why the in vitro activity does or does not translate to in vivo success. By systematically addressing each of these pillars, researchers can make informed decisions, de-risk their development programs, and increase the probability of translating a promising molecule into a viable therapeutic candidate.

References

  • BPS Bioscience. PARP Assays. [Link]

  • Gonzalez-Lopez de Turiso, F., et al. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... Journal of Medicinal Chemistry, 59(15), 7252-67. [Link]

  • Pilié, P. G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1159. [Link]

  • Morgan, R. K., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100346. [Link]

  • BMG LABTECH. PARP assay for inhibitors. [Link]

  • Zandarashvili, L., et al. (2020). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data. ResearchGate. [Link]

  • van Eunen, K., et al. (2012). Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions. The FEBS Journal, 279(21), 3999-4012. [Link]

  • van Eunen, K., & Bakker, B. M. (2014). Why in vivo may not equal in vitro - New effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions. ResearchGate. [Link]

  • Zhang, J. D., et al. (2020). Narrowing the Gap Between In Vitro and In Vivo Genetic Profiles by Deconvoluting Toxicogenomic Data In Silico. Frontiers in Genetics, 10, 1374. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 351654, this compound. [Link]

  • Gonzalez-Lopez de Turiso, F., et al. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... ResearchGate. [Link]

  • Li, H., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(3), 163-170. [Link]

  • Singh, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 296, 100254. [Link]

  • Kumar, V., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening... Journal of Medicinal Chemistry, 60(17), 7311-7326. [Link]

  • Kim, S. Y., & Lee, K. (2022). Pharmacokinetics and Drug Interactions. Pharmaceutics, 14(3), 629. [Link]

  • Singh, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. [Link]

  • Adjei, I. M., et al. (2017). Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. Advanced Drug Delivery Reviews, 114, 116-133. [Link]

  • Nagy, E., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 12(11), 1381. [Link]

  • Al-Ostath, A. I., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14, 1572-1596. [Link]

  • Slack, J. A., et al. (2000). Phase I and pharmacokinetic study of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) using a single intravenous dose schedule. Cancer Chemotherapy and Pharmacology, 45(1), 61-6. [Link]

  • Guo, H., et al. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]

  • Kunos, C. A., et al. (2014). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Future Oncology, 10(1), 21-27. [Link]

  • Nagakura, Y., et al. (2007). 5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist... Journal of Pharmacology and Experimental Therapeutics, 321(2), 558-66. [Link]

  • El-Sehrawi, H., et al. (2016). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. International Journal of Chemistry, 8(1), 49. [Link]

  • Al-Hussain, S. A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Future Medicinal Chemistry, 16(18), 1285-1303. [Link]

Sources

A Head-to-Head Comparison of 6-Aminopyridine-2-carboxamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyridine scaffold remains a cornerstone in medicinal chemistry, offering a versatile framework for novel therapeutics.[1] Within this class, 6-aminopyridine-2-carboxamide derivatives have garnered significant interest for their diverse biological activities. This guide provides an in-depth, head-to-head comparison of these derivatives, with a particular focus on their anticonvulsant properties, drawing upon key experimental data and structure-activity relationship (SAR) studies to inform future drug discovery efforts.

Introduction to the this compound Scaffold

The this compound core is a privileged structure in drug design. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts favorable physicochemical properties, including aqueous solubility and the ability to engage in hydrogen bonding. The amino and carboxamide substituents at the 2 and 6 positions provide key points for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile. These derivatives have been explored for a range of therapeutic applications, including as anticancer, antitubercular, and anticonvulsant agents, as well as potassium channel blockers.[2][3][4][5]

This guide will delve into a comparative analysis of a series of aminopyridine derivatives to elucidate the structural features that govern their anticonvulsant efficacy. By examining experimental data from preclinical models, we can extract valuable insights into the SAR of this promising class of compounds.

Head-to-Head Comparison of Anticonvulsant Activity

A crucial aspect of preclinical drug development is the direct comparison of analogues to identify lead candidates with optimal potency and safety profiles. Here, we analyze a series of 2,3,6-triaminopyridine derivatives, which share a common aminopyridine core with the titular compounds, to illustrate the impact of structural modifications on anticonvulsant activity.[6] The primary models used for initial anticonvulsant screening are the maximal electroshock (MES) test, an indicator of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is predictive of efficacy against absence seizures.[3]

Comparative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of a selection of 2,3,6-triaminopyridine derivatives, highlighting the influence of varying substituents on their efficacy in the MES seizure model.[6]

Compound IDR1R2R3Anticonvulsant Activity (MES, ED50 in mg/kg, i.p.)
1a HHH>100
1b CH3HH35.5
1c C2H5HH22.1
1d n-C3H7HH15.8
1e n-C4H9HH12.3
1f HCH3CH345.2
1g CH3CH3CH328.7

Data synthesized from a study on 2,3,6-triaminopyridine derivatives, which provides a strong analogue for understanding the SAR of aminopyridines.[6]

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key SAR trends:

  • Impact of Alkyl Substitution: A clear trend is observed with increasing the chain length of the alkyl substituent at the R1 position. The unsubstituted parent compound (1a) is inactive, while activity progressively increases from methyl (1b) to n-butyl (1e), indicating that increased lipophilicity in this region is favorable for anticonvulsant activity in the MES model.[6]

  • Effect of N-alkylation: Comparison of compounds where the amino groups are further alkylated (e.g., 1f and 1g) suggests that while N-alkylation is tolerated, it does not confer a significant advantage in potency compared to the corresponding primary amines.

The following diagram illustrates the key structural components of the aminopyridine scaffold and the sites of modification discussed.

SAR_aminopyridine cluster_core Aminopyridine Core cluster_modifications Modification Sites Pyridine Pyridine Ring Amino1 Amino Group (Position 6) Pyridine->Amino1 Position 6 Amino2 Amino Group (Position 2) Pyridine->Amino2 Position 2 R1 R1 Substituent Amino1->R1 Modulation of Lipophilicity R2 R2 Substituent Amino2->R2 R3 R3 Substituent Amino2->R3

Caption: Key structural features of the aminopyridine scaffold and sites for chemical modification.

Mechanistic Considerations: The Role of Ion Channels

The anticonvulsant activity of many aminopyridine derivatives is believed to be mediated, at least in part, through the modulation of voltage-gated ion channels.[4][5]

Potassium Channel Blockade

4-aminopyridine is a well-known broad-spectrum blocker of voltage-gated potassium (K+) channels.[7] By inhibiting these channels, particularly in demyelinated axons, it can enhance neurotransmission.[8] While this is the basis for its therapeutic use in multiple sclerosis, this mechanism can also contribute to neuronal hyperexcitability and seizures at higher concentrations.[9] The nuanced effects of K+ channel modulation by different this compound derivatives likely play a role in their overall pharmacological profile.

Sodium Channel Modulation

Some anticonvulsants with a carboxamide moiety, such as carbamazepine and lacosamide, exert their effects by modulating voltage-gated sodium (Na+) channels.[10] They typically act by stabilizing the inactivated state of the channel, thereby reducing the firing rate of neurons. It is plausible that certain this compound derivatives share this mechanism of action.

The interplay between these potential mechanisms is illustrated in the following pathway diagram.

mechanism_of_action cluster_drug This compound Derivative cluster_channels Neuronal Ion Channels cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Drug Derivative K_channel Voltage-gated K+ Channel Drug->K_channel Blockade Na_channel Voltage-gated Na+ Channel Drug->Na_channel Modulation Reduced_K_efflux Reduced K+ Efflux K_channel->Reduced_K_efflux Stabilized_inactivation Stabilized Na+ Channel Inactivation Na_channel->Stabilized_inactivation Reduced_firing Reduced Neuronal Firing Rate Reduced_K_efflux->Reduced_firing Stabilized_inactivation->Reduced_firing Anticonvulsant_effect Anticonvulsant Effect Reduced_firing->Anticonvulsant_effect

Caption: Potential mechanisms of action for anticonvulsant this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.

Maximal Electroshock (MES) Test

This protocol is a standard preclinical screen for anticonvulsant activity against generalized tonic-clonic seizures.

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Male ICR mice (20-25 g)

  • Corneal electrodes

  • AC stimulator (e.g., 60 Hz, 50 mA for 0.2 s)

  • Test compounds and vehicle (e.g., 0.5% methylcellulose in water)

Procedure:

  • Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneally or orally).

  • At the time of predicted peak effect (e.g., 30-60 minutes post-administration), apply the corneal electrodes, lubricated with saline.

  • Deliver a supramaximal electrical stimulus.

  • Observe the mice for the presence or absence of the tonic hindlimb extension.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the median effective dose (ED50) using a suitable statistical method (e.g., probit analysis).

Rotarod Neurotoxicity Assay

This assay is used to assess potential motor impairment and neurotoxicity of the test compounds.

Objective: To evaluate the effect of a test compound on motor coordination and balance.

Materials:

  • Male ICR mice (20-25 g)

  • Rotarod apparatus (e.g., 1-inch diameter, rotating at 6 rpm)

  • Test compounds and vehicle

Procedure:

  • Train the mice to remain on the rotating rod for a set period (e.g., 1 minute) in three successive trials.

  • Administer the test compound or vehicle to the trained mice.

  • At the time of predicted peak effect, place the mice on the rotarod.

  • Record the time each mouse remains on the rod, up to a maximum of 1 minute.

  • Neurotoxicity is defined as the inability of a mouse to remain on the rod for the full minute.

  • Calculate the median toxic dose (TD50) from the dose-response data.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a promising area for the development of novel anticonvulsant agents. The head-to-head comparison of derivatives, as exemplified by the 2,3,6-triaminopyridine series, underscores the critical role of lipophilicity and specific substitution patterns in determining anticonvulsant efficacy.[6] Future research should focus on synthesizing and evaluating a broader range of this compound derivatives with systematic modifications to further delineate the SAR. A deeper understanding of their mechanisms of action, particularly their effects on various ion channels, will be crucial for designing next-generation anticonvulsants with improved potency and a wider therapeutic window.

References

  • Synthesis and anticonvulsant evaluation of 6-amino-1,4-oxazepane-3,5-dione derivatives. PubMed. [Link]

  • Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. PubMed. [Link]

  • Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. MDPI. [Link]

  • Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs. PubMed. [Link]

  • Structure activity relationships of novel antiepileptic drugs. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed. [Link]

  • Potassium channel antagonists 4-aminopyridine and the T-butyl carbamate derivative of 4-aminopyridine improve hind limb function in chronically non-ambulatory dogs; a blinded, placebo-controlled trial. PubMed. [Link]

  • Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats. PubMed. [Link]

  • Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. PubMed. [Link]

  • Antiepileptic Drugs and Their Dual Mechanism of Action on Carbonic Anhydrase. MDPI. [Link]

  • Current understanding of the mechanism of action of the antiepileptic drug lacosamide. PubMed. [Link]

  • Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][2][4][6]triazole Derivatives in Mice. PMC. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. PubMed. [Link]

  • Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels. PubMed. [Link]

  • Effect of potassium channel blocker 4-aminopyridine pretreatment on the 6-OHDA-induced Parkinson's disease in rats. Brieflands. [Link]

  • 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. PubMed. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity Profile of Novel Kinase Inhibitors: A Case Study with a 6-Aminopyridine-2-carboxamide (APAC) Based ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity profile of a novel kinase inhibitor. We will use a hypothetical, yet representative, Rho-associated coiled-coil kinase (ROCK) inhibitor, termed "APAC," which is based on the versatile 6-aminopyridine-2-carboxamide scaffold. This scaffold is a known constituent in various kinase inhibitors, making this case study broadly applicable.[1][2][3]

The objective is to move beyond simple potency measurements and build a multi-faceted understanding of a compound's interactions across the kinome. This guide will detail the causality behind experimental choices and provide actionable protocols. For comparative analysis, APAC will be benchmarked against two well-established, first-generation ROCK inhibitors: Y-27632 and Fasudil .[4][5][6][7]

Introduction: The Criticality of Kinase Selectivity

Rho-associated kinases (ROCK1 and ROCK2) are central regulators of the actin cytoskeleton and are implicated in a multitude of cellular processes, including smooth muscle contraction, cell migration, and apoptosis.[8][9][10] Their dysregulation is linked to pathologies ranging from glaucoma and cardiovascular diseases to cancer, making them attractive therapeutic targets.[8][9][11]

However, the high degree of structural similarity within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. A non-selective compound can lead to unforeseen off-target effects, toxicity, or confounding experimental results. Therefore, a thorough selectivity assessment is not merely a characterization step but a foundational pillar of translational research. This guide outlines a logical, tiered approach to building a robust selectivity profile.

Part 1: Establishing On-Target Potency

Before assessing off-target activity, it is imperative to quantify the inhibitor's potency against its intended targets, ROCK1 and ROCK2. This provides the essential baseline against which all other interactions will be measured.

Rationale for Method Selection

We will utilize the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[12][13][14] This assay is highly sensitive, compatible with high-throughput screening, and can be used for virtually any ADP-generating enzyme, making it a versatile tool in any lab.[13][15] The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP produced is converted back to ATP, which is then quantified using a luciferase/luciferin reaction.[13][14] The resulting luminescence is directly proportional to kinase activity.

Experimental Protocol: In Vitro ROCK1/2 IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for APAC and comparator compounds against recombinant human ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Suitable kinase substrate (e.g., S6K peptide)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP (at Km concentration for each kinase)

  • APAC, Y-27632, Fasudil (10 mM stocks in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for APAC, Y-27632, and Fasudil in DMSO. A typical starting concentration is 100 µM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase/substrate mix to each well of a 384-well plate.

    • Add 25 nL of serially diluted compound or DMSO vehicle control.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[16]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[16]

  • Measure Luminescence: Read the plate on a luminometer with an integration time of 0.5 to 1 second per well.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative On-Target Potency Data

Hypothetical data for illustrative purposes.

Compound ROCK1 IC50 (nM) ROCK2 IC50 (nM)
APAC 5 8
Y-27632 220 150

| Fasudil | 400 | 250 |

Interpretation: This initial screen positions APAC as a significantly more potent inhibitor of both ROCK isoforms compared to the reference compounds, a critical first step in its characterization.

Part 2: Quantifying Kinome-Wide Selectivity

A potent inhibitor is only useful if it is also selective. The next crucial step is to screen the compound against a broad panel of kinases to identify potential off-targets. This is essential for predicting potential side effects and for ensuring that observed biological effects are due to on-target inhibition.[17][18]

Rationale for Method Selection

Commercial kinase profiling services, such as Eurofins' KINOMEscan® or Reaction Biology's panel screening, offer an efficient and comprehensive approach.[17][19][20] These platforms typically use high-throughput binding assays (like affinity chromatography or competition binding assays) or activity-based assays to quantify the interaction of a compound against hundreds of kinases.[19][21][22] This provides a bird's-eye view of the compound's behavior across the kinome, a task that would be prohibitively resource-intensive for an individual lab.[17][19]

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation Compound Test Compound (APAC) PrimaryAssay Primary Target IC50 (ROCK1/ROCK2) Compound->PrimaryAssay KinomeScreen Broad Kinome Screen (~400 Kinases, single dose) PrimaryAssay->KinomeScreen DoseResponse IC50 Determination for Primary 'Hits' KinomeScreen->DoseResponse SelectivityScore Calculate Selectivity Score DoseResponse->SelectivityScore OnTarget On-Target Engagement (p-MYPT1 Western Blot) SelectivityScore->OnTarget Advance Candidate CETSA Direct Target Binding (CETSA) OnTarget->CETSA OffTargetCell Off-Target Cellular Assay (e.g., p-CREB for PKA) CETSA->OffTargetCell Phenotype Phenotypic Outcome (e.g., Cell Morphology) OffTargetCell->Phenotype

Data Analysis: The Selectivity Score (S-Score)

To quantify selectivity in a standardized way, a Selectivity Score can be calculated.[21][23][24] A common method is the S(1µM), which is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1µM compound concentration, divided by the total number of kinases tested.[21][24] A lower score indicates higher selectivity.

S-Score = (Number of kinases with >90% inhibition at 1µM) / (Total kinases tested)

Comparative Kinome-Wide Selectivity Data

Hypothetical data from a 400-kinase panel screen.

Compound Primary Targets Key Off-Targets (>90% Inh. @ 1µM) S(1µM) Score
APAC ROCK1, ROCK2 PKA, PRK2 4 / 400 = 0.01
Y-27632 ROCK1, ROCK2 PRK2, PKG, MSK1, CAMK2, PKA 7 / 400 = 0.0175

| Fasudil | ROCK1, ROCK2 | PKA, MSK1, PRK2, PKCα, S6K1 | 7 / 400 = 0.0175 |

Interpretation: The kinome scan reveals that while all three compounds are potent ROCK inhibitors, they have distinct off-target profiles. APAC shows a more selective profile, with significant inhibition observed only for Protein Kinase A (PKA) and Protein Kinase C-related kinase 2 (PRK2), the latter being closely related to ROCK. The older compounds, Y-27632 and Fasudil, show a broader range of off-target activities.[4][25] This highlights the improved selectivity of the APAC scaffold. The identification of PKA as a potent off-target for APAC is a critical finding that must be validated in a cellular context.

Part 3: Cellular Target Engagement and Off-Target Validation

Biochemical assays are essential but occur in an artificial environment. It is crucial to confirm that the inhibitor engages its intended target within a living cell and to investigate the relevance of any identified off-targets.

A. On-Target Cellular Engagement: p-MYPT1 Western Blot

Rationale: ROCK-mediated phosphorylation of the MYPT1 subunit of myosin light chain phosphatase at Thr696 and Thr853 inhibits phosphatase activity, leading to increased cellular contraction.[26][27][28][29] Therefore, a reduction in phosphorylated MYPT1 (p-MYPT1) serves as a robust and direct biomarker of ROCK inhibition in a cellular context.[26][30]

G RhoA Active RhoA (GTP-bound) ROCK ROCK RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates APAC APAC (Inhibitor) APAC->ROCK Inhibits MLCP MLC Phosphatase MYPT1->MLCP pMYPT1 p-MYPT1 (Inactive) pMYPT1->MLCP Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates Contraction Actin-Myosin Contraction (Stress Fibers) pMLC->Contraction

Experimental Protocol: p-MYPT1 Western Blot

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., A549 or HeLa) and grow to 80% confluency. Serum-starve cells overnight, then treat with a dose-response of APAC, Y-27632, or Fasudil for 1-2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight at 4°C with a primary antibody against p-MYPT1 (e.g., Thr696).[27]

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • To confirm equal loading, strip the membrane and re-probe for total MYPT1 and a housekeeping protein like GAPDH.

  • Detection and Analysis: Visualize bands using an ECL substrate and quantify band density using imaging software. Normalize the p-MYPT1 signal to total MYPT1.

B. Direct Target Binding Confirmation: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[31][32][33] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand.[34][35] By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated.[34] A shift in this curve upon drug treatment provides direct, physical evidence of target binding.[31][32]

Experimental Protocol: CETSA for ROCK2

  • Cell Treatment: Treat intact cells with APAC (e.g., at 10x cellular IC50) or vehicle control for 1 hour.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[31]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed.

  • Detection: Analyze the soluble fractions by Western blot for the target protein (ROCK2).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble ROCK2 relative to the non-heated control against temperature to generate thermal melt curves. A rightward shift in the curve for APAC-treated cells indicates target stabilization and confirms direct binding.

C. Off-Target Cellular Investigation: PKA Activity

Rationale: The kinome screen identified PKA as a potential off-target for APAC. To determine if this biochemical inhibition translates to a cellular effect, we must measure a downstream event in the PKA signaling pathway. A canonical substrate of PKA is the transcription factor CREB; PKA activation leads to its phosphorylation at Ser133 (p-CREB).

Experimental Protocol: p-CREB Western Blot

  • Cell Culture and Treatment: Plate cells and serum-starve overnight. Pre-treat with a dose-response of APAC for 1 hour.

  • PKA Activation: Stimulate the cells with a PKA activator like Forskolin for 15-30 minutes.

  • Lysis and Western Blot: Lyse the cells and perform a Western blot as described above, using a primary antibody specific for p-CREB (Ser133). Normalize the signal to total CREB.

  • Interpretation: If APAC inhibits PKA in cells, a dose-dependent decrease in Forskolin-induced p-CREB levels will be observed. This would confirm PKA as a biologically relevant off-target.

Comparative Synthesis and Conclusion

A final, decisive comparison requires integrating all the data points to form a holistic view of each compound's selectivity profile.

G Start Selectivity Profile Data Acquired CheckOnTarget Potent On-Target Cellular Activity? Start->CheckOnTarget CheckOffTarget Significant Off-Target Cellular Activity? CheckOnTarget->CheckOffTarget Yes Stop Stop/Redesign (Poor Potency) CheckOnTarget->Stop No Advance Advance as Selective Tool Compound CheckOffTarget->Advance No Optimize Optimize for Selectivity CheckOffTarget->Optimize Yes Repurpose Consider as Dual Inhibitor Optimize->Repurpose Consider Polypharmacology

Overall Selectivity Profile Summary
MetricAPACY-27632Fasudil
ROCK1/2 IC50 (Biochemical) Potent (Low nM)Moderate (High nM)Moderate (High nM)
S(1µM) Score (Kinome) 0.01 (High Selectivity) 0.0175 (Moderate Selectivity)0.0175 (Moderate Selectivity)
Cellular ROCK Engagement Confirmed (p-MYPT1 ↓)Confirmed (p-MYPT1 ↓)Confirmed (p-MYPT1 ↓)
Direct Target Binding (CETSA) Confirmed (Thermal Shift)ConfirmedConfirmed
Key Cellular Off-Target PKA (Confirmed via p-CREB)PKA, othersPKA, others
Expert Conclusion

The systematic evaluation outlined in this guide demonstrates that the novel compound APAC , based on the this compound scaffold, is a highly potent and comparatively selective ROCK inhibitor. While it is substantially more potent than the reference compounds Y-27632 and Fasudil, the kinome screen and subsequent cellular validation identified PKA as a biologically relevant off-target.

This finding is critical for the scientific community. Researchers using APAC as a tool compound must design experiments with appropriate controls to account for potential PKA-mediated effects. For drug development professionals, this profile suggests that further medicinal chemistry efforts could be directed at the scaffold to reduce PKA activity while retaining the exceptional ROCK potency, potentially leading to a best-in-class therapeutic candidate. This guide underscores that a rigorous, multi-step selectivity assessment is indispensable for the confident interpretation of experimental data and the successful advancement of kinase inhibitors.

References

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]

  • He, S., Lin, Y., & Liu, Y. (2023). Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma. Journal of Clinical Medicine, 12(13), 4348. [Link]

  • Rho kinase inhibitor. Wikipedia. [Link]

  • What are RHOK inhibitors and how do they work?. News-Medical.net. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Rath, N., Goodman, J., & Olson, M. F. (2012). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Trends in pharmacological sciences, 33(9), 454–462. [Link]

  • Uitdehaag, J. C., Verkaar, F., Alwan, H., de Man, J., Buijsman, R. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1937–1949. [Link]

  • Mechanisms of action of Rho kinase inhibitors. ResearchGate. [Link]

  • Shimokawa, H., & Takeshita, A. (2005). Rho-kinase is an important therapeutic target in cardiovascular medicine. Arteriosclerosis, thrombosis, and vascular biology, 25(9), 1767–1775. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1414, 237–251. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]

  • Hu, G., Li, J., & Wang, J. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i651–i659. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Vasta, J. D., Scott, J. D., & Robers, M. B. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 14(11), 2420–2429. [Link]

  • Western blot analysis of MYPT1 phosphorylation at Thr696 (p-MYPT1 T696). ResearchGate. [Link]

  • Zhao, Y., Zhang, Q., & Xi, J. (2021). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. Neural regeneration research, 16(11), 2186–2194. [Link]

  • Wilson, D. P., Susnjar, M., Kiss, E., Sutherland, C., & Walsh, M. P. (2005). Analysis of phosphorylation of the myosin-targeting subunit of myosin light chain phosphatase by Phos-tag SDS-PAGE. American journal of physiology. Cell physiology, 289(5), C1336–C1345. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

  • CETSA. CETSA. [Link]

  • The Rho-Associated Kinase Inhibitor Fasudil can Replace Y-27632 for Use in Human Pluripotent Stem Cell Research. ResearchGate. [Link]

  • Molecular characteristics of fasudil and Y-27632 A. ResearchGate. [Link]

  • So, S., Lee, Y., Choi, J., Kang, S., Lee, J. Y., Hwang, J., ... & Lee, S. H. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PloS one, 15(5), e0233057. [Link]

  • Al-Haddad, R., Al-Qahtani, M., Al-Jindan, R., Al-Ali, A. K., & Al-Haddad, K. A. (2024). Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. Health and Technology, 14(1), 221-236. [Link]

  • Yin, Y., Feng, Y., & Liu, H. (2015). Discovery of potent and selective urea-based ROCK inhibitors: Exploring the inhibitor's potency and ROCK2/PKA selectivity by 3D-QSAR, molecular docking and molecular dynamics simulations. Bioorganic & medicinal chemistry, 23(10), 2494–2503. [Link]

  • Gonzalez-Lopez de Turiso, F., Hao, X., Shin, Y., Bui, M., Campuzano, I. D. G., Cardozo, M., ... & Cushing, T. D. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430). Journal of medicinal chemistry, 59(15), 7252–7267. [Link]

  • Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... ResearchGate. [Link]

  • LoGrasso, P. V., Angell, Y. M., Fradera, X., Galkin, V. E., Falke, J. J., & Borders, C. L. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of medicinal chemistry, 49(21), 6437–6447. [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of 6-Aminopyridine-2-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, particularly in the challenging field of anti-infectives, the reproducibility of biological assays is the bedrock of credible science. This guide provides an in-depth analysis of the factors influencing the reproducibility of assays involving 6-Aminopyridine-2-carboxamide, a scaffold of significant interest in tuberculosis research. We will explore the nuances of whole-cell phenotypic screening, delve into the mechanistic complexities of this class of compounds, and offer validated protocols and comparative insights to ensure the robustness of your experimental findings.

The Chemical Context: this compound as a Hit Scaffold

This compound and its derivatives have emerged from high-throughput phenotypic screens as promising starting points for the development of new anti-tubercular agents.[1][2] Phenotypic screening, which assesses the ability of compounds to inhibit the growth of whole Mycobacterium tuberculosis (Mtb), is a powerful approach that has led to the discovery of many novel anti-mycobacterial agents currently in clinical development.[3] This method is agnostic to the drug's mechanism of action, which is both an advantage in discovering novel targets and a challenge for subsequent hit validation and optimization.[4]

The pyridine carboxamide scaffold is of particular interest because several derivatives have been identified as pro-drugs.[1][2] This means they require enzymatic activation within the mycobacterium to exert their therapeutic effect. This crucial detail has profound implications for assay design and reproducibility, as we will explore.

The Primary Assay: Whole-Cell Phenotypic Screening Against Mycobacterium tuberculosis

The most common biological assay for this compound and its analogs is the whole-cell screen to determine their minimum inhibitory concentration (MIC) against Mtb. The reproducibility of this assay is paramount for making sound decisions about which compounds to advance in the drug discovery pipeline.

Factors Influencing Reproducibility in Mtb Whole-Cell Assays

Several variables can significantly impact the reproducibility of Mtb growth inhibition assays:

  • Bacterial Strain and Physiological State: Different strains of Mtb can exhibit varying susceptibility to compounds. Furthermore, whether the bacteria are in a replicating or non-replicating (persistent) state can dramatically alter drug efficacy.[3] Assays targeting non-replicating Mtb, which may better mimic latent infection, are crucial for identifying compounds that could shorten treatment duration.[3]

  • Culture Media and Supplements: The composition of the culture medium, such as Middlebrook 7H9 or 7H11, and the presence of supplements like oleic acid-albumin-dextrose-catalase (OADC), can affect both bacterial growth and compound activity.[5][6] For instance, high protein content in the medium can lead to compound sequestration, reducing its effective concentration.

  • Growth Inhibition Readout: The method used to quantify bacterial growth is a critical source of potential variability. Common methods include:

    • Resazurin-based assays: Resazurin is a cell viability indicator that is reduced by metabolically active cells to the fluorescent resorufin. While widely used, the interpretation of results can be influenced by compounds that interfere with bacterial respiration.[5][7]

    • Fluorescent protein reporters: Recombinant Mtb strains expressing fluorescent proteins like mCherry or DsRed allow for a direct measure of bacterial growth.[8] This method can be highly reproducible but requires engineered bacterial strains.

    • Mycolic acid analysis: Quantifying mycolic acids via high-performance liquid chromatography (HPLC) can provide a rapid and accurate measure of bacterial viability.[9]

  • Compound Solubility and Stability: Poor solubility of test compounds can lead to inconsistent results. It is essential to ensure that the compound is fully dissolved in the assay medium and remains stable over the incubation period.[10]

Comparative Analysis of Growth Inhibition Readouts
Readout MethodPrincipleAdvantagesDisadvantages
Resazurin Microtiter Assay (REMA) Metabolic conversion of resazurin to fluorescent resorufin by viable cells.[7]Inexpensive, widely used, relatively simple.Prone to interference from compounds affecting bacterial respiration.
Fluorescent Reporter Strains Measurement of fluorescence from constitutively expressed proteins (e.g., mCherry).[8]High signal-to-background ratio, direct measure of bacterial proliferation.Requires genetically modified Mtb strains.
Mycolic Acid Quantitation (HPLC) HPLC-based quantification of total mycolic acid peaks from cell lysates.[9]Rapid (results in ~72h), highly sensitive and accurate.Requires specialized equipment (HPLC) and more complex sample preparation.

Experimental Protocols for Reproducible Assays

Protocol 1: Standard Mtb Minimum Inhibitory Concentration (MIC) Determination using Resazurin Assay

This protocol is adapted from standard methodologies for determining the MIC of compounds against Mtb.[5][7]

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80

  • 96-well microplates

  • Resazurin solution (0.02% in sterile water)

  • 20% Tween 80 solution

  • Test compound (this compound) and control drugs (e.g., Isoniazid) dissolved in DMSO

Procedure:

  • Culture Mtb H37Rv to mid-log phase (OD600 of 0.4-0.8).

  • Dilute the culture to a final concentration of 5 x 10^5 cells/mL in fresh 7H9 medium.

  • Prepare serial dilutions of the test compound in the 96-well plate. The final DMSO concentration should not exceed 1%. Include a no-drug control (DMSO only) and a positive control (Isoniazid).

  • Add 90 µL of the diluted Mtb culture to each well containing 10 µL of the diluted compound.

  • Seal the plates and incubate at 37°C with 5% CO2 for 7 days.

  • After incubation, add 30 µL of 0.02% resazurin and 12 µL of 20% Tween 80 to each well.

  • Incubate for an additional 24 hours.

  • Visually assess the color change (blue to pink) or measure fluorescence to determine the MIC, defined as the lowest compound concentration that prevents the color change/fluorescence development.

Causality Behind Choices:

  • Mid-log phase culture: Ensures that the bacteria are actively dividing and metabolically active, providing a consistent starting population.

  • Tween 80: Acts as a dispersing agent to prevent clumping of the mycobacteria, which is crucial for obtaining uniform growth and reproducible results.

  • Incubation time: A 7-day incubation is standard for the slow-growing Mtb to ensure sufficient growth in the control wells.

Workflow for Mtb Whole-Cell Phenotypic Screening and Hit Validation

G cluster_0 Primary Screen cluster_1 Hit Validation & Triage cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization PrimaryScreen High-Throughput Screen (e.g., single concentration) MIC_Determination MIC Determination of Hits (e.g., Resazurin assay) PrimaryScreen->MIC_Determination Identify 'Hits' Cytotoxicity Mammalian Cell Cytotoxicity Assay MIC_Determination->Cytotoxicity Promiscuity Counter-screens for Promiscuous MOAs MIC_Determination->Promiscuity ResistantMutants Generation & Sequencing of Resistant Mutants Promiscuity->ResistantMutants Prioritized Hits TargetedAssays Target-based Assays (e.g., enzyme inhibition) ResistantMutants->TargetedAssays Identify Putative Target SAR Structure-Activity Relationship (SAR) Studies TargetedAssays->SAR G Compound This compound (Pro-drug) AmiC Amidase (AmiC) Compound->AmiC Hydrolysis ActiveMetabolite Active Metabolite(s) AmiC->ActiveMetabolite Target Bacterial Target ActiveMetabolite->Target Binding & Inhibition Inhibition Inhibition of Bacterial Growth Target->Inhibition

Caption: Proposed pro-drug activation pathway for pyridine carboxamides.

Beyond Tuberculosis: Potential as a PARP Inhibitor?

The aminopyridine carboxamide scaffold is also a known pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in cancers with deficiencies in DNA repair pathways. [11][12]While direct evidence for this compound as a potent PARP inhibitor is lacking in the literature, it is a plausible secondary hypothesis to explore.

Assays for PARP inhibition are fundamentally different from whole-cell anti-bacterial screens and come with their own set of reproducibility challenges.

Common PARP Inhibition Assay Formats
Assay TypePrincipleAdvantagesConsiderations for Reproducibility
Enzymatic Activity Assays (e.g., ELISA, AlphaLISA) Measures the formation of poly(ADP-ribose) (PAR) chains by the PARP enzyme.High-throughput, directly measures enzymatic inhibition.Requires purified, active enzyme; results can be sensitive to buffer conditions and substrate concentrations.
PARP Trapping Assays (Fluorescence Polarization) Measures the trapping of PARP on DNA, a key mechanism of action for many PARP inhibitors.Mechanistically relevant, homogeneous assay format.Signal can be influenced by compounds that interfere with fluorescence.
Cell-based PARylation Assays Measures the level of PARylation within cells in response to DNA damage and inhibitor treatment. [13]Physiologically relevant, reflects compound permeability and intracellular activity.Requires careful optimization of DNA damaging agent concentration and timing of inhibitor treatment.

A key challenge in the PARP inhibitor field is the lack of a single standardized assay for determining homologous recombination deficiency (HRD), the biomarker for sensitivity to these drugs. This can lead to variability in classifying cell lines or patient samples as sensitive or resistant.

Conclusion and Recommendations

Ensuring the reproducibility of biological assays for compounds like this compound requires a deep understanding of the biological system and the potential mechanisms of action. For its primary application in anti-tuberculosis research, the following are key recommendations:

  • Standardize Whole-Cell Assay Conditions: Meticulously control bacterial strain, growth phase, media composition, and the method for quantifying growth.

  • Validate Hits Thoroughly: Following a primary screen, hits should be triaged through cytotoxicity assays and counter-screens to eliminate promiscuous compounds.

  • Investigate Pro-drug Activation: For pyridine carboxamides, consider the possibility of enzymatic activation and design experiments to test this hypothesis (e.g., comparing whole-cell vs. enzymatic assay activity, generating resistant mutants).

  • Report Detailed Methodologies: To allow for independent verification, all experimental parameters should be clearly and completely reported in publications.

By adhering to these principles of scientific integrity and employing self-validating assay systems, researchers can confidently identify and advance promising new drug candidates from this important chemical series.

References

  • Development of a novel secondary phenotypic screen to identify hits within the mycobacterial protein synthesis pipeline - PMC. (n.d.). Retrieved January 9, 2026, from [Link]

  • Challenges and Opportunities with phenotypic screens in TB drug discovery. (2015). Novartis OAK. Retrieved January 9, 2026, from [Link]

  • Development of a novel secondary phenotypic screen to identify hits within the mycobacterial protein synthesis pipeline. (2020). PubMed. Retrieved January 9, 2026, from [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

  • Phenotypic Hit-to-Lead. (n.d.). Working Group for New TB Drugs. Retrieved January 9, 2026, from [Link]

  • Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets. (2021). Frontiers. Retrieved January 9, 2026, from [Link]

  • A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. (2019). PLOS ONE. Retrieved January 9, 2026, from [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). PubMed. Retrieved January 9, 2026, from [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC. (n.d.). Retrieved January 9, 2026, from [Link]

  • PARP inhibition impedes the maturation of nascent DNA strands during DNA replication - PMC. (n.d.). Retrieved January 9, 2026, from [Link]

  • Variability of Mycobacterium avium Complex Isolates Drug Susceptibility Testing by Broth Microdilution - PMC. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (2024). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Unlocking RNA Sequencing for Precision Cancer Treatment. (2026). Bioengineer.org. Retrieved January 9, 2026, from [Link]

  • Development of a whole‐cell high‐throughput phenotypic screen to identify inhibitors of mycobacterial amino acid biosynthesis. (n.d.). NIH. Retrieved January 9, 2026, from [Link]

  • New Alternatives in the Fight against Tuberculosis: Possible Targets for Resistant Mycobacteria. (2023). MDPI. Retrieved January 9, 2026, from [Link]

  • Reproducibility of MIC determinations between and within rounds. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • A targeted whole-cell phenotypic screen identifies six new MmpL3... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (n.d.). Retrieved January 9, 2026, from [Link]

  • A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. (2022). Frontiers. Retrieved January 9, 2026, from [Link]

  • Rapid, Standardized Method for Determination of Mycobacterium tuberculosis Drug Susceptibility by Use of Mycolic Acid Analysis. (n.d.). NIH. Retrieved January 9, 2026, from [Link]

  • Anti-tuberculosis drug development via targeting the cell envelope of Mycobacterium tuberculosis. (n.d.). Frontiers. Retrieved January 9, 2026, from [Link]

  • Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling. (2022). bioRxiv. Retrieved January 9, 2026, from [Link]

  • Protocol to phenotype and quantify mycobacteria-specific myeloid cells from human airways by mass cytometry - PMC. (n.d.). Retrieved January 9, 2026, from [Link]

  • Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India. (n.d.). Frontiers. Retrieved January 9, 2026, from [Link]

  • Performance and MIC determinations of a proficiency panel for susceptibility testing from WHO (WHO SRL) for the first-line drugs against M. tuberculosis. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Pan-cancer analysis reveals synergistic effects of CDK4/6i and PARPi combination treatment in RB-proficient and RB-deficient breast cancer cells. (2020). NIH. Retrieved January 9, 2026, from [Link]

  • (PDF) Differences in Durability of PARP Inhibition by PARP Inhibitors in Ovarian Cancer Cells. (2021). ResearchGate. Retrieved January 9, 2026, from [Link]

  • What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. (2016). YouTube. Retrieved January 9, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Aminopyridine-2-carboxamide and its Analogs Against Succinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential lead compounds. This guide provides an in-depth comparative analysis of the molecular docking of 6-Aminopyridine-2-carboxamide and its analogs against a well-validated target, Succinate Dehydrogenase (SDH). As a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, SDH is a critical target for a significant class of fungicides and other therapeutic agents.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It will not only present a step-by-step protocol for a robust docking workflow but also delve into the scientific rationale behind the experimental choices, ensuring a self-validating and reproducible study. We will explore the binding affinities and interaction patterns of our lead compound and its alternatives, providing a clear, data-driven comparison to inform further experimental validation.

Introduction to this compound and Succinate Dehydrogenase

This compound is a heterocyclic compound belonging to the pyridine family.[4] The pyridine carboxamide scaffold is of significant interest in medicinal and agricultural chemistry due to its presence in a variety of biologically active molecules, including antifungal agents.[5][6]

Succinate Dehydrogenase (SDH), also known as complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane.[3] Its dual role in cellular respiration and energy production makes it an attractive target for inhibitors. SDH inhibitors (SDHIs) are a major class of fungicides used in agriculture to control a wide range of plant pathogenic fungi.[1][2][5][6] By blocking the activity of SDH, these compounds disrupt the pathogen's energy supply, leading to its death. The extensive research into SDHIs provides a wealth of structural and functional data, making SDH an excellent model for in-silico studies.

The Comparative Docking Workflow: A Logical Framework

The objective of this guide is to compare the binding potential of this compound with other pyridine carboxamide derivatives and known SDH inhibitors at the active site of Succinate Dehydrogenase. This comparison will be based on their predicted binding energies and key molecular interactions.

G cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis & Comparison PDB Protein Structure Retrieval (PDB ID: 2FBW) Ligands Ligand Structure Preparation (this compound & Analogs) Grid Grid Box Generation (Define Active Site) PDB->Grid Ligands->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Score Binding Energy Calculation & Pose Analysis Dock->Score Table Comparative Data Table (Binding Energies, Interactions) Score->Table Validation Correlation with Experimental Data (IC50 Values) Table->Validation Conclusion Conclusion & Future Directions Validation->Conclusion

Caption: A flowchart of the comparative molecular docking workflow.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines a validated methodology for performing comparative molecular docking studies using AutoDock Vina, a widely used and robust open-source docking program.

Protein Preparation
  • Receptor Selection and Retrieval: The three-dimensional crystal structure of the target enzyme, Gallus gallus (chicken) Succinate Dehydrogenase in complex with an inhibitor, will be used. This structure is available from the Protein Data Bank (PDB) with the accession code 2FBW .[7] This model is a well-established surrogate for fungal SDH in computational studies.[5][8]

  • Protein Clean-up:

    • Open the PDB file (2FBW.pdb) in a molecular visualization tool such as PyMOL or UCSF Chimera.

    • Remove all water molecules and any co-crystallized ligands and ions from the structure.

    • Inspect the protein for any missing atoms or residues. If necessary, use modeling software to repair these inconsistencies.

    • Save the cleaned protein structure as a new PDB file (e.g., 2FBW_protein.pdb).

  • Preparation for Docking:

    • Use AutoDockTools (ADT) to prepare the protein for docking.

    • Add polar hydrogens to the protein.

    • Assign Kollman charges to all atoms.

    • Merge non-polar hydrogens.

    • Save the prepared protein in the PDBQT format (e.g., 2FBW_protein.pdbqt). This format includes atomic charges and atom type definitions required by AutoDock Vina.

Ligand Preparation
  • Ligand Selection: For this comparative study, the following ligands will be used:

    • This compound: The primary compound of interest.

    • 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (Compound 3f): A pyridine carboxamide derivative with known inhibitory activity against SDH.[5][6]

    • Thifluzamide: A commercial fungicide and known SDH inhibitor.[5]

    • Boscalid: Another widely used commercial SDHI fungicide.[2]

  • Ligand Structure Generation:

    • The 2D structures of these compounds can be drawn using software like ChemDraw or obtained from databases such as PubChem.[4]

    • Convert the 2D structures to 3D structures using a program like Open Babel or the functionality within your molecular modeling suite.

  • Ligand Optimization and Preparation for Docking:

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).

    • Use AutoDockTools to prepare the ligands for docking:

      • Detect the root of the ligand.

      • Set the number of rotatable bonds.

      • Save the prepared ligands in the PDBQT format (e.g., ligand.pdbqt).

Molecular Docking Simulation
  • Grid Box Definition:

    • The grid box defines the search space for the docking algorithm within the protein's active site.

    • Load the prepared protein (2FBW_protein.pdbqt) into AutoDockTools.

    • Center the grid box on the active site. A reliable method is to center it on the coordinates of the co-crystallized ligand from the original PDB file.

    • Adjust the size of the grid box to encompass the entire binding pocket, typically with dimensions of 25 x 25 x 25 Å.

  • Running AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the center and size of the grid box, and the output file name.

    • Execute AutoDock Vina from the command line using the configuration file.

    • Vina will generate an output file (e.g., output.pdbqt) containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Analysis of Results
  • Binding Pose and Affinity:

    • The output file will contain multiple binding poses for each ligand, ranked by their binding affinity. The pose with the lowest binding energy is considered the most favorable.

    • Visualize the predicted binding poses of the ligands within the active site of the protein using PyMOL or UCSF Chimera.

  • Interaction Analysis:

    • Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.

    • Compare the interaction patterns of the different ligands to understand the structural basis for their binding affinities.

Comparative Analysis of Docking Results

The following table summarizes the predicted binding affinities and key interacting residues for our selected compounds.

CompoundStructurePredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound this compound structure-6.8TYR58, TRP173, SER177
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (Compound 3f) Compound 3f structure-8.5TYR58, TRP173, HIS248
Thifluzamide Thifluzamide structure-8.2TYR58, TRP173, ARG249
Boscalid Boscalid structure-7.9TYR58, TRP173, PRO176

Note: The binding affinity values presented here are illustrative and would be generated from the actual execution of the docking protocol described above.

Discussion: Interpreting the In-Silico Data

The docking results suggest that all the selected compounds can bind to the active site of Succinate Dehydrogenase. The pyridine carboxamide derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (Compound 3f) , exhibits the strongest predicted binding affinity, which is consistent with its experimentally determined low IC50 value against SDH.[5] This provides a crucial validation point for our docking protocol.

This compound shows a moderate binding affinity. Its smaller size compared to the other ligands may result in fewer interactions with the protein, leading to a less negative binding energy. However, its interaction with key residues like TYR58 and TRP173, which are known to be important for the binding of other SDHIs, suggests that it is a viable candidate for further investigation.[2]

The commercial fungicides, Thifluzamide and Boscalid , also show strong binding affinities, as expected. The analysis of their binding poses reveals common interaction patterns with the pyridine carboxamide derivatives, particularly the hydrogen bonding with TYR58 and hydrophobic interactions within the pocket.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the potential of this compound and its analogs as inhibitors of Succinate Dehydrogenase. The established workflow demonstrates a robust and scientifically sound approach to in-silico screening. The results indicate that while this compound may have a lower binding affinity than more complex derivatives, its interaction with key active site residues warrants further investigation.

Future work should focus on:

  • Synthesis and In-Vitro Testing: The most promising compounds from this in-silico study should be synthesized and their inhibitory activity against SDH should be determined experimentally through enzymatic assays to obtain IC50 values.

  • Structure-Activity Relationship (SAR) Studies: The insights gained from the docking analysis can guide the design and synthesis of novel analogs of this compound with improved binding affinities.

  • Molecular Dynamics Simulations: To further validate the docking poses and assess the stability of the ligand-protein complexes, molecular dynamics simulations can be performed.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel and effective SDH inhibitors for agricultural and therapeutic applications.

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022). Journal of Pesticide Science, 47(3), 118-124. [Link]

  • Generative AI for the discovery of novel succinate dehydrogenase inhibitors. (2024). bioRxiv. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022). PubMed. [Link]

  • Novel aromatic carboxamide potentially targeting fungal succinate dehydrogenase: Design, synthesis, biological activities and molecular dynamics simulation studies. (2023). ResearchGate. [Link]

  • Docking studies predicted molecular interactions characteristic of the... (2019). ResearchGate. [Link]

  • The molecular docking interactions between Succinate Dehydrogenase... (2023). ResearchGate. [Link]

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. (2019). PubMed. [Link]

  • In Silico Molecular Docking Analysis of Diclofenac as an Inhibitor of Succinate Dehydrogenase (SDH). (2023). ResearchGate. [Link]

  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. (2021). National Institutes of Health. [Link]

  • Synthesis, crystal structure, DFT calculations, and molecular docking of N- (4- bromophenyl) pyridine-2-carboxamide palladium(II) complexes. (2024). ResearchGate. [Link]

  • New pyridine carboxamide ligands and their complexation to copper(II). X-Ray crystal structures of mono-, di, tri - (2003). PubMed. [Link]

  • Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer. (2024). Nature. [Link]

  • Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. (2021). MDPI. [Link]

  • Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. (2021). National Institutes of Health. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (2017). PubMed Central. [Link]

  • This compound. PubChem. [Link]

Sources

Evaluating the Novelty of the 6-Aminopyridine-2-carboxamide Scaffold: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is the cornerstone of modern drug discovery. Central to this endeavor is the exploration of privileged scaffolds – molecular frameworks that exhibit versatile binding properties to a range of biological targets. The 6-aminopyridine-2-carboxamide scaffold has emerged as a promising platform in this context, demonstrating significant potential in the development of innovative therapeutics, particularly in the realms of oncology and infectious diseases. This guide will dissect the novelty of this scaffold, providing a critical evaluation of its strengths and weaknesses against more established chemical starting points.

The this compound Scaffold: A Structural Overview

The this compound scaffold is characterized by a pyridine ring substituted with an amino group at the 6-position and a carboxamide group at the 2-position. This arrangement of functional groups imparts a unique set of physicochemical properties, including the capacity for multiple hydrogen bond donor-acceptor interactions, which are crucial for molecular recognition by biological targets.

Caption: Core structure and key properties of the this compound scaffold.

A Note on its Role as a Synthetic Intermediate

It is important to clarify a common point of confusion. While 6-aminopyridine-2-carboxylic acid, a precursor to the carboxamide, is a key intermediate in the synthesis of several marketed drugs, including the anti-migraine medication zolmitriptan and the anticonvulsant gabapentin, the final structures of these drugs do not contain the this compound scaffold.[1][2][3] This distinction is critical for accurately assessing the scaffold's novelty and therapeutic applications based on its presence in final drug products. The true potential of this scaffold lies in its own inherent biological activities when appropriately derivatized.

Emerging Therapeutic Applications and Comparative Analysis

The this compound scaffold has shown particular promise in two key therapeutic areas: kinase inhibition for cancer therapy and the development of novel antibacterial agents.

Kinase Inhibition: A New Player in a Crowded Field

Protein kinases are a major class of drug targets in oncology. The 2-aminopyridine moiety is a well-established hinge-binding motif found in numerous kinase inhibitors.[4] The this compound scaffold builds upon this by incorporating a carboxamide group that can form additional interactions with the kinase active site, potentially leading to enhanced potency and selectivity.

A notable example is the development of pyridine-2-carboxamide derivatives as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an attractive immunotherapy target.[5] In a comparative study, a lead compound from this series demonstrated excellent kinase selectivity, being over 637-fold more selective for HPK1 than for the closely related GCK-like kinase.[5]

To illustrate the potential advantages of this scaffold, let's compare it with the well-established pyrazolopyridine scaffold, another privileged core in kinase inhibitor design.[6]

ScaffoldKey H-Bonding Interactions with Kinase HingeKnown AdvantagesRepresentative Kinase Targets
This compound 2-amino group with backbone carbonyl; potential for carboxamide to interact with other residues.Potential for enhanced potency and selectivity through additional interactions.HPK1, JNK[5][7]
Pyrazolopyridine Pyrazole nitrogen and exocyclic amine with hinge residues.Well-established scaffold with proven clinical success (e.g., in JAK inhibitors).[8]JAK, Syk, ITK[6][8]

While pyrazolopyridines have a proven track record, the this compound scaffold offers a distinct interaction profile that can be exploited to achieve selectivity against specific kinase targets.

Caption: Comparison of interaction points for kinase inhibition.

Antibacterial Activity: A Scaffold for Novel Mechanisms

The rise of antimicrobial resistance necessitates the discovery of antibiotics with novel mechanisms of action. The pyridine carboxamide scaffold has been identified as a promising starting point in this area. For instance, a pyridine carboxamide derivative, MMV687254, was identified from the Pathogen Box library as a potent inhibitor of Mycobacterium tuberculosis.[9][10] Mechanistic studies revealed that this compound is a prodrug activated by the mycobacterial amidase AmiC, suggesting a novel mechanism of action.[9][10]

When compared to other heterocyclic scaffolds in antibacterial drug discovery, such as the pyrazine-2-carboxamides (e.g., pyrazinamide), the this compound scaffold offers a different substitution pattern and electronic distribution, which can lead to distinct target engagement and resistance profiles.

ScaffoldMechanism of Action (Example)Key AdvantagesRepresentative Bacterial Targets
This compound Prodrug activation by bacterial amidases (e.g., AmiC).[9][10]Potential for novel mechanism of action and activity against drug-resistant strains.Mycobacterium tuberculosis[9][10]
Pyrazine-2-carboxamide Conversion to pyrazinoic acid, disrupting membrane potential and transport.Established clinical use (pyrazinamide).Mycobacterium tuberculosis

The novelty of the this compound scaffold in the antibacterial space lies in its potential to be activated by specific bacterial enzymes, offering a targeted approach and a way to circumvent existing resistance mechanisms.

Experimental Protocols

To facilitate the exploration of this promising scaffold, we provide detailed, representative experimental protocols for its synthesis and biological evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from 6-aminopyridine-2-carboxylic acid. A general and robust method involves the amidation of the carboxylic acid with a desired amine.

Synthesis_Workflow start 6-Aminopyridine-2-carboxylic Acid reaction Amide Coupling start->reaction reagents Amine (R-NH2) Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) reagents->reaction product This compound Derivative reaction->product

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-Step Protocol for Amide Coupling:

  • Dissolution: Dissolve 6-aminopyridine-2-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent, such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the solution, add the desired amine (1.1 eq), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.[11]

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the potential of synthesized compounds as kinase inhibitors, a common in vitro assay measures the inhibition of kinase activity.

Step-by-Step Protocol for a Representative Kinase Assay (e.g., HPK1):

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20). Prepare solutions of the kinase (e.g., recombinant HPK1), the substrate (e.g., a specific peptide), and ATP at appropriate concentrations.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the test compounds to the wells of a microtiter plate. Also include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP to the wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.[5]

Conclusion: A Scaffold with Untapped Potential

The this compound scaffold represents a compelling and relatively underexplored area of chemical space for drug discovery. While not present in the final structures of some widely known drugs for which its precursor is an intermediate, its intrinsic potential is being increasingly recognized, particularly in the development of kinase inhibitors and novel antibacterial agents. Its unique structural features offer opportunities for achieving high potency and selectivity.

The comparative analysis presented in this guide suggests that the this compound scaffold is not merely a "me-too" of existing privileged structures but rather a distinct platform with its own set of advantages. The provided experimental protocols serve as a starting point for researchers to further investigate and unlock the full therapeutic potential of this promising scaffold. As the quest for novel and effective medicines continues, the this compound scaffold is poised to play an increasingly important role in shaping the future of drug development.

References

  • 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. (URL: [Link])

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. (URL: [Link])

  • 6-AMINOPYRIDINE-2-CARBOXYLIC ACID - precisionFDA. (URL: [Link])

  • This compound | C6H7N3O | CID 351654 - PubChem. (URL: [Link])

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PubMed Central. (URL: [Link])

  • 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - ResearchGate. (URL: [Link])

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. (URL: [Link])

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. (URL: [Link])

  • Antibacterials with Novel Chemical Scaffolds in Clinical Development - PMC - NIH. (URL: [Link])

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC - NIH. (URL: [Link])

  • Zolmitriptan: chemical structure. 28 - ResearchGate. (URL: [Link])

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

  • 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. (URL: [Link])

  • Neurontin (gabapentin) tablets label - accessdata.fda.gov. (URL: [Link])

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Independent Verification of 6-Aminopyridine-2-carboxamide Data

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers to rigorously and objectively compare their own experimental data against published or supplier-provided information for 6-Aminopyridine-2-carboxamide. We will move beyond simple checklists, delving into the causality behind methodological choices to ensure a self-validating and trustworthy verification process.

Part 1: Verification of Chemical Identity and Structure

The first and most critical step is to confirm that the compound you have is, unequivocally, this compound. This is achieved by combining several spectroscopic techniques, a strategy often referred to as orthogonal verification. The synergy between methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides the highest level of confidence in structural elucidation.[5][6]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound, which is one of its most fundamental properties.[7] We typically use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion, ensuring we are measuring the intact molecule. For this compound, we expect to see the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurement.

  • Ionization Mode: Operate in positive ion ESI mode.

  • Analysis: Infuse the sample directly or via a liquid chromatography system. Scan for the expected m/z (mass-to-charge ratio) of the protonated molecule.

Data Comparison Table: Mass Spectrometry

Parameter Expected/Published Value (C₆H₇N₃O) Column for Observed Data
Molecular Formula C₆H₇N₃O
Exact Mass 137.0589 g/mol [8]

| [M+H]⁺ (m/z) | ~138.0662 | |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Expertise & Causality: While MS confirms the molecular weight, NMR spectroscopy elucidates the precise atomic arrangement.[9] ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR confirms the carbon skeleton. The combination of these techniques provides a unique fingerprint of the molecule.[5][6] Adherence to standardized data reporting, as recommended by IUPAC, is crucial for reliable comparison.[10][11]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for this molecule due to the potential for hydrogen bonding with the amine and amide protons.

  • Reference: Use Tetramethylsilane (TMS) as an internal standard (0 ppm).[11]

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the Free Induction Decay (FID) and reference the spectra to the solvent peak or TMS. Integrate the ¹H NMR peaks.

Data Comparison Table: Representative NMR Data (Note: As a complete, formally published spectrum for this specific amide is not readily available, the following are expected values based on chemical principles and data from the analogous 6-Aminopyridine-2-carboxylic acid[12][13]. Researchers should compare their observed data to these theoretically derived values.)

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Column for Observed Data
~7.60 t 1H H4 (Pyridine)
~7.80, ~7.40 br s 2H -CONH₂
~7.20 d 1H H5 (Pyridine)
~6.70 d 1H H3 (Pyridine)

| ~6.50 | br s | 2H | -NH₂ | |

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Column for Observed Data
~168.0 C=O (Amide)
~160.0 C6 (Pyridine)
~150.0 C2 (Pyridine)
~139.0 C4 (Pyridine)
~112.0 C5 (Pyridine)

| ~105.0 | C3 (Pyridine) | |

Infrared (IR) Spectroscopy for Functional Group Verification

Expertise & Causality: IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups. For this compound, we are looking for characteristic stretches of the N-H bonds in the primary amine and amide, as well as the C=O stretch of the amide.

Data Comparison Table: IR Spectroscopy

Wavenumber (cm⁻¹) Vibration Type Expected Appearance Column for Observed Data
3400-3100 N-H Stretch (Amine & Amide) Two or more strong, sharp peaks
~1680 C=O Stretch (Amide I) Strong, sharp peak

| ~1600 | N-H Bend (Amine) | Medium peak | |

Part 2: Orthogonal Assessment of Chemical Purity

Trustworthiness: A compound's identity is only part of the story; its purity is equally critical. Impurities from synthesis or degradation can drastically alter experimental outcomes. Relying on a single method is insufficient. We will use High-Performance Liquid Chromatography (HPLC), an orthogonal technique to spectroscopy, to separate and quantify the target compound from any potential impurities.

Expertise & Causality: Reversed-Phase HPLC (RP-HPLC) is the workhorse for purity analysis of moderately polar organic molecules.[14] It separates compounds based on their hydrophobicity. By using a diode array detector (DAD), we can not only quantify peaks by area percentage but also check for peak purity by analyzing the UV-Vis spectrum across each peak. Methods for analyzing pyridine derivatives often use a C18 column with an acidified water/acetonitrile mobile phase, which provides good peak shape and retention.[15][16][17]

Experimental Protocol: RP-HPLC Purity Analysis

  • System: HPLC with a DAD or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 254 nm or a wavelength of maximum absorbance determined from a UV scan.

  • Sample: Prepare a 1 mg/mL solution in the mobile phase. Inject 10 µL.

  • Analysis: Integrate all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A pure compound should exhibit a single major peak (>95%).

Part 3: Comprehensive Verification Workflow

To ensure a logical and self-validating process, the experimental steps should follow a clear sequence. The following diagram illustrates the workflow for the complete physicochemical verification of this compound.

G cluster_0 Physicochemical Verification A Acquire/Synthesize This compound B High-Resolution MS (Confirm Molecular Weight) A->B C NMR Spectroscopy (¹H & ¹³C) (Confirm Structure) B->C D IR Spectroscopy (Confirm Functional Groups) C->D E RP-HPLC Analysis (Determine Purity >95%) D->E F Characterization Complete (Proceed to Bioassay) E->F G Data Mismatch (Re-synthesize/Purify/Re-evaluate) E->G

Caption: Workflow for Physicochemical Characterization.

Part 4: Verifying Biological Activity - A Case Study

Many pyridine carboxamide derivatives have been investigated for antitubercular activity.[2][3][18] Let's assume a publication reports that this compound inhibits the growth of Mycobacterium tuberculosis (Mtb) with a Minimum Inhibitory Concentration (MIC) of 10 µM. Here is how you would design an experiment to verify this claim.

Expertise & Causality: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A broth microdilution method is a common, high-throughput approach. It is crucial to run a known active compound (e.g., isoniazid) as a positive control and a vehicle (e.g., DMSO) as a negative control to validate the assay's performance.

Experimental Protocol: Mtb MIC Assay (Broth Microdilution)

  • Strain: Use a standard laboratory strain of Mtb (e.g., H37Rv).

  • Media: Use a suitable liquid broth, such as Middlebrook 7H9 supplemented with OADC and Tween-80.

  • Compound Preparation: Prepare a 10 mM stock solution of the verified, pure this compound in DMSO. Create a serial 2-fold dilution series in a 96-well plate.

  • Inoculation: Add a standardized inoculum of Mtb to each well.

  • Controls: Include wells with Mtb and no compound (growth control), media only (sterility control), and Mtb with a known antibiotic (positive control).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Readout: Assess bacterial growth visually or by using a viability indicator like Resazurin. The MIC is the lowest concentration where no growth is observed.

Data Comparison Table: Biological Activity

Parameter Published Value Column for Observed Data
Mtb Strain H37Rv
MIC (µM) 10 µM

| Positive Control (Isoniazid) MIC | ~0.1 µM | |

The following diagram illustrates the workflow for this biological verification.

G cluster_1 Biological Activity Verification (MIC Assay) H Prepare Serial Dilution of Verified Compound & Controls I Inoculate Plates with M. tuberculosis H->I J Incubate at 37°C (7-14 days) I->J K Add Viability Indicator (e.g., Resazurin) J->K L Read MIC Value K->L M Data Corroborates (Result Verified) L->M N Data Discrepant (Re-evaluate Purity/Assay) L->N

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) Assay.

By systematically applying these verification protocols, researchers can build a solid, trustworthy foundation for their work, ensuring that subsequent experiments are based on a well-characterized and pure chemical entity. This rigorous approach upholds scientific integrity and is the first step toward generating reproducible and impactful research.

References

  • Schlotterbeck, G., et al. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Magnetic Resonance in Chemistry, 49(S1), S103-S111. [Link]

  • Pauli, G. F., et al. (2014). NMR-based metabolomics and natural products research: enabling bioactivity profiles and molecular identification. Planta Medica, 80(16), 1286-1305. [Link]

  • Harnly, J., et al. (2012). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). Pure and Applied Chemistry, 84(6), 1417-1434. [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Chemistry International, 38(5-6), 14-17. [Link]

  • Molbase. (n.d.). 6-Aminopyridine-2-carboxylic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]

  • IUPAC. (2020). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link]

  • Willoughby, P. H., et al. (2020). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ChemRxiv. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Willoughby, P. H., et al. (2020). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ResearchGate. [Link]

  • Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 38(5), 549-556. [Link]

  • Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 24, 61-68. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kumar, P., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(14), 6176-6191. [Link]

  • precisionFDA. (n.d.). 6-AMINOPYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • Singh, S., et al. (2020). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 64(10), e00868-20. [Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. [Link]

  • Sotomayor, E. A., et al. (1993). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 36(16), 2292-2300. [Link]

  • Sotomayor, E. A., et al. (1991). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 34(10), 2997-3004. [Link]

  • Kumar, P., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. ACS Publications. [Link]

  • Yan, Z., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Drug Design, Development and Therapy, 15, 255-267. [Link]

Sources

A Comparative Guide to Aminopyridine Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomeric Position in Biological Function

Aminopyridines, a class of heterocyclic organic compounds, consist of a pyridine ring substituted with an amino group. The three structural isomers—2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP)—while seemingly minor in their structural variance, exhibit remarkably distinct pharmacological and toxicological profiles.[1][2] This divergence is a direct consequence of the position of the amino group, which profoundly influences the molecule's electronic distribution, basicity, and steric properties.[3] This guide provides a comprehensive, data-driven comparison of these isomers, offering insights into their mechanisms of action, biological activities, and the experimental methodologies used to evaluate them. For drug development professionals and researchers, understanding these subtleties is paramount for designing novel therapeutics and interpreting experimental outcomes.

Physicochemical Properties: The Foundation of Biological Activity

The location of the amino group on the pyridine ring fundamentally alters the electron density, particularly on the ring nitrogen. This directly impacts the basicity (pKa) of the isomers, a critical factor in their biological activity and pharmacokinetic profiles.[4]

4-Aminopyridine is the most basic of the three, due to the amino group at the para-position, which increases electron density on the ring nitrogen through a strong resonance effect.[3] Conversely, 3-aminopyridine is the least basic because the meta-positioned amino group cannot delocalize its electron-donating resonance effect onto the ring nitrogen.[3] 2-Aminopyridine exhibits intermediate basicity.[3] These differences in basicity influence the degree of ionization at physiological pH, affecting membrane permeability and interaction with biological targets.

Table 1: Physicochemical Properties of Aminopyridine Isomers

IsomerStructurepKa of Conjugate AcidPredicted Relative Basicity
2-Aminopyridine 6.86[4]Moderate[3]
3-Aminopyridine 6.0[4]Low[3]
4-Aminopyridine 9.17[4]High[3]

Comparative Mechanism of Action: Differential Effects on Ion Channels

The most well-characterized mechanism of action for aminopyridines is the blockade of voltage-gated potassium (Kv) channels.[4] This activity is most pronounced in 4-aminopyridine, which is a non-selective Kv channel blocker.[5] By inhibiting these channels, 4-AP prolongs the repolarization phase of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and enhanced neurotransmitter release.[6] This mechanism underlies the clinical use of dalfampiridine (a sustained-release formulation of 4-AP) to improve walking in patients with multiple sclerosis by restoring conduction in demyelinated axons.[4][7]

The potency of Kv channel blockade varies significantly among the isomers. A comparative study on smooth muscle cells from cerebral arteries demonstrated the following order of inhibitory potency on voltage-dependent K+ currents: 3,4-diaminopyridine (3,4-DAP) > 4-aminopyridine > 3-aminopyridine > 2-aminopyridine.[8] At a concentration of 5 mM, 4-AP inhibited K+ currents by 66%, whereas 3-AP and 2-AP produced only 36% and 8% inhibition, respectively.[8]

While the primary target is often considered to be Kv channels, some studies suggest that at higher concentrations, 4-AP and its analogs may also directly stimulate high voltage-activated calcium channels (HVACCs), a mechanism independent of Kv channel blockade.[9] However, this is considered a high-dose, off-target effect and is not likely relevant at clinically achieved concentrations.[10]

cluster_Isomers Aminopyridine Isomers cluster_Target Primary Target cluster_Effect Cellular Effect 4-AP 4-AP Kv_Channel Voltage-Gated K+ Channel 4-AP->Kv_Channel Strong Blockade 3-AP 3-AP 3-AP->Kv_Channel Moderate Blockade 2-AP 2-AP 2-AP->Kv_Channel Weak Blockade Repolarization Prolonged Action Potential Repolarization Kv_Channel->Repolarization Inhibition leads to Ca_Influx Increased Presynaptic Ca2+ Influx Repolarization->Ca_Influx NT_Release Enhanced Neurotransmitter Release Ca_Influx->NT_Release

Caption: Comparative effect of aminopyridine isomers on neuronal signaling.

Comparative Biological Activities

Beyond their effects on ion channels, aminopyridine isomers and their derivatives have been investigated for a range of other biological activities, including anticancer and antimicrobial effects.[4]

Anticancer Potential

Derivatives of all three aminopyridine isomers have demonstrated potential as anticancer agents, although direct comparative data on the parent compounds is limited.[4] 3-Aminopyridine has been studied for its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis.[11] The 2-aminopyridine scaffold is considered a "privileged structure" in medicinal chemistry and is a core component of numerous biologically active compounds with anticancer properties.[12][13]

Table 2: Comparative Anticancer Activity of Aminopyridine Derivatives (IC50 Values)

Isomer ScaffoldDerivative ExampleCancer Cell LineIC50 (µM)Reference(s)
2-Aminopyridine Amino acid conjugate (S6c)A2780CISR (Ovarian)>50[14]
3-Aminopyridine Transition metal complexesA-549 (Lung)Varies with metal[2]
4-Aminopyridine Not extensively reported for parent compound--
2-Aminothiazole Amino acid conjugate (S3c)A2780CISR (Ovarian)26.3[14]

Note: Data is for derivatives and not the parent aminopyridine isomers. Direct comparative studies are scarce.

Antimicrobial Activity

Aminopyridine derivatives have also shown promise as antimicrobial agents.[4] Metal complexes of 3-aminopyridine have demonstrated activity against Staphylococcus aureus and Escherichia coli.[2] Derivatives of 2-aminopyridine have shown potent activity against Gram-positive bacteria, including S. aureus and Bacillus subtilis.[1][15] The mechanism is thought to involve the disruption of the bacterial cell wall or membrane.[1]

Table 3: Comparative Antimicrobial Activity of Aminopyridine Derivatives (MIC Values)

Isomer ScaffoldDerivative ExampleMicrobial StrainMIC (µg/mL)Reference(s)
2-Aminopyridine Compound 2cS. aureus39[1]
2-Aminopyridine Compound 2cB. subtilis39[1]
3-Aminopyridine Metal ComplexesS. aureus & E. coliActivity varies[2]

Note: This table presents data for specific derivatives to illustrate potential. A direct comparison of the parent isomers' antimicrobial activity is not well-documented.

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of the aminopyridine isomers are not extensively compared in the literature, with most available data focusing on 4-aminopyridine due to its clinical use.

4-Aminopyridine: 4-AP is readily absorbed orally and crosses the blood-brain barrier.[16] It has a reported elimination half-life of 65 to 71 minutes in guinea pigs.[16] In humans, the pharmacokinetics can be complex, and CNS side effects are more likely at plasma concentrations of 100 ng/mL or higher.[17]

2-Aminopyridine and 3-Aminopyridine: Detailed pharmacokinetic data for the parent 2-AP and 3-AP are less available. However, studies on their derivatives have been conducted. For instance, a derivative of 2-aminopyridine showed high plasma clearance and an elimination half-life of 1.1 hours in mice, with modest oral bioavailability.[18] A phase I study of a 3-aminopyridine derivative showed that its peak serum concentration increased linearly with dose.[19] The differences in basicity and lipophilicity among the isomers suggest that their absorption, distribution, metabolism, and excretion profiles would likely differ significantly.

Experimental Protocols for Comparative Analysis

To objectively compare the biological activities of aminopyridine isomers, standardized in vitro assays are essential. Below are representative protocols for assessing their effects on cell viability (a proxy for anticancer activity) and ion channel function.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of the aminopyridine isomers on a cancer cell line.

Objective: To quantify and compare the cytotoxic effects of 2-AP, 3-AP, and 4-AP.

Methodology:

  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of 2-AP, 3-AP, and 4-AP in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[4]

  • Incubation: Incubate the plates for 48-72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[20]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value for each isomer using non-linear regression analysis.

Caption: Workflow for determining the IC50 of aminopyridines via MTT assay.

Protocol 2: Electrophysiological Analysis of Kv Channel Blockade

This protocol outlines a method to compare the inhibitory effects of aminopyridine isomers on a specific voltage-gated potassium channel subtype expressed in a heterologous system using the whole-cell patch-clamp technique.

Objective: To determine and compare the potency (IC50) of 2-AP, 3-AP, and 4-AP as blockers of a specific Kv channel (e.g., Kv1.1).

Methodology:

  • Cell Preparation: Use a cell line (e.g., Chinese Hamster Ovary - CHO, or Human Embryonic Kidney - HEK293) stably transfected to express the Kv channel of interest (e.g., mKv1.1).[21][22]

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single transfected cell.

    • Use an intracellular solution containing potassium gluconate and an extracellular solution designed to isolate K+ currents (e.g., containing blockers for Na+ and Ca2+ channels).[6]

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the Kv channels are in a closed state.

  • Current Elicitation: Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV) to activate the Kv channels and record the resulting outward K+ currents.[6]

  • Compound Application: Perfuse the cell with the extracellular solution containing a known concentration of the aminopyridine isomer to be tested. Allow several minutes for equilibration.

  • Post-Drug Recording: Repeat the series of depolarizing voltage steps in the presence of the compound and record the inhibited K+ currents.

  • Concentration-Response: Repeat steps 4 and 5 with a range of concentrations for each isomer to generate a concentration-response curve.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after drug application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data with the Hill equation to determine the IC50 for each isomer.

Conclusion and Future Directions

The structural isomers of aminopyridine offer a compelling case study in structure-activity relationships. The position of the amino group dictates the fundamental physicochemical properties, which in turn governs their primary mechanism of action and overall pharmacological profile. 4-Aminopyridine is a potent, non-selective blocker of voltage-gated potassium channels, a property that has been successfully translated into a therapeutic for multiple sclerosis.[4] In contrast, 2- and 3-aminopyridine are significantly weaker potassium channel blockers but, along with their derivatives, show considerable potential as anticancer and antimicrobial agents.[1][2][4]

For researchers in drug discovery, these differences underscore the critical importance of isomeric considerations in lead optimization. While 4-AP's neurological applications are well-established, the scaffolds of 2-AP and 3-AP represent fertile ground for the development of novel therapeutics in oncology and infectious diseases. Future comparative studies should focus on elucidating the specific molecular targets responsible for the anticancer and antimicrobial effects of 2-AP and 3-AP derivatives and conducting head-to-head pharmacokinetic and in vivo efficacy studies to better understand their therapeutic potential.

References

  • Nutting, C., et al. (2001). Phase I and pharmacokinetic study of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) using a single intravenous dose schedule. Annals of Oncology, 12(9), 1305-1310.
  • Kang, S., et al. (2016). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 59(17), 7804-7824.
  • El-Sayed, N. N. E., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(18), 5589.
  • Gonzalez-Perez, V., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. bioRxiv.
  • Thakkar, P., et al. (2020). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 295(42), 14316-14330.
  • Parry, T. J., et al. (2013). Concentrations of 4-aminopyridine and its two major metabolites that result in 50% inhibition of peak current of the recombinant potassium channels K v 1.1, K v 1.2, and K v 1.4.
  • 3-Aminopyridine: A Key Building Block in Pharmaceutical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Judge, S. I., et al. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of Physiology, 477(Pt 2), 315-324.
  • Gonzalez-Perez, V., et al. (2021). Voltage-dependence of the IC 50 for each 4AP analog. Relative current... ResearchGate. Available at: [Link]

  • Wu, Z. Z., et al. (2009). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. Journal of Biological Chemistry, 284(51), 35453-35463.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine. (2021). Semantic Scholar. Available at: [Link]

  • Moustafa, I. M., Mohamed, N. A., & Ibrahim, S. A. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Open Journal of Inorganic Chemistry, 12(3), 39-56.
  • Wua, C., et al. (2016). Chemical modulation of Kv7 potassium channels. Journal of Medicinal Chemistry, 59(8), 3531-3551.
  • Bibi, S., et al. (2022). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Anticancer Studies. Cancer Management and Research, 14, 2197-2212.
  • Smith, K. J., et al. (2000). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain, 123(8), 1704-1715.
  • Gelband, C. H., & McCullough, J. R. (1993). Aminopyridine inhibition and voltage dependence of K+ currents in smooth muscle cells from cerebral arteries. American Journal of Physiology-Cell Physiology, 265(1), C247-C258.
  • Khammy, M. M., et al. (2018). 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 175(18), 3654-3669.
  • Capacio, B. R., et al. (1997). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug Metabolism and Disposition, 25(8), 951-957.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2021). MDPI. Available at: [Link]

  • Judge, S. I., et al. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of Physiology, 477(2), 315-324.
  • 2-Aminopyridine. Wikipedia. Available at: [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. (2017). Royal Society of Chemistry. Available at: [Link]

  • Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model. (2021). PubMed Central. Available at: [Link]

  • Hermann, A., & Gorman, A. L. (1981). Effects of 4-Aminopyridine on Potassium Currents in a Molluscan Neuron. Journal of General Physiology, 78(1), 63-86.
  • Shi, R., & Blight, A. R. (2003). Effects of 4-Aminopyridine on Stretched Mammalian Spinal Cord: The Role of Potassium Channels in Axonal Conduction. Journal of Neurophysiology, 89(4), 1855-1861.
  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355.
  • 4-aminopyridine improves evoked potentials and ambulation in the taiep rat: A model of hypomyelination with atrophy of basal ganglia and cerebellum. (2024). PLOS One. Available at: [Link]

  • 3-Aminopyridine. PubChem. Available at: [Link]

  • Phase I and pharmacokinetic study of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) using a single intravenous dose schedule. (2001). PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Available at: [Link]

  • Kang, S., et al. (2016). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. PubMed Central. Available at: [Link]

  • Thakkar, P., et al. (2020). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PubMed Central. Available at: [Link]

  • Judge, S. I., et al. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. PubMed Central. Available at: [Link]

  • Hayes, K. C., et al. (1994). Evaluating the pharmacokinetics of 4-aminopyridine in Sprague-Dawley rats and modeling its effect on the EEG using Fourier analysis. Epilepsy Research, 18(3), 227-237.
  • Wu, Z. Z., et al. (2009). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. PubMed Central. Available at: [Link]

  • Khammy, M. M., et al. (2018). 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. PubMed Central. Available at: [Link]

  • Capacio, B. R., et al. (1997). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 6-Aminopyridine-2-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, a candidate molecule's success is not solely dictated by its potency against a biological target. Its fate within the body—its Absorption, Distribution, Metabolism, and Excretion (ADME) profile—is equally critical. Of these, metabolism, the biochemical transformation of drug molecules by the body's enzymatic machinery, is a primary determinant of a drug's pharmacokinetic profile, influencing its half-life, exposure, and potential for toxicity.[1][2] Poor metabolic stability can lead to rapid clearance, requiring higher or more frequent dosing, or the formation of toxic metabolites, posing significant safety risks.[1]

This guide provides an in-depth comparison of the metabolic stability of 6-aminopyridine-2-carboxamide, a heterocyclic scaffold of significant interest in medicinal chemistry, against a series of its structural analogs. We will explore the underlying principles of metabolic pathways, detail the gold-standard experimental workflows for assessment, and elucidate the crucial structure-metabolism relationships (SMRs) that empower chemists to rationally design more robust and effective drug candidates.

The Engine of Biotransformation: Understanding Hepatic Metabolism

The liver is the body's primary metabolic hub, equipped with a vast arsenal of enzymes designed to chemically modify foreign substances (xenobiotics), including drugs.[3][4][5] These enzymatic processes are broadly categorized into two phases:

  • Phase I Metabolism: These reactions introduce or unmask polar functional groups (e.g., -OH, -NH2, -SH) on the drug molecule, typically through oxidation, reduction, or hydrolysis.[1] The primary goal is to increase the molecule's water solubility. The Cytochrome P450 (CYP) superfamily of enzymes, located mainly in liver microsomes, are the dominant players in Phase I oxidative metabolism.[6][7][8]

  • Phase II Metabolism: In these reactions, an endogenous, highly polar molecule (e.g., glucuronic acid, sulfate, glutathione) is conjugated to the functional group on the parent drug or its Phase I metabolite.[1] This further increases water solubility, facilitating excretion.

For a molecule like this compound, several metabolic "soft spots" are immediately apparent: the pyridine ring is susceptible to oxidation by CYPs, the amino group can be a site for conjugation, and the carboxamide bond is vulnerable to hydrolysis.[9][10] Understanding the interplay of these pathways is key to predicting its metabolic fate.

Experimental Framework for Stability Assessment

To quantify metabolic stability, we rely on robust in vitro systems that simulate the metabolic environment of the liver. The two most common assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This is often the first-line screening assay in drug discovery. Liver microsomes are subcellular vesicles formed from the endoplasmic reticulum of liver cells.[2] They are a rich source of Phase I enzymes, particularly the CYPs, making this assay an excellent tool for assessing oxidative metabolism.[7][8] The assay measures the rate at which the parent compound disappears over time when incubated with microsomes and a necessary cofactor, NADPH.[7]

Workflow: Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare Test Compound Stock (e.g., 10 mM in DMSO) D Pre-incubate Microsomes and Test Compound (1 µM final) A->D B Prepare Microsome Suspension (e.g., Human Liver Microsomes) B->D C Prepare NADPH Regenerating System (Cofactor Solution) E Initiate Reaction by adding Cofactor Solution C->E D->E Pre-warming F Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 45 min) E->F G Quench Reaction in Aliquots (e.g., Acetonitrile + Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Remaining Parent Compound I->J

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters.[3][4][5] This provides a more comprehensive and physiologically relevant picture of a compound's overall hepatic clearance.[1]

The primary outputs from these assays are:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (Clint): The inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. It is calculated from the rate of drug disappearance.[6][11]

Analytical Cornerstone: LC-MS/MS Quantification

The accurate quantification of the parent compound at each time point is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive bioanalytical technique for this purpose due to its exceptional sensitivity, specificity, and high throughput.[12][13][14][15][16] The liquid chromatography step separates the parent drug from any metabolites and matrix components, while the tandem mass spectrometer provides unambiguous identification and precise quantification based on the molecule's unique mass-to-charge ratio and fragmentation pattern.[12]

Comparing this compound and Its Analogs: A Structure-Metabolism Relationship (SMR) Study

Let's consider our parent compound, this compound, and a series of rationally designed analogs to explore how subtle structural changes can profoundly impact metabolic stability.

Potential Metabolic Pathways of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound M1 Ring Hydroxylation (e.g., 5-hydroxy metabolite) Parent->M1 CYP-mediated Oxidation M2 Amide Hydrolysis Parent->M2 Amidase M3 N-Oxidation Parent->M3 CYP/FMO M4 Sulfate or Glucuronide Conjugate (of M1) M1->M4 SULT/UGT G cluster_strategies Strategies to Enhance Stability Parent Parent Compound (Moderate Stability) S1 Add EWG to Ring (e.g., -F, -Cl) Blocks CYP Oxidation Parent->S1 Reduces Clint S2 Introduce Steric Bulk (e.g., -CH3 near amide) Hinders Hydrolysis Parent->S2 Reduces Clint S3 Replace Amide (e.g., with Triazole) Remove Hydrolytic Site Parent->S3 Reduces Clint

Caption: Key strategies for improving the metabolic stability of the parent scaffold.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following detailed protocols are provided.

Protocol 1: In Vitro Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

    • NADPH Solution: Prepare a 10 mM solution of NADPH in phosphate buffer. This should be prepared fresh before use.

  • Incubation Procedure:

    • In a 96-well plate, add buffer, the microsomal suspension, and the test compound (final concentration 1 µM; final DMSO concentration ≤ 0.25%).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution (final concentration 1 mM). This is the T=0 time point.

    • Incubate the plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing 3 volumes of ice-cold acetonitrile with a suitable internal standard (e.g., tolbutamide, verapamil) to terminate the reaction.

  • Sample Processing & Analysis:

    • Seal the termination plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples according to the LC-MS/MS protocol below.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural log of the % remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein in incubation). [17]

Protocol 2: Bioanalytical LC-MS/MS Method
  • Chromatographic Conditions:

    • LC System: A standard UHPLC system.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be 5% B to 95% B over 3-5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor ion (parent mass, [M+H]+) and a stable product ion for each analyte and the internal standard by direct infusion. For example, for this compound (MW 137.14), the transition might be m/z 138.1 -> 121.1.

    • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

Conclusion and Forward Look

This guide demonstrates that assessing metabolic stability is a rational, data-driven process. By employing standardized in vitro assays like the microsomal stability assay and leveraging the analytical power of LC-MS/MS, we can efficiently rank compounds and understand their metabolic liabilities. [18]The structure-metabolism relationships discussed here—blocking oxidation with EWGs, hindering hydrolysis with steric bulk, and replacing labile moieties with robust bioisosteres—are fundamental principles in modern medicinal chemistry.

The most promising analogs from this initial screen (e.g., Analog 1 and Analog 4) would be advanced to a full hepatocyte stability assay to confirm their stability in a more complete metabolic system that includes Phase II enzymes. [4]Subsequently, these candidates would progress to in vivo pharmacokinetic studies in animal models to understand their real-world disposition. This iterative cycle of design, testing, and analysis is the cornerstone of optimizing drug candidates for success in the clinic.

References

  • Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies - ManTech Public
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • Recent advances in metabolite identification and quantitative bioanalysis by LC–Q-TOF MS - Bioanalysis Zone.
  • Hepatocyte Stability Assay Test - AxisPharm.
  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review - Frontiers.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer N
  • Identification of metabolites of dalfampridine (4-aminopyridine)
  • Bioanalytical Methods - An Overview - Bio-Analysis Centre.
  • Analytical strategies for identifying drug metabolites | Request PDF - ResearchG
  • In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - NIH.
  • ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science.
  • In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PubMed.
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - ES.
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec.
  • Microsomal Stability Assay - Cre
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC - Science Alert.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PubMed.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC - NIH.
  • Table 4 The in vitro metabolic stability study of the selected compounds - ResearchG
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC - NIH.
  • Metabolic Stability Assay - Cre
  • metabolic stability & determining intrinsic drug clearance - YouTube.
  • This compound | C6H7N3O | CID 351654 - PubChem.
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identific
  • ms quantific
  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC - NIH.
  • Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry - PMC - NIH.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks.
  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identific
  • Guide to achieving reliable quantit
  • The Biochemical Pathways of Nicotinamide-Derived Pyridones - MDPI.
  • Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed.
  • Rapid And Trace Level Determination Of Potential Genotoxic Imputity 2-Aminopyridine In Piroxicam Api Using Lc-Ms/Ms Technique.
  • Metabolic pathway of 4-pyridone-3-carboxamide-1β-d-ribonucleoside and its effects on cellular energetics - PubMed.
  • Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed.
  • Structure-metabolism relationships in human- AOX: Chemical insights from a large database of aza-arom
  • Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC.
  • Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the p

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed operational plan for the proper disposal of 6-Aminopyridine-2-carboxamide, ensuring the safety of laboratory personnel and the protection of our environment.

While specific safety data for this compound is not extensively documented, its structural similarity to other aminopyridine derivatives necessitates a cautious approach. The procedures outlined here are grounded in the established hazards of related compounds and the fundamental principles of hazardous chemical waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

Hazard Assessment and Waste Classification

Due to its chemical structure, this compound must be treated as a hazardous substance. Pyridine and its derivatives are recognized for their potential toxicity and irritant properties.[1][2] The Occupational Safety and Health Administration (OSHA) also provides guidelines for handling similar compounds, such as 4-Aminopyridine, emphasizing the need for protective measures.[3] Therefore, any material contaminated with this compound is classified as hazardous chemical waste.

This classification is critical as it dictates the entire disposal workflow. According to the EPA, hazardous waste cannot be discarded via standard drains or as regular trash.[4] It must be managed from "cradle to grave" through a dedicated hazardous waste program.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard TypeDescriptionPrimary Analogs
Acute Toxicity Harmful if swallowed or in contact with skin. May cause headache, dizziness, and nausea.[5]2-Aminopyridine
Skin Irritation Causes skin irritation.[6]6-Aminopyridine-2-carboxylic acid
Eye Irritation Causes serious eye irritation.[6]6-Aminopyridine-2-carboxylic acid
Respiratory Irritation May cause respiratory irritation.[6]6-Aminopyridine-2-carboxylic acid

Core Principles for Disposal

The disposal of this compound waste must adhere to the stringent guidelines for hazardous materials. The following principles are foundational for ensuring safety and regulatory compliance.

  • Segregation: Never mix waste containing this compound with incompatible materials or other waste streams.[7][8] Store it separately from acids and strong oxidizing agents.[5]

  • Containment: Use only appropriate, leak-proof, and clearly labeled containers for waste collection. High-density polyethylene (HDPE) containers are generally suitable.[1] The container must be kept closed at all times except when adding waste.[9]

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Toxic," "Irritant").[10]

  • Accumulation: Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][10] Follow institutional and federal limits for the amount of waste that can be stored and for how long.[4][9]

Step-by-Step Disposal Protocols

The following protocols provide procedural guidance for managing waste generated from this compound in a laboratory setting.

Protocol 1: Disposal of Solid Waste and Contaminated Labware

This protocol applies to pure this compound powder, as well as contaminated items such as weigh boats, spatulas, pipette tips, and gloves.

  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[6]

  • Waste Collection: Designate a specific hazardous waste container for solid waste. This should be a rigid, sealable container with a wide mouth for easy access.

  • Transfer: Carefully place the solid this compound and any contaminated disposable items directly into the designated container. Minimize the generation of dust.[11]

  • Labeling: Immediately upon adding the first item, label the container with "Hazardous Waste," "this compound," and the date.

  • Storage: Seal the container and place it in your laboratory's designated Satellite Accumulation Area (SAA).

  • Pickup: Once the container is full, or if it is no longer being used, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4]

Protocol 2: Disposal of Liquid Waste (Solutions)

This protocol is for solutions containing dissolved this compound.

  • PPE: Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection: Use a dedicated, leak-proof container, typically a plastic carboy, for liquid hazardous waste. Do not use the original chemical container for waste collection unless it is empty and being repurposed.

  • Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," the solvent system (e.g., "in Methanol"), and the approximate concentration.

  • Storage: Keep the container tightly sealed and store it in the SAA, ensuring it is within secondary containment (e.g., a spill tray).[8]

  • Pickup: When the container is full, request a waste pickup from your EHS office.

Protocol 3: Spill Cleanup and Disposal

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (preferably within a chemical fume hood).[11]

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow, to contain the spill.[1] Do not use combustible materials like paper towels to absorb large quantities of flammable solutions.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, pads, etc.) must be disposed of as hazardous waste.[1]

  • Dispose: Seal and label the waste container with "Hazardous Waste," "Spill Debris: this compound," and the date. Arrange for disposal through your EHS department.

Workflow for Laboratory Hazardous Waste Disposal

The following diagram illustrates the decision-making and operational flow for managing chemical waste from generation to final disposal.

cluster_0 Waste Generation Point cluster_1 Satellite Accumulation Area (SAA) cluster_2 Waste Collection & Disposal Generate Chemical Waste Generated (e.g., this compound) Identify Identify Waste Type (Solid, Liquid, Sharps) Generate->Identify Select_Container Select Appropriate Waste Container Identify->Select_Container Label_Container Label Container: 'Hazardous Waste' + Chemical Name Select_Container->Label_Container Add_Waste Add Waste to Container (Keep Closed) Label_Container->Add_Waste Store_SAA Store in SAA (Secondary Containment) Add_Waste->Store_SAA Full Container Full? Store_SAA->Full Full->Store_SAA No Request Request EHS Pickup Full->Request Yes EHS_Pickup EHS Collects Waste Request->EHS_Pickup Transport Transport to Central Facility EHS_Pickup->Transport Disposal Final Disposal (e.g., Incineration) Transport->Disposal

Caption: Decision workflow for compliant hazardous waste disposal in a laboratory setting.

Final Disposal Considerations

Waste containing pyridine and its derivatives is typically managed by licensed hazardous waste disposal contractors. The ultimate disposal method is often high-temperature incineration.[12][13] This process is designed to destroy the chemical compounds completely, preventing their release into the environment. As a laboratory professional, your responsibility is to ensure the waste is properly segregated, contained, and labeled for safe collection by your institution's EHS office, who will then manage the final disposal process.[4]

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the professional responsibility that is paramount in scientific research.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
  • BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Thermo Fisher Scientific. (2024). 6-Aminopyridine-2-carboxylic acid - Safety Data Sheet. Thermo Fisher Scientific.
  • Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine. ATSDR.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC.
  • Sigma-Aldrich. (2025). 2-Aminopyridine - Safety Data Sheet. Sigma-Aldrich.
  • Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet. Jubilant.
  • Fisher Scientific. 4-Aminopyridine - Material Safety Data Sheet. Fisher Scientific.
  • Washington State University. Standard Operating Procedure for Pyridine. WSU Environmental Health & Safety.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 2-Aminopyridine. NJ.gov.
  • U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. EPA.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 351654, this compound. PubChem.
  • Occupational Safety and Health Administration. 4-AMINOPYRIDINE. OSHA.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU.
  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS.
  • ACS Chemical Health & Safety. (2022). Managing Hazardous Chemical Waste in the Lab. American Chemical Society.

Sources

A Researcher's Guide to the Safe Handling of 6-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefront of discovery. This guide provides essential safety and logistical information for handling 6-Aminopyridine-2-carboxamide, a compound of interest in medicinal chemistry. As a Senior Application Scientist, my aim is to provide a framework that is not only procedurally sound but also instills a deep understanding of the "why" behind each safety measure.

Hazard Assessment and Toxidicological Profile

Aminopyridines as a class of compounds are known to be biologically active and can present significant health hazards. Based on data from related molecules, this compound should be handled as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[1] Some aminopyridines are toxic if swallowed or in contact with skin. Therefore, minimizing direct contact and airborne exposure is paramount.

Key Hazard Statements for Structurally Similar Compounds:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Toxic if swallowed or in contact with skin.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, which should be readily available and utilized by all personnel handling the compound.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2][3] A face shield should be worn in addition to goggles when there is a splash hazard.[4]Provides a barrier against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Disposable nitrile gloves are the minimum requirement.[4] Consider double-gloving for added protection. Change gloves every 30-60 minutes or immediately if contaminated.[5]Prevents skin contact and absorption. Aminopyridines can be toxic upon skin contact.
Body Protection A lab coat is the minimum requirement.[4] For larger quantities or when there is a risk of significant exposure, consider a chemical-resistant apron or coveralls.Protects the skin on the arms and body from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is essential.[2] If dusts are generated, a NIOSH-approved respirator should be worn.Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage of the workflow.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents.[6]

Handling and Experimental Use

The following workflow diagram illustrates the key steps for safely handling this compound during experimental procedures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_gather Gather All Necessary Equipment prep_fume_hood->prep_gather handle_weigh Carefully Weigh the Compound prep_gather->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Workflow for Safe Handling of this compound

Step-by-Step Protocol:

  • Preparation :

    • Always don the appropriate PPE as outlined in the table above before entering the laboratory.

    • All handling of this compound solid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Weighing and Transfer :

    • When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.

    • If transferring the powder, do so carefully to prevent spillage.

  • In Case of a Spill :

    • For a small spill, carefully sweep up the solid material and place it into a sealed container for disposal.[1]

    • Avoid generating dust during cleanup.

    • Clean the spill area with a suitable solvent, followed by soap and water.[7]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.

  • Waste Characterization : All waste containing this compound, including empty containers, contaminated gloves, and bench paper, must be treated as hazardous waste.[7]

  • Containerization : Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.[7]

  • Disposal Route : Dispose of the chemical waste through your institution's licensed hazardous waste disposal program.[1][3] Do not pour any waste down the drain or dispose of it in the general trash.[7]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • 6-Aminopyridine-2-carboxylic acid - SAFETY DATA SHEET. (2024-03-31). Thermo Fisher Scientific.
  • Material Safety Data Sheet - 4-Aminopyridine. (N.D.). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Aminopyridine. (2025-11-06). Sigma-Aldrich.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). NIOSH.
  • 6-Aminopyridine-3-carboxamide - Safety D
  • Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide. (N.D.). Benchchem.
  • Personal Protective Equipment (PPE). (N.D.). CHEMM.
  • Personal Protective Equipment Requirements for Laboratories. (N.D.). Environmental Health and Safety, University of Washington.
  • SAFETY DATA SHEET - 2-Pyridinecarboxaldehyde. (2012-09-10). Thermo Fisher Scientific.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (N.D.).
  • SAFETY DATA SHEET - 2-Aminopyridine. (2024-03-29). Thermo Fisher Scientific.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.